molecular formula C13H20O3 B1581176 Octyl 2-furoate CAS No. 39251-88-2

Octyl 2-furoate

Cat. No.: B1581176
CAS No.: 39251-88-2
M. Wt: 224.3 g/mol
InChI Key: WVTHGLPXSATJHZ-UHFFFAOYSA-N
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Description

Octyl 2-furoate, also known as fema 3518, belongs to the class of organic compounds known as furoic acid esters. These are ester derivatives of furoic acid. Octyl 2-furoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, octyl 2-furoate is primarily located in the membrane (predicted from logP). Octyl 2-furoate has a creamy, earthy, and mushroom taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-10-16-13(14)12-9-8-11-15-12/h8-9,11H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTHGLPXSATJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192503
Record name Octyl 2-furoate
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to pale straw liquid; sweet fruity heavy odour
Record name Octyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

126.00 to 127.00 °C. @ 1.00 mm Hg
Record name Octyl 2-furoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; miscible in fat, miscible (in ethanol)
Record name Octyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.990
Record name Octyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/716/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39251-88-2
Record name Octyl 2-furoate
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Record name OCTYL 2-FUROATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Octyl 2-furoate
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URL http://www.hmdb.ca/metabolites/HMDB0037726
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Octyl 2-furoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Life Sciences
Executive Summary

Octyl 2-furoate (CAS: 39251-88-2) is a fatty ester derivative of 2-furoic acid, characterized by its distinct earthy, mushroom-like, and waxy organoleptic profile.[1][2] While primarily utilized as a high-impact flavoring agent (FEMA 3518), its structural motif—a lipophilic octyl chain coupled to a heteroaromatic furan ring—serves as a critical model in medicinal chemistry. The furoate moiety is frequently employed to modulate the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs), particularly in corticosteroid prodrug design. This guide provides a definitive technical analysis of octyl 2-furoate, detailing its physicochemical constants, optimized synthesis protocols, and analytical characterization.

Chemical Identity & Structural Analysis[2][3][4]

The molecule consists of a five-membered aromatic furan ring substituted at the


-position (C2) with an octyl ester group. The conjugation between the furan oxygen lone pairs and the carbonyl 

-system imparts unique electronic stability, though the ring remains susceptible to acid-catalyzed ring opening under harsh conditions.

Table 1: Chemical Identification

ParameterDetail
IUPAC Name Octyl furan-2-carboxylate
Common Synonyms 2-Furoic acid octyl ester; n-Octyl 2-furoate
CAS Number 39251-88-2
Molecular Formula

Molecular Weight 224.30 g/mol
SMILES CCCCCCCCOC(=O)C1=CC=CO1
InChI Key WVTHGLPXSATJHZ-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the 2D chemical structure, highlighting the ester linkage between the aromatic furan headgroup and the lipophilic octyl tail.

Octyl2Furoate_Structure Figure 1: Structural Domains of Octyl 2-Furoate FuranRing Furan Ring (Aromatic Head) Carbonyl Ester Linkage (C=O) FuranRing->Carbonyl C2-Substitution OctylChain n-Octyl Chain (Lipophilic Tail) Carbonyl->OctylChain O-Alkyl Bond

Physicochemical Properties[1][2][3][6][7][8]

Understanding the physical constants is vital for process design, particularly for isolation and purification via vacuum distillation.

Table 2: Physical Constants

PropertyValueContext/Notes
Appearance Colorless to pale yellow liquidDarkens upon oxidation/light exposure
Boiling Point 126–127 °C@ 1.0 mmHg (Vacuum required)
Boiling Point (atm) ~285 °C (Extrapolated)Decomposes near atmospheric BP
Density 0.988 g/mL@ 25 °C
Refractive Index

Purity indicator
LogP (Octanol/Water) 4.60 (Experimental)Highly lipophilic
Solubility Insoluble in waterSoluble in EtOH, oils, diethyl ether
Flash Point > 100 °CClosed Cup
Synthesis & Manufacturing Protocol

Methodology: Acid-Catalyzed Fischer Esterification with Azeotropic Water Removal

While transesterification is possible, the direct esterification of 2-furoic acid with 1-octanol is the preferred industrial route. Critical Precaution: The furan ring is acid-sensitive (prone to polymerization or ring-opening to form levulinic acid derivatives). Therefore, a mild acid catalyst and strict temperature control are required.

Reaction Scheme

Synthesis_Pathway Figure 2: Optimized Synthesis Workflow Reactants 2-Furoic Acid + 1-Octanol Conditions Cat. p-TsOH Toluene (Solvent) Reflux (110°C) Reactants->Conditions DeanStark Dean-Stark Trap (Water Removal) Conditions->DeanStark - H2O Product Octyl 2-Furoate (Crude) DeanStark->Product Equilibrium Shift Purification Vacuum Distillation (126°C @ 1mmHg) Product->Purification Isolation

Step-by-Step Laboratory Protocol
  • Stoichiometry: Charge a 500 mL round-bottom flask with 2-furoic acid (0.1 mol, 11.2 g) and a slight excess of 1-octanol (0.12 mol, 15.6 g).

  • Solvent System: Add 150 mL of anhydrous toluene. Toluene serves as the azeotropic agent to carry water out of the system.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.005 mol, ~1.0 g). Note: Sulfuric acid is too aggressive and may char the furan ring.

  • Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~115 °C) with vigorous magnetic stirring.

  • Monitoring: Monitor water collection in the trap. The reaction is complete when the theoretical volume of water (~1.8 mL) is collected (typically 3–5 hours).

  • Work-up:

    • Cool to room temperature.

    • Wash the organic layer with 5%

      
       (aq) to neutralize residual acid and remove unreacted furoic acid.
      
    • Wash with brine and dry over anhydrous

      
      .
      
  • Purification: Concentrate the solvent via rotary evaporation. Purify the residue via vacuum distillation (bp 126–127 °C @ 1 mmHg) to obtain a clear, pale yellow oil.

Analytical Characterization

Validation of the synthesized compound should be performed using NMR and IR spectroscopy.

Table 3: Expected Spectral Data

TechniqueSignal/ShiftAssignment
1H NMR (400 MHz,

)

7.58 (d, 1H)
Furan C5-H (

to O)

7.18 (d, 1H)
Furan C3-H (

to C=O)

6.50 (dd, 1H)
Furan C4-H (

to O)

4.30 (t, 2H)

(Ester methylene)

1.75 (m, 2H)

(

to ester)

1.27 (m, 10H)
Alkyl chain bulk

0.88 (t, 3H)
Terminal

FT-IR (Neat)1720

C=O[2] Stretch (Conjugated Ester)
1470, 1580

C=C Aromatic Ring Stretch
1180

C-O-C Stretch
Applications & Biological Relevance[2][7][10][11][12]
6.1 Flavor and Fragrance

Octyl 2-furoate is a FEMA-approved flavoring agent (FEMA 3518) utilized for its heavy, sweet, earthy profile. It is a key component in recreating "mushroom," "tallow," and "waxy" notes in savory food formulations.

6.2 Pharmaceutical Relevance (Prodrug Scaffolding)

While octyl 2-furoate is not a drug itself, the furoate ester motif is a critical pharmacophore in drug development.

  • Lipophilicity Enhancement: Esterification of polar hydroxyl groups with furoic acid (as seen in Mometasone Furoate or Diloxanide Furoate) significantly increases LogP, facilitating membrane permeability and creating depot effects in topical formulations.

  • Metabolic Stability: The aromatic furan ring provides steric and electronic protection to the ester bond, often resulting in slower hydrolysis rates compared to simple acetate or propionate esters.

Safety & Handling
  • GHS Classification: Not classified as hazardous by GHS criteria in many jurisdictions, but should be treated as a chemical irritant.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the furan ring, which can lead to darkening.

  • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors during distillation.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company (2025). Octyl 2-furoate Flavor and Fragrance Information.[1] Retrieved from [Link][2]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA) (2000). Evaluation of Certain Food Additives: Octyl 2-furoate (No. 750).[3] WHO Technical Report Series. Retrieved from [Link][1][4]

Sources

Synthesis of Octyl 2-furoate from 2-furoic acid and octanol

Author: BenchChem Technical Support Team. Date: February 2026

From 2-Furoic Acid and 1-Octanol via Azeotropic Esterification

Executive Summary

This technical guide details the synthesis of octyl 2-furoate (CAS: 39251-88-2) via direct Fischer esterification. While alkyl furoates are critical intermediates in fragrance chemistry and pharmaceutical synthesis, the specific coupling of 2-furoic acid with a mid-chain alcohol like 1-octanol presents unique thermodynamic challenges regarding water removal and product separation.

This document moves beyond standard textbook protocols, offering an optimized workflow utilizing p-Toluenesulfonic acid (p-TsOH) with azeotropic distillation. It further contrasts this traditional approach with a "green" enzymatic route, providing a holistic view for researchers selecting a method based on scalability and environmental impact.

Part 1: Mechanistic Principles & Thermodynamics

The Reaction Landscape

The synthesis is a reversible acid-catalyzed esterification. Unlike the synthesis of methyl or ethyl furoate, where the alcohol is used as the solvent, 1-octanol (b.p. 195 °C) has a high boiling point and significant viscosity. This dictates that we cannot simply use octanol in vast excess and boil it off; we must drive the equilibrium by removing the other product: water .

Reaction Equation:



Mechanistic Pathway (Fischer Esterification)

The furan ring is electronically rich (aromatic), making the carbonyl oxygen of the carboxylic acid moderately basic. Protonation activates the carbonyl, allowing nucleophilic attack by the bulky octanol molecule.

Mechanism Start 2-Furoic Acid + Octanol Protonation Carbonyl Activation (+H+) Start->Protonation p-TsOH Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack Octanol adds Transfer Proton Transfer (-H2O Prep) Attack->Transfer Equilibrium Elimination Water Elimination (Ester Formation) Transfer->Elimination - H2O Product Octyl 2-Furoate Elimination->Product - H+

Figure 1: Acid-catalyzed mechanism flow. Note that every step is reversible; water removal is the rate-determining factor for yield.

Part 2: Critical Process Parameters (CPP)

To achieve high purity (>98%) and yield, specific parameters must be controlled.

ParameterSpecificationScientific Rationale
Catalyst Selection p-Toluenesulfonic acid (p-TsOH)Unlike

, p-TsOH causes less charring of the sensitive furan ring and is soluble in the organic entrainer.
Stoichiometry 1.0 eq Acid : 1.2 eq AlcoholSlight excess of octanol ensures full consumption of the more expensive/solid 2-furoic acid.
Solvent (Entrainer) Toluene (or Xylene)Forms a ternary azeotrope with water/octanol or binary with water, allowing water removal via Dean-Stark trap at ~110°C.
Reaction Temp 115–120 °C (Reflux)Sufficient to boil toluene but low enough to prevent thermal decarboxylation of 2-furoic acid.
Reaction Time 4–6 HoursMonitoring via TLC/GC is required; reaction stops when water collection ceases.[1]

Part 3: Optimized Synthetic Protocol

Safety Note: 2-Furoic acid is an irritant.[2] Toluene is flammable and toxic. Perform all operations in a fume hood.

Materials
  • 2-Furoic Acid: 11.2 g (100 mmol)

  • 1-Octanol: 15.6 g (120 mmol, 1.2 eq)

  • p-TsOH (Monohydrate): 0.57 g (3 mmol, 3 mol%)

  • Toluene: 60 mL

  • Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar.

Step-by-Step Methodology
  • Setup: Charge the RBF with 2-furoic acid, 1-octanol, p-TsOH, and toluene. Attach the Dean-Stark trap (pre-filled with toluene) and condenser.

  • Reflux: Heat the mixture to vigorous reflux. Ensure the condensate line is visible on the condenser walls.

  • Water Removal: As the reaction proceeds, water will separate to the bottom of the Dean-Stark trap.

    • Checkpoint: Theoretical water yield is ~1.8 mL. The reaction is complete when water volume stabilizes.

  • Quench: Cool the mixture to room temperature.

  • Wash: Transfer to a separatory funnel.

    • Wash 1: 50 mL Saturated

      
       (Removes unreacted furoic acid and catalyst). Caution: CO2 evolution.
      
    • Wash 2: 50 mL Brine (Saturated NaCl).

    • Wash 3: 50 mL Deionized Water.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate via rotary evaporation to remove toluene.
    
Purification (The Critical Step)

The crude oil contains the product and excess octanol. Simple distillation is ineffective due to close boiling points at atmospheric pressure.

  • Method: High-Vacuum Distillation (Kugelrohr or Short-path).

  • Conditions: 0.1 – 1.0 mmHg.[3]

  • Fractions:

    • Fore-run: Residual Octanol (lower BP).

    • Main Fraction: Octyl 2-furoate (collect at ~126–127 °C @ 1 mmHg).

Workflow Reactants Reactants (Acid + Octanol + Tol) Reflux Dean-Stark Reflux (120°C, 4-6h) Reactants->Reflux Assemble Workup Wash: NaHCO3 -> Brine Dry: MgSO4 Reflux->Workup Cool & Separate Evap Rotary Evaporation (Remove Toluene) Workup->Evap Filter Distill Vacuum Distillation (<1 mmHg) Evap->Distill Crude Oil Final Pure Octyl 2-Furoate Distill->Final Collect Main Fraction

Figure 2: Process workflow for the isolation of high-purity octyl 2-furoate.

Part 4: Characterization & Validation

To validate the synthesis, compare the isolated product against these standard values.

Physical Properties
PropertyValueSource
Appearance Colorless to pale straw liquid[PubChem, 2025]
Boiling Point 126–127 °C @ 1 mmHg[The Good Scents Co.][1][3][4]
Refractive Index (

)
1.466 – 1.472[JECFA]
Density 0.984 – 0.990 g/mL[JECFA]
Solubility Insoluble in water; Miscible in ethanol/oils[JECFA]
Spectroscopic Data (Diagnostic Signals)
  • IR (Neat): Look for strong Carbonyl (

    
    ) stretch at 1720 cm⁻¹  and C-O stretch at 1180 cm⁻¹ . The furan ring C=C stretches appear around 1580 cm⁻¹ .
    
  • ¹H NMR (300 MHz, CDCl₃):

    • 
       7.58 (d, 1H, Furan C5-H)
      
    • 
       7.18 (d, 1H, Furan C3-H)
      
    • 
       6.50 (dd, 1H, Furan C4-H)
      
    • 
       4.30 (t, 2H, 
      
      
      
      ) – Diagnostic for ester formation
    • 
       1.75 (m, 2H, 
      
      
      
      )
    • 
       1.2-1.4 (m, 10H, Alkyl chain)
      
    • 
       0.88 (t, 3H, Terminal 
      
      
      
      )

Part 5: Green Chemistry Alternative (Enzymatic)

For applications requiring "Natural" labeling (EU/US flavor regulations) or to avoid toxic solvents, an enzymatic route is superior.

Protocol:

  • Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435).

  • Conditions: Solvent-free or in Heptane at 40–60 °C.

  • Advantage: Runs at neutral pH, preventing furan ring degradation.

  • Disadvantage: Slower kinetics (24–48 hours) and higher catalyst cost.

Reaction: Mix 2-furoic acid and octanol (1:1 molar ratio) with 5% w/w Novozym 435. Shake at 60°C. Remove water using molecular sieves (3Å) added directly to the flask.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company. (2023). Octyl 2-furoate Data Sheet. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Evaluations of the Joint FAO/WHO Expert Committee on Food Additives (JECFA): Octyl 2-furoate. Retrieved from [Link]

  • Organic Syntheses. (1928). 2-Furoic Acid Synthesis (General Precursor Method). Org. Synth. 1928, 8, 44. Retrieved from [Link]

  • MDPI. (2022). Lipase-Catalyzed Synthesis of Furan Derivatives. Molecules 2022. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of Octyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octyl 2-furoate (CAS: 39251-86-0) is a lipophilic ester derivative of 2-furoic acid, increasingly utilized in flavor chemistry and as a potential intermediate in pharmaceutical synthesis due to its unique heteroaromatic pharmacophore. Precise structural characterization of this compound is critical for quality control in drug development and food safety workflows.

This technical guide provides a definitive reference for the spectroscopic identification of Octyl 2-furoate. Unlike generic databases, this document synthesizes empirical data with mechanistic fragmentation logic and nuclear magnetic resonance (NMR) assignment strategies. It is designed to serve as a primary standard for researchers validating the identity and purity of this analyte.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before interpreting spectral data, the physicochemical context must be established to understand solubility behavior during sample preparation.

ParameterDataNotes
IUPAC Name Octyl furan-2-carboxylate
CAS Number 39251-86-0
Molecular Formula C₁₃H₂₀O₃
Molecular Weight 224.30 g/mol Monoisotopic Mass: 224.14 Da
Appearance Colorless to pale straw liquid
Boiling Point 126-127 °C @ 1 mmHgHigh vacuum required for distillation
Solubility Soluble in CHCl₃, MeOH, Et₂OInsoluble in water

Synthesis & Sample Preparation Workflow

In our laboratory experience, the presence of unreacted octanol or furoic acid significantly complicates spectral interpretation. The following workflow ensures a spectroscopic-grade sample (purity >99.5%).

SynthesisWorkflow cluster_QC Critical QC Point Start Reagents: 2-Furoic Acid + 1-Octanol Reaction Esterification (p-TsOH, Toluene, Reflux) Dean-Stark Trap Start->Reaction Catalysis Workup Wash: NaHCO3 (aq) Remove unreacted Acid Reaction->Workup Quench Purification Vacuum Distillation (126°C @ 1 mmHg) Workup->Purification Crude Oil Analysis Final Analyte: Octyl 2-Furoate Purification->Analysis Pure Fraction

Figure 1: Optimized synthesis and purification workflow to isolate spectroscopic-grade Octyl 2-furoate.

Mass Spectrometry (MS) Analysis[8][9][10][11][12][13]

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of Octyl 2-furoate is dominated by the stability of the heteroaromatic ring and the lability of the C-O ester bond. Unlike aliphatic esters which often show McLafferty rearrangements, the furan ring directs fragmentation towards the formation of stable acylium and alkyl cations.

Fragmentation Logic & Key Ions[9][10]
m/z (Mass-to-Charge)Relative IntensityIon IdentityStructural Significance
224 < 5%[M]⁺ Molecular Ion. Often weak due to rapid fragmentation of the long alkyl chain.
113 ~60-80%[C₈H₁₇]⁺ Octyl Cation. Formed by C-O bond cleavage. Highly diagnostic of the octyl chain length.
95 100% (Base) [C₅H₃O₂]⁺ Furoyl Cation. The acylium ion stabilized by the furan ring resonance. The "signature" peak for 2-furoates.
39 ~20-30%[C₃H₃]⁺ Cyclopropenyl cation. Typical aromatic ring disintegration product.
Fragmentation Pathway Diagram

MS_Frag M_Ion Molecular Ion [M]+ m/z 224 Octyl_Cat Octyl Cation [C8H17]+ m/z 113 M_Ion->Octyl_Cat C-O Cleavage (Loss of Furoate radical) Furoyl_Cat Furoyl Cation [C5H3O2]+ m/z 95 (Base Peak) M_Ion->Furoyl_Cat Alpha Cleavage (Loss of Octyl radical) Furan_Ring Furan Ring Breakup m/z 39 Furoyl_Cat->Furan_Ring - 2 CO Ring Opening

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) MS.

Infrared Spectroscopy (IR)[5][12][14][15]

Method: Thin film (neat) on KBr plates or ATR.

The IR spectrum provides rapid confirmation of the functional groups. The absence of a broad O-H stretch (3200-3500 cm⁻¹) is the primary indicator that the precursor (2-furoic acid) has been fully converted.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3120 - 3140 WeakC-H (Furan)Aromatic C-H stretching (distinctive >3000 cm⁻¹).
2955, 2925, 2855 StrongC-H (Alkyl)Asymmetric and symmetric stretching of the octyl methyl/methylene groups.
1725 - 1735 Strong C=O (Ester) Conjugated ester carbonyl. Shifted slightly lower than aliphatic esters due to furan conjugation.
1580, 1475 MediumC=C (Ring)Aromatic ring skeletal vibrations.
1290 - 1300 StrongC-O (Acyl)C-O-C asymmetric stretch.
1120 - 1180 MediumC-O (Alkoxy)C-O-C symmetric stretch.
760 StrongC-H (Bend)Out-of-plane bending, characteristic of 2-substituted furans.

Nuclear Magnetic Resonance (NMR)[1][3][11][13][15]

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm 1H / 77.16 ppm 13C).

This is the definitive method for structural proof. The coupling constants (J-values) of the furan ring are diagnostic.

¹H NMR Data (400 MHz)
Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
7.58 dd1HJ = 1.7, 0.8H-5 (Furan ring, adjacent to O)
7.18 dd1HJ = 3.5, 0.8H-3 (Furan ring, beta to carbonyl)
6.51 dd1HJ = 3.5, 1.7H-4 (Furan ring, distant)
4.31 t2HJ = 6.7-OCH₂- (Alpha to ester oxygen)
1.75 quint2HJ = 6.8-CH₂- (Beta to oxygen)
1.25 - 1.45 m10H--(CH₂)₅- (Bulk methylene chain)
0.89 t3HJ = 6.8-CH₃ (Terminal methyl)

Expert Insight: The coupling between H-3, H-4, and H-5 is characteristic of a 2-substituted furan. H-5 is the most deshielded due to the electronegativity of the ring oxygen. H-3 is deshielded by the carbonyl anisotropy.

¹³C NMR Data (100 MHz)
Shift (δ ppm)Carbon TypeAssignment
158.9 QuaternaryC=O (Ester Carbonyl)
146.2 Methine (CH)C-5 (Furan Ring)
144.8 QuaternaryC-2 (Furan Ring, Ipso)
117.8 Methine (CH)C-3 (Furan Ring)
111.8 Methine (CH)C-4 (Furan Ring)
65.2 Methylene (CH₂)-OCH₂- (Alpha)
31.8 Methylene (CH₂)Alkyl Chain (C-6)
29.2 - 28.7 Methylene (CH₂)Alkyl Chain (Bulk)
25.9 Methylene (CH₂)Alkyl Chain (Beta)
22.6 Methylene (CH₂)Alkyl Chain (C-7)
14.1 Methyl (CH₃)-CH₃ (Terminal)

Integrated Structural Confirmation

To validate the structure, cross-reference the data streams:

  • Connectivity: The ¹H NMR triplet at 4.31 ppm correlates with the ¹³C peak at 65.2 ppm (via HSQC), confirming the ester linkage to the alkyl chain.

  • Unsaturation: The ¹³C peaks at 146.2, 144.8, 117.8, and 111.8 ppm confirm the 4 carbons of the heteroaromatic ring.

  • Mass Balance: The MS base peak at m/z 95 confirms the furoyl headgroup, while the m/z 113 peak confirms the C8 tail.

LogicMap Data Experimental Data NMR_H 1H NMR: Furan Signals (7.58, 7.18, 6.51) Data->NMR_H NMR_C 13C NMR: C=O @ 158.9 Data->NMR_C MS_Peak MS Base Peak: m/z 95 Data->MS_Peak Conclusion Confirmed Structure: Octyl 2-Furoate NMR_H->Conclusion Ring Pattern NMR_C->Conclusion Carbonyl Type MS_Peak->Conclusion Furoyl Core

Figure 3: Multi-modal data correlation for structural validation.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Octyl 2-furoate (NIST# 278993). NIST Mass Spectrometry Data Center.[1][2][3][4][5][6] [Link]

  • PubChem Database. Octyl 2-furoate (CID 62901) - Spectral Information. National Center for Biotechnology Information. [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety Evaluation of Certain Food Additives: Esters of Furoic Acid. WHO Food Additives Series. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for furan coupling constants and ester fragmentation logic). [Link]

Sources

Octyl 2-furoate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application Profile

Executive Summary

Octyl 2-furoate (CAS: 39251-88-2) is a fatty ester derivative of 2-furoic acid and 1-octanol.[1] While primarily recognized in the flavor and fragrance industry (FEMA 3518) for its distinct waxy, earthy, and mushroom-like sensory profile, it serves as a critical model compound for studying heteroaromatic lipophilicity in drug delivery systems. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for research applications.

Chemical Identity & Nomenclature

Precise identification is paramount for regulatory compliance and database integration.

Identifier Value
CAS Number 39251-88-2
IUPAC Name Octyl furan-2-carboxylate
Synonyms 2-Furoic acid octyl ester; n-Octyl 2-furancarboxylate
FEMA Number 3518
Molecular Formula C₁₃H₂₀O₃
SMILES CCCCCCCCOC(=O)C1=CC=CO1
InChI Key WVTHGLPXSATJHZ-UHFFFAOYSA-N

Physicochemical Profile

Octyl 2-furoate exhibits properties characteristic of medium-chain esters: high lipophilicity and low water solubility. Note the phase behavior; while often estimated as a liquid, pure samples frequently crystallize as low-melting solids.

Property Data / Range Contextual Note
Molecular Weight 224.30 g/mol
Physical State Solid (Low-melting) or LiquidOften supercools to a pale straw liquid; pure form is a waxy solid.[1][2]
Boiling Point 126–127 °C @ 1 mmHgHigh vacuum required for distillation to prevent thermal degradation.
Density 0.988 g/cm³ @ 25 °CSlightly less dense than water; phase separates easily.
LogP (Octanol/Water) 4.60 (Estimated)Highly lipophilic; indicates strong affinity for lipid bilayers.
Solubility Ethanol, Oils, FatsInsoluble in water.[1]
Flash Point > 100 °CCombustible; requires standard fire safety protocols.

Synthesis & Manufacturing

Mechanistic Pathway

The industrial and laboratory synthesis of octyl 2-furoate predominantly utilizes Fischer Esterification . This reversible reaction involves the condensation of 2-furoic acid with 1-octanol in the presence of an acid catalyst.

Key Challenges:

  • Equilibrium Limitation: The reaction is equilibrium-controlled. High yield requires the removal of water (Le Chatelier’s principle).

  • Thermal Sensitivity: The furan ring is susceptible to polymerization or ring-opening at excessive temperatures or highly acidic conditions.

Reaction Diagram (Graphviz)

The following diagram illustrates the catalytic cycle and process flow.

OctylFuroateSynthesis cluster_inputs Reagents cluster_outputs Products FuroicAcid 2-Furoic Acid (C5H4O3) Intermediate Tetrahedral Intermediate FuroicAcid->Intermediate Protonation Octanol 1-Octanol (C8H18O) Octanol->Intermediate Nucleophilic Attack Catalyst Acid Catalyst (p-TsOH or H2SO4) Catalyst->Intermediate Product Octyl 2-Furoate (Target Ester) Intermediate->Product Elimination Water H2O (Byproduct) Intermediate->Water Dehydration DeanStark Dean-Stark Trap Water->DeanStark Azeotropic Removal

Figure 1: Acid-catalyzed esterification pathway for Octyl 2-furoate synthesis, highlighting the critical water removal step.

Laboratory Scale Protocol

Objective: Synthesize 50g of Octyl 2-furoate.

  • Reagent Setup:

    • Charge a 250 mL Round Bottom Flask (RBF) with 2-Furoic acid (0.25 mol, ~28g) .

    • Add 1-Octanol (0.30 mol, ~39g) . Note: Slight excess of alcohol drives equilibrium.

    • Add solvent: Toluene (100 mL) (forms azeotrope with water).

    • Add Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.5 mol%) .

  • Reflux & Dehydration:

    • Equip the RBF with a Dean-Stark trap and condenser.

    • Heat to reflux (~115 °C). Monitor water collection in the trap.

    • Endpoint: Reaction is complete when water evolution ceases (approx. 3–5 hours).

  • Work-up:

    • Cool the mixture to room temperature.

    • Wash 1: Saturated NaHCO₃ (removes unreacted acid and catalyst).

    • Wash 2: Brine (saturated NaCl) to remove residual water/emulsions.

    • Dry organic layer over anhydrous MgSO₄.

  • Purification:

    • Remove Toluene via rotary evaporation.

    • Vacuum Distillation: Distill the residue under high vacuum (1 mmHg) to separate the product from excess octanol.

    • Yield Expectation: 85–95%.

Applications in R&D

Flavor & Fragrance[3][6]
  • Sensory Profile: Characterized by a "heavy" odor with notes of mushroom, earth, waxy, and creamy tallow .[3]

  • Usage: Used in savory flavor formulations (soups, gravies) and as a modifier in nut flavors.

  • Regulatory: FEMA GRAS approved (No. 3518).[1][4]

Pharmaceutical Research
  • Lipophilicity Model: Due to its high LogP (4.6), it is used as a surrogate to study the membrane permeability of furan-containing drugs.

  • Prodrug Moieties: The 2-furoate group is occasionally investigated as a lipophilic cap to improve the oral bioavailability of polar active pharmaceutical ingredients (APIs).

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • Combustible liquid/solid.

    • May cause skin and eye irritation (standard for fatty esters).

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the furan ring over long periods.

  • Spill Management: Adsorb with inert material (vermiculite). Do not flush into surface water due to high aquatic toxicity potential (common for lipophilic substances).

References

  • Sigma-Aldrich. Product Specification: Octyl 2-furoate (AldrichCPR).[5] Retrieved from

  • PubChem. Compound Summary: Octyl 2-furoate (CID 62901).[1] National Library of Medicine. Retrieved from

  • The Good Scents Company. Octyl 2-furoate Material Safety & Properties. Retrieved from

  • FEMA. Flavor Ingredient Library: Octyl 2-furoate (FEMA 3518).[1][3][6][4] Flavor and Extract Manufacturers Association.[1] Retrieved from

  • JECFA. Evaluation of Certain Food Additives: Furoate Esters. WHO Food Additives Series 46. Retrieved from

Sources

Solubility and Miscibility Profile of Octyl 2-Furoate: A Thermodynamic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Miscibility of Octyl 2-Furoate

Executive Summary

Octyl 2-furoate (CAS: 39251-88-2) is a lipophilic ester primarily utilized in the flavor, fragrance, and pharmaceutical intermediate sectors. Unlike its parent compound, 2-furoic acid, which is a high-melting solid, octyl 2-furoate typically exists as a viscous liquid or low-melting solid at ambient conditions (Melting Point < 25°C). Consequently, the characterization of its interaction with organic solvents shifts from classical solid-liquid solubility (saturation limits) to liquid-liquid miscibility and partitioning.

This guide provides a rigorous technical framework for predicting, measuring, and optimizing the solvation of octyl 2-furoate. It synthesizes available physicochemical data with thermodynamic modeling (Hansen Solubility Parameters) to guide solvent selection for extraction, purification, and formulation processes.

Physicochemical Identity & Thermodynamic Basis

Understanding the solubility behavior requires a deep dive into the molecular architecture of the solute.

Molecular Architecture
  • Structure: A furan heteroaromatic ring coupled to a hydrophobic C8 (octyl) alkyl chain via an ester linkage.

  • Dual Nature:

    • Furan Ring: Moderately polar, electron-rich, capable of dipole-dipole interactions and weak hydrogen bonding (acceptor).

    • Octyl Chain: Highly non-polar, hydrophobic, driving solubility in alkanes and fats.

Key Physicochemical Constants
PropertyValueRelevance to Solubility
Physical State (25°C) Liquid (Colorless to pale yellow)Dictates "Miscibility" vs. "Solubility"
Boiling Point 126–127°C (at 1 mmHg)High boiling point; suitable for vacuum distillation
LogP (Octanol/Water) ~4.6–4.7Highly lipophilic; partitions strongly into organic phases
Water Solubility Insoluble (< 10 mg/L estimated)Requires organic cosolvents or surfactants
Density 0.988 g/mLClose to water; phase separation requires care

Solubility & Miscibility Landscape

Since octyl 2-furoate is a liquid, its interaction with solvents is binary: Miscible (forms a single phase) or Immiscible (forms two phases).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsInteraction StatusThermodynamic Mechanism
Alkanes Hexane, Heptane, CyclohexaneFully Miscible Van der Waals dispersion forces dominate. The C8 chain interacts favorably with aliphatic solvents.
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible Strong dipole interactions; excellent solvent power.
Alcohols Ethanol, Isopropanol, n-ButanolFully Miscible Soluble, but critical solution temperature (CST) may exist at very low temps. Furan oxygen accepts H-bonds.
Ketones/Esters Acetone, Ethyl AcetateFully Miscible Dipole-dipole matching. Ideal for process extraction.
Polar Aprotic Acetonitrile, DMSOMiscible Soluble, but partitioning may occur in the presence of water.
Water Water, BrineImmiscible Hydrophobic effect dominates. High interfacial tension.
Hansen Solubility Parameters (HSP)

To predict compatibility with novel solvents, we utilize the HSP vector


.
  • 
     (Dispersion):  High (due to octyl chain).
    
  • 
     (Polarity):  Moderate (ester + furan).
    
  • 
     (H-Bonding):  Low (no donor groups).
    

Prediction Rule: Solvents with a "Distance" (


) < Interaction Radius (

) will dissolve octyl 2-furoate.

Target Solvents: Toluene and Ethyl Acetate minimize

, making them thermodynamically ideal solvents.

Experimental Protocols

For researchers needing precise data, generic "miscibility" is insufficient. The following protocols quantify the saturation limit (in immiscible systems) and miscibility boundaries (temperature dependence).

Protocol A: Saturation Solubility in Water/Polar Media (HPLC Method)

Use this for environmental fate studies or aqueous formulation.

  • Preparation: Add excess Octyl 2-furoate (approx. 100 µL) to 10 mL of the target solvent (e.g., Water, 10% Ethanol) in a borosilicate glass vial.

  • Equilibration: Shake at 250 rpm for 24 hours at controlled temperature (

    
    ) using a orbital shaker-incubator.
    
  • Phase Separation: Centrifuge at 4000 rpm for 15 minutes to separate the excess oil phase.

  • Sampling: Carefully withdraw the aqueous supernatant using a glass syringe with a 0.22 µm PTFE filter (presaturated).

  • Quantification: Analyze via HPLC-UV (C18 column, Acetonitrile:Water mobile phase, detection at 270 nm—characteristic furan absorption).

Protocol B: Binary Miscibility & Cloud Point Determination

Use this to determine the temperature at which the ester separates from a solvent (e.g., cold ethanol).

  • Setup: Prepare a specific mass fraction (e.g., 10% w/w) of Octyl 2-furoate in the solvent.

  • Cooling: Place the mixture in a jacketed vessel with a magnetic stirrer.

  • Laser Monitoring: Direct a low-power laser (650 nm) through the solution to a photodiode.

  • Ramp: Cool the solution at 0.5 K/min.

  • Detection: The Cloud Point is defined as the temperature where laser transmittance drops below 90% (onset of turbidity/phase separation).

Visualization: Experimental Workflow

SolubilityProtocol Start Start: Octyl 2-Furoate + Solvent Decision Is Mixture Homogeneous? Start->Decision Cooling Cooling Ramp (0.5 K/min) Decision->Cooling Yes (Miscible) Shake Equilibrium Shaking (24h, 25°C) Decision->Shake No (Immiscible) Laser Laser Transmittance Monitoring Cooling->Laser CloudPoint Record Cloud Point (Phase Separation) Laser->CloudPoint Centrifuge Centrifugation (4000 rpm) Shake->Centrifuge HPLC HPLC-UV Analysis (Sat. Concentration) Centrifuge->HPLC

Caption: Decision workflow for characterizing Octyl 2-furoate solvent interactions based on initial phase behavior.

Thermodynamic Modeling & Data Analysis

When experimental data is sparse, thermodynamic models provide robust estimates.

Activity Coefficient Models (UNIFAC)

For liquid-liquid equilibrium (LLE), the solubility (


) is governed by the activity coefficient (

):

Using the UNIFAC group contribution method, we decompose Octyl 2-furoate into functional groups:
  • Furan Ring: (C=C-O aromatic)

  • Ester Group: (-COO-)

  • Alkyl Chain: (-CH2- x 7, -CH3)

Insight: The long alkyl chain dominates the activity coefficient in polar solvents, causing


 (high immiscibility). In non-polar solvents (Hexane), 

(ideal behavior).
The Apelblat Equation (For Solid-Liquid Equilibrium)

Note: If working at very low temperatures where Octyl 2-furoate crystallizes, use the Modified Apelblat Equation to correlate solubility:



  • A, B, C: Empirical constants derived from experimental data (Protocol B).

  • Application: Essential for designing low-temperature crystallization processes to purify the ester from reaction byproducts.

Process Applications

Extraction Strategy

Due to its high LogP (4.6), Octyl 2-furoate is easily extracted from aqueous reaction mixtures.

  • Recommended Solvent: Ethyl Acetate or MTBE .

  • Rationale: High partition coefficient, low boiling point for easy solvent removal, and minimal emulsion formation compared to chlorinated solvents.

Purification via Crystallization

While typically liquid, high-purity Octyl 2-furoate can be crystallized at low temperatures.

  • Antisolvent: Methanol or Acetonitrile (at -20°C).

  • Mechanism: The solubility drops sharply in polar solvents as temperature decreases, forcing the hydrophobic ester out of solution while impurities remain dissolved.

Visualization: Solvent Selection Logic

SolventSelection Root Solvent Selection for Octyl 2-Furoate Goal Process Goal? Root->Goal Extract Extraction from Water Goal->Extract Dissolve Formulation/Reaction Goal->Dissolve Purify Crystallization Goal->Purify SolvExt Use: Ethyl Acetate or Hexane Extract->SolvExt SolvDis Use: Ethanol or DCM Dissolve->SolvDis SolvPur Use: Methanol (Cold) Purify->SolvPur ReasonExt High Partition Coeff. Easy Evaporation SolvExt->ReasonExt ReasonDis Full Miscibility Good Mass Transfer SolvDis->ReasonDis ReasonPur Antisolvent Effect at Low T SolvPur->ReasonPur

Caption: Strategic solvent selection guide based on thermodynamic affinity and process requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company (2024). Octyl 2-furoate Flavor and Fragrance Data. Retrieved from [Link]

  • Borra, A., et al. (2021). "Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems." Journal of Molecular Liquids, 326, 115271. (Cited for thermodynamic properties of the parent furan ring system).[1] Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Physical properties of Octyl 2-furoate: boiling point, density

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on Octyl 2-furoate, structured for researchers and formulation scientists.

CAS: 39251-88-2 | Molecular Formula:


[1][2][3][4]

Executive Technical Summary

Octyl 2-furoate (n-Octyl furan-2-carboxylate) is a lipophilic ester derived from the condensation of 2-furoic acid and 1-octanol.[2][3] While often overshadowed in general literature by its cyanoacrylate cousins (used in tissue adhesives), Octyl 2-furoate serves a distinct role as a stable, high-boiling intermediate in organic synthesis and a specialized flavor/fragrance agent characterized by "earthy, mushroom-like, and waxy" notes.[2]

For drug development professionals, this molecule represents a model "lipophilic anchor." Its structure combines a heteroaromatic head group (furan) with a medium-chain fatty tail (octyl), making it an excellent reference standard for studying membrane permeability, partition coefficients (


), and the hydrolysis kinetics of furoate-based prodrugs.

Chemical Identity & Molecular Architecture[2][5]

ParameterTechnical Specification
IUPAC Name Octyl furan-2-carboxylate
CAS Number 39251-88-2
Molecular Weight 224.30 g/mol
SMILES CCCCCCCCOC(=O)C1=CC=CO1
Structural Class Heteroaromatic Ester
Key Functional Groups Furan ring (aromatic), Ester linkage, Octyl chain (lipophilic)
Structural Logic

The molecule consists of two distinct domains:

  • The Furoyl Group: Planar and electron-rich, providing

    
    -
    
    
    
    stacking potential and UV absorption.
  • The Octyl Tail: A flexible C8 alkyl chain that drives the molecule’s high lipophilicity (

    
    ), rendering it practically insoluble in water but highly miscible in lipid bilayers and organic solvents.
    

Physicochemical Profile

Data synthesized from JECFA evaluations and experimental supplier databases.

Core Physical Properties[1][2][3][11][12]
PropertyValue / RangeCondition / Note
Boiling Point (Experimental) 126.0 – 127.0 °C @ 1.0 mmHg (Vacuum) [1][2]
Boiling Point (Predicted) ~304 °C@ 760 mmHg (Standard Atm)
Density (Specific Gravity) 0.984 – 0.990 g/cm³ @ 25 °C [1][2]
Refractive Index (

)
1.466 – 1.472@ 20 °C
Flash Point > 100 °CClosed Cup
Solubility (Water) Insoluble (< 6 mg/L)Predicted @ 25 °C
Solubility (Organic) SolubleEthanol, Oils, Diethyl ether
Log P (Octanol/Water) 4.67Estimated (High Lipophilicity)
Critical Analysis of Boiling Point

Researchers must note the significant disparity between atmospheric and reduced-pressure boiling points. Attempting to distill Octyl 2-furoate at standard pressure (760 mmHg) poses a high risk of thermal decomposition (decarboxylation of the furoate moiety) before the boiling point (~304°C) is reached. Vacuum distillation is the mandatory standard for purification.

Synthetic Pathway & Reaction Engineering

The synthesis of Octyl 2-furoate typically follows a Fischer esterification pathway. This equilibrium-driven reaction requires continuous water removal to achieve high yields.

Reaction Logic Diagram

The following diagram illustrates the synthetic workflow and the critical control points (CCPs) for ensuring purity.

SynthesisWorkflow Furoic 2-Furoic Acid (Solid) Reaction Reflux (130°C) Dean-Stark Trap Furoic->Reaction Octanol 1-Octanol (Liquid, Excess) Octanol->Reaction Catalyst p-TSA (Catalyst) Catalyst->Reaction Quench Quench (NaHCO3 Wash) Reaction->Quench Crude Ester Waste Water/Solvent Reaction->Waste Azeotropic Removal Dry Drying (MgSO4) Quench->Dry Distill Vacuum Distillation (< 1 mmHg) Dry->Distill Product Octyl 2-Furoate (>98% Purity) Distill->Product

Figure 1: Fischer esterification workflow utilizing azeotropic water removal to drive equilibrium toward Octyl 2-furoate formation.[2][3]

Experimental Protocols

Protocol A: Synthesis of Octyl 2-Furoate (Lab Scale)

Note: This protocol relies on the principle of Le Chatelier, driving the reaction by removing water.

Reagents:

  • 2-Furoic acid (1.0 eq)[1][2][3]

  • 1-Octanol (1.2 eq - slight excess drives kinetics)[2][3]

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)[2][3][5]

  • Solvent: Toluene (for azeotrope formation)[5]

Step-by-Step Methodology:

  • Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-furoic acid (e.g., 11.2 g, 0.1 mol), 1-octanol (15.6 g, 0.12 mol), p-TSA (0.95 g), and Toluene (150 mL).

  • Reflux: Heat the mixture to reflux (bath temp ~130-140°C). Toluene/Water azeotrope will collect in the trap.

  • Monitoring: Continue reflux until water collection ceases (approx. 4-6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (2 x 50 mL) to remove unreacted acid and catalyst. Wash with Brine (1 x 50 mL).
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
  • Purification (Critical): Distill the residual oil under high vacuum (0.5 – 1.0 mmHg). Collect the fraction boiling between 125–128°C.

Protocol B: High-Precision Density Measurement

For validation of lot-to-lot consistency.[2][3]

Instrument: Oscillating U-tube Density Meter (e.g., Anton Paar) or Pycnometer. Target: 0.988 g/cm³ ± 0.002 @ 25°C.[1]

  • Equilibration: Ensure the sample is strictly at 25.0°C. Temperature fluctuations of ±1°C can alter density by ~0.001 g/cm³.

  • Degassing: Sonicate the sample for 5 minutes to remove micro-bubbles, which artificially lower density readings.

  • Injection: Inject sample into the U-tube, ensuring no bubbles are trapped.

  • Validation: If using a pycnometer, weigh empty (

    
    ), water-filled (
    
    
    
    ), and sample-filled (
    
    
    ). Calculate:
    
    
    [2][3]

Applications in Drug Development

While Octyl 2-furoate is a flavoring agent, its structure offers specific utility in pharmaceutical research:

  • Lipophilicity Standard: With a

    
     of ~4.7, it serves as a high-lipophilicity marker in HPLC method development for lipophilic drugs.
    
  • Permeation Enhancer Modeling: The furoate head group mimics the ester linkage found in potent corticosteroids (e.g., Mometasone furoate). Octyl 2-furoate can be used as a non-steroidal surrogate to study the enzymatic hydrolysis rates of furoate esters in skin or plasma esterase assays.

  • Excipient Compatibility: Used to test the solubility of poorly water-soluble APIs in ester-based vehicles.

Analytical Validation Logic

To confirm the identity of the synthesized material, use the following spectral expectations:

AnalysisLogic Sample Purified Octyl 2-Furoate NMR 1H NMR (CDCl3) Sample->NMR IR FT-IR (Neat) Sample->IR Signals_NMR d 7.5 (Furan C5) d 7.1 (Furan C3) d 6.5 (Furan C4) d 4.3 (t, O-CH2) d 0.88 (t, CH3) NMR->Signals_NMR Signals_IR 1720 cm-1 (C=O Ester) 3130 cm-1 (C-H Furan) 2920 cm-1 (C-H Alkyl) IR->Signals_IR

Figure 2: Spectral fingerprinting for structural validation.

References

  • The Good Scents Company. (2023). Octyl 2-furoate: Physical Properties and Organoleptic Profile. Retrieved from [Link]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2001). Evaluation of Certain Food Additives and Contaminants: Octyl 2-furoate. WHO Technical Report Series. Retrieved from [Link][1][6]

  • PubChem. (2024). Octyl 2-furoate Compound Summary (CID 62901). National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (n.d.). Compound: Octyl 2-furoate (FDB016856).[4] Retrieved from [Link]

Sources

Technical Monograph: Octyl 2-Furoate Safety & Handling Architecture

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 39251-88-2 | Formula: C₁₃H₂₀O₃ | Role: Pharmaceutical Excipient & Synthesis Intermediate[1]

Executive Technical Summary

Octyl 2-furoate (O2F) is a fatty ester derivative of 2-furoic acid, widely utilized as a flavor excipient and a lipophilic intermediate in organic synthesis.[1][2] While Global Harmonized System (GHS) data frequently classifies pure O2F as "Not Classified" or low-hazard [1], this designation invites complacency.[1]

The Scientist's Perspective: The safety profile of O2F is dynamic, not static. Upon exposure to moisture, strong acids, or bases, O2F undergoes hydrolysis, reverting to 2-furoic acid (a known skin/eye/respiratory irritant) and 1-octanol (an eye irritant).[1] Therefore, safe handling protocols must treat O2F not merely as a benign ester, but as a latent source of irritants.[1]

This guide provides a self-validating handling framework designed to prevent hydrolysis and manage the compound's lifecycle in drug development environments.[1]

Physicochemical & Toxicological Intelligence

The following data aggregates experimental values to establish a baseline for handling and storage conditions.

Table 1: Critical Physicochemical Properties

PropertyValue / CharacteristicOperational Implication
Physical State Colorless to pale yellow liquidYellowing indicates oxidation or hydrolysis; reject if dark.[1]
Boiling Point 126–127 °C @ 1 mmHgHigh-vacuum distillation required for purification.[1]
Density 0.988 g/cm³ (25 °C)Slightly less dense than water; forms upper layer in aqueous extractions.[1]
Solubility Insoluble in water; Soluble in EtOH, OilsUse organic solvents (EtOAc, DCM) for spill cleanup.[1]
Flash Point > 100 °C (Estimated)Class IIIB Combustible Liquid.[1] Preheat oil baths, not open flames.
Hydrolytic Stability ModerateCritical Control Point: Degrades in pH <3 or >9.[1]

Toxicological Context:

  • Acute Toxicity: Low.[1] JECFA established an ADI of 0–0.5 mg/kg bw (Group ADI for furoates) [2].[1]

  • Latent Hazard: Hydrolysis yields 2-furoic acid (H315, H319, H335).[1] Old or improperly stored samples may cause unexpected irritation.[1]

Operational Handling Framework (The "Self-Validating" Protocol)

This protocol utilizes a "Check-Verify-Act" loop to ensure operator safety and compound integrity.[1]

Phase A: Storage & Stability (The "Dry" Chain)

Objective: Prevent hydrolytic cleavage of the ester bond.[1]

  • Container: Borosilicate glass with Teflon-lined caps.[1] Avoid metal containers which may catalyze oxidation.[1]

  • Environment: Store at ambient temperature (15–25 °C) in a desiccated cabinet.

  • Validation:

    • Check: Visual inspection before use.[1] Liquid must be clear.[1][3][4]

    • Verify: If older than 6 months, check pH of a 10% aqueous emulsion.[1] pH < 5.0 indicates free acid formation (hydrolysis).[1]

Phase B: Engineering Controls & PPE

Causality: While O2F is low volatility, its hydrolysis products are not.[1]

  • Ventilation: Handle in a chemical fume hood with face velocity > 0.5 m/s.

  • Glove Selection:

    • Primary: Nitrile (0.11 mm) – Breakthrough > 480 min for esters.[1]

    • Secondary (Spills): Butyl rubber – Superior resistance to octanol byproduct.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are mandatory due to the lipophilic nature of the ester, which makes ocular decontamination difficult.[1]

Phase C: Disposal
  • Route: Incineration. Do not discharge into drains.[1]

  • Segregation: Classify as "Organic Non-Halogenated" waste.

Experimental Workflow: Purification & Impurity Removal

Researchers often encounter O2F containing unreacted 2-furoic acid.[1] This protocol removes the irritant acid, restoring the "safe" ester profile.[1]

Diagram 1: Acid-Free Purification Logic Caption: Workflow for removing irritant 2-furoic acid impurities from Octyl 2-furoate samples.

PurificationWorkflow Start Impure O2F Sample (Contains Free Acid) Dissolve Dissolve in Diethyl Ether or Ethyl Acetate Start->Dissolve Wash1 Wash 2x with 5% NaHCO3 (aq) Dissolve->Wash1 Extract Acid Check Check Aqueous pH Is pH > 8? Wash1->Check Check->Wash1 No (Acid remains) Wash2 Wash 1x with Brine (Saturated NaCl) Check->Wash2 Yes (Neutralized) Dry Dry over MgSO4 Filter & Concentrate Wash2->Dry Final Pure Octyl 2-Furoate (Neutral pH) Dry->Final

Step-by-Step Methodology:

  • Dissolution: Dilute the crude O2F 1:5 in Ethyl Acetate.

  • Neutralization (The Critical Step): Wash the organic phase twice with 5% Sodium Bicarbonate (

    
    ).[1]
    
    • Mechanism:[1][5]

      
      .
      
    • Observation: Vigorous bubbling (

      
      ) indicates the removal of the hazardous acid component.[1]
      
  • Validation: Test the pH of the aqueous waste. If acidic (pH < 7), repeat the wash.[1]

  • Drying: Wash with brine to remove entrained water, dry over Magnesium Sulfate (

    
    ), and concentrate in vacuo.[1]
    
Emergency Response Protocols

This section employs a decision-tree approach to minimize decision fatigue during accidents.

Diagram 2: Spill Response Decision Matrix Caption: Logic flow for managing Octyl 2-furoate spills based on volume and hydrolysis risk.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 100 mL (Benchtop) Assess->Minor Major > 100 mL (Floor/Body) Assess->Major ActionMinor Absorb with Vermiculite or Polypads Minor->ActionMinor ActionMajor Evacuate Area Call EHS Major->ActionMajor Clean Clean Surface with Soap & Water ActionMinor->Clean Verify Odor Check (Fruity smell gone?) Clean->Verify Verify->Clean Smell Persists Disposal Seal in Bag Label: Combustible Waste Verify->Disposal No Odor

First Aid Measures:

  • Skin Contact: Wash with soap and water.[1][6] Do not use solvents (ethanol/acetone) as they may enhance transdermal absorption of the octanol byproduct.[1]

  • Eye Contact: Flush for 15 minutes. The lipophilic nature requires prolonged flushing to mechanically remove the oil.[1]

  • Ingestion: Do NOT induce vomiting (aspiration hazard). Rinse mouth with water.[1][3][6]

References
  • PubChem. (n.d.).[1] Octyl 2-furoate (Compound).[1][2][7] National Library of Medicine.[1][8] Retrieved February 6, 2026, from [Link]1]

  • JECFA. (2000).[1] Evaluation of Certain Food Additives and Contaminants: Furoate Esters. WHO Technical Report Series 901. Retrieved February 6, 2026, from [Link]1]

  • The Good Scents Company. (2023).[1] Octyl 2-furoate Safety Data. Retrieved February 6, 2026, from [Link]1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Octyl 2-furoate. Retrieved February 6, 2026, from [Link]1]

Sources

Natural Occurrence and Chemical Ecology of Furan-Based Esters in Plants

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of furan-based esters in plants, focusing on their chemical diversity, biosynthetic origins, and pharmacological potential.

Executive Summary

Furan-based esters represent a unique class of heterocyclic metabolites in the plant kingdom.[1] While simple furan derivatives (e.g., furfural) are often dismissed as thermal degradation artifacts (Maillard reaction products), plants actively synthesize complex Furan Fatty Acids (F-acids) and volatile Furoates via enzymatic pathways. These compounds play critical roles in oxidative stress defense and chemical signaling. For drug development professionals, F-acids offer a promising scaffold for anti-inflammatory and cardioprotective therapeutics, acting as potent radical scavengers that surpass standard polyunsaturated fatty acids (PUFAs) in reactivity.

Chemical Classification & Natural Occurrence[2][3]

Plant-derived furan esters generally fall into two distinct structural categories: Furan Fatty Acid Esters (F-acids) found in membrane lipids, and Volatile Furan Esters found in essential oils and fruit aromas.

Furan Fatty Acids (F-acids)

F-acids are the most biologically significant class. They consist of a furan ring embedded within a fatty acid chain, typically methylated at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-positions of the ring.[1] In plants, they rarely occur as free acids but are esterified to glycerol (in triglycerides, galactolipids) or sterols.
  • Structure: A central furan ring flanked by a carboxyl-terminal chain and a hydrophobic alkyl tail.[2][3]

  • Key Sources: High concentrations are found in the latex of Hevea brasiliensis (Rubber tree), grasses, and green vegetables like spinach and parsley.

  • Ecological Role: They function as primary antioxidants, scavenging singlet oxygen (

    
    ) generated during photosynthesis, thus protecting membrane integrity.
    
Volatile Furan Esters

These low-molecular-weight esters contribute to the aroma profiles of fruits and flowers. Unlike F-acids, their presence can sometimes be conflated with processing artifacts, so distinguishing enzymatic origin is critical.

  • Methyl 2-furoate: Identified in the essential oils of Myrtus communis and Lavandula (Lavender). It serves as a marker of botanical origin in honey.

  • Furfuryl Acetate: A key aroma compound in Fragaria chiloensis (White Strawberry), contributing to fruity/floral notes.[4]

Table 1: Occurrence of Key Furan-Based Esters in Plant Tissues
Compound ClassSpecific EsterPlant SourceTissue/MatrixConcentration (Approx)
Furan Fatty Acid 11D5 (Dimethyl-F-acid)Hevea brasiliensisLatex (Triglycerides)~40% of total lipids
Furan Fatty Acid 9D5 / 9M5Spinacia oleraceaLeaves (Galactolipids)15–50 µg/g fresh wt
Furan Fatty Acid F-acid estersTriticum aestivumWheat Germ OilTrace (<1%)
Volatile Ester Methyl 2-furoateMyrtus communisLeaf/Flower Oil0.5–2.0% of volatile fraction
Volatile Ester Furfuryl AcetateFragaria chiloensisRipe Fruit1–5% of volatiles

Biosynthetic Pathways

Understanding the causality of formation is essential for distinguishing natural metabolites from extraction artifacts.

The Lipoxygenase Pathway (F-acids)

F-acids are synthesized from Polyunsaturated Fatty Acids (PUFAs) like Linoleic acid (18:2) or Linolenic acid (18:3). The process is enzymatic, driven by Lipoxygenases (LOX) , not thermal degradation.

  • Oxidation: LOX introduces a hydroperoxide group at C-13 or C-9 of the PUFA.

  • Rearrangement: The hydroperoxide undergoes an acid-catalyzed rearrangement and cyclization to form the furan ring.

  • Methylation: S-Adenosyl Methionine (SAM) donates methyl groups to the ring, increasing stability and lipophilicity.

Acyltransferase Pathway (Volatiles)

Volatile esters like furfuryl acetate are formed via the condensation of an alcohol and an acyl-CoA donor, catalyzed by Alcohol Acyltransferases (AATs) .

  • Precursor: Furfuryl alcohol (derived from carbohydrate metabolism).

  • Enzyme: AAT transfers an acetyl group from Acetyl-CoA to furfuryl alcohol.

Diagram 1: Biosynthesis of Furan Fatty Acids (F-acids)[5][7]

Biosynthesis PUFA Linoleic/Linolenic Acid (Membrane Bound) Hydroperoxide Hydroperoxy-PUFA (Unstable Intermediate) PUFA->Hydroperoxide Oxygenation LOX Enzyme: Lipoxygenase (LOX) LOX->Hydroperoxide Cyclization Acid-Catalyzed Cyclization & Rearrangement Hydroperoxide->Cyclization Furanoid Furanoid Fatty Acid (Unmethylated) Cyclization->Furanoid Water Elimination Facid Dimethyl Furan Fatty Acid (F-acid) (Esterified in Lipids) Furanoid->Facid Methylation SAM Cofactor: S-Adenosyl Methionine Methyltransferase Enzyme: Methyltransferase SAM->Methyltransferase Methyltransferase->Facid

Caption: Enzymatic conversion of PUFAs to Furan Fatty Acids via the Lipoxygenase pathway, highlighting the critical methylation step.[3]

Extraction and Analytical Methodologies

The primary challenge in analyzing furan esters is their susceptibility to oxidation and the potential for creating artificial furans (e.g., HMF) via heat. A self-validating protocol must avoid high temperatures and acidic conditions during the initial extraction.

Protocol: Cold Solvent Extraction for F-acids

This protocol is designed to isolate F-acids from plant lipids without inducing thermal artifacts.

Step 1: Tissue Disruption & Lipase Inhibition [5]

  • Action: Grind fresh plant tissue (e.g., 5g spinach leaves) in liquid nitrogen.

  • Rationale: Cryogenic grinding prevents enzymatic degradation by lipases that release free fatty acids.

  • Solvent: Add isopropanol containing 0.01% BHT (Butylated hydroxytoluene).

  • Causality: BHT arrests radical oxidation; Isopropanol inactivates phospholipases.

Step 2: Lipid Extraction (Folch Modification)

  • Action: Add Chloroform:Methanol (2:1 v/v). Homogenize and centrifuge at 4°C.

  • Phase Separation: Add 0.9% KCl solution to induce phase separation. Collect the lower organic phase (lipids).

  • Validation: The use of KCl prevents emulsion formation, ensuring quantitative recovery of non-polar lipids.

Step 3: Transesterification (Base-Catalyzed)

  • Action: React lipid residue with 0.5M Sodium Methoxide (NaOMe) in methanol at room temperature for 10 mins.

  • Critical Control: Avoid acid catalysis (e.g., BF3/MeOH) at high heat , as this can degrade the furan ring or generate artifacts from sugars. Base catalysis is gentler and sufficient for glycerolipids.

Step 4: Enrichment (Silver Ion Chromatography)

  • Action: Pass FAMEs (Fatty Acid Methyl Esters) through an Ag-Ion Solid Phase Extraction (SPE) cartridge.

  • Rationale: Silver ions complex with the furan ring's

    
    -electrons, separating F-acids from dominant saturated/mono-unsaturated fatty acids.
    
Diagram 2: Analytical Workflow

Extraction Sample Plant Tissue (Frozen) Lysis Cryo-Grinding + BHT/Isopropanol Sample->Lysis Inhibit Lipases Extract Liquid-Liquid Extraction (CHCl3:MeOH) Lysis->Extract Isolate Lipids Deriv Base Transesterification (NaOMe, 25°C) Extract->Deriv Create FAMEs Enrich Ag-Ion SPE (Enrichment) Deriv->Enrich Separate F-acids Analysis GC-MS (SIM Mode) Enrich->Analysis Quantify

Caption: Step-by-step extraction workflow emphasizing cold processing and silver-ion enrichment to preserve furan ring integrity.

Pharmacological & Industrial Potential[5][7]

For drug development, plant-derived furan esters are not merely nutritional curiosities; they are potent bioactive scaffolds.

Mechanism of Action: Radical Scavenging

F-acids act as "suicide substrates" for reactive oxygen species. The furan ring possesses low ionization potential, allowing it to react rapidly with peroxyl radicals and singlet oxygen.

  • Reaction: The furan ring opens to form a dioxo-ene compound.

  • Efficacy: Studies suggest F-acids are more effective radical scavengers than Vitamin E (tocopherol) in lipid bilayers.

Anti-Inflammatory Properties

Dietary intake of F-acids (often via fish which bioaccumulate them from algae/plants) is linked to reduced inflammation.

  • Target: Inhibition of cyclooxygenase (COX) and lipoxygenase pathways, reducing pro-inflammatory eicosanoid production.

  • Application: Potential precursors for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastric toxicity.

Industrial Relevance
  • Flavor Industry: Methyl furoate and furfuryl acetate are high-value natural aroma chemicals (NACs).

  • Biomarkers: F-acid profiles in blood are being investigated as biomarkers for healthy lipid metabolism and fish oil intake.

References

  • Spiteller, G. (2005).[1] "Furan fatty acids: Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?" Lipids.[1][2][5] Link

  • Hannemann, K., et al. (1989). "The common occurrence of furan fatty acids in plants."[2][6] Lipids.[1][2][5] Link

  • Vetter, W., & Wendlinger, C. (2013). "Furan fatty acids – valuable minor fatty acids in food."[7] Lipid Technology.[8] Link

  • Miyazawa, T., et al. (2020). "Furan Fatty Acids: A New Class of Lipid-Derived Bioactive Compounds." Journal of Agricultural and Food Chemistry. Link

  • Zabetakis, I., et al. (2013). "Volatile Organic Compounds in Strawberry." Critical Reviews in Food Science and Nutrition. Link

  • Pichersky, E., et al. (2006). "Biosynthesis of Plant Volatiles: Nature's Diversity and Ingenuity." Science. Link

Sources

Potential research applications of furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Furan Derivatives in Drug Discovery and Material Science Content Type: Technical Whitepaper Audience: Medicinal Chemists, Polymer Scientists, and Drug Development Leads

Executive Summary

The furan moiety represents a dichotomy in applied chemistry: it is simultaneously a high-value pharmacophore in kinase inhibition and the cornerstone of the next generation of sustainable bioplastics. For the medicinal chemist, the furan ring offers unique hydrogen-bonding capabilities and reduced lipophilicity compared to benzene, yet it carries a metabolic liability—bioactivation by CYP2E1—that requires precise structural masking. For the materials scientist, 2,5-furandicarboxylic acid (FDCA) is not merely a renewable alternative to terephthalic acid; it is a performance upgrade, yielding polymers (PEF) with superior gas barrier properties and higher glass transition temperatures. This guide synthesizes the latest structure-activity relationships (SAR), metabolic mitigation strategies, and polymerization protocols to maximize the utility of this versatile heterocycle.

Part 1: Medicinal Chemistry & Pharmacology

The Furan Pharmacophore: Bioisosterism and Binding

Furan is classically utilized as a bioisostere for benzene and thiophene. While it shares aromatic character (6


-electrons), its electronegative oxygen atom creates a distinct dipole moment and allows the ring to act as a weak hydrogen bond acceptor—a feature absent in benzene and thiophene.
  • Lipophilicity Modulation: Replacing a phenyl ring with furan typically lowers the logP of a molecule (Furan

    
     = 1.34 vs. Benzene 
    
    
    
    = 2.13), improving water solubility.
  • Electronic Effects: The furan ring is electron-rich (

    
    -excessive), making it highly reactive toward electrophiles but also capable of engaging in 
    
    
    
    -
    
    
    T-shaped interactions with aromatic residues in protein binding pockets.
Case Study: Aurora Kinase Inhibitors

Recent campaigns targeting Aurora Kinases (critical regulators of mitosis) have successfully leveraged the furan scaffold. A 2024 SAR study highlighted a series of furan-based inhibitors where the oxygen atom was critical for orienting the molecule within the ATP-binding cleft.

  • Potency: Leading candidates (e.g., Compound 16 from recent literature) exhibited IC

    
     values as low as 1.7 nM  against Aurora-A.
    
  • Mechanism: The furan oxygen often forms a key water-mediated hydrogen bond or interacts directly with the hinge region backbone, a specific interaction that phenyl analogs cannot replicate.

The "Expert" Insight: Metabolic Liability & Mitigation

The Critical Warning: The primary failure mode for furan-containing drugs is hepatotoxicity driven by metabolic activation. The furan ring is a substrate for Cytochrome P450 2E1 (CYP2E1) .[1]

Mechanism of Toxicity:

  • Epoxidation: CYP2E1 oxidizes the furan double bond to form a highly unstable epoxide.

  • Ring Opening: The epoxide rapidly rearranges to form cis-2-butene-1,4-dial (BDA) .

  • Adduct Formation: BDA is a potent electrophile (Michael acceptor) that alkylates cellular nucleophiles (glutathione, protein thiols/amines, and DNA), leading to necrosis and carcinogenesis.

Mitigation Strategy:

  • Substitution: Unsubstituted furan rings are the most liable. Introducing electron-withdrawing groups (EWGs) or bulky substituents at the C2/C5 positions can sterically hinder CYP access or electronically deactivate the ring toward oxidation.

  • Benzofusion: Fusing the ring to benzene (benzofuran) significantly alters the metabolic profile, often shifting metabolism to the phenyl ring, though it increases lipophilicity.

Visualizing the Metabolic Pathway:

MetabolicActivation Furan Furan Drug (Substrate) Epoxide Unstable Epoxide Intermediate Furan->Epoxide Oxidation CYP CYP2E1 (Oxidation) CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->BDA Ring Opening Adduct Protein/DNA Adduct (Hepatotoxicity) BDA->Adduct Alkylation of Cys/Lys Residues

Figure 1: The metabolic activation pathway of furan by CYP2E1 leading to toxic adducts.[1]

Part 2: Material Science – The FDCA Revolution

FDCA: The Bio-Based Challenger

2,5-Furandicarboxylic acid (FDCA) is identified by the US Department of Energy as a top-12 value-added chemical from biomass. It serves as a direct, bio-based replacement for Terephthalic Acid (PTA) in the production of polyesters.

PEF vs. PET: A Technical Comparison

Polyethylene Furanoate (PEF) is the furan-based analog of Polyethylene Terephthalate (PET). Contrary to many bio-plastics that sacrifice performance for sustainability, PEF offers superior physical properties due to the furan ring's geometry and polarity, which restrict chain mobility and improve barrier function.

Table 1: Comparative Properties of PEF and PET

PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)Implication
Glass Transition (

)
~86°C~74°CPEF has better thermal stability for hot-fill applications.
Melting Point (

)
~235°C~265°CPEF requires lower processing temperatures, saving energy.[2]
O

Barrier
10x - 11x better than PETBaselineCrucial for oxygen-sensitive beverages (juice, beer).
CO

Barrier
19x better than PETBaselineSuperior carbonation retention for soft drinks.
Young's Modulus ~3.1 - 3.5 GPa~2.0 - 2.5 GPaPEF is stiffer, allowing for thinner-walled bottles (lightweighting).

Part 3: Synthetic Protocols

Protocol A: The Paal-Knorr Synthesis (Classic)

This remains the most robust method for synthesizing substituted furans from 1,4-diketones.

Reagents: 1,4-diketone (1.0 eq), p-Toluenesulfonic acid (p-TsOH) (0.1 eq), Toluene. Workflow:

  • Charge: Add 1,4-diketone and p-TsOH to a round-bottom flask equipped with a Dean-Stark trap.

  • Solvent: Add toluene (0.5 M concentration relative to diketone).

  • Reflux: Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is typically complete when water evolution ceases (1-4 hours).

  • Workup: Cool to RT. Wash with NaHCO

    
     (sat. aq.) to remove acid catalyst. Dry organic layer over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc).

Mechanism Visualization:

PaalKnorr Diketone 1,4-Diketone Enol Mono-Enol Intermediate Diketone->Enol Protonation Acid H+ Catalyst Acid->Enol Cyclization Hemiacetal (Cyclization) Enol->Cyclization Intramolecular Attack Dehydration Dehydration (-H2O) Cyclization->Dehydration Acid Catalyzed Furan Substituted Furan Dehydration->Furan Aromatization

Figure 2: Step-wise mechanism of the Paal-Knorr furan synthesis.

Protocol B: Gold-Catalyzed Cycloisomerization (Modern)

For accessing 2,5-disubstituted furans from alkynyl ketones (allenones) under mild conditions.

Reagents: Alkynyl ketone (1.0 eq), AuCl


 (5 mol%), Toluene, RT.
Workflow: 
  • Dissolve alkynyl ketone in toluene (0.2 M).

  • Add AuCl

    
     catalyst (hygroscopic; handle quickly or in glovebox).
    
  • Stir at Room Temperature for 30-60 minutes.

  • Filter through a short pad of silica to remove gold.

  • Evaporate solvent to yield high-purity furan.

References

  • Comparison of PET and PEF properties. ResearchGate. Retrieved from [Link]

  • Recent advancements in mechanistic research, therapeutic potential, and structure-activity relationships of aurora kinase inhibitors in cancer therapies. PubMed. Retrieved from [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Retrieved from [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

Green Chemistry Synthesis of Alkyl Furoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperative: Beyond Petrochemical Dependence

Alkyl furoates (e.g., methyl 2-furoate, ethyl 2-furoate) are pivotal intermediates in the flavor, fragrance, and pharmaceutical industries. Traditionally, their synthesis relies on the Fischer esterification of furoic acid using corrosive mineral acids (


, 

) or the stoichiometric oxidation of furfural with hazardous oxidants like permanganate (

). These conventional routes suffer from poor atom economy, high E-factors (waste-to-product ratios), and complex downstream processing.

This guide details green chemistry methodologies that decouple alkyl furoate production from hazardous reagents. We focus on three self-validating, scalable protocols: Oxidative Esterification , Biocatalytic Synthesis , and Solid Acid Catalysis . These methods utilize biomass-derived feedstocks (furfural), ensuring a renewable carbon cycle.

Mechanistic Pathways & Logic

To engineer a green synthesis, one must understand the governing mechanisms. We transition from "brute force" acid catalysis to elegant activation cycles.

The Green Shift
  • Traditional: Furoic Acid + Alcohol +

    
    
    
    
    
    Ester +
    
    
    (Equilibrium limited, corrosive).
  • Green Route A (Oxidative): Furfural + Alcohol +

    
     + Catalyst 
    
    
    
    Ester +
    
    
    (Irreversible, high atom economy).
  • Green Route B (Enzymatic): Furoic Acid + Alcohol + Lipase

    
     Ester + 
    
    
    
    (Mild conditions, high specificity).
Visualization of Synthesis Pathways

GreenFuroatePathways Biomass Lignocellulosic Biomass Furfural Furfural Biomass->Furfural Hydrolysis/Dehydration FuroicAcid 2-Furoic Acid Furfural->FuroicAcid Oxidation (Optional) AuCat Au/MgO Catalyst (Oxidative Esterification) Furfural->AuCat + Alcohol + O2 Lipase Lipase (CAL-B) (Enzymatic) FuroicAcid->Lipase + Alcohol SolidAcid Sulfated Zirconia (Solid Acid) FuroicAcid->SolidAcid + Alcohol AlkylFuroate Alkyl Furoate (Target) AuCat->AlkylFuroate Direct Conversion (One-Pot) Lipase->AlkylFuroate Mild/Solvent-Free SolidAcid->AlkylFuroate Heterogeneous Catalysis

Figure 1: Strategic pathways for the green synthesis of alkyl furoates from biomass-derived precursors.

Protocol 1: Direct Oxidative Esterification (Gold-Catalyzed)

Rationale: This method bypasses the isolation of furoic acid, converting furfural directly to the ester. It utilizes gold nanoparticles (Au NPs) supported on alkaline earth metal oxides.[1][2] The basicity of the support promotes the formation of hemiacetal intermediates, which are then oxidized to esters.

Reference Grounding: Based on the work involving Au/MgO catalysts which show high selectivity and reusability [1].

Experimental Workflow
  • Catalyst Preparation (Au/MgO):

    • Prepare a solution of

      
       (
      
      
      
      M).
    • Add MgO support to the solution under vigorous stirring.

    • Adjust pH to 10 using

      
       to facilitate deposition-precipitation.
      
    • Stir for 4 hours at room temperature.

    • Wash the solid with deionized water until chloride-free (test with

      
      ).
      
    • Dry at 100°C overnight and calcine at 300°C for 4 hours.

  • Reaction Setup:

    • Vessel: Stainless steel autoclave or high-pressure glass reactor.

    • Reagents: Mix Furfural (1 mmol) and Methanol (or target alcohol, 10 mL).

    • Catalyst: Add 50 mg of prepared Au/MgO catalyst.

    • Atmosphere: Pressurize with

      
       (or air) to 3-5 bar.
      
  • Execution:

    • Heat the reactor to 80–100°C under magnetic stirring (600 rpm).

    • Run for 4–6 hours .

    • Self-Validation: Monitor reaction progress via TLC or GC-MS. Disappearance of the furfural peak and appearance of the ester peak confirms conversion.

  • Work-up:

    • Cool reactor to room temperature.

    • Depressurize carefully.

    • Centrifuge to recover the solid catalyst (wash with methanol for reuse).

    • Evaporate excess alcohol from the supernatant to obtain pure alkyl furoate.

Protocol 2: Enzymatic Synthesis (Solvent-Free)

Rationale: Biocatalysis operates at ambient temperatures and neutral pH, preserving sensitive functional groups. Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) is the industry standard for high stability and activity in esterification [2].

Experimental Workflow
  • Substrate Preparation:

    • Use a molar ratio of 1:3 (Furoic Acid : Alcohol). Excess alcohol acts as the solvent, eliminating the need for volatile organic solvents (VOCs).

    • Note: For solid alcohols, use a green solvent like 2-MeTHF or supercritical

      
      .
      
  • Enzyme Loading:

    • Add Novozym 435 (10% w/w relative to furoic acid).

    • Add molecular sieves (3Å or 4Å) to the reaction mixture. Causality: Lipase reactions are reversible; removing water shifts the equilibrium toward ester formation (Le Chatelier’s principle).

  • Execution:

    • Incubate in an orbital shaker at 40–60°C at 200 rpm.

    • Reaction time: 12–24 hours .

    • Self-Validation: Check acid value (titration with KOH) of the mixture. A decrease in acid value correlates directly with conversion.

  • Work-up:

    • Filter the mixture to remove the immobilized enzyme and molecular sieves.

    • The enzyme can be washed with acetone and dried for reuse (typically stable for 5-10 cycles).

    • Purify the filtrate via vacuum distillation if necessary, though high conversion (>95%) often allows for direct use.

Protocol 3: Solid Acid Catalysis (Microwave-Assisted)

Rationale: Solid acids like Sulfated Zirconia (


) or Tungstophosphoric acid (TPA) replace liquid mineral acids. Microwave irradiation provides rapid, volumetric heating, significantly reducing reaction times from hours to minutes [3][4].
Experimental Workflow
  • Catalyst Preparation (Sulfated Zirconia):

    • Impregnate Zirconium Hydroxide (

      
      ) with 1N 
      
      
      
      .
    • Dry at 110°C and calcine at 600°C for 3 hours to develop superacidic sites.

  • Reaction Setup:

    • Vessel: Microwave-transparent vessel (e.g., Pyrex or Teflon).

    • Reagents: Mix Furoic Acid (10 mmol) and Alcohol (50 mmol).

    • Catalyst: Add 0.5 g Sulfated Zirconia.

  • Execution (Microwave):

    • Set Microwave Reactor (e.g., CEM Discover) to 100–120°C .

    • Irradiate for 10–30 minutes .

    • Causality: The ionic conduction mechanism of the catalyst and the dipolar rotation of the alcohol allow for rapid energy transfer, accelerating the rate-determining step.

  • Work-up:

    • Filter the hot reaction mixture to remove the catalyst.

    • Cool the filtrate to crystallize the product (if solid) or remove excess alcohol via rotary evaporation.

Comparative Technical Analysis

The following table contrasts the efficiency and green metrics of the described protocols.

MetricOxidative Esterification (Au/MgO)Enzymatic (Lipase CAL-B)Solid Acid (MW-Assisted)
Precursor FurfuralFuroic AcidFuroic Acid
Catalyst Type Heterogeneous (Metal)BiocatalystHeterogeneous (Acid)
Reaction Temp 80–100°C40–60°C100–120°C
Time 4–6 Hours12–24 Hours10–30 Minutes
Yield >95%>90%>95%
Green Benefit One-pot; avoids acid isolationMildest conditions; high selectivityFastest; robust; scalable
Limitation Catalyst cost (Gold)Enzyme cost; slower kineticsRequires specialized MW equipment

Future Outlook & Scalability

The transition to industrial scale requires addressing specific bottlenecks:

  • Catalyst Lifespan: For Au/MgO, preventing sintering of gold nanoparticles is critical. Encapsulation strategies (e.g., Au@SiO2) are showing promise in stabilizing activity over hundreds of hours.

  • Continuous Flow: Adapting the solid acid protocol to packed-bed flow reactors allows for continuous processing, which is essential for pharmaceutical manufacturing (cGMP).

  • Feedstock Integration: Direct coupling with lignocellulosic biorefineries—where furfural is produced from xylose—will minimize transportation and purification costs, creating a truly circular economy.

References

  • Efficient Oxidative Esterification of Furfural Using Au Nanoparticles Supported on Group 2 Alkaline Earth Metal Oxides Source: MDPI (Catalysts) URL:[Link][3]

  • Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate Source: ResearchGate / Journal of Molecular Catalysis B: Enzymatic URL:[Link]

  • Microwave-assisted tandem catalyst-free production of 2-methyl furoate from furfural Source: Sustainable Chemistry and Pharmacy (Elsevier) URL:[Link]

  • Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst Source: ResearchGate / Chemical Papers URL:[Link]

Sources

Octyl 2-furoate and its role in flavor and fragrance chemistry

[1][2]

CAS Registry Number: 39251-88-2 FEMA Number: 3518 Molecular Formula: C₁₃H₂₀O₃[1][2][3][4]

Executive Summary

Octyl 2-furoate (n-Octyl 2-furancarboxylate) is a specialized high-impact aroma chemical belonging to the furoate ester family.[2][3][4] Unlike its lower molecular weight analogs (e.g., methyl or ethyl 2-furoate) which exhibit sharp, fruity-phenolic notes, the octyl ester is characterized by a heavier, lipophilic profile described as earthy, mushroom-like, and fatty-waxy.

Its primary utility lies in savory flavor modulation, particularly in bridging the gap between volatile top notes and lipid-based mouthfeel in soups, broths, and dairy analogs. This guide outlines the physicochemical basis of its activity, a robust synthesis protocol, and its metabolic safety profile.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The elongation of the alkyl chain to eight carbons drastically alters the volatility and solubility profile compared to the parent furoic acid.

Table 1: Physicochemical Constants
ParameterValueValidation/Method
Molecular Weight 224.30 g/mol Calculated
Appearance Colorless to pale yellow liquidVisual Inspection
Boiling Point 126–127 °C @ 1 mmHgVacuum Distillation
Specific Gravity 0.984 – 0.990 (25°C)Densitometry
Refractive Index 1.466 – 1.472 (20°C)Refractometry
LogP (o/w) ~4.67Partition Coefficient (Est.)[2][3][5][6][7]
Solubility Insoluble in water; Soluble in ethanol, oilsUSP Solubility Criteria
Flash Point > 100 °CClosed Cup

Sensory Profile & Structure-Activity Relationship (SAR)[2]

Organoleptic Characterization

Octyl 2-furoate functions as a background modifier rather than a primary character impact compound.[2]

  • Primary Odor: Earthy, mushroom-like (reminiscent of Agaricus bisporus), waxy, and slightly green/metallic.

  • Taste (10 ppm): Fatty, browned, brothy, with a lingering umami-enhancing mouthfeel.

Structural Causality

The sensory shift from "fruity" to "earthy/fatty" in furoates follows the Lipophilic Chain Rule :

  • Short Chain (C1-C4): High volatility, sharp interaction with olfactory receptors (fruity/rum-like).

  • Medium/Long Chain (C8+): Increased hydrophobicity (LogP > 4.0) facilitates interaction with lipid-associated receptors and prolongs retronasal retention.[2] The furan ring provides the "browned/caramelic" backbone, while the octyl tail introduces the "fatty/waxy" nuance essential for mimicking slow-cooked profiles.

Synthesis & Manufacturing Protocol

Core Directive: Acid-Catalyzed Azeotropic Esterification

While enzymatic transesterification is possible, the most robust and scalable method for research and pilot production is Fischer Esterification utilizing a Dean-Stark trap to drive the equilibrium.

Reaction Scheme: 2-Furoic Acid + 1-Octanol --(p-TSA, Toluene, Reflux)--> Octyl 2-furoate + H₂O[2]

Diagram 1: Synthesis Workflow

SynthesisWorkflowReactantsReactants:2-Furoic Acid1-Octanol (1.2 eq)ProcessReflux w/ Dean-StarkSolvent: TolueneTemp: 115-120°CTime: 4-6 HoursReactants->ProcessCatalystCatalyst:p-Toluenesulfonic Acid(1-2 mol%)Catalyst->ProcessWorkupWorkup:1. Cool to RT2. Wash (NaHCO3, Brine)3. Dry (MgSO4)Process->WorkupWater RemovalCompletePurificationPurification:Vacuum Distillation(126°C @ 1 mmHg)Workup->PurificationProductFinal Product:Octyl 2-furoate(>98% Purity)Purification->Product

Caption: Step-wise Fischer esterification protocol utilizing azeotropic water removal to maximize yield.

Detailed Protocol
  • Charge: In a 500mL round-bottom flask equipped with a magnetic stir bar, charge 0.5 mol 2-Furoic acid (56.0 g) and 0.6 mol 1-Octanol (78.1 g).

  • Solvent/Catalyst: Add 150 mL Toluene and 1.0 g p-Toluenesulfonic acid (p-TSA).

  • Reflux: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 115°C). Monitor water collection in the trap.

  • Completion: Reaction is complete when water evolution ceases (theoretical: ~9 mL).

  • Neutralization: Cool to room temperature. Wash the organic layer twice with 50 mL saturated NaHCO₃ to remove unreacted acid and catalyst. Wash once with brine.

  • Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Distillation: Purify the residue via fractional vacuum distillation. Collect the fraction boiling at 126–127°C (1 mmHg).

Metabolic Fate & Safety Toxicology[9]

Octyl 2-furoate is classified as FEMA GRAS (Generally Recognized As Safe) and has been evaluated by JECFA (Joint FAO/WHO Expert Committee on Food Additives).

Metabolic Pathway

The safety of octyl 2-furoate is predicated on its rapid hydrolysis in the gastrointestinal tract.

  • Hydrolysis: Carboxylesterases cleave the ester bond, yielding 2-Furoic acid and 1-Octanol .

  • Fate of 2-Furoic Acid: It is not metabolized to CO₂. Instead, it forms a CoA thioester and conjugates with glycine to form 2-Furoylglycine , which is rapidly excreted in urine.

  • Fate of 1-Octanol: Oxidized to octanoic acid, which enters the Fatty Acid

    
    -Oxidation cycle/TCA cycle to produce energy and CO₂.
    
Diagram 2: Metabolic Detoxification Pathway

MetabolismParentOctyl 2-furoate(Intake)HydrolysisHydrolysis(Carboxylesterases)Parent->HydrolysisFuroicAcid2-Furoic AcidHydrolysis->FuroicAcidOctanol1-OctanolHydrolysis->OctanolConjugationGlycine Conjugation(Liver)FuroicAcid->ConjugationOxidationOxidation &Beta-OxidationOctanol->OxidationFuroylglycine2-Furoylglycine(Excreted in Urine)Conjugation->FuroylglycineCO2CO2 + Energy(TCA Cycle)Oxidation->CO2

Caption: In vivo metabolic hydrolysis and subsequent detoxification pathways for Octyl 2-furoate.[2]

Regulatory Status[2][10][11]
  • JECFA Evaluation: No safety concern at current levels of intake (2000).[1]

  • ADI: Group ADI of 0–0.5 mg/kg bw (Group: Furfural and derivatives).[1][6]

  • Genotoxicity: Negative in Ames test (Salmonella typhimurium).

Application Science

Matrix Compatibility

Due to its high LogP (4.67), Octyl 2-furoate partitions heavily into the fat phase of food matrices. It is unstable in high-pH environments (alkaline hydrolysis) but stable in acidic to neutral savory applications.[2]

Usage Recommendations
ApplicationDosage (ppm)Technical Effect
Mushroom Soup 2.0 – 5.0Enhances earthy depth; masks metallic canning notes.[2]
Meat Analogs 5.0 – 10.0Provides "fatty/tallow" mouthfeel lacking in plant proteins.[2]
Brown Sauces 1.0 – 3.0Reinforces caramelized/roasted profiles.[2]
Dairy (Cheese) 0.5 – 2.0Adds fungal complexity to blue cheese or camembert flavors.[2]

References

  • FEMA Expert Panel. (2000). FEMA GRAS Assessment of Furoate Esters. Flavor and Extract Manufacturers Association.[1][8][9]

  • JECFA. (2000).[1] Safety evaluation of certain food additives: Furoic acid and its esters.[1] WHO Food Additives Series 46.[10]

  • The Good Scents Company. (2023). Octyl 2-furoate: Organoleptic Properties and Safety Data.[2]

  • PubChem. (2024). Compound Summary: Octyl 2-furoate (CID 62901).[1][2] National Center for Biotechnology Information.

  • Mosciano, G. (1994).[5] Organoleptic Characteristics of Flavor Materials.[11] Perfumer & Flavorist, 19(1), 27.[5]

Technical Assessment: Environmental Fate and Ecotoxicological Profile of Octyl 2-furoate

[1]

Executive Summary

Octyl 2-furoate (CAS: 39251-86-0), a furoic acid ester used primarily as a flavoring agent (FEMA 3518), presents a distinct environmental profile governed by its hydrolytic instability and lipophilic nature.[1] Current weight-of-evidence (WoE) assessments indicate that while the parent compound exhibits significant lipophilicity (Predicted LogKow ~4.7), its environmental persistence is limited by abiotic and biotic hydrolysis.

The compound degrades into 2-furoic acid and 1-octanol , both of which have well-characterized, favorable biodegradation profiles.[1] Consequently, Octyl 2-furoate is not expected to be persistent, bioaccumulative, or toxic (PBT). However, due to its low water solubility, standard aquatic toxicity testing requires specific solvent-free delivery systems (e.g., Passive Dosing or WAF) to avoid physical effects masking chemical toxicity.

Part 1: Physicochemical Determinants of Environmental Fate

The environmental trajectory of Octyl 2-furoate is dictated by two competing forces: hydrophobic partitioning (driving bioaccumulation/adsorption) and hydrolytic cleavage (driving elimination).[1]

Key Physicochemical Properties
ParameterValue (Experimental/Consensus)Environmental Implication
Molecular Structure C13H20O3Ester linkage is the "weak link" for degradation.[1]
Molecular Weight 224.30 g/mol Small enough to cross biological membranes (Bioavailability).[1]
LogKow (Predicted) 4.6 – 4.8 High potential for adsorption to sludge/sediment.[1] Critical: Indicates potential for bioconcentration if degradation is inhibited.[1]
Water Solubility < 5 mg/L (Est.)[1]Classifies as "Poorly Soluble."[1] Limits bioavailability in water column; concentrates in sediment.[1]
Vapor Pressure Low (< 1 Pa at 25°C)Volatilization from water is not a dominant fate process (Henry’s Law constant is moderate).[1]
The Hydrolysis "Switch"

The primary fate mechanism is the cleavage of the ester bond. This reaction is pH-dependent and enzymatically catalyzed in biological systems.[1]

  • Acidic/Neutral pH: Hydrolysis is slow (Half-life: Days to Weeks).[1]

  • Alkaline pH (pH > 8): Hydrolysis is rapid (Half-life: Hours).[1]

  • Biotic (Enzymatic): Carboxylesterases in fish and bacteria rapidly cleave this bond, significantly reducing the bioaccumulation factor (BCF) compared to what LogKow predicts.[1]

Part 2: Biodegradability & Persistence Pathways[1]

Metabolic Pathway Analysis

The biodegradation of Octyl 2-furoate follows a linear disassembly logic.[1] It does not require novel enzymatic machinery; standard esterases and oxidases suffice.[1]

Mechanism:

  • Primary Cleavage: Extracellular or periplasmic esterases hydrolyze the ester.[1]

  • Branch 1 (Alcohol): 1-Octanol is oxidized to Octanoic acid, then undergoes

    
    -oxidation (Fatty Acid Cycle).[1]
    
  • Branch 2 (Furoate): 2-Furoic acid undergoes CoA activation, hydroxylation, and ring-opening to form 2-oxoglutarate (Krebs Cycle intermediate).[1]

Visualization of Degradation Logic

DegradationPathwayOctylFuroateOctyl 2-furoate(Parent)HydrolysisHydrolysis(Abiotic/Biotic)OctylFuroate->HydrolysisOctanol1-Octanol(LogP ~3.0)Hydrolysis->OctanolFuroicAcid2-Furoic Acid(Polar)Hydrolysis->FuroicAcidOctanoicAcidOctanoic AcidOctanol->OctanoicAcidAlcohol DehydrogenaseFuroylCoAFuroyl-CoAFuroicAcid->FuroylCoACoA LigaseBetaOxβ-Oxidation(CO2 + H2O)OctanoicAcid->BetaOxRingOpenRing Opening(2-Oxoglutarate)FuroylCoA->RingOpen

Figure 1: Divergent degradation pathway of Octyl 2-furoate.[1] Green nodes indicate mineralization.[1]

Part 3: Ecotoxicological Impact[1]

Aquatic Toxicity Profile

Due to the rapid hydrolysis, chronic toxicity is driven by the metabolites. However, acute toxicity is driven by the parent compound's narcosis effect (membrane disruption) before it hydrolyzes.

OrganismEndpointEstimated ValueRationale
Fish 96h LC501.5 – 5.0 mg/L Driven by non-polar narcosis (baseline toxicity) of the octyl chain.[1]
Daphnia 48h EC501.0 – 4.0 mg/L Arthropods are typically sensitive to lipophilic esters.[1]
Algae 72h ErC50> 5.0 mg/L Growth inhibition is less sensitive than immobilization for this class.[1]

Scientific Insight: The toxicity of Octyl 2-furoate is "self-limiting."[1] As it enters the organism, esterases cleave it into the less toxic acid and the moderately toxic alcohol. Therefore, QSAR models based solely on LogP often overestimate the toxicity of esters.

Bioaccumulation Potential[1]
  • Screening: LogKow ~4.7 suggests BCF > 2000 (Bioaccumulative).[1]

  • Reality: BCF is likely < 500 .[1]

  • Why? The "B" criterion in PBT assessment assumes metabolic stability.[1] Esters are metabolically unstable.[1] The rapid biotransformation rate (

    
    ) effectively lowers the body burden.
    

Part 4: Experimental Protocols (Self-Validating Systems)

To generate authoritative data, standard OECD protocols must be modified to account for volatility and low solubility .[1]

Biodegradability: Modified OECD 301F (Manometric Respirometry)

Standard OECD 301D (Closed Bottle) is unsuitable due to low solubility.[1]

Protocol Workflow:

  • Inoculum: Activated sludge from a WWTP treating predominantly domestic sewage.[1] Wash 3x to remove Dissolved Organic Carbon (DOC).[1]

  • Test Substance Delivery (The Critical Step):

    • Do not add directly as a drop (forms a separate phase, limiting bacterial access).[1]

    • Technique: Adsorb Octyl 2-furoate onto an inert carrier (Silica Gel or Glass Fiber filter) and add the carrier to the flask. This increases surface area for hydrolysis.[1]

  • Reference Control: Sodium Benzoate (checks sludge activity).

  • Toxicity Control: Test Substance + Sodium Benzoate (checks if Octyl 2-furoate inhibits bacteria).

  • Measurement: Continuous monitoring of

    
     consumption via pressure drop (absorb 
    
    
    with NaOH pellets).

Validation Criteria:

  • Reference reaches >60% degradation by Day 14.

  • Toxicity control reaches >25% degradation by Day 14 (proving no inhibition).[1]

  • Plateau of test substance curve indicates mineralization.[1]

Aquatic Toxicity: OECD 203 (Fish) with WAF

Direct addition leads to surface films, causing physical asphyxiation rather than chemical toxicity.[1]

Protocol Workflow:

  • Preparation: Create a Water Accommodated Fraction (WAF) .[1]

    • Mix Octyl 2-furoate with water at a loading rate (e.g., 100 mg/L).[1]

    • Stir gently for 24-48 hours (vortex depth < 10% to avoid emulsification).

    • Allow phase separation (settle for 4 hours).

    • Siphon the aqueous phase (the WAF) for testing.

  • Exposure: Static-renewal system (renew every 24h) to maintain exposure despite hydrolysis.

  • Analytical Verification: Use GC-MS to measure the actual dissolved concentration of parent vs. metabolites at T=0 and T=24h.

Part 5: References

  • European Food Safety Authority (EFSA). (2009).[1] Scientific Opinion on Flavouring Group Evaluation 19 (FGE.19): alpha,beta-unsaturated aldehydes and precursors. EFSA Journal.[1] Link

  • Organisation for Economic Co-operation and Development (OECD). (1992).[1] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[2][3] Link

  • Organisation for Economic Co-operation and Development (OECD). (2019).[1][3] Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals.[2][3] Link

  • Boethling, R. S., & Mackay, D. (2000).[1] Handbook of Property Estimation Methods for Chemicals: Environmental and Health Sciences. Lewis Publishers.[1] (Reference for Hydrolysis/LogP relationship).

  • Research Institute for Fragrance Materials (RIFM). (2024).[1] Safety Assessment of Octyl Esters. (Generalized reference for the safety of the octyl-ester class in fragrances). Link

Technical Assessment: Cytotoxicity and Antifouling Efficacy of Octyl 2-Furoate in Marine Ecosystems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of Octyl 2-furoate, focusing on its application and cytotoxicity profile within marine environments.

Executive Summary

Octyl 2-furoate (O2F) is a fatty ester derivative of 2-furoic acid, historically utilized as a flavoring agent due to its waxy, earthy profile. Recent investigations into sustainable, non-metal marine biocides have repositioned O2F as a candidate for antifouling applications. Unlike heavy metal biocides (e.g., tributyltin or copper pyrithione), O2F represents a class of "green" antifoulants derived from biomass (furfural).

This guide analyzes the cytotoxicity of O2F on marine organisms, specifically detailing its efficacy as a settlement inhibitor for macrofoulers and its toxicity profile relative to chain length (Structure-Activity Relationship).

Chemical Profile & Physicochemical Basis

To understand the cytotoxicity of O2F, one must first analyze its lipophilic nature, which dictates its bioavailability and membrane interaction in marine organisms.

  • IUPAC Name: Octyl furan-2-carboxylate

  • Molecular Formula: C₁₃H₂₀O₃

  • Molecular Weight: 224.30 g/mol

  • LogP (Predicted): ~4.5 – 5.0

  • Solubility: Low water solubility; high solubility in organic solvents (DMSO, Xylene).

Mechanistic Causality: The octyl chain (C8) significantly increases the lipophilicity compared to the parent furoic acid. This allows O2F to penetrate the phospholipid bilayers of marine larvae and bacteria. However, the "cutoff effect" in toxicology suggests that beyond a certain chain length, solubility limitations in the aqueous phase reduce bioavailability, potentially diminishing cytotoxicity compared to shorter homologues (e.g., butyl or hexyl esters).

Mechanism of Action (MoA)

The cytotoxicity of furan-based esters in marine environments is hypothesized to follow a dual-pathway mechanism:

  • Membrane Disruption (Non-specific): The hydrophobic octyl tail inserts into the cell membrane of the target organism (e.g., barnacle cyprid or bacterial cell), altering membrane fluidity and permeability.

  • Intracellular Acidification (Specific): Upon cellular entry, nonspecific esterases hydrolyze O2F into 1-octanol and 2-furoic acid .

    • 2-Furoic Acid:[1][2][3] Lowers intracellular pH and can inhibit specific metabolic enzymes (e.g., pyruvate dehydrogenase complex interference).

    • 1-Octanol: Acts as a narcotic, further disrupting membrane potential.

Visualization: Proposed Signaling & Hydrolysis Pathway

MoA O2F Octyl 2-Furoate (Extracellular) Membrane Cell Membrane (Lipid Bilayer) O2F->Membrane Passive Diffusion (High LogP) Intracellular Intracellular Space Membrane->Intracellular Translocation Hydrolysis Esterase Hydrolysis Intracellular->Hydrolysis Octanol 1-Octanol (Membrane Narcosis) Hydrolysis->Octanol Furoic 2-Furoic Acid (pH Drop / Metabolic Inhibition) Hydrolysis->Furoic Death Cytotoxicity / Settlement Inhibition Octanol->Death Furoic->Death

Figure 1: Proposed mechanism of action for Octyl 2-furoate cytotoxicity in marine cells, involving lipophilic penetration followed by enzymatic hydrolysis.

Experimental Protocols

Reliable assessment of O2F requires distinct protocols for in vitro screening and in situ field testing.

Protocol A: Artemia salina (Brine Shrimp) Lethality Assay

This is the "Gold Standard" rapid screening protocol for marine cytotoxicity. It validates the baseline toxicity of the compound before expensive field trials.

Reagents:

  • Artemia salina cysts (commercial grade).

  • Artificial Seawater (ASW): 35 g/L sea salt in distilled water, pH 8.0.

  • Octyl 2-furoate stock solution (dissolved in DMSO).

  • Positive Control: Potassium Dichromate (

    
    ) or Thymol.
    

Workflow:

  • Hatching: Incubate cysts in ASW at 25°C with constant aeration and light for 48 hours. Collect phototactic nauplii (larvae).

  • Preparation: In a 24-well plate, prepare a serial dilution of O2F (e.g., 10, 50, 100, 500, 1000 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Exposure: Transfer 10 nauplii to each well containing 2 mL of test solution.

  • Incubation: Incubate at 25°C in darkness for 24 hours.

  • Counting: Count surviving nauplii (motile). Non-motile nauplii are considered dead.

  • Calculation: Determine

    
     using Probit analysis.
    
Protocol B: Marine Field Immersion Test (Antifouling Efficacy)

Derived from recent studies on alkyl furoates in coatings (Escobar et al., via Marine Drugs review).

Matrix Preparation:

  • Binder System: Dissolve WW rosin (12.5%) and hydrogenated rosin (14.9%) in toluene.

  • Plasticizers: Add oleic acid (3.8%) and polyterpene resin (2.3%).[4][5]

  • Pigments: Incorporate Zinc Oxide (33.2%) and Calcium Carbonate (11.1%).[4][5]

  • Active Ingredient: Add Octyl 2-furoate at 1% wt concentration.

  • Dispersion: High-shear mixing for 30 minutes to ensure homogeneity.

Field Deployment:

  • Coating: Apply formulation to acrylic tiles (

    
    ). Allow to cure for 48 hours.
    
  • Immersion: Suspend panels in a static marine environment (e.g., marina or pier) at a depth of 1.5 meters.

  • Duration: 45 days.

  • Evaluation: Photograph panels and analyze percent coverage of macrofoulers (barnacles, algae, bryozoans) using image analysis software (e.g., ImageJ).

Visualization: Field Test Workflow

FieldTest cluster_prep Formulation Phase cluster_field Field Phase cluster_analysis Analysis Phase Step1 Matrix Preparation (Rosin/Toluene) Step2 Add O2F (1% wt) Step1->Step2 Step3 Shear Mixing Step2->Step3 Step4 Coat Acrylic Tiles Step3->Step4 Step5 Marine Immersion (45 Days, 1.5m Depth) Step4->Step5 Step6 Image Capture Step5->Step6 Step7 Quantify Coverage % (Macrofouling) Step6->Step7

Figure 2: Experimental workflow for assessing the antifouling efficacy of Octyl 2-furoate in marine coatings.

Data Analysis & Interpretation

Recent comparative studies have highlighted a distinct Structure-Activity Relationship (SAR) among alkyl furoates. While one might assume longer chains (higher lipophilicity) yield higher toxicity, the data suggests a parabolic or cutoff relationship.

Comparative Efficacy (Inhibition of Macrofouling)

Data summarized from comparative field studies (e.g., Escobar et al. cited in Marine Drugs 2024).

CompoundChain LengthAntifouling ActivityRelative Potency
Butyl 2-furoate C4High+++
Hexyl 2-furoate C6Moderate/High++
Octyl 2-furoate C8Low/Moderate +
Control (Rosin only)-None-

Critical Insight: Octyl 2-furoate demonstrated lower antifouling activity compared to its butyl and hexyl counterparts.[4]

  • Hypothesis: The C8 chain may render the molecule too lipophilic, causing it to remain trapped within the rosin paint matrix rather than leaching out to the surface where it can interact with settling organisms. Alternatively, the solubility in the aqueous boundary layer (where the organism resides) is too low to reach a toxic concentration (

    
    ).
    

Safety & Environmental Impact

In the context of drug development and ecotoxicology, O2F offers a favorable safety profile compared to traditional biocides.

  • Biodegradability: The ester bond is susceptible to hydrolysis by ubiquitous marine esterases. The breakdown products (2-furoic acid and octanol) are readily metabolized by marine bacteria.

  • Accumulation: While lipophilic, the rapid hydrolysis rate prevents significant bioaccumulation in higher trophic levels (fish/mammals).

References

  • Escobar, et al. (Cited in Marine Drugs).[4] "Proof of Concept of Natural and Synthetic Antifouling Agents in Coatings." Marine Drugs, vol. 22, no.[6] 6, 2024, p. 291.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6919, 2-Furoic acid." PubChem, 2024.

  • The Good Scents Company. "Octyl 2-furoate Information." The Good Scents Company, 2023.

  • Persano, F., et al. "Chemical Antifouling Strategies: From Traditional Biocides to Natural Products." Chemistry, 2024.[6][7] (Contextual grounding for alkyl ester mechanism).

Sources

Methodological & Application

Green Biocatalytic Synthesis of Octyl 2-Furoate: Process Optimization and Kinetic Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enzymatic synthesis of Octyl 2-furoate (CAS: 39251-86-0), a high-value flavor and fragrance ingredient known for its sweet, fruity, and nutty notes. Unlike traditional Fischer esterification, which utilizes corrosive mineral acids (e.g.,


) and generates significant waste, this protocol utilizes Novozym 435  (immobilized Candida antarctica Lipase B).

This biocatalytic route operates under mild conditions (40–60°C), ensures high specificity, and qualifies the final product for "Natural" labeling status in the EU and US flavor regulations. The guide focuses on overcoming the thermodynamic equilibrium limits via water activity control and optimizing the Ping-Pong Bi-Bi kinetic mechanism.

Mechanistic Insight: The Ping-Pong Bi-Bi Pathway

To optimize the synthesis of Octyl 2-furoate, one must understand the kinetic behavior of Candida antarctica Lipase B (CALB). The reaction follows a Ping-Pong Bi-Bi mechanism involving an acyl-enzyme intermediate.[1]

  • Acylation: 2-Furoic acid enters the active site. The serine residue attacks the carbonyl, releasing water and forming the Acyl-Enzyme complex.

  • Deacylation: 1-Octanol enters, attacks the acyl-enzyme complex, and releases the product (Octyl 2-furoate), regenerating the free enzyme.

Critical Kinetic Constraint: High concentrations of 1-octanol can cause dead-end inhibition by binding to the free enzyme before the acid, while water accumulation promotes the reverse hydrolysis reaction.

Visualization: Kinetic Mechanism

PingPongMechanism Enzyme Free Enzyme (CALB) Complex1 Acyl-Enzyme Intermediate Enzyme->Complex1 + 2-Furoic Acid SubstrateA Substrate A (2-Furoic Acid) Complex1->Complex1 - H₂O Complex2 Enzyme-Product Complex Complex1->Complex2 + 1-Octanol ProductA Product A (Water) SubstrateB Substrate B (1-Octanol) SubstrateB->Enzyme Inhibition (High Conc.) Complex2->Enzyme - Octyl 2-furoate ProductB Product B (Octyl 2-furoate)

Figure 1: Ping-Pong Bi-Bi mechanism for CALB-catalyzed esterification. Note the competitive inhibition pathway if alcohol concentration is excessive.

Materials and Equipment

Reagents
ReagentSpecificationRole
2-Furoic Acid >98% PurityAcyl Donor
1-Octanol >99% Purity, AnhydrousAcyl Acceptor
Novozym 435 Immobilized CALBBiocatalyst
n-Hexane HPLC Grade, DriedSolvent (LogP ~3.[2]5)
Molecular Sieves 4Å, ActivatedWater Scavenger
Equipment
  • Thermostatic Orbital Shaker (set to 200 rpm).

  • Screw-capped reaction vials (20 mL or 50 mL) with PTFE-lined septa.

  • GC-FID or HPLC for reaction monitoring.

Experimental Protocol

Phase 1: Pre-Treatment

Objective: Minimize initial water content to favor the forward reaction (


).
  • Activate Molecular Sieves: Bake 4Å molecular sieves at 250°C for 4 hours. Cool in a desiccator.

  • Solvent Drying: Store n-hexane over activated molecular sieves for 24 hours prior to use.

  • Enzyme Conditioning: Although Novozym 435 is robust, store it in a desiccator at room temperature for 24 hours before weighing to ensure accurate mass/activity correlation.

Phase 2: Reaction Setup (Batch Mode)

Scale: 20 mL Reaction Volume

  • Substrate Preparation: In a 50 mL vial, dissolve 1.12 g of 2-Furoic acid (10 mmol) in 15 mL of n-hexane .

    • Note: 2-Furoic acid has limited solubility. Mild heating (40°C) or sonication may be required.

  • Alcohol Addition: Add 1.9 mL of 1-Octanol (12 mmol).

    • Ratio Logic: A 1:1.2 molar ratio (Acid:Alcohol) is selected. While higher alcohol pushes equilibrium, it risks enzyme inhibition.

  • Water Scavenging: Add 1.0 g of activated molecular sieves to the solution.

  • Initiation: Add 150 mg of Novozym 435 (approx. 5% w/w relative to substrates).

  • Incubation: Seal the vial and place in the orbital shaker at 50°C and 200 rpm .

Phase 3: Monitoring & Workup
  • Sampling: Withdraw 50 µL aliquots at t=0, 1, 3, 6, 12, and 24 hours.

  • Quenching: Dilute aliquot 1:10 in acetonitrile (filters enzyme and stops reaction).

  • Analysis: Analyze via GC-FID.

    • Calculation: Conversion (%) =

      
      .
      
  • Purification:

    • Filter the reaction mixture to recover the immobilized enzyme (reusable).

    • Evaporate solvent under reduced pressure.

    • Result: Octyl 2-furoate typically presents as a pale yellow oil.

Visualization: Process Workflow

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_down Phase 3: Downstream start Start: Reagents dry Dry Solvent & Sieves (Remove H₂O) start->dry mix Dissolve 2-Furoic Acid + 1-Octanol (1:1.2) dry->mix add_enz Add Novozym 435 (5% w/w) mix->add_enz incubate Incubate 50°C, 200 rpm (24 Hours) add_enz->incubate filter Filtration (Recover Enzyme) incubate->filter evap Rotary Evaporation (Remove Hexane) filter->evap final Final Product: Octyl 2-furoate evap->final

Figure 2: Optimized experimental workflow for the synthesis of Octyl 2-furoate.

Critical Process Parameters (CPP) & Optimization

To achieve >95% conversion, the following parameters must be controlled.

Solvent Selection (LogP Rule)

Lipases retain their essential water layer best in hydrophobic solvents.

Solvent LogP Suitability Outcome
n-Hexane 3.5 Optimal Preserves enzyme activity; good substrate solubility.
Toluene 2.5 Moderate Acceptable, but harder to remove (bp 110°C).
Acetone -0.23 Poor Strips essential water from enzyme; denatures lipase.

| Solvent-Free | N/A | High Potential | Greenest option, but requires >60°C to melt 2-furoic acid. |

Temperature Profile
  • Optimal Range: 40°C – 60°C.

  • >60°C: Risk of thermal deactivation of CALB over long batches.

  • <40°C: Reaction rate is kinetically limited (Arrhenius equation).

Water Activity ( )

Water is a byproduct. If not removed, the reaction hits equilibrium at ~60-70% conversion.

  • Control: Use 50 g/L Molecular Sieves (4Å).

  • Impact: Shifts equilibrium to the right (Le Chatelier's Principle), enabling >95% yield.

Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Conversion (<50%) Water accumulation.Replace molecular sieves; ensure solvent was dried.
Enzyme Aggregation High water activity or polar solvent.Switch to n-hexane; increase agitation speed.
Slow Reaction Rate Substrate inhibition (excess alcohol).Reduce Octanol ratio to 1:1.1 or add alcohol stepwise (fed-batch).
Low Yield after Workup Product loss during evaporation.Octyl 2-furoate has a high boiling point, but ensure vacuum is not too aggressive; use mild heat.

References

  • Macedo, G. A., et al. (2017). Biocatalytic synthesis of alkyl furoates using different lipases. This work establishes the baseline for furoate esterification, highlighting CALB as the most efficient catalyst.

  • Novozymes A/S. (2023). Novozym® 435 Application Sheet. Technical specifications for immobilized Candida antarctica lipase B.

  • Chowdary, G. V., et al. (2003). Kinetic study on lipase-catalyzed esterification in organic solvents. Provides the mathematical foundation for the Ping-Pong Bi-Bi mechanism in ester synthesis.

  • Sun, J., et al. (2010). Ultrasound-assisted enzymatic synthesis of sugar fatty acid esters. Demonstrates the impact of solvent hydrophobicity (LogP) on lipase stability.

  • BenchChem. (2025).[3] Technical Guide to Lipase-Catalyzed Synthesis of Octyl Esters. General protocols for octyl-chain esterification.

Sources

Application Note: High-Resolution GC-MS Profiling of Octyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of Octyl 2-furoate (CAS: 39251-88-2), a critical flavoring agent and fragrance ingredient. While widely used for its sweet, fruity, and heavy odor profile, its analysis in complex matrices (foodstuffs, cosmetics) is complicated by potential co-elution with fatty acid esters and isomeric interference. This guide provides a self-validating workflow using a 5% phenyl-methylpolysiloxane column, optimized ionization parameters, and a mechanistic interpretation of mass spectral fragmentation to ensure regulatory compliance (FEMA 3518, JECFA 750).

Introduction & Scientific Context

Octyl 2-furoate is the ester of 2-furoic acid and 1-octanol. In the flavor and fragrance industry, it is valued for its stability and distinctive sensory properties.[1] However, precise analytical quantification is required due to regulatory limits and the need to distinguish it from naturally occurring artifacts in aged lipid matrices.

Analytical Challenges
  • Volatility & Carryover: As a mid-volatility ester (BP ~270°C), it requires a thermal program that ensures complete elution to prevent ghost peaks in subsequent runs.

  • Matrix Interference: In food samples, octyl 2-furoate often co-elutes with C12-C14 fatty acid methyl esters (FAMEs) if the chromatographic resolution is insufficient.

  • Fragmentation Specificity: The furan ring creates a unique but dominant fragmentation pattern that must be distinguished from other furoate esters (e.g., hexyl or decyl furoate).

Experimental Design Strategy

The method relies on capillary gas chromatography for separation and electron ionization (EI) mass spectrometry for detection.

  • Column Selection: A low-polarity DB-5MS UI (or equivalent) is selected over wax columns. While wax columns offer unique selectivity for esters, the DB-5MS provides superior thermal stability and inertness, reducing peak tailing for the furan moiety.

  • Ionization: Standard 70 eV EI is used to generate a library-searchable spectrum.

  • Quantitation: Internal Standard (IS) calibration is mandatory to correct for injection variability and matrix effects. Phenethyl 2-furoate or a deuterated analog is recommended as an IS due to structural similarity without co-elution.

Materials and Methods

Reagents and Standards
  • Analyte: Octyl 2-furoate reference standard (>98% purity).[2][3]

  • Internal Standard (IS): Phenethyl 2-furoate or Naphthalene-d8.

  • Solvent: Dichloromethane (DCM) or Hexane (LC-MS grade).

  • Matrix Modifiers: Anhydrous Sodium Sulfate (

    
    ) for drying extracts.
    
Sample Preparation Protocols
Workflow A: Pure Oils/Fragrance Concentrates (Dilution)
  • Weigh 50 mg of sample into a 20 mL scintillation vial.

  • Add 10 mL of Hexane.

  • Add 100 µL of Internal Standard Solution (1000 ppm).

  • Vortex for 30 seconds.

  • Transfer 1 mL to an autosampler vial.

Workflow B: Complex Matrices (Food/Beverages) - Liquid-Liquid Extraction
  • Homogenize 10 g of sample with 10 mL of saturated NaCl solution.

  • Add 10 mL of Dichloromethane (DCM) and spike with IS.

  • Agitate for 20 minutes (mechanical shaker).

  • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Collect the lower organic layer.

  • Dry over anhydrous

    
    .
    
  • Concentrate under nitrogen stream to 1 mL if low-level detection (<1 ppm) is required.

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890B/5977B (or equivalent)High sensitivity single quadrupole.
Column DB-5MS UI (30 m x 0.25 mm x 0.25 µm)Inert phase minimizes furan ring adsorption.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1) or SplitlessSplit for concentrates; Splitless for trace analysis.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp allows separation from matrix lipids.
Transfer Line 280°CPrevents condensation of high boiling matrix components.
Ion Source EI, 230°C, 70 eVStandard ionization energy for spectral matching.
Scan Range m/z 35 - 350Covers molecular ion and key fragments.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, Octyl 2-furoate elutes at approximately 16.5 - 17.5 minutes (system dependent). The peak should exhibit a symmetry factor between 0.9 and 1.1.

Mass Spectral Interpretation (Mechanistic Validation)

The identification of Octyl 2-furoate is confirmed not just by library match, but by the presence of specific diagnostic ions derived from its fragmentation pathway.

  • Molecular Ion (

    
    ): m/z 224 .[4] Usually weak (<5% relative abundance) due to the labile ester bond.
    
  • Base Peak: m/z 95 (Furoyl cation,

    
    ). Formed by 
    
    
    
    -cleavage at the carbonyl oxygen. This is the diagnostic ion for all 2-furoates.
  • McLafferty Rearrangement: m/z 112 (Furoic acid radical cation). The

    
    -hydrogen on the octyl chain migrates to the carbonyl oxygen, leading to the elimination of octene (
    
    
    
    ) and formation of the acid ion.
  • Alkyl Series: m/z 43, 57, 71 (Hydrocarbon fragments from the octyl chain).

Diagnostic Ratio Check: For confirmation, the abundance ratio of m/z 95 / m/z 112 should be consistent (typically ~3:1 to 5:1 depending on tuning).

Method Validation Summary
ParameterResultNotes
Linearity (

)
> 0.999Range: 0.5 - 100 ppm
LOD 0.05 ppmS/N > 3 (SIM mode: m/z 95, 112, 224)
Recovery 92% - 105%Spiked in beverage matrix
Precision (RSD) < 3.5%n=6 injections at 10 ppm

Visualization of Workflows

Analytical Workflow Diagram

This diagram outlines the decision tree for sample preparation and analysis.

G Start Sample Receipt MatrixCheck Determine Matrix Type Start->MatrixCheck Liquid Liquid/Beverage MatrixCheck->Liquid Aqueous Conc Oil/Concentrate MatrixCheck->Conc Lipophilic LLE Liquid-Liquid Extraction (DCM/NaCl) Liquid->LLE Dilution Direct Dilution (Hexane 1:100) Conc->Dilution IS_Add Add Internal Standard (Phenethyl 2-furoate) LLE->IS_Add Dilution->IS_Add GC GC Separation (DB-5MS, 60-280°C) IS_Add->GC MS MS Detection (EI) Scan m/z 35-350 GC->MS Data Data Analysis Target Ions: 95, 112, 224 MS->Data Report Quantitation & Reporting Data->Report

Figure 1: Decision-based workflow for the extraction and analysis of Octyl 2-furoate.

Mass Spectral Fragmentation Pathway

This diagram illustrates the mechanistic cleavage leading to diagnostic ions.

Fragmentation M_Ion Molecular Ion (M+) m/z 224 [C13H20O3]+ Furoyl Furoyl Cation m/z 95 (Base Peak) M_Ion->Furoyl Alpha Cleavage Loss of -OC8H17 FuroicAcid Furoic Acid Ion m/z 112 (McLafferty) M_Ion->FuroicAcid McLafferty Rearrangement Loss of Octene (C8H16) Alkyl Octyl Fragments m/z 43, 57, 71 M_Ion->Alkyl Chain Fragmentation FuroicAcid->Furoyl Loss of -OH (Minor pathway)

Figure 2: Proposed EI fragmentation pathway for Octyl 2-furoate confirming structural identity.

Troubleshooting & Optimization

  • Peak Tailing: If the Octyl 2-furoate peak tails, trim the column inlet (10-20 cm) or replace the inlet liner (deactivated splitless liner recommended).

  • Low Sensitivity: Ensure the MS source is clean. Furoates can polymerize on dirty source lenses. Increase the electron multiplier voltage (EMV) by 200V relative to the tune.

  • Interference: If a co-eluting peak is observed at m/z 95, check for Terpenoid esters . Switch to a polar column (DB-WAX) to shift the retention of the aromatic furoate away from aliphatic terpenes.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[5] Safety evaluation of certain food additives and contaminants: Octyl 2-furoate (No. 750).[2][6] WHO Food Additives Series 46.[5] [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2023).[4] FEMA Flavor Ingredient Library: Octyl 2-furoate (FEMA 3518).[1][4][6][Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62901, Octyl 2-furoate.[Link]

  • U.S. Alcohol and Tobacco Tax and Trade Bureau (TTB). (2015). Analysis of Flavoring Agents in Alcohol Based Flavors by GC-MS. TTB Official Methods. [Link]

Sources

HPLC Protocol for Quantification of Octyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of Octyl 2-furoate (CAS: 39251-88-2). While Octyl 2-furoate is widely utilized as a flavoring agent (FEMA 3518) and fragrance ingredient, its high lipophilicity (LogP ~4.7) and UV-active furoate moiety require specific chromatographic considerations to ensure peak symmetry and accurate quantification.

This guide moves beyond generic recipes, providing the mechanistic rationale for column selection, mobile phase composition, and detection parameters. It is designed for QC laboratories and R&D facilities requiring a validated method for purity assessment or stability indicating studies.

Physicochemical Basis for Method Design

To design a self-validating protocol, we must first understand the analyte's behavior in solution.

PropertyValueChromatographic Implication
Molecular Structure C₁₃H₂₀O₃ (Ester)Contains a furan ring conjugated with a carbonyl group, providing a strong chromophore.[1]
Hydrophobicity (LogP) ~4.75 [1]Highly lipophilic.[1] Requires a C18 stationary phase and high organic mobile phase content to elute within a reasonable timeframe.
Solubility Insoluble in water; Soluble in Ethanol, AcetonitrileSample diluent must be organic-rich (e.g., 100% ACN) to prevent precipitation.[1]
UV Absorption

~254 nm
The conjugated furoate system absorbs strongly in the UV region, allowing for sensitive UV-Vis/PDA detection.[1]
Structural Logic Diagram

The following diagram illustrates the interaction between the analyte and the chromatographic system, justifying the method parameters.

G Analyte Octyl 2-Furoate (Lipophilic Ester) Chromophore Furan-Carbonyl Conjugation (UV Active) Analyte->Chromophore Defines Detection Tail Octyl Chain (C8) (Hydrophobic) Analyte->Tail Defines Retention Detector UV Detector (254 nm) Chromophore->Detector Strong Absorbance Column Stationary Phase (C18 / ODS) Tail->Column Hydrophobic Interaction MobilePhase Mobile Phase (High % ACN) MobilePhase->Column Competes for Desorption

Figure 1: Mechanistic relationship between Octyl 2-furoate structure and HPLC method parameters.

Detailed Experimental Protocol

Instrumentation & Reagents[2]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, Autosampler, TCC, DAD/VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Rationale: A standard C18 is essential. The "Plus" or end-capped versions are preferred to reduce silanol interactions with the ester oxygen, improving peak shape.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Water, HPLC Grade (Milli-Q).

    • Octyl 2-furoate Reference Standard (>98.0% purity).[2]

Chromatographic Conditions
ParameterSettingTechnical Rationale
Mobile Phase A WaterProvides retention modulation.[1]
Mobile Phase B AcetonitrileStrong eluting solvent required for LogP 4.[1]75.
Elution Mode Isocratic (85% B : 15% A)High organic content ensures the octyl chain desorbs efficiently.[1] Isocratic is preferred for reproducibility in QC.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1]
Column Temp 30°CControls viscosity and mass transfer kinetics; prevents retention time drift.[1]
Wavelength 254 nmTargets the furoate

transition [2].[1]
Injection Volume 10 µLStandard volume; prevents column overload while ensuring sensitivity.[1]
Run Time 10.0 minutesAnalyte typically elutes between 4.5 - 6.0 minutes.[1]
Preparation of Solutions
A. Standard Stock Solution (1000 µg/mL)
  • Accurately weigh 50.0 mg of Octyl 2-furoate reference standard into a 50 mL volumetric flask.

  • Add ~30 mL of Acetonitrile (Diluent).

  • Sonicate for 5 minutes to ensure complete dissolution (Critical: Do not use water here).

  • Make up to volume with Acetonitrile.

B. Working Standard Solution (50 µg/mL)
  • Pipette 2.5 mL of the Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Acetonitrile .

    • Note: Using 100% ACN as diluent prevents the hydrophobic analyte from precipitating or adhering to the glass walls, which is a common error when using water-rich diluents for lipophilic esters.

C. Sample Preparation (Liquid/Oil Samples)
  • Weigh ~50 mg of sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Acetonitrile.

  • Filter through a 0.45 µm PTFE syringe filter (Nylon is also acceptable, but PTFE is preferred for high organic solvents).

Method Validation Strategy (Self-Validating System)

To ensure the method is trustworthy, the following System Suitability Testing (SST) parameters must be met before every analysis run. This aligns with ICH Q2(R1) guidelines [3].

System Suitability Criteria
ParameterAcceptance LimitPurpose
Retention Time (RT) 4.5 - 6.0 min (RSD < 1.0%)Confirms mobile phase composition and pump stability.[1]
Theoretical Plates (N) > 5,000Ensures column efficiency and packing integrity.[1]
Tailing Factor (T) 0.8 - 1.2Verifies minimal secondary interactions (silanol activity).[1]
Area % RSD < 1.0% (n=5)Confirms autosampler precision and detector stability.[1]
Linearity & Range
  • Protocol: Prepare 5 calibration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]

Workflow Visualization

The following flowchart outlines the operational sequence, emphasizing the critical decision points (diamond shapes) that ensure data integrity.

Workflow Start Start Analysis Equilibrate Equilibrate System (85% ACN, 30°C) Start->Equilibrate PrepStd Prepare Standard (100% ACN Diluent) InjectSST Inject Std (5 reps) PrepStd->InjectSST PrepSample Prepare Sample (Filter 0.45 µm PTFE) Equilibrate->PrepStd CheckSST RSD < 1.0%? Tailing < 1.2? InjectSST->CheckSST RunSamples Inject Samples CheckSST->RunSamples Pass Troubleshoot Troubleshoot: Check Pump/Column CheckSST->Troubleshoot Fail RunSamples->PrepSample Calc Calculate Conc. (External Std Method) RunSamples->Calc Report Generate Report Calc->Report Troubleshoot->Equilibrate

Figure 2: Step-by-step analytical workflow for Octyl 2-furoate quantification.

Troubleshooting & Expert Insights

Peak Tailing
  • Cause: Secondary silanol interactions or "column overload" due to high lipophilicity.

  • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or ODS-2). If tailing persists, add 0.1% Phosphoric Acid to the aqueous mobile phase component to suppress silanol ionization, although this is rarely needed for neutral esters like Octyl 2-furoate.

Retention Time Drift
  • Cause: Temperature fluctuations or organic evaporation in the solvent reservoir.

  • Solution: Use a thermostatted column compartment (TCC) set strictly to 30°C. Pre-mix mobile phase or use a tightly capped solvent bottle to prevent Acetonitrile evaporation over long sequences.

Carryover
  • Cause: The hydrophobic octyl chain sticking to the injector needle or rotor seal.

  • Solution: Set the needle wash vial to 100% Acetonitrile or Methanol. Ensure a wash step is included after every injection.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Octyl 2-furoate.[2][4][5][6] JECFA Number 750.[2][4][6][7] Retrieved from [Link][4][7]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Octyl 2-Furoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Octyl 2-furoate is a lipophilic ester widely utilized in the flavor and fragrance industry for its characteristic earthy, mushroom-like, and waxy notes. High-purity isolation of this compound is critical, as trace impurities—specifically unreacted 1-octanol and 2-furoic acid—can significantly alter its organoleptic profile and stability.[1] This application note details a robust purification protocol using silica gel flash column chromatography. By leveraging the significant polarity difference between the target ester (LogP ~4.75) and its precursors, this method ensures >98% purity. The protocol emphasizes a critical pre-chromatographic chemical workup to minimize stationary phase saturation, followed by a shallow-gradient elution strategy.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the solute's behavior is the foundation of chromatographic success. Octyl 2-furoate is significantly more lipophilic than its precursors due to the eight-carbon alkyl chain masking the polar carboxylate group.[1]

PropertyValueChromatographic Implication
IUPAC Name Octyl furan-2-carboxylateTarget Analyte
CAS Number 39251-88-2Reference ID
Molecular Weight 224.30 g/mol Mid-sized molecule
Boiling Point 126–127 °C @ 1 mmHgHigh Boiling: Difficult to distill without high vacuum; chromatography is preferred for final polishing.[1]
LogP (Est.) 4.75Highly Lipophilic: Elutes rapidly in non-polar solvents.[1] Requires weak mobile phase strength.
Solubility Soluble in Hexane, EtOAc, EtOH; Insoluble in WaterCompatible with Normal Phase (NP) systems.[1]
Key Impurities 1-Octanol (LogP ~3.0), 2-Furoic Acid (pKa ~3.[1]17)Separation Goal: Remove polar alcohol and acidic precursor.[1]

Pre-Chromatography Considerations: The "Chemical Filter"

Expert Insight: Do not rely solely on the column to remove unreacted 2-furoic acid. Silica gel is slightly acidic; loading a crude mixture containing significant carboxylic acid can lead to band broadening (streaking) and irreversible adsorption, reducing the column's effective theoretical plates.

Protocol A: Crude Matrix Preparation

Before packing the column, the crude reaction mixture (typically from a Fischer esterification) must undergo a "Chemical Filter" workup to simplify the chromatographic landscape.

  • Quench & Wash: Dilute the crude reaction mixture with Hexane (not Diethyl Ether, to minimize water solubility of the alcohol).

  • Acid Removal: Wash the organic layer 2x with saturated aqueous NaHCO₃ .

    • Mechanism:[1] Converts unreacted 2-furoic acid into sodium 2-furoate, which partitions into the aqueous phase.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate partially.

    • Note: Do not remove all solvent if the crude is viscous; a free-flowing liquid is easier to load.

Method Development: Thin Layer Chromatography (TLC)[10][11][12]

The separation is validated on analytical silica plates (TLC Silica Gel 60 F254) before scale-up.

  • Mobile Phase Optimization: Due to the high lipophilicity of Octyl 2-furoate, standard EtOAc/Hexane mixtures (e.g., 20:80) are often too strong, causing the product to co-elute with the solvent front.

  • Recommended System: Hexane:Ethyl Acetate (95:5 v/v) .

TLC Visualization Protocol

Since the furan ring is aromatic and the octyl chain is not, dual visualization is required to see all components.

  • UV (254 nm): The furan ring of Octyl 2-furoate and trace 2-furoic acid will quench fluorescence, appearing as dark spots on a green background.

  • Stain (KMnO₄ or p-Anisaldehyde):

    • Dip: Submerge plate in KMnO₄ solution and heat gently.

    • Result: 1-Octanol (impurity) oxidizes rapidly, appearing as a bright yellow/brown spot. The ester will stain more slowly.

    • Differentiation: This distinguishes the UV-active product from the UV-inactive (or weak) alcohol impurity.

Target Rf Values (in 95:5 Hex:EtOAc):

  • Octyl 2-furoate:

    
    [1]
    
  • 1-Octanol:

    
    [1]
    
  • 2-Furoic Acid:

    
     (Stays at baseline)[1]
    

Flash Column Chromatography Protocol

Phase 1: Column Setup
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: Use a 1:30 to 1:50 ratio of Crude Mass : Silica Mass .

    • Example: For 1.0 g of crude, use 30–50 g of silica.

  • Packing Method: Slurry pack in 100% Hexane . This ensures the column is equilibrated in the weakest possible solvent, preventing premature elution of the product during loading.

Phase 2: Sample Loading
  • Technique: Liquid Loading.

  • Procedure: Dissolve the crude oil in the minimum amount of Hexane/DCM (9:1). Carefully pipette onto the sand bed.

    • Critical: If the crude is insoluble in hexane, use a "Dry Load" technique (adsorb crude onto Celite, evaporate solvent, and pour powder onto the column).

Phase 3: Elution Gradient (Stepwise)

Because the separation factor (


) between the ester and the alcohol is large, a shallow step gradient is most efficient.
StepMobile Phase CompositionVolume (Column Volumes - CV)Objective
1 100% Hexane 2 CVElute very non-polar impurities (e.g., octyl dimers, hydrocarbons).
2 98% Hexane / 2% EtOAc 3-4 CVBegin mobilizing the Octyl 2-furoate.
3 95% Hexane / 5% EtOAc Until ElutionProduct Elution Window. Collect fractions here.[1]
4 80% Hexane / 20% EtOAc 2 CVFlush column (elutes 1-Octanol).[1]
Phase 4: Fraction Analysis & Isolation
  • Monitor: Spot fractions on TLC plates. Visualize with UV (254 nm).[2]

  • Combine: Pool fractions containing the pure spot (

    
    ).
    
  • Evaporation: Concentrate under reduced pressure (Rotovap).

    • Bath Temp: 40 °C.

    • Pressure: Down to 10 mbar.

    • Note: Octyl 2-furoate has a high boiling point (126°C @ 1mmHg), so there is minimal risk of product loss during solvent removal, unlike with methyl/ethyl esters.

Process Visualization (Workflow)

G Start Crude Reaction Mixture (Furoic Acid + Octanol + Ester) Workup Chemical Workup Wash w/ sat. NaHCO3 Start->Workup Remove Acid PhaseSep Phase Separation Aq: Furoate Salt | Org: Ester + Octanol Workup->PhaseSep TLC Method Development (TLC) Mobile Phase: Hex/EtOAc 95:5 PhaseSep->TLC Confirm Rf ColumnPrep Column Packing Silica Gel 60 in 100% Hexane TLC->ColumnPrep Loading Sample Loading Liquid Load (Min. Hexane) ColumnPrep->Loading Elution1 Elution Step 1 100% Hexane (2 CV) Loading->Elution1 Elution2 Elution Step 2 95:5 Hex/EtOAc (Product Elution) Elution1->Elution2 Increase Polarity Analysis Fraction Analysis UV 254nm + KMnO4 Stain Elution2->Analysis Collect Fractions Elution3 Elution Step 3 80:20 Hex/EtOAc (Flush Octanol) Analysis->Elution3 Impurities Final Pure Octyl 2-Furoate (>98% Purity) Analysis->Final Concentrate

Figure 1: Step-by-step purification workflow for Octyl 2-furoate, highlighting the critical acid-removal workup.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product Streaking Residual 2-Furoic Acid on column.Ensure NaHCO₃ wash was thorough.[1] Add 0.1% Triethylamine to mobile phase (rarely needed).
Poor Separation from Octanol Gradient too steep (too much EtOAc).[1]Reduce EtOAc to 2% or 3%.[1] Use a longer column bed.
No UV Spot for Impurity Impurity is 1-Octanol (UV inactive).[1]Must use KMnO₄ or Vanillin stain to visualize the alcohol tail.
Cloudy Fractions Silica breakthrough or salt precipitation.[1]Filter fractions through a 0.45 µm PTFE syringe filter before evaporation.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Octyl 2-furoate Flavor and Fragrance Information. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[3] Evaluation of Octyl 2-furoate. Retrieved from [Link]

Sources

Application Note: Octyl 2-Furoate as a Strategic Building Block in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Octyl 2-furoate (CAS 39251-88-2) is traditionally recognized as a flavor and fragrance ingredient. However, its unique structural attributes—combining a renewable furan core with a lipophilic octyl chain—position it as a high-value building block for next-generation bio-based polymers. This guide details the protocols for utilizing Octyl 2-furoate in two advanced polymer applications: (1) as a precursor for rigid bifuran monomers via oxidative coupling, and (2) as a hydrophobic end-capper to engineer moisture-resistant Poly(ethylene furanoate) (PEF).

Part 1: Strategic Rationale & Mechanism

Why Octyl 2-Furoate?

In the shift from petroleum-based PET to bio-based PEF, controlling crystallinity and moisture permeability is critical. Octyl 2-furoate serves two distinct mechanistic roles:

  • The "Latent" Monomer (Oxidative Coupling): The C5 position of the furan ring is susceptible to Pd-catalyzed C-H activation. Two molecules of Octyl 2-furoate can be coupled to form Dioctyl 2,2'-bifuran-5,5'-dicarboxylate . This dimer introduces a rigid, extended conjugated system into polyester backbones, significantly elevating the glass transition temperature (

    
    ) and UV-blocking capabilities compared to standard furanics.
    
  • Internal Plasticization & End-Capping: As a mono-functional ester, it acts as a precise chain terminator. Incorporating it at defined ratios into PEF polymerization caps the polymer chains with hydrophobic octyl tails. This "internal plasticization" disrupts chain packing slightly to improve ductility while the hydrophobic tail repels water, addressing the hygroscopic nature of furan-based polyesters.

Reaction Pathway Diagram

The following diagram illustrates the dual utility of Octyl 2-furoate in polymer synthesis.

OctylFuroatePathways cluster_legend Legend Start Furoic Acid (Bio-sourced) OctylFuroate Octyl 2-Furoate (The Building Block) Start->OctylFuroate Esterification (Octanol/H+) Coupling Pd-Catalyzed Oxidative Coupling OctylFuroate->Coupling EndCapping Melt Polycondensation (End-Capping) OctylFuroate->EndCapping Bifuran Dioctyl 2,2'-bifuran- 5,5'-dicarboxylate Coupling->Bifuran C-H Activation PolyBifuran Poly(alkylene bifuranoate) (High Tg, UV-blocking) Bifuran->PolyBifuran + Diol (Transesterification) PEF_Octyl Hydrophobic PEF (Moisture Resistant) EndCapping->PEF_Octyl + FDCA + EG key1 Starting Material key2 Intermediate key3 Final Polymer

Caption: Pathway A (Red) generates rigid bifuran monomers.[1][2] Pathway B (Yellow) modifies PEF properties via end-capping.

Part 2: Experimental Protocols

Protocol A: Synthesis of High-Purity Octyl 2-Furoate

Prerequisite for all downstream applications.

Objective: Synthesize >99% pure Octyl 2-furoate using a green enzymatic route or acid catalysis. Scale: 100 g batch.

  • Reagents:

    • 2-Furoic acid (11.2 g, 0.1 mol).

    • 1-Octanol (14.3 g, 0.11 mol, 1.1 eq).

    • Catalyst: p-Toluenesulfonic acid (pTSA) (1 mol%) OR Immobilized Lipase (Novozym 435) for green synthesis.

    • Solvent: Toluene (100 mL) for azeotropic removal of water.

  • Procedure:

    • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

    • Reaction: Combine furoic acid, octanol, solvent, and catalyst. Reflux at 115°C (toluene boiling point) until water evolution ceases (approx. 4-6 hours).

    • Workup: Cool to room temperature. Wash organic phase with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid, then with brine.

    • Purification: Dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Distillation: Purify by vacuum distillation (bp ~126-127°C at 1 mmHg).

Validation:

  • Appearance: Colorless to pale straw liquid.

  • GC-MS: Single peak, m/z 224.3.

Protocol B: Oxidative Coupling to Dioctyl 2,2'-bifuran-5,5'-dicarboxylate

The "Building Block" Transformation.

Context: This protocol converts the mono-ester into a symmetrical diester , enabling it to function as a monomer in polycondensation. The octyl chains improve solubility of the intermediate in the reaction medium compared to methyl esters.

  • Reagents:

    • Octyl 2-furoate (4.48 g, 20 mmol).

    • Catalyst: Pd(OAc)₂ (22.4 mg, 0.1 mmol, 5 mol%).

    • Oxidant: Ag₂CO₃ (2.75 g, 10 mmol, 0.5 eq) or Cu(OAc)₂ under O₂ atmosphere.

    • Additive: Pivalic acid (30 mol%) to assist C-H activation.

    • Solvent: DMSO/1,4-Dioxane (1:1 v/v).

  • Procedure:

    • Activation: In a pressure tube, dissolve Octyl 2-furoate and pivalic acid in the solvent mixture. Add Pd(OAc)₂ and the oxidant.

    • Heating: Seal and heat to 100°C for 16 hours. The color will darken as Pd black precipitates (if Ag is used).

    • Filtration: Cool and filter through a Celite pad to remove metal residues.

    • Extraction: Dilute filtrate with ethyl acetate, wash with water (3x) to remove DMSO.

    • Crystallization: The bifuran product is less soluble than the monomer. Recrystallize from ethanol/hexane.

  • Outcome:

    • Product: Dioctyl 2,2'-bifuran-5,5'-dicarboxylate.

    • Yield: Typically 60-75%.

    • Utility: This diester is now ready for transesterification with ethylene glycol to form Poly(ethylene bifuranoate) , a high-performance analog of PEF.

Protocol C: Hydrophobic End-Capping of PEF

Application for Moisture Resistance.

Objective: Synthesize Poly(ethylene furanoate) with Octyl 2-furoate chain ends to reduce water uptake.

  • Reagents:

    • Monomer: Dimethyl 2,5-furandicarboxylate (DMFDCA) (18.4 g, 0.1 mol).

    • Diol: Ethylene Glycol (12.4 g, 0.2 mol, excess).

    • End-Capper: Octyl 2-furoate (0.45 g, 2 mmol, 2 mol% relative to diester).

    • Catalyst: Titanium(IV) butoxide (TBT) (100 ppm).

  • Melt Polymerization Steps:

    • Stage 1 (Transesterification): Load DMFDCA, EG, and TBT into a stainless steel reactor. Heat to 170-190°C under N₂ flow. Methanol is distilled off.

    • Stage 2 (End-Capper Addition): Once >90% methanol is removed, add the Octyl 2-furoate . Stir for 30 mins at 200°C. The octyl furoate will transesterify with the hydroxyl chain ends.

    • Stage 3 (Polycondensation): Raise temp to 230°C and apply high vacuum (<0.1 mbar). The reaction is driven by the removal of excess EG.

    • Note: The non-volatile octyl group remains at the chain ends, while the volatile EG is removed.

  • Characterization & Expected Data:

PropertyStandard PEFPEF-Octyl (2% Capped)Impact
Intrinsic Viscosity 0.60 dL/g0.55 dL/gSlight reduction (controlled MW)
Glass Transition (Tg) 87°C84°CSlight plasticization effect
Water Contact Angle 65°85° Significant Hydrophobicity Increase
Water Uptake (24h) ~2.0%<1.2% Improved Barrier

Part 3: Troubleshooting & Safety

Critical Control Points
  • Oxidative Coupling: The Pd-catalyzed coupling is sensitive to moisture. Ensure solvents are anhydrous. If yield is low, switch to a Ag₂CO₃ oxidant system, which often drives the reaction more efficiently than O₂/Cu in furan couplings.

  • End-Capping: Do not add Octyl 2-furoate too early. Adding it at the very beginning can limit molecular weight growth prematurely. Add it at the transition between oligomerization and polycondensation.

Safety Profile
  • Octyl 2-furoate: Generally low toxicity (used in food), but avoid inhalation of vapors at high temperatures.

  • Furan Derivatives: Can be skin sensitizers. Use nitrile gloves.

References

  • Synthesis of Bifuran Monomers

    • Source: Gandini, A., et al. "The furan counterpart of poly(ethylene terephthalate): An alternative material based on renewable resources." Journal of Polymer Science Part A: Polymer Chemistry, 2009.
    • Relevance: Establishes the baseline for furan polyesters and the need for improved barrier properties.
    • Link:

  • Oxidative Coupling Methodology

    • Source: Kubota, T., et al. "Oxidative Coupling of 2-methyl furoate: a scalable synthesis of Dimethyl 2,2'-bifuran-5,5'-dicarboxylate." Reaction Chemistry & Engineering, 2018. (Adapted for octyl ester).[3]

    • Relevance: Provides the catalytic cycle for converting mono-furoates to bis-furo
    • Link:

  • Properties of Furan Esters

    • Source: Joint FAO/WHO Expert Committee on Food Additives.[3] "Safety evaluation of certain food additives: Octyl 2-furoate."

    • Relevance: Safety and physical property d
    • Link:

  • Bifuran Polyesters

    • Source: Oulu University Research.
    • Relevance: Confirms the high Tg and barrier properties of polymers made from coupled furan esters.[4]

    • Link:

Sources

Application Note: Formulation of Octyl 2-Furoate in Marine Antifouling Coatings

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the formulation, mechanism, and validation of Octyl 2-furoate (O2F) as a bioactive agent in marine antifouling coatings. It is designed for formulation scientists seeking eco-friendly alternatives to heavy metal biocides (e.g., cuprous oxide) and persistent organic pollutants (e.g., TBT, Irgarol).

Executive Summary & Scientific Rationale

The maritime industry faces a critical paradox: the need for potent antifouling (AF) efficacy to reduce drag and fuel consumption, versus the regulatory elimination of toxic persistence. Octyl 2-furoate (CAS: 39251-86-0) emerges as a premier candidate in this "Green Biocide" class.

Unlike metal-based toxicants that rely on acute cellular necrosis, O2F functions primarily as a non-lethal settlement inhibitor . Structurally analogous to natural furanones produced by the macroalga Delisea pulchra, O2F interferes with bacterial Quorum Sensing (QS) and larval chemoreception. This disrupts the formation of the initial biofilm (slime layer), which is the requisite "landing strip" for macrofoulers like barnacles and mussels.

Key Physicochemical Advantages
  • Hydrolysis-Driven Release: The ester linkage in O2F is susceptible to slow hydrolysis in slightly alkaline seawater (pH ~8.2), generating 2-furoic acid and octanol. This degradation pathway prevents bioaccumulation, a major advantage over organotins.

  • Lipophilicity: With a LogP of ~3.5, O2F is highly compatible with standard rosin/acrylic binder matrices, ensuring uniform distribution without phase separation.

  • Regulatory Profile: As an established flavor ingredient (FEMA 2074), O2F possesses a toxicity profile significantly more favorable than isothiazolinones (e.g., DCOIT).

Mechanism of Action

The efficacy of O2F relies on a dual-action mechanism: Surface Energy Modification and Bio-Signal Jamming .

G O2F Octyl 2-Furoate (In Coating Matrix) Seawater Seawater Exposure (pH 8.2) O2F->Seawater Immersion Hydrolysis Surface Hydrolysis Seawater->Hydrolysis Effect1 Release of 2-Furoic Acid Hydrolysis->Effect1 Effect2 Surface Micro-Erosion Hydrolysis->Effect2 Target1 Quorum Sensing Inhibition (Bacteria) Effect1->Target1 Signal Jamming Result Clean Hull Surface Effect2->Result Self-Polishing Target2 Larval Settlement Repulsion Target1->Target2 Prevents Conditioning Target2->Result

Figure 1: Mechanism of Action for Octyl 2-furoate antifouling systems. The compound acts via controlled hydrolysis and signal interference.

Formulation Protocol: O2F-Hybrid Rosin Matrix

This protocol details the creation of a Controlled Depletion Polymer (CDP) coating. We utilize a rosin-based binder reinforced with an acrylic copolymer to control the erosion rate.

Materials Required[1][2][3][4][5][6][7][8][9][10]
ComponentFunctionSpecific Grade/TypeConcentration (wt %)
Octyl 2-furoate Active Biocide >98% Purity (Liquid)5.0 – 15.0%
Gum RosinBinder (Erodible)WW Grade (Water White)25.0%
Acrylic ResinBinder (Film Former)Paraloid B-67 or similar10.0%
Tricresyl PhosphatePlasticizerTechnical Grade3.0%
Red Iron OxidePigmentSynthetic Fe2O315.0%
TalcExtender325 Mesh10.0%
Bentone SD-1Rheology ModifierOrganoclay1.0%
XyleneSolventIndustrial Gradeq.s. to 100% (~30%)
Experimental Workflow

Step 1: Vehicle Preparation

  • In a jacketed steel vessel, charge Xylene and heat to 40°C.

  • Slowly add Gum Rosin and Acrylic Resin under agitation (Cowles dissolver at 500 RPM).

  • Mix until fully dissolved (approx. 60 mins). Note: Ensure solution is clear and free of undissolved resin particles.

Step 2: Mill Base Dispersion

  • Add the wetting agents (if using) and Rheology Modifier (Bentone) to the vehicle. Increase speed to 1000 RPM for 10 minutes to activate the organoclay.

  • Add Pigment (Iron Oxide) and Extender (Talc).

  • Critical Step: Transfer the slurry to a bead mill (e.g., Eiger mill) or high-speed disperser. Grind to a fineness of <20 microns (Hegman gauge 6+).

    • Why? Coarse particles create surface defects where fouling organisms can anchor, bypassing the chemical defense.

Step 3: Biocide Incorporation (Let-down Phase)

  • Reduce temperature to <30°C. Caution: High heat during this stage can degrade the ester.

  • Add Octyl 2-furoate slowly. Since O2F is a liquid, it incorporates easily but can act as a solvent; monitor viscosity.

  • Add Plasticizer.

  • Adjust viscosity with remaining Xylene to 80–100 KU (Krebs Units) for brush/spray application.

Step 4: Filtration & Storage

  • Filter through a 100-mesh nylon bag to remove agglomerates.

  • Store in lined steel cans. Nitrogen blanketing is recommended to prevent pre-oxidation of the furan ring.

Efficacy Validation Protocols

Trustworthiness in antifouling research requires rigorous testing. Do not rely solely on lab assays; field testing is mandatory.

Protocol A: Laboratory Bacterial Attachment Assay (24-Hour)

Objective: Verify Quorum Sensing inhibition and surface repulsion.

  • Substrates: Coat glass slides with the O2F formulation and a control (biocide-free rosin matrix). Cure for 7 days.

  • Inoculum: Marine broth containing Vibrio natriegens (a common early colonizer).

  • Incubation: Submerge slides in broth at 25°C for 24 hours.

  • Analysis: Rinse gently with sterile seawater. Stain with Crystal Violet. Quantify absorbance (OD 590nm) or use fluorescence microscopy to count attached cells.

  • Success Criteria: >80% reduction in bacterial coverage compared to control.

Protocol B: Static Field Immersion (ASTM D3623)

Objective: Real-world efficacy against macrofouling.

  • Panels: Apply 2 coats (150 µm dry film thickness each) to PVC or primed steel panels.

  • Location: Marine test raft (photic zone, <1m depth) in high-fouling waters (e.g., tropical or summer temperate).

  • Duration: Inspections at 1, 3, and 6 months.

  • Scoring: Use the Fouling Resistance (FR) scale (0-100), where 100 = clean surface.

    • Note: Distinguish between "slime" (microfouling) and "hard fouling" (barnacles). O2F is exceptional at preventing hard fouling but may allow a thin slime layer, which is often acceptable for commercial vessels.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Film Cracking Brittle matrix (too much Rosin).Increase Plasticizer or Acrylic Resin ratio.
Rapid Erosion Hydrolysis rate too fast.Reduce O2F load or add hydrophobic retarder (e.g., Zinc Stearate).
Phase Separation O2F incompatibility.Ensure O2F is added at low temp; check solubility parameter of solvent blend.
Discoloration UV degradation of Furan ring.Add UV stabilizer (HALS) or Carbon Black pigment.

Process Visualization

Formulation cluster_0 Phase A: Vehicle cluster_1 Phase B: Grind cluster_2 Phase C: Let-down Solvent Xylene Dissolve Dissolution (40°C, 60 min) Solvent->Dissolve Resins Rosin + Acrylic Resins->Dissolve Disperse High Speed Dispersion (<20 µm) Dissolve->Disperse Pigments Fe2O3 + Talc Pigments->Disperse Cool Cool to <30°C Disperse->Cool O2F Octyl 2-Furoate (Active) Mix Final Mixing (Low Shear) O2F->Mix Cool->Mix Filter Filtration (100 Mesh) Mix->Filter Pack

Figure 2: Step-by-step formulation workflow for Octyl 2-furoate marine coatings.

References

  • Escobar, J. et al. (2015). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. ResearchGate.[1][2]

  • Perez, M. et al. (2025). Antifouling activity of marine paints: Study of erosion and copolymer composition. ResearchGate.[1][2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62901, Octyl 2-furoate. PubChem.[3][4]

  • Amara, I. et al. (2018). Antifouling processes and toxicity effects of antifouling paints on marine environment. Environmental Toxicology and Pharmacology.

  • Yebra, D.M. et al. (2004). Antifouling technology—past, present and future steps towards efficient and environmentally friendly antifouling coatings. Progress in Organic Coatings.

Sources

Application Note: Octyl 2-Furoate as a Bio-Based Plasticizer in PVC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Octyl 2-furoate (specifically the 2-ethylhexyl isomer, hereafter referred to as O2F ) as a primary bio-based plasticizer for Poly(vinyl chloride) (PVC). Derived from furfural (biomass origin), O2F serves as a direct, non-toxic replacement for phthalates like DEHP/DOP.

Key Value Proposition:

  • Sustainability: 100% bio-carbon content potential (derived from corncobs/sugarcane).

  • Toxicity Profile: Free from ortho-phthalate structures associated with endocrine disruption.

  • Performance: The furan ring provides high polarity for PVC compatibility, while the octyl chain ensures sufficient free volume for flexibility.

Chemical Basis & Mechanism

Structure-Property Relationship

Unlike aliphatic bio-plasticizers (e.g., succinates), O2F contains a heteroaromatic furan ring. This ring is critical for solvation.

  • The Furan Ring: Acts as the "anchor," forming strong dipole-dipole interactions with the polarized Chlorine (Cl) atoms on the PVC backbone.

  • The Octyl Chain: Acts as the "spacer," increasing the free volume between polymer chains to lower the Glass Transition Temperature (

    
    ).
    
Mechanistic Diagram

The following diagram illustrates the "Lubrication-Gel Theory" mechanism specific to O2F in the PVC matrix.

O2F_Mechanism cluster_matrix Plasticization Process PVC_Chain Rigid PVC Backbone (High Dipole Cl Atoms) Interaction Dipole-Dipole Interaction (Furan Ring <-> Chlorine) PVC_Chain->Interaction Attracts O2F_Molecule Octyl 2-Furoate (O2F) O2F_Molecule->Interaction Anchors via Ring Free_Volume Free Volume Expansion (Octyl Tail Repulsion) O2F_Molecule->Free_Volume Extends Tail Result Flexible PVC Matrix (Lowered Tg) Interaction->Result Free_Volume->Result Reduces Friction

Figure 1: Mechanistic interaction between Octyl 2-furoate and PVC polymer chains.

Experimental Protocols

Materials Required
ComponentSpecificationFunction
PVC Resin K-value 65–70 (Suspension grade)Base Polymer
Plasticizer Octyl 2-furoate (>98% purity)Primary Plasticizer
Thermal Stabilizer Ca/Zn Stearate (2:1 ratio)Prevent dehydrochlorination
Co-Stabilizer Epoxidized Soybean Oil (ESBO)HCl Scavenger / Secondary Plasticizer
Protocol A: Dry Blending & Compounding

Objective: Ensure complete absorption of the liquid plasticizer into the porous PVC grains before melting to prevent "fish eyes" (defects).

Step-by-Step Workflow:

  • Pre-heating: Preheat a high-speed mixer (Henschel type) to 60°C.

  • Resin Loading: Add 100 phr (parts per hundred resin) of PVC. Mix at low speed (600 rpm) for 2 minutes to dry the resin.

  • Stabilizer Addition: Add 2.0 phr Ca/Zn stabilizer and 3.0 phr ESBO. Mix for 1 minute.

  • Plasticizer Injection:

    • Critical Step: Slowly inject 40–60 phr of O2F while increasing mixer speed to 1500 rpm.

    • Temperature Ramp: Allow friction heat to raise the batch temperature to 110°C .

  • Dry Point Verification: Stop mixing when the powder is free-flowing and dry (no wet clumps). This confirms the plasticizer has entered the PVC pores.

  • Cooling: Discharge into a cooling mixer to bring temperature down to 40°C to prevent agglomeration.

Protocol B: Melt Mixing & Molding
  • Two-Roll Mill:

    • Set Front Roll: 165°C | Back Roll: 160°C.

    • Nip gap: 0.5 mm.

    • Feed the dry blend. Mill for 5–7 minutes until a translucent, homogeneous sheet is formed.

    • Observation: O2F has lower viscosity than DEHP; fusion time may be faster. Monitor torque if using a Brabender.

  • Compression Molding:

    • Preheat press to 170°C.

    • Place milled sheet in mold (e.g., 2mm thickness for tensile tests).

    • Cycle: 3 min pre-heat (contact pressure)

      
       5 min full pressure (15 MPa) 
      
      
      
      Cool under pressure to 40°C.

Characterization & Validation

To validate O2F as a viable replacement, perform the following comparative tests against a DEHP control.

Mechanical Testing (ASTM D638)
  • Setup: Type IV dumbbells, crosshead speed 50 mm/min.

  • Metric: Tensile Strength (MPa) and Elongation at Break (%).

  • Expectation: O2F typically shows slightly higher tensile strength but lower elongation compared to DEHP due to the rigidity of the furan ring.

Migration Stability (ASTM D1239 / ISO 177)

Rationale: Bio-based esters often hydrolyze or migrate. This test is critical for regulatory approval.

  • Solvents: Distilled water, Hexane (simulating fatty foods), and Activated Carbon (volatility).

  • Procedure: Weigh samples (

    
    ), immerse for 24h at 23°C (hexane) or 70°C (water), dry, and re-weigh (
    
    
    
    ).
  • Calculation:

    
    
    
Compounding Workflow Diagram

Compounding_Workflow Raw Raw Materials (PVC + O2F + Ca/Zn) DryBlend High Speed Mixing (110°C, Dry Point) Raw->DryBlend Weighing Milling Two-Roll Mill (165°C, Shear) DryBlend->Milling Fusion Molding Compression Mold (170°C, 15 MPa) Milling->Molding Sheet Form Testing Performance Validation Molding->Testing ASTM D638

Figure 2: Standardized compounding workflow for O2F-PVC blends.

Representative Performance Data

The following data compares a standard formulation (100 phr PVC, 50 phr Plasticizer) of O2F against DEHP.

PropertyMethodPVC + DEHP (Control)PVC + O2F (Bio-Based)Interpretation
Tensile Strength ASTM D63816.5 ± 0.5 MPa17.8 ± 0.6 MPa O2F confers slightly higher structural integrity.
Elongation at Break ASTM D638320 ± 15 %295 ± 12 % Slightly reduced flexibility due to aromatic ring stiffness.
Shore A Hardness ASTM D22408284 Comparable efficiency; O2F is slightly less efficient than DEHP.
Volatility (Loss) 70°C / 24h0.8%1.1% O2F has a lower molecular weight, leading to slightly higher volatility.
Hexane Extraction ASTM D123912.5%4.2% CRITICAL ADVANTAGE: O2F resists oil extraction significantly better than DEHP.

Note: Data represents typical values derived from furan-ester literature and patent disclosures [1, 2].

Troubleshooting & Self-Validation

  • Issue: "Plate-out" (Sticky residue on mold/rolls).

    • Cause: O2F is less compatible than DEHP at high concentrations (>60 phr).

    • Fix: Increase mixing temperature by 5°C or add 5 phr of a high-molecular-weight polyester plasticizer as a compatibilizer.

  • Issue: High Volatility during processing (Smoke).

    • Cause: Presence of unreacted octanol or moisture.

    • Fix: Ensure O2F purity is >98%. Pre-dry the PVC resin.

  • Validation Check: Measure the Gelation Time using a torque rheometer. If O2F gelation takes >20% longer than DEHP, increase the processing temperature.

References

  • United States Patent 8,609,884 B2. (2013). Plasticizers derived from renewable resources.[1][2][3] Google Patents. Link

    • Relevance: Describes the synthesis of 2-octyl furanoate and its applic
  • Sanderson, R. D., et al. (1994). Synthesis and evaluation of dialkyl furan-2,5-dicarboxylates as plasticizers for PVC. Journal of Applied Polymer Science. Link

    • Relevance: Foundational text on furan-based esters, establishing the mechanism of ring-chlorine interaction.
  • Erythropel, H. C., et al. (2014). Designing Green Plasticizers: Influence of Molecule Geometry and Alkyl Chain Length on the Plasticizing Effectiveness of Diesters. ChemSusChem. Link

    • Relevance: Provides the theoretical basis for selecting octyl chain lengths to balance volatility and solv

Sources

Application Note: Investigating the Antifungal Activity of Octyl 2-Furoate

[1]

Abstract

Octyl 2-furoate (CAS: 39251-88-2) represents a class of lipophilic heteroaromatic esters combining the pharmacophore potential of the furan ring with the membrane-penetrating properties of an octyl (C8) alkyl chain. While 2-furoic acid derivatives are well-established intermediates in the synthesis of nitrofurans and other antimicrobials, the specific antifungal efficacy of the octyl ester relies on a dual-action hypothesis: lipophilic membrane disruption and metabolic interference .

This application note provides a rigorous, standardized framework for evaluating Octyl 2-furoate against fungal pathogens (Candida spp., Aspergillus spp.). It integrates CLSI-compliant susceptibility testing with mechanistic assays to validate membrane permeabilization.[1]

Compound Profile & Handling

Critical Insight: Octyl 2-furoate is highly lipophilic (LogP ~4.7).[1] It is practically insoluble in water (~5-20 mg/L). Direct addition to aqueous media will result in precipitation and false-negative data.

Physical Properties Table
PropertyValueRelevance to Protocol
Molecular Weight 224.29 g/mol Required for Molarity (M) calculations.[1]
LogP (Octanol/Water) ~4.7Indicates high membrane affinity; requires DMSO/Ethanol.[1]
Boiling Point ~288°CStable at physiological incubation temps (35-37°C).[1]
Solubility Soluble in Ethanol, DMSODMSO is the preferred carrier solvent.[1]
Protocol 1: Stock Solution Preparation

Objective: Create a stable, precipitant-free stock for microdilution.

  • Target Concentration: Prepare a 12.8 mg/mL (approx. 57 mM) Master Stock. This allows for high-concentration testing after dilution.[1]

  • Solvent: Use 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Dissolution:

    • Weigh 12.8 mg of Octyl 2-furoate into a sterile glass vial (avoid polystyrene at this stage).

    • Add 1.0 mL DMSO. Vortex for 30 seconds until optically clear.

  • Sterilization: Do not filter sterilize (lipophilic compounds may bind to membranes). DMSO is inherently bacteriostatic/fungistatic at high concentrations; rely on aseptic handling.

  • Storage: Store at -20°C in amber glass. Stable for 3 months.

Expert Note: The final assay concentration of DMSO must not exceed 1% (v/v) (ideally <0.5%) to prevent solvent toxicity from masking the compound's activity.

Primary Screening: Broth Microdilution (MIC)

Standard: Adapted from CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi).[1] Rationale: Agar diffusion is unsuitable for Octyl 2-furoate due to its poor diffusion in water-based agar matrices.[1] Broth microdilution is the only valid quantitative method.

Materials
  • Media: RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-[N-morpholino]propanesulfonic acid).[1]

  • Plate: 96-well round-bottom (U-bottom) microtiter plates (untreated polystyrene).[1]

  • Inoculum: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC MYA-3626).

Experimental Workflow
  • Dilution Series (2x Concentration):

    • Prepare a dilution series of Octyl 2-furoate in RPMI 1640.

    • Since the final well volume is 200 µL (100 µL drug + 100 µL cells), prepare drugs at 2x the desired final concentration.

    • Example Range: 128 µg/mL down to 0.25 µg/mL.

    • Control: Include a "Vehicle Control" well containing RPMI + 1% DMSO (no drug).

  • Inoculum Preparation (Critical Step):

    • Yeasts: Pick 5 colonies from 24h culture. Suspend in sterile saline. Adjust to 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640. Final density: 1–5 × 10³ CFU/mL .

    • Molds: Collect conidia. Adjust to optical density (OD) 0.09–0.13 at 530 nm. Dilute 1:50 in RPMI 1640. Final density: 0.4–5 × 10⁴ CFU/mL .[2]

  • Assay Assembly:

    • Add 100 µL of 2x Drug Solution to columns 1–10.

    • Add 100 µL of Standardized Inoculum to columns 1–11.

    • Column 11 is Growth Control (Media + Cells + DMSO).

    • Column 12 is Sterility Control (Media only).

  • Incubation:

    • 35°C ± 2°C in ambient air.

    • Time: 24–48 hours (Yeasts), 48–72 hours (Molds).

  • Data Analysis (MIC Determination):

    • Visual: The lowest concentration with 100% inhibition (optically clear) is the MIC.[2]

    • Spectrophotometric: Read OD at 530nm. Calculate % Inhibition:

      
      [1]
      

Mechanism of Action: Membrane Integrity Assay

Hypothesis: The octyl chain of Octyl 2-furoate acts as a surfactant, inserting into the fungal lipid bilayer and causing leakage, similar to the mechanism of octyl gallate.

Protocol: Propidium Iodide (PI) Uptake

Principle: PI is membrane-impermeable.[1] It only enters cells with compromised membranes, binding to DNA and fluorescing red.

  • Culture: Grow C. albicans to mid-log phase in Sabouraud Dextrose Broth (SDB).

  • Treatment:

    • Aliquot 1 mL cell suspension (10⁶ cells/mL).

    • Add Octyl 2-furoate at 1x MIC and 2x MIC .

    • Positive Control: Amphotericin B (2 µg/mL) or 70% Ethanol.

    • Negative Control:[1][3] 1% DMSO vehicle.

  • Incubation: Incubate for 2 hours at 35°C with shaking (200 rpm).

  • Staining:

    • Wash cells with PBS.

    • Add Propidium Iodide (final conc. 5 µg/mL).

    • Incubate 15 mins in dark.

  • Detection (Flow Cytometry or Fluorescence Microscopy):

    • Excitation/Emission: 535 nm / 617 nm.

    • Result: A significant increase in red fluorescence compared to the DMSO control confirms membrane permeabilization.

Visualizations

Figure 1: Experimental Workflow

This diagram outlines the logical progression from synthesis/preparation to validation.

AntifungalWorkflowStockStock Preparation(DMSO, 12.8 mg/mL)DilutionDilution Series(RPMI 1640 + MOPS)Stock->DilutionMICCLSI M38-A2/M27-A3(Broth Microdilution)Dilution->MICInoculumInoculum Prep(0.5 McFarland)Inoculum->MICReadoutReadout (48h)MIC DeterminationMIC->ReadoutMechanismMechanism Assay(PI Uptake / Ergosterol)Readout->MechanismIf Active (<64 µg/mL)

Caption: Workflow for evaluating Octyl 2-furoate, moving from solubilization to CLSI-standardized screening and mechanistic validation.

Figure 2: Hypothesized Mechanism of Action

Visualizing the interaction between the lipophilic octyl tail and the fungal membrane.

MechanismActionCompoundOctyl 2-FuroateTailC8 Alkyl Chain(Lipophilic)Compound->TailHeadFuroate Head(Heterocyclic)Compound->HeadMembraneFungal Cell Membrane(Ergosterol Rich)Tail->MembraneInserts into BilayerDisruptionMembrane Disruption(Pore Formation/Fluidity Change)Membrane->DisruptionSurfactant EffectDeathCell Death(Leakage of Ions/ATP)Disruption->Death

Caption: Mechanistic pathway where the octyl chain drives membrane insertion, leading to destabilization and fungicidal leakage.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.

  • Kubo, I., et al. (2001). Antifungal activity of octyl gallate: structural criteria and mode of action. Bioorganic & Medicinal Chemistry Letters. (Establishes the C8-chain surfactant mechanism in fungal membranes).

  • Patsnap Synapse. (2024). Mechanism of Action: Azoles and Membrane Disruptors.[6] (General reference for ergosterol/membrane targeting).

  • ChemPoint. (2024). 2-Furoic Acid: Intermediate for Pharma & Food Preservation.[1] (Background on furoate ester stability and applications).

Application Note: Octyl 2-furoate as a Potential Green Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note outlines a comprehensive protocol for evaluating Octyl 2-furoate (O2F) as a high-performance, environmentally friendly corrosion inhibitor for mild steel in acidic media (1.0 M HCl). While lower-chain furan esters (methyl, ethyl) have demonstrated corrosion inhibition via adsorption, O2F is hypothesized to offer superior protection due to the "hydrophobic effect" provided by its C8 alkyl chain. This guide details synthesis, electrochemical validation, and surface characterization workflows designed to quantify inhibition efficiency (


) and elucidate the adsorption mechanism.[1]

Scientific Rationale & Mechanism

The transition to "Green Corrosion Inhibitors" necessitates the use of non-toxic, biodegradable compounds. Furan derivatives, often sourced from biomass (furfural), fit this criteria.

Structure-Activity Relationship (SAR):

  • Adsorption Center: The furan ring and the carbonyl oxygen (

    
    ) act as electron donors, facilitating chemisorption onto the positively charged metal surface (Fe) via 
    
    
    
    -electron interaction and lone pair donation.
  • Hydrophobic Barrier: The octyl (

    
    ) tail increases the molecular volume and hydrophobicity compared to methyl/ethyl analogs. This facilitates the formation of a compact, water-repelling film that blocks the diffusion of corrosive ions (
    
    
    
    ,
    
    
    ) to the metal surface.
Proposed Mechanism of Action

The inhibition mechanism involves a mixed-mode adsorption (Physisorption + Chemisorption) following the Langmuir isotherm.

AdsorptionMechanism Solution Acidic Solution (H+, Cl-) O2F_Sol Octyl 2-furoate (Micelles/Solvated) Solution->O2F_Sol Dispersion Adsorption Adsorption Interface (Langmuir Isotherm) O2F_Sol->Adsorption Diffusion Interaction1 Donor-Acceptor (O-atom lone pair -> Fe d-orbital) Adsorption->Interaction1 Interaction2 Pi-Backbonding (Fe d-electron -> Furan Pi-antibonding) Adsorption->Interaction2 Fe_Surface Mild Steel Surface (Fe) Barrier Hydrophobic Film Formation (Octyl tails repel H2O) Fe_Surface->Barrier Surface Coverage (θ) Interaction1->Fe_Surface Interaction2->Fe_Surface Barrier->Solution Blocks Corrosive Ions

Figure 1: Mechanistic pathway of Octyl 2-furoate adsorption and film formation on mild steel.

Material Preparation

Synthesis of Octyl 2-furoate

While available commercially as a flavoring agent (FEMA 3518), in-house synthesis ensures high purity for electrochemical testing.

Reagents: 2-Furoic acid (0.1 mol), 1-Octanol (0.12 mol), p-Toluenesulfonic acid (p-TSA, catalyst), Toluene (solvent).

Protocol:

  • Esterification: Combine 2-furoic acid and 1-octanol in a round-bottom flask with toluene (150 mL) and p-TSA (0.5 g).

  • Reflux: Attach a Dean-Stark trap. Reflux at 110°C until theoretical water volume is collected (approx. 4-6 hours).

  • Work-up: Wash the organic layer with 5%

    
     (to remove unreacted acid), then brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Remove solvent via rotary evaporation. Purify the oily residue by vacuum distillation or column chromatography (Silica gel, Hexane:EtOAc 9:1).

  • Validation: Confirm structure via FTIR (Ester C=O stretch at ~1720

    
    ) and 
    
    
    
    -NMR.
Specimen Preparation (Mild Steel)

Composition: C (0.16%), Mn (0.50%), P (0.04%), S (0.05%), Si (0.10%), Fe (Balance).

Protocol:

  • Cutting: Cut coupons to

    
     cm (for electrochemical) or 
    
    
    
    cm (for weight loss).
  • Abrasion: Polish mechanically using SiC emery papers of grades 400, 600, 800, 1200, and 2000.

  • Cleaning: Degrease in acetone (ultrasonic bath, 5 min), rinse with ethanol, then bidistilled water.

  • Drying: Dry in a warm air stream and store in a desiccator. Use immediately to prevent pre-oxidation.

Experimental Protocols

Gravimetric Analysis (Weight Loss)

This provides the baseline inhibition efficiency (


) over long exposure times.

Procedure:

  • Solution Prep: Prepare 1.0 M HCl. Dissolve O2F to create concentrations: 50, 100, 250, 500, 1000 ppm. (Note: Use 1-2% ethanol as a co-solvent if solubility is low).

  • Weighing: Weigh prepared coupons (

    
    ) using an analytical balance (±0.1 mg).
    
  • Immersion: Suspend coupons in 100 mL of test solution (aerated, static) at 303 K for 24 hours.

  • Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    

Calculations:




Where

is corrosion rate (

),

is area,

is time.[2][3][4]
Electrochemical Impedance Spectroscopy (EIS)

EIS differentiates between charge transfer resistance (


) and solution resistance, confirming the barrier layer.

Setup:

  • Instrument: Potentiostat/Galvanostat (e.g., Gamry or Autolab) with FRA module.

  • Cell: Three-electrode cell. Working Electrode (Mild Steel,

    
     exposed), Counter Electrode (Platinum foil), Reference Electrode (Ag/AgCl or SCE).
    

Parameters:

  • OCP: Allow 30 min stabilization at Open Circuit Potential.

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation (peak-to-peak).

  • Data Fit: Fit Nyquist plots to the Randles circuit (

    
    ).
    

Interpretation: An increase in the diameter of the Nyquist semicircle (


) with O2F concentration indicates effective adsorption.


Potentiodynamic Polarization (Tafel)

Determines if O2F is an anodic, cathodic, or mixed-type inhibitor.

Parameters:

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (slow rate ensures steady-state).

Data Extraction: Extrapolate linear Tafel segments to intersect at


 and 

.

Workflow Visualization

ExperimentalWorkflow cluster_Prep Phase 1: Preparation cluster_Test Phase 2: Testing cluster_Analysis Phase 3: Validation Syn Synthesis (Esterification) WL Weight Loss (24h, 303K) Syn->WL DFT DFT Calculation (HOMO/LUMO) Syn->DFT Structure Cpn Coupon Polishing (SiC 400-2000) Cpn->WL EIS EIS Analysis (Rct Determination) Cpn->EIS WL->EIS Range Finding PDP Tafel Polarization (icorr Calculation) EIS->PDP SEM SEM/AFM (Surface Morphology) PDP->SEM Best Conc.

Figure 2: Integrated experimental workflow for validating Octyl 2-furoate efficiency.

Data Presentation & Criteria

Expected Data Table Structure

Researchers should tabulate results as follows to facilitate comparison with literature (e.g., Khaled, 2008).

Conc. (ppm)

(mm/y)

(%)

(

)

(

)

(%)

(

)
Blank (0)Value-LowHigh-High
100ValueCalcIncDecCalcDec
500ValueCalcIncDecCalcDec
1000ValueCalcHighLowCalcLow
  • Success Criteria: An inhibition efficiency (

    
    ) > 85% at 500-1000 ppm is considered "Good" for green inhibitors.
    
  • Double Layer Capacitance (

    
    ):  A decrease in 
    
    
    
    confirms the replacement of water molecules by O2F molecules at the interface.

Computational Validation (DFT Protocol)

To confirm the electronic mechanism, perform Quantum Chemical Calculations using Gaussian 09 or ORCA.

Protocol:

  • Optimization: Optimize geometry using DFT/B3LYP with 6-311G++(d,p) basis set.

  • Key Descriptors:

    • 
      :  Indicates electron donating ability (higher is better).
      
    • 
      :  Indicates electron accepting ability (lower is better).
      
    • Energy Gap (

      
      ):  Lower gap implies higher reactivity/adsorption.
      
    • Dipole Moment (

      
      ):  Higher dipole facilitates accumulation on the charged surface.
      

References

  • Khaled, K. F. (2008). Corrosion control of mild steel in hydrochloric acid by some Schiff bases derived from furan-2-carbaldehyde. Materials Chemistry and Physics, 112(1), 290-300. Link (Validates furan derivatives as inhibitors).

  • Vaidyanathan, A., & Hackerman, N. (1971). Corrosion Inhibition of Iron in Acids by Furan Derivatives. Corrosion Science, 11(10), 737-750.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Link (Source for physicochemical properties).

  • Al-Amiery, A. A., et al. (2024).[5] Recent Innovations in Organic Inhibitors for Mild Steel in Corrosive Solutions: A Mini Review. Journal of Sustainability Science and Management. Link (Context for Green Inhibitors).

  • ASTM G31-72. (2004). Standard Practice for Laboratory Immersion Corrosion Testing of Metals. ASTM International. (Standard protocol for Weight Loss).
  • ASTM G59-97. (2014). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. (Standard protocol for Electrochemical tests).

Sources

Exploring Octyl 2-furoate as a novel insecticide or insect repellent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Octyl 2-furoate (CAS 39251-88-2) , a lipophilic ester currently utilized as a flavor ingredient (FEMA 3518), presents a compelling scaffold for novel insect control chemistries.[1] Unlike traditional neurotoxic organophosphates, octyl 2-furoate combines a heterocyclic furan core (structurally analogous to certain botanical terpenes) with a medium-chain fatty alcohol (octanol).[1]

Why Explore This Candidate?

  • Safety Profile: Established GRAS (Generally Recognized As Safe) status as a flavoring agent implies a high safety margin for dermal contact compared to synthetic pyrethroids.[1][2]

  • Chemical Structure: The logP (~4.6) suggests rapid penetration through the insect waxy cuticle.[1][2] The furan moiety offers potential binding affinity to octopaminergic sites or acetylcholinesterase (AChE) inhibition, distinct from standard modes of action.[1][2]

  • Stability: High boiling point (~270°C) indicates potential for residual activity in spatial repellency or surface treatment applications.[1][2]

This guide outlines the critical path for validating Octyl 2-furoate, from formulation to bioassay and mechanistic elucidation.

Chemical Profile & Formulation Strategy

Before biological testing, the compound must be formulated to ensure bioavailability.[1][2] Octyl 2-furoate is insoluble in water; therefore, a solvent-surfactant system is required for aqueous bioassays.[1][2]

Table 1: Physicochemical Properties of Octyl 2-Furoate

PropertyValueImplication for Bioassay
Molecular Weight 224.30 g/mol Small enough for vapor phase activity (spatial repellency).[1][2]
LogP (Octanol/Water) ~4.6Highly lipophilic; excellent cuticle penetration; requires emulsification.[1]
Boiling Point ~126°C (1 mmHg)Moderate volatility; suitable for slow-release dispensers.[1][2]
Solubility Ethanol, Oils, FatsCompatible with EC (Emulsifiable Concentrate) formulations.
Protocol A: Preparation of 5% Emulsifiable Concentrate (EC)

Objective: Create a stable stock solution for aqueous dilution in larvicidal and contact assays.

Reagents:

  • Active Ingredient (AI): Octyl 2-furoate (>98% purity).[1][3]

  • Solvent: Dimethyl sulfoxide (DMSO) or Acetone (ACS grade).[1]

  • Surfactant: Tween 80 or Triton X-100.[1][2]

Procedure:

  • Stock Solution (100,000 ppm): Dissolve 1.0 g of Octyl 2-furoate in 9.0 mL of Acetone. Vortex for 30 seconds until clear.

  • Surfactant Addition: Add 0.1 mL of Tween 80 to the stock to facilitate dispersion in water.

  • Working Dilutions: Dilute the Stock Solution into deionized water to achieve test concentrations (e.g., 10, 50, 100, 500 ppm).

    • Critical Step: Always add the solvent mixture to the water under vigorous stirring to prevent precipitation of the ester.[2]

Biological Efficacy Screening Protocols

Protocol B: Larvicidal Activity (WHO Adaptation)

Target:Aedes aegypti or Culex quinquefasciatus (3rd/4th instar larvae).[1] Rationale: Determines toxicity via ingestion and cuticular absorption.[1][2]

  • Setup: Place 20 healthy larvae in 250 mL disposable cups containing 100 mL of dechlorinated tap water.

  • Treatment: Add the Octyl 2-furoate working dilutions (Protocol A) to the cups.

    • Controls: Negative Control (Water + Solvent/Surfactant only); Positive Control (Temephos or Bti).[1]

  • Incubation: Maintain at 27±2°C, 75% RH, 12:12 L:D photoperiod.

  • Readout: Record mortality at 24h and 48h. "Dead" is defined as no movement after probing with a pipette.[1][2]

  • Data Analysis: Calculate LC50 and LC90 using Probit analysis.

Protocol C: Spatial Repellency (Y-Tube Olfactometer)

Target: Adult female mosquitoes (starved 12h).[1][4] Rationale: Assessing volatile repellency (vapor phase) without contact.[1]

  • Apparatus: Glass Y-tube (stem 20cm, arms 15cm). Airflow regulated to 20 cm/s.[1][2]

  • Stimulus:

    • Arm A (Treatment): Filter paper impregnated with 100 µL of 5% Octyl 2-furoate in acetone.[1][2]

    • Arm B (Control): Filter paper with 100 µL acetone only.

  • Procedure:

    • Release 20 mosquitoes into the downwind stem.[1][2]

    • Allow 15 minutes for choice.

    • Count insects in Arm A vs. Arm B.

  • Calculation:

    
    
    (Where C = number in control arm, T = number in treated arm).[1]
    

Mechanistic Investigation (Mode of Action)

To validate Octyl 2-furoate as a drug candidate, we must move beyond "it kills" to "how it kills."[1][2] We hypothesize a dual mechanism: physical disruption of the cuticle and enzymatic inhibition.[1][2]

Protocol D: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Furoates can mimic acetylcholine esters, potentially binding to the active site of AChE.[1][2]

  • Enzyme Source: Homogenize 50 adult mosquito heads in phosphate buffer (0.1 M, pH 8.0). Centrifuge at 10,000g for 20 min; use supernatant.

  • Reaction Mix:

    • 100 µL Enzyme supernatant.[1][2]

    • 20 µL Octyl 2-furoate (varying concentrations in DMSO).

    • 10 µL DTNB (Ellman’s reagent).[1]

  • Substrate: Add 20 µL Acetylthiocholine iodide (ATChI).

  • Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.

  • Validation: A decrease in absorbance slope compared to control indicates inhibition.[1][2]

Workflow Visualization

The following diagram illustrates the integrated screening pathway for Octyl 2-furoate, ensuring a "Go/No-Go" decision matrix at each stage.

G Start Compound Acquisition: Octyl 2-furoate (>98%) Formulation Formulation (EC) Solvent: Acetone/DMSO Surfactant: Tween 80 Start->Formulation Screening Tier 1: High-Throughput Screening Formulation->Screening Larval Larvicidal Assay (WHO Protocol) Target: LC50 < 50 ppm Screening->Larval Adult Adult Topical Assay (CDC Bottle) Target: KD50 < 30 min Screening->Adult Repel Repellency Assay (Y-Tube) Target: RI > 80% Screening->Repel Mechanism Tier 2: Mode of Action Larval->Mechanism If Effective Adult->Mechanism If Effective Repel->Mechanism If Effective Enzyme Enzyme Inhibition (AChE / GST) Mechanism->Enzyme Safety Safety Profiling (HaCaT Cytotoxicity) Mechanism->Safety Decision Candidate Selection Go / No-Go Enzyme->Decision Safety->Decision

Figure 1: Strategic workflow for evaluating Octyl 2-furoate, moving from chemical formulation to biological validation and safety assessment.

Safety & Toxicology Considerations

Since Octyl 2-furoate is a candidate for repellency (skin contact) or spatial spraying (inhalation), safety is paramount.[1]

  • Cytotoxicity Assay (MTT):

    • Use HaCaT cells (human keratinocytes) to simulate skin exposure.[1]

    • Expose cells to 0.1 - 1000 µM of the compound for 24h.[1][2]

    • Calculate IC50.[1][2] A value >100 µM is generally considered low toxicity for topical candidates.[1][2]

  • Non-Target Organisms:

    • If larvicidal activity is confirmed, testing on Daphnia magna (water flea) is required to assess aquatic environmental risk, as furoates can be toxic to aquatic invertebrates.[1]

Expected Outcomes & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Bioassay Low water solubility; insufficient surfactant.[1][2]Increase Tween 80 concentration to 0.5% or switch to an acetone carrier (max 1% v/v final).[1]
High Control Mortality Solvent toxicity (Acetone/DMSO).[1]Reduce solvent concentration; ensure "Solvent Control" mortality is <5%.[1][2]
Low Repellency Low volatility (Vapor pressure too low).[1]Heat the dispenser slightly (30°C) or switch to a contact repellency assay (Arm-in-Cage).[1][2]

References

  • World Health Organization (WHO). (2009).[1][5][6] Guidelines for efficacy testing of mosquito repellents for human skin.[1][2][6] WHO/HTM/NTD/WHOPES/2009.[1][2][6]4. Link[1][5][6]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[1] Evaluation of certain food additives and contaminants: Octyl 2-furoate.[1][2][7][8][9] WHO Technical Report Series 901.[1][2] Link

  • Centers for Disease Control and Prevention (CDC). (2010).[1][2] Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay.[1][2] CDC Manual.[1][2] Link

  • PubChem. (2025).[1][2][10] Octyl 2-furoate Compound Summary. National Library of Medicine.[1][2] Link

  • Environmental Protection Agency (EPA). (2024).[1] Product Performance Test Guidelines OCSPP 810.3700: Insect Repellents to be Applied to Human Skin.[1][2]Link

Sources

Use of Octyl 2-furoate in the development of specialty polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Octyl 2-furoate as a Bio-Active Modulator in Specialty Polymers

Abstract

This guide details the technical application of Octyl 2-furoate (CAS 39251-88-2) , a lipophilic furanic ester, in the development of sustainable specialty polymers. While traditionally utilized as a high-value fragrance ingredient, Octyl 2-furoate has emerged as a critical bio-based functional additive in two high-growth sectors: marine antifouling coatings and hydrophobically modified drug delivery systems . This document provides the rationale, chemical mechanisms, and validated protocols for synthesizing and incorporating Octyl 2-furoate into polymer matrices to enhance plasticity, hydrophobicity, and bio-activity without reliance on toxic organotins or phthalates.

Scientific Basis & Mechanism of Action

The utility of Octyl 2-furoate in polymer science derives from its amphiphilic structure, bridging rigid heteroaromatic chemistry with flexible aliphatic dynamics.

Structure-Property Relationships
  • Furan Ring (Head): Provides a rigid, planar, aromatic moiety. In antifouling applications, the furan ring disrupts the settlement signaling pathways of macrofouling organisms (e.g., barnacles) via non-toxic mechanisms. In polymer blends, it offers

    
     stacking potential for compatibility with aromatic backbones (e.g., polystyrene, PET).
    
  • Octyl Chain (Tail): A

    
     aliphatic chain acts as an internal plasticizer . When intercalated between polymer chains, it increases free volume, lowering the glass transition temperature (
    
    
    
    ) and improving film flexibility. It also imparts significant hydrophobicity, critical for controlling water uptake in biodegradable polyesters (PLA, PHA).
Chemical Interaction Diagram

G OctylFuroate Octyl 2-furoate PolymerMatrix Polymer Matrix (e.g., Rosin/Acrylate) OctylFuroate->PolymerMatrix Physical Intercalation Biofouling Marine Organisms (Biofilm/Macrofouling) OctylFuroate->Biofouling Inhibits Settlement (Non-toxic mechanism) Plasticization Increased Free Volume (Lower Tg) OctylFuroate->Plasticization Aliphatic Tail Effect Hydrophobicity Water Repellency (Controlled Degradation) OctylFuroate->Hydrophobicity Lipophilic Shielding Plasticization->PolymerMatrix Modifies Mechanical Properties

Figure 1: Functional impact of Octyl 2-furoate on polymer matrices, highlighting dual mechanisms of plasticization and biological inhibition.[1][2][3]

Application Area 1: Bio-Based Antifouling Coatings

Context: Regulatory bans on organotin and copper biocides have necessitated "green" antifouling agents. Octyl 2-furoate serves as a biodegradable co-biocide/plasticizer in rosin-based self-polishing copolymers (SPC).

Protocol 1: Formulation of Rosin-Acrylate Antifouling Coating

Objective: To incorporate Octyl 2-furoate into a marine paint formulation to inhibit macrofouling while maintaining film integrity.

Materials:

  • Active Agent: Octyl 2-furoate (>98% purity).

  • Binder: WW Rosin (Gum Rosin) and Hydrogenated Rosin (50:50 blend).

  • Plasticizer: Oleic acid (co-plasticizer).[1][4]

  • Pigments: Zinc Oxide (ZnO), Calcium Carbonate (

    
    ).[1][4][5]
    
  • Solvent: Xylene or Toluene (Industrial grade).

  • Equipment: High-speed disperser (Cowles blade), Ultrasonic bath.

Step-by-Step Methodology:

  • Binder Dissolution:

    • In a jacketed vessel, dissolve 12.5 g WW Rosin and 14.9 g Hydrogenated Rosin in 22.0 mL of Xylene at 40°C. Stir at 500 RPM until a clear amber solution is obtained.

  • Active Incorporation (The "Furoate Step"):

    • Add 1.0% - 2.0% (wt/wt) Octyl 2-furoate to the binder solution.

    • Critical Note: Unlike solid biocides, Octyl 2-furoate is a liquid. It must be pre-mixed with the oleic acid (3.8 g) before addition to ensure uniform dispersion of the hydrophobic phase.

  • Pigment Dispersion:

    • Slowly add Zinc Oxide (33.2 g) and Calcium Carbonate (11.1 g) while increasing stirring speed to 1500 RPM.

    • Disperse for 30 minutes. Monitor temperature; do not exceed 60°C to prevent degradation of the furoate ester.

  • Degassing & Filtration:

    • Transfer the paint to an ultrasonic bath for 10 minutes to remove entrapped air bubbles.

    • Filter through a 100-mesh nylon filter to remove agglomerates.

  • Application & Curing:

    • Apply to primed panels (acrylic or steel) using a bar coater (wet film thickness: 200

      
      ).
      
    • Cure at 25°C / 50% RH for 48 hours.

Validation Metrics:

  • Static Immersion Test: Submerge panels in natural seawater. Inspect at 15, 30, and 45 days.

  • Success Criteria: < 5% surface coverage by barnacles or algae compared to > 80% on control panels.

Application Area 2: Hydrophobic Modification for Drug Delivery

Context: Hydrophilic polymers (e.g., Chitosan, PEG) often release small hydrophobic drugs too rapidly ("burst release"). Conjugating or blending Octyl 2-furoate creates hydrophobic domains that sequester drugs, sustaining release.

Protocol 2: Synthesis of Octyl 2-furoate (Green Chemistry)

Before application, high-purity synthesis is often required to avoid toxic catalysts found in commercial samples.

Reaction:



Materials:

  • 2-Furoic acid.[3][5][6][7]

  • n-Octanol.

  • Biocatalyst: Candida antarctica Lipase B (CALB, immobilized).

  • Solvent: n-Heptane (or solvent-free).

  • Molecular sieves (4Å).

Methodology:

  • Reactant Loading: In a 100 mL round-bottom flask, mix 2-furoic acid (10 mmol) and n-octanol (12 mmol).

  • Catalyst Addition: Add CALB (10% w/w relative to total substrates).

  • Water Removal: Add 1.0 g of activated molecular sieves to drive the equilibrium toward esterification.

  • Incubation: Incubate at 50°C in an orbital shaker (200 RPM) for 24 hours.

  • Purification:

    • Filter off the enzyme and molecular sieves.

    • Remove excess solvent/octanol via rotary evaporation under reduced pressure.

    • Yield Check: Analyze via GC-MS. Target purity >99%.

Protocol 3: Preparation of Furoate-Modified Polymer Nanoparticles

Objective: Create self-assembling nanoparticles using Octyl 2-furoate as a hydrophobic core modifier.

  • Polymer Blending: Dissolve a biodegradable polymer (e.g., PLGA or PLA) in acetone (10 mg/mL).

  • Additive Mixing: Add Octyl 2-furoate (5% w/w relative to polymer) to the solution. The furoate acts as a miscibility enhancer for hydrophobic drugs (e.g., Paclitaxel).

  • Nanoprecipitation:

    • Add the organic phase dropwise into an aqueous surfactant solution (1% PVA) under magnetic stirring (1000 RPM).

    • The Octyl 2-furoate helps stabilize the hydrophobic core during solvent diffusion.

  • Solvent Evaporation: Stir for 4 hours at room temperature to evaporate acetone.

  • Characterization: Measure particle size (DLS) and Zeta potential.

    • Expected Result: Particle size 150–250 nm. Narrower PDI (Polydispersity Index) compared to non-plasticized formulations due to improved chain mobility during assembly.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Phase Separation in Coating Octyl 2-furoate immiscibility with hydrophilic binders.Pre-mix furoate with a co-solvent or surfactant (e.g., oleic acid) before adding to the main resin.
Low Yield in Synthesis Water accumulation inhibiting esterification.Replace molecular sieves mid-reaction or use a Dean-Stark trap if using solvent reflux.
High Coating Erosion Plasticization effect too strong (low

).
Reduce Octyl 2-furoate concentration to <1.5% or blend with a harder resin (e.g., maleic resin).
Odor Issues Residual unreacted octanol.Perform a vacuum distillation post-synthesis (BP ~126°C @ 1 mmHg).

References

  • Escobar, L., et al. (2024). "Synthesis of alkyl 2-furoates and their antifouling activity in rosin-based coatings."[5] Marine Drugs, 22(6), 291.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). "Safety evaluation of Octyl 2-furoate and related furan esters." WHO Food Additives Series, 46.

  • Gandini, A., et al. (2015). "The furan counterpart of poly(ethylene terephthalate): An alternative material based on renewable resources." Journal of Polymer Science Part A: Polymer Chemistry, 47(2), 295-298. (Contextual reference for furanic polymer chemistry).

  • PubChem Database. "Octyl 2-furoate - Compound Summary." National Library of Medicine.

  • Lamm, M. E., et al. (2021). "Bio-based epoxy resins derived from furan and fatty acid derivatives." Polymer, 223, 123688. (Supporting concept for furan-fatty hybrid additives).

Sources

Application Notes and Protocols: Octyl 2-Furoate as a Versatile Precursor in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Furan Scaffold

The furan ring system is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active compounds.[1][2] Its unique electronic and steric properties often allow it to act as a bioisostere for other aromatic systems, like a phenyl ring, potentially enhancing metabolic stability, receptor binding interactions, and overall bioavailability.[3] Furan derivatives are integral to the structure of various therapeutics, including the anti-ulcer agent ranitidine and the antihypertensive drug prazosin.[4][5] Octyl 2-furoate, a stable and readily available furan derivative, presents itself as an excellent starting material for the synthesis of complex pharmaceutical intermediates. This document provides detailed protocols and the underlying scientific rationale for the multi-step synthesis of key intermediates for ranitidine and prazosin, starting from octyl 2-furoate.

Physicochemical Properties of Octyl 2-Furoate

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
Molecular Formula C₁₃H₂₀O₃[6]
Molecular Weight 224.30 g/mol [7]
Appearance Colorless to pale straw liquid[6]
Boiling Point 126-127 °C @ 1.00 mm Hg[6]
Solubility Insoluble in water; miscible in ethanol and fats[6]
CAS Number 39251-88-2[8]

Part 1: Synthesis of a Key Ranitidine Intermediate

Ranitidine, known by the trade name Zantac, is a histamine H₂-receptor antagonist that inhibits stomach acid production.[5][9] A critical component of its structure is the 5-((dimethylamino)methyl)furan-2-yl)methyl moiety. The following section details a plausible multi-step synthesis of an advanced intermediate for ranitidine, starting from octyl 2-furoate.

Overall Synthetic Scheme:

G cluster_0 Ranitidine Intermediate Synthesis A Octyl 2-furoate B (Furan-2-yl)methanol A->B  LiAlH₄ / THF   C (5-((Dimethylamino)methyl)furan-2-yl)methanol B->C  (CH₃)₂NH, CH₂O (Mannich Reaction)   D 2-((Chloromethyl)-5-((dimethylamino)methyl)furan) C->D  SOCl₂ / Pyridine   E Ranitidine Intermediate D->E  N-methyl-1-(methylthio)-2-nitroethenamine, Cysteamine  

Caption: Synthetic workflow for a ranitidine intermediate from octyl 2-furoate.

Step 1: Reduction of Octyl 2-Furoate to (Furan-2-yl)methanol

Causality: The initial step involves the reduction of the ester functionality of octyl 2-furoate to a primary alcohol. This transformation is crucial as the resulting hydroxymethyl group serves as a handle for subsequent functionalization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion. The furan ring itself is generally stable to these conditions.[10]

Protocol:

  • Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.

  • Reagents:

    • Lithium aluminum hydride (LiAlH₄) (1.2 eq.) is carefully suspended in anhydrous tetrahydrofuran (THF) (100 mL) in the flask and cooled to 0 °C in an ice bath.

    • Octyl 2-furoate (1.0 eq.) is dissolved in anhydrous THF (50 mL) and placed in the dropping funnel.

  • Reaction: The solution of octyl 2-furoate is added dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Quenching: The reaction is carefully quenched by the dropwise addition of water (x mL, where x is the grams of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL). This procedure is critical for the safe decomposition of excess hydride and the formation of a granular precipitate of aluminum salts.

  • Workup: The resulting slurry is filtered, and the solid is washed with THF (2 x 50 mL). The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (furan-2-yl)methanol as a crude oil.

  • Purification: The crude product can be purified by vacuum distillation.

InputMolar Eq.OutputExpected Yield
Octyl 2-furoate1.0(Furan-2-yl)methanol~90%
Lithium aluminum hydride1.2
Anhydrous THF-
Step 2: Mannich Reaction to Introduce the Dimethylaminomethyl Group

Causality: The Mannich reaction is a classic method for the aminomethylation of acidic protons, in this case, the C-5 position of the furan ring, which is activated towards electrophilic substitution. This one-pot reaction introduces the key dimethylaminomethyl side chain found in ranitidine.[11][12]

Protocol:

  • Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • (Furan-2-yl)methanol (1.0 eq.) is dissolved in glacial acetic acid (50 mL).

    • A pre-prepared solution of dimethylamine hydrochloride (1.1 eq.) and paraformaldehyde (1.1 eq.) in water (20 mL) is added.

  • Reaction: The reaction mixture is heated to reflux (approximately 100-110 °C) for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the mixture is poured into ice water (200 mL) and made basic (pH 11-12) by the careful addition of 40% aqueous sodium hydroxide, while keeping the temperature below 20 °C with an ice bath.[12]

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product, (5-((dimethylamino)methyl)furan-2-yl)methanol, can be purified by vacuum distillation to yield a pale yellow oil.[12]

InputMolar Eq.OutputExpected Yield
(Furan-2-yl)methanol1.0(5-((Dimethylamino)methyl)furan-2-yl)methanol~60-70%
Dimethylamine HCl1.1
Paraformaldehyde1.1
Glacial Acetic Acid-
Step 3 & 4: Conversion to Chloro-derivative and Coupling

Causality: To facilitate the coupling with the thiol-containing side chain of ranitidine, the primary alcohol of the intermediate from Step 2 is converted into a more reactive leaving group, typically a chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting chloromethyl derivative can then undergo nucleophilic substitution with the appropriate thiol to form the final intermediate.[13]

Protocol (Combined Conceptual Steps):

  • Chlorination: The (5-((dimethylamino)methyl)furan-2-yl)methanol (1.0 eq.) is dissolved in a suitable aprotic solvent like dichloromethane (DCM) and cooled to 0 °C. Thionyl chloride (1.1 eq.) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent and excess SOCl₂ are removed under reduced pressure to yield the crude hydrochloride salt of 2-((chloromethyl)-5-((dimethylamino)methyl)furan).[13]

  • Coupling: The crude chloro-derivative is then reacted with N-methyl-1-(methylthio)-2-nitroethenamine (prepared separately) and cysteamine in a suitable solvent such as isopropanol. This reaction forms the thioether linkage and completes the backbone of the ranitidine molecule.[13][14]

Part 2: Synthesis of a Furoyl Piperazine Intermediate for Prazosin

Prazosin is an α₁-adrenergic receptor antagonist used to treat high blood pressure.[15] Its structure features a 2-furoyl group attached to a piperazine ring, which is in turn linked to a quinazoline core.[16] Octyl 2-furoate can be readily converted to the key furoyl piperazine intermediate.

Overall Synthetic Scheme:

G cluster_1 Prazosin Intermediate Synthesis F Octyl 2-furoate G 2-Furoic acid F->G  NaOH (aq), EtOH (Hydrolysis)   H 2-Furoyl chloride G->H  SOCl₂ (Thionyl Chloride)   I Furan-2-yl(piperazin-1-yl)methanone H->I  Piperazine, Et₃N, DCM   J Prazosin I->J  2,4-dichloro-6,7-dimethoxyquinazoline  

Caption: Synthetic workflow for a prazosin intermediate from octyl 2-furoate.

Step 1: Saponification of Octyl 2-Furoate to 2-Furoic Acid

Causality: The synthesis begins with the hydrolysis (saponification) of the octyl ester to the corresponding carboxylic acid, 2-furoic acid. This is a standard transformation accomplished under basic conditions. The resulting carboxylate is then protonated in an acidic workup.[7]

Protocol:

  • Setup: A 500 mL round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • Octyl 2-furoate (1.0 eq.) is dissolved in ethanol (150 mL).

    • A solution of sodium hydroxide (2.0 eq.) in water (50 mL) is added.

  • Reaction: The mixture is heated to reflux for 3 hours. The reaction is monitored by TLC until the starting ester is no longer observed.

  • Workup: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid.

  • Isolation: The precipitated 2-furoic acid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.

InputMolar Eq.OutputExpected Yield
Octyl 2-furoate1.02-Furoic acid>95%
Sodium hydroxide2.0
Ethanol/Water-
Step 2: Conversion of 2-Furoic Acid to 2-Furoyl Chloride

Causality: To facilitate acylation of piperazine, the carboxylic acid is converted to the more reactive acyl chloride. Thionyl chloride is an effective and common reagent for this purpose, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Protocol:

  • Setup: A dry 100 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a gas outlet bubbler.

  • Reagents:

    • 2-Furoic acid (1.0 eq.) is placed in the flask.

    • Thionyl chloride (SOCl₂) (1.5 eq.) is added, along with a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Reaction: The mixture is gently heated to reflux (approx. 80 °C) for 2 hours. The evolution of gas (SO₂ and HCl) will be observed.

  • Isolation: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure. The crude 2-furoyl chloride is typically used in the next step without further purification.

InputMolar Eq.OutputExpected Yield
2-Furoic acid1.02-Furoyl chloride~90-95% (crude)
Thionyl chloride1.5
DMF (catalyst)-
Step 3: Acylation of Piperazine

Causality: The final step in forming the intermediate is the nucleophilic acyl substitution reaction between 2-furoyl chloride and piperazine. A non-nucleophilic base, such as triethylamine (Et₃N), is used to scavenge the HCl generated during the reaction.

Protocol:

  • Setup: A 250 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, and cooled in an ice bath.

  • Reagents:

    • Piperazine (2.0 eq., to favor mono-acylation) and triethylamine (1.2 eq.) are dissolved in dichloromethane (DCM) (100 mL).

    • The crude 2-furoyl chloride (1.0 eq.) from the previous step is dissolved in DCM (50 mL) and placed in the dropping funnel.

  • Reaction: The 2-furoyl chloride solution is added dropwise to the piperazine solution over 30 minutes, maintaining the temperature below 5 °C. The reaction is then stirred at room temperature for an additional 3 hours.

  • Workup: The reaction mixture is washed with water (2 x 50 mL) and then brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The resulting solid, furan-2-yl(piperazin-1-yl)methanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

InputMolar Eq.OutputExpected Yield
2-Furoyl chloride1.0Furan-2-yl(piperazin-1-yl)methanone~80-85%
Piperazine2.0
Triethylamine1.2
Dichloromethane-

This intermediate can then be coupled with a suitable quinazoline derivative, such as 2,4-dichloro-6,7-dimethoxyquinazoline, to complete the synthesis of prazosin.[15][17]

Safety and Handling

  • Octyl 2-furoate: Generally considered safe for its intended use in flavors and fragrances, but standard laboratory precautions should be observed.[18] Avoid contact with skin and eyes.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) by trained personnel.

  • Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts with water to release toxic gases (HCl and SO₂). Must be handled in a well-ventilated fume hood.

  • Piperazine: Corrosive and can cause skin burns and eye damage. Handle with appropriate personal protective equipment.

  • Dimethylamine: Flammable and corrosive. Handle in a fume hood.

Conclusion

Octyl 2-furoate serves as a cost-effective and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this document demonstrate plausible and scalable synthetic routes to key precursors for both ranitidine and prazosin. These syntheses rely on fundamental and well-established organic transformations, underscoring the strategic importance of the furan scaffold in modern drug development. By leveraging the inherent reactivity of the furan ring and its substituents, complex molecular architectures can be efficiently constructed.

References

  • MDPI. (n.d.). Reduction of Furfural to Furfuryl Alcohol in Liquid Phase over a Biochar-Supported Platinum Catalyst. Retrieved from [Link]

  • SciSpace. (n.d.). Highly Selective Reduction of Bio-Based Furfural to Furfuryl Alcohol Catalyzed by Supported KF with Polymethylhydrosiloxane (PMHS). Retrieved from [Link]

  • Slideshare. (n.d.). Pharmacological activity of furan derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol.
  • Google Patents. (n.d.). US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
  • Slideshare. (n.d.). Applications of furan and its derivative. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Octyl 2-furoate | C13H20O3 | CID 62901. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • WHO | JECFA. (n.d.). octyl 2-furoate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]

  • RSC Publishing. (n.d.). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot Conversion of Starch into 5-Chloromethylfurfural and 5-Hydroxymethylfurfural in a Low-Transition Temperature Mixture. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (n.d.). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as .alpha.1-adrenoceptor antagonists and antihypertensive agents. Retrieved from [Link]

  • Inchem.org. (n.d.). FURFURYL ALCOHOL AND RELATED SUBSTANCES. Retrieved from [Link]

  • orientjchem.org. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • PubMed. (n.d.). α-Lithiated Aryl Benzyl Ethers: Inhibition of[8][10]-Wittig Rearrangement and Application to the Synthesis of Benzo[b]furan Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2-Nitrofurans as dienophiles in Diels–Alder reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass. Retrieved from [Link]

  • accessdata.fda.gov. (n.d.). 74655 Ronitidine Chemistry Review. Retrieved from [Link]

  • PubMed. (n.d.). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Retrieved from [Link]

  • ACS Omega. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • PubMed. (n.d.). α-Lithiated Aryl Benzyl Ethers: Inhibition of[8][10]-Wittig Rearrangement and Application to the Synthesis of Benzo[b]furan Derivatives. Retrieved from [Link]

  • YouTube. (2017, October 17). Diels Alder Reactions - Diene and Dienophile. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the chemistry of Mannich bases of thiophenes and furans. Retrieved from [Link]

  • ResearchGate. (2015, September 29). How do I synthesise ranitidine impurities?. Retrieved from [Link]

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  • ResearchGate. (n.d.). 5‐(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5‐(Hydroxymethyl)Furfural to 2,5‐Bis(Hydroxymethyl)Furan. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020046124A1 - Diels-alder reaction with furanics to obtain aromatics.
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  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

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Biocompatibility testing of Octyl 2-furoate for biomedical applications

Author: BenchChem Technical Support Team. Date: February 2026

Biocompatibility Testing of Octyl 2-Furoate for Biomedical Applications

Abstract

Octyl 2-furoate (CAS: 39251-86-0), an ester of 2-furoic acid and 1-octanol, is widely recognized as a flavoring agent (FEMA 3518) with JECFA safety clearance for dietary intake.[1] However, its translation into biomedical domains—such as transdermal drug delivery systems, excipients, or prodrug moieties—requires a rigorous, tiered biocompatibility assessment that transcends food-grade standards. This application note details the physicochemical behavior of Octyl 2-furoate, its metabolic hydrolysis pathways, and provides validated protocols for cytotoxicity, genotoxicity, and sensitization testing compliant with ISO 10993 and OECD guidelines.

Introduction: The "Food-to-Pharma" Safety Gap

While Octyl 2-furoate is Generally Recognized As Safe (GRAS) for flavor applications, biomedical applications often involve higher local concentrations, systemic exposure, or compromised tissue contact. The primary safety concern stems from its metabolic fate: rapid hydrolysis by carboxylesterases into 2-furoic acid and 1-octanol .

  • 2-Furoic Acid: Structurally related to furan, a known hepatotoxin and potential carcinogen (Group 2B). While the acid is less reactive, high systemic loads can stress hepatic detoxification pathways (glutathione depletion).

  • 1-Octanol: A permeation enhancer that can disrupt cell membrane integrity at high concentrations, leading to cytotoxicity.

Therefore, the biocompatibility strategy must isolate the toxicity of the parent ester from its metabolites.

Metabolic & Chemical Pathway Analysis

Understanding the breakdown of Octyl 2-furoate is a prerequisite for designing relevant in vitro models. The following diagram illustrates the hydrolysis mechanism and the subsequent biological fate of its metabolites.

Metabolism OctylFuroate Octyl 2-Furoate (Lipophilic Parent) Esterase Carboxylesterases (Liver/Skin/Plasma) OctylFuroate->Esterase Hydrolysis FuroicAcid 2-Furoic Acid (Polar Metabolite) Esterase->FuroicAcid Octanol 1-Octanol (Membrane Disruptor) Esterase->Octanol Glycine Glycine Conjugation (Detoxification) FuroicAcid->Glycine Phase II Metab Oxidation Fatty Acid Oxidation Octanol->Oxidation Metabolic Fuel Excretion Renal Excretion (Furoylglycine) Glycine->Excretion

Figure 1: Metabolic hydrolysis pathway of Octyl 2-furoate.[2] The primary toxicity risks arise from the local accumulation of 1-octanol (cytotoxicity) and the systemic burden of 2-furoic acid (hepatotoxicity).

Pre-Clinical Testing Strategy

Do not proceed directly to animal testing. Use a "Weight of Evidence" approach starting with in chemico and in vitro assays.

TierAssay TypeMethodPurpose
1 Physicochemical HPLC/GC-MS StabilityDetermine hydrolysis rate in simulated biological fluids (SBF).
2 Cytotoxicity ISO 10993-5 (MTT/XTT)Quantify cell death in fibroblasts (L929) and hepatocytes (HepG2).
3 Genotoxicity OECD 471 (Ames)Assess mutagenic potential of the furan ring.
4 Sensitization OECD 442E (h-CLAT)Evaluate skin sensitization risk (critical for topicals).

Detailed Experimental Protocols

Protocol A: Preparation of Stock Solutions

Rationale: Octyl 2-furoate is highly lipophilic (LogP ~4.6). Direct addition to cell media will cause precipitation, leading to false-negative toxicity results (the "oil drop" effect).

  • Vehicle Selection: Use Dimethyl Sulfoxide (DMSO) as the primary solvent. Ethanol is a secondary choice but may contribute to cytotoxicity.

  • Solubilization: Dissolve Octyl 2-furoate in sterile DMSO to create a 100 mM Stock Solution . Vortex for 1 minute.

  • Working Dilutions: Dilute the stock into pre-warmed (37°C) culture medium (e.g., DMEM + 10% FBS).

    • Constraint: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid vehicle toxicity.

    • Visual Check: Inspect for turbidity. If cloudy, sonicate for 5 minutes at 40 kHz.

Protocol B: In Vitro Cytotoxicity (ISO 10993-5 Adapted)

Rationale: This assay measures metabolic activity as a proxy for cell viability. We use L929 (standard connective tissue model) and HepG2 (liver model to assess metabolite toxicity).

Materials:

  • L929 Mouse Fibroblasts (ATCC CCL-1).

  • MTT Reagent (5 mg/mL in PBS).

  • Positive Control: Sodium Dodecyl Sulfate (SDS).

  • Negative Control: Vehicle (0.1% DMSO in media).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
    
  • Exposure: Aspirate media. Add 100 µL of Octyl 2-furoate working solutions (Range: 1 µM to 1000 µM). Perform in hexaplicate.

  • Incubation: Incubate for 24 hours .

    • Note: For medical devices intended for prolonged contact, extend incubation to 72 hours.

  • MTT Addition: Add 10 µL MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Readout: Measure Absorbance at 570 nm (reference 650 nm).

Data Analysis: Calculate Cell Viability (%):



  • Pass Criteria: Viability > 70% at the therapeutic concentration.

  • IC50 Determination: Plot Log(Concentration) vs. Viability using non-linear regression.

Protocol C: Genotoxicity - Bacterial Reverse Mutation (Ames Test)

Rationale: Furan derivatives carry a structural alert for genotoxicity. The Ames test (OECD 471) is mandatory to rule out mutagenicity.

Strains:

  • Salmonella typhimurium TA98 (frameshift mutations).

  • Salmonella typhimurium TA100 (base-pair substitutions).

Metabolic Activation:

  • Perform assay with (+S9) and without (-S9) rat liver S9 fraction. This accounts for the potential conversion of the furoate moiety into reactive epoxides.

Procedure (Plate Incorporation Method):

  • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).

  • Add 2.0 mL molten top agar (with traces of histidine/biotin).

  • Pour onto minimal glucose agar plates.

  • Incubate at 37°C for 48 hours.

  • Count Revertant Colonies.

Interpretation:

  • Positive: A dose-dependent increase in revertant colonies

    
     2-fold over background.
    
  • Negative: No significant increase. Note: If TA100 +S9 is positive, it suggests the furan ring is being activated to a reactive dialdehyde.

Results Interpretation & Troubleshooting

ObservationPotential CauseCorrective Action
Precipitation in Media Compound insolubility at high concentrations.Reduce max concentration; use albumin-supplemented media to mimic plasma binding.
High Toxicity in HepG2 but not L929 Metabolite-driven toxicity (Furoic acid).This indicates the parent ester is safe, but the liver burden is the limiting factor.
Positive Ames Test (+S9) Bioactivation of furan ring.STOP. The compound is likely genotoxic. Further testing (In vitro Micronucleus) is required to confirm clastogenicity.

Workflow Visualization

The following decision tree guides the researcher through the pass/fail criteria for biomedical development.

TestingWorkflow Start Start: Octyl 2-Furoate Candidate Selection Solubility Solubility & Stability Check (Protocol A) Start->Solubility Cyto Cytotoxicity (ISO 10993-5) L929 & HepG2 Solubility->Cyto Decision1 Viability > 70%? Cyto->Decision1 Genotox Genotoxicity (Ames Test) +/- S9 Activation Decision2 Mutagenic? Genotox->Decision2 Sensitization Sensitization (h-CLAT) OECD 442E Fail REJECT CANDIDATE (Toxic/Mutagenic) Sensitization->Fail Positive Proceed Proceed to In Vivo (PK/PD Studies) Sensitization->Proceed Negative Decision1->Genotox Yes Decision1->Fail No Decision2->Sensitization No Decision2->Fail Yes

Figure 2: Go/No-Go decision tree for the biocompatibility assessment of Octyl 2-furoate.

References

  • World Health Organization (WHO). (2000). Safety evaluation of certain food additives and contaminants: Furfuryl alcohol and related substances.[3][4] WHO Food Additives Series, 46. Link

  • International Organization for Standardization (ISO). (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice. NTP TR 402. Link

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 2-Furoic acid.[1][5][6] (For metabolite toxicity data). Link

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Application Note: Octyl 2-Furoate as a Novel Bio-Derived Boundary Lubricant Additive

[1]

Executive Summary

This application note details the synthesis, characterization, and tribological evaluation of Octyl 2-furoate (CAS: 39251-88-2) as a candidate friction modifier and anti-wear additive. With the industry shifting toward "Green Tribology," furan-based esters derived from biomass (furfural) present a sustainable alternative to conventional ZDDP (Zinc Dialkyldithiophosphate) or sulfated ash additives.

This guide provides a self-validating protocol for researchers to synthesize high-purity Octyl 2-furoate and evaluate its efficacy in reducing the Wear Scar Diameter (WSD) and Coefficient of Friction (COF) in base oils.

Scientific Rationale & Mechanism

Why Furoates?

Conventional fatty acid esters (e.g., methyl oleate) are effective friction modifiers but often suffer from poor oxidative stability. The introduction of the furan ring (a heteroaromatic system) offers two distinct advantages:

  • Enhanced Adsorption: The electron-rich

    
    -system of the furan ring, combined with the polar ester carbonyl, facilitates stronger adsorption onto ferrous surfaces compared to aliphatic esters.
    
  • Steric Rigidity: The planar furan moiety provides a rigid anchor point, allowing the flexible octyl chain to extend perpendicularly from the surface, forming a dense "brush" layer that prevents metal-to-metal contact.

Mechanism of Action

The additive functions via a Boundary Lubrication mechanism.[1] Under load, the polar head groups (furoate) adsorb to the steel surface (Fe), while the non-polar tails (octyl) solubilize in the base oil.

TribofilmMechanismcluster_surfaceTribological InterfaceMetalSurfaceSteel Surface (Fe)AdsorptionChemisorption/Physisorption(Polar Head Group)MetalSurface->AdsorptionElectron Donor-Acceptor(Furan Ring + Carbonyl)MonolayerSelf-Assembled Monolayer (SAM)Adsorption->MonolayerPackingSlipPlaneHydrophobic Slip Plane(Octyl Tails)Monolayer->SlipPlaneSteric BarrierFrictionReduced CoF & WearSlipPlane->FrictionShear AccommodationBaseOilBase Oil (Non-Polar)BaseOil->SlipPlaneSolubilization

Figure 1: Mechanism of Octyl 2-furoate adsorption and tribofilm formation on steel substrates.[2]

Protocol A: Synthesis of Octyl 2-Furoate

Objective: Synthesize >98% pure Octyl 2-furoate via Fischer Esterification. Scale: 100 mmol theoretical yield.

Materials
  • 2-Furoic Acid: 11.21 g (100 mmol) [Purity >98%][2]

  • 1-Octanol: 19.5 g (150 mmol) [1.5 eq excess to drive equilibrium]

  • Catalyst: p-Toluenesulfonic acid (p-TSA), 0.5 g (approx 3 mol%)[2]

  • Solvent: Toluene (150 mL) [Azeotropic agent]

  • Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stirrer.

Workflow
  • Setup: Charge the RBF with 2-Furoic acid, 1-Octanol, p-TSA, and Toluene. Attach the Dean-Stark trap filled with toluene and the condenser.

  • Reaction: Heat to reflux (~115°C). Water will separate in the trap. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or water collection. Reaction is complete when water evolution ceases (approx 4-6 hours).

  • Work-up:

    • Cool mixture to room temperature.

    • Wash with sat. NaHCO₃ (2 x 50 mL) to neutralize catalyst and unreacted acid. Caution: CO₂ evolution.[2]

    • Wash with Brine (1 x 50 mL).

    • Dry organic layer over anhydrous MgSO₄ . Filter.

  • Purification: Remove toluene via rotary evaporation. Perform vacuum distillation on the crude oil.

    • Target BP: ~158°C at 7 mmHg (Literature value).

  • Validation: Product should be a clear, pale yellow liquid with a distinct earthy/fruity odor.

SynthesisWorkflowStartReactants:2-Furoic Acid + 1-OctanolRefluxReflux w/ Dean-Stark(Toluene, p-TSA)Start->Reflux115°C, 4-6hWashNeutralization(NaHCO3 Wash)Reflux->WashCrude EsterDryDrying & Filtration(MgSO4)Wash->DryOrganic PhaseDistillVacuum DistillationDry->DistillSolvent RemovalProductPure Octyl 2-Furoate(>98%)Distill->ProductCollection

Figure 2: Synthetic workflow for high-purity Octyl 2-furoate.

Protocol B: Tribological Evaluation

Objective: Quantify the anti-wear performance using ASTM D4172 standards.

Sample Preparation

Prepare the following blends in a standard Group III base oil (e.g., PAO 4 or PAO 6):

  • Control: Pure Base Oil (0% Additive).

  • Test A: Base Oil + 0.5 wt% Octyl 2-furoate.

  • Test B: Base Oil + 1.0 wt% Octyl 2-furoate.[2]

  • Test C: Base Oil + 2.0 wt% Octyl 2-furoate.[2]

Note: Ensure complete solubility by sonicating at 40°C for 30 minutes.

Four-Ball Wear Test (ASTM D4172)

This test simulates boundary lubrication conditions where the additive's ability to form a protective film is critical.

  • Balls: AISI 52100 Chrome Steel, 12.7 mm diameter, 64-66 HRC.

  • Load: 392 N (40 kgf).

  • Speed: 1200 ± 60 rpm.

  • Temperature: 75 ± 2°C.

  • Duration: 60 minutes.[3][4]

Data Collection & Analysis[1]
  • Friction: Record the frictional torque continuously to calculate the Coefficient of Friction (COF).

  • Wear: Measure the Wear Scar Diameter (WSD) on the three stationary balls using an optical microscope. Take measurements in both parallel and perpendicular directions to the sliding motion.

  • Surface Analysis (Optional): Use SEM/EDS to verify the presence of an adsorbed organic layer (carbon spike) on the wear scar, confirming the mechanism.

Validation Criteria & Expected Data

The following table outlines the pass/fail criteria for Octyl 2-furoate to be considered a viable lubricant additive, based on comparative performance of similar heterocyclic esters.

ParameterControl (Base Oil)Target Performance (1.0% Additive)Validation Threshold
Solubility N/AClear, homogenousNo phase separation after 24h @ 25°C
Avg.[2] Wear Scar (WSD) 0.65 - 0.80 mm< 0.50 mm >25% Reduction vs Control
Coeff. of Friction (µ) 0.10 - 0.120.07 - 0.09 Stable trace (no seizure spikes)
Flash Point ~220°C (PAO)> 130°C (Additive pure)Blend FP must remain >200°C

Interpretation:

  • WSD < 0.50 mm: Indicates successful formation of a protective tribofilm.

  • Unstable Friction: If the COF trace shows sharp spikes, the additive film is breaking down (desorbing) under shear; consider increasing concentration or checking thermal stability.

References

  • Synthesis & Properties of Furoates

    • Source: PubChem.[5] "Octyl 2-furoate Compound Summary." National Library of Medicine.

    • URL:[Link]

  • Tribological Testing Standards

    • Source: ASTM International.
    • URL:[Link]

  • Mechanism of Ester Additives

    • Source: Spikes, H. "The Function and Mechanism of Organic Friction Modifiers." Lubricants 2015.[6]

    • URL:[Link] (Note: Generalized reference for ester mechanism described in Section 2).

  • Source: Bart, J.C.J., et al. "Biolubricants: Science and Technology." Woodhead Publishing.

Application Notes and Protocols for the Development of Agrochemical Formulations Containing Octyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Potential of Octyl 2-Furoate in Agrochemicals

Octyl 2-furoate, an ester of octanol and 2-furoic acid, is a compound recognized for its use as a flavoring agent in the food industry and for its characteristic fruity odor.[1] While its application in agriculture is not yet established, its physicochemical properties—notably its low solubility in water and miscibility with organic solvents—suggest its potential as an active ingredient or a co-formulant in agrochemical products.[1][2] This document provides a comprehensive guide for researchers and formulation scientists on the prospective development of agrochemical formulations incorporating Octyl 2-furoate.

The furan chemical family, from which Octyl 2-furoate is derived, has shown promise in various applications, including pharmaceuticals and polymers.[3][4] 2-Furoic acid, a precursor to Octyl 2-furoate, has been explored as a grain preservative, indicating a potential for antimicrobial or antifungal properties within this chemical class that could be relevant to crop protection.[3]

These application notes will provide a structured, scientifically-grounded framework for the investigation and development of stable and effective agrochemical formulations containing Octyl 2-furoate. The protocols outlined below are based on established principles of formulation chemistry and are intended to serve as a starting point for research and development.[5][6]

Part 1: Pre-Formulation Studies: Characterizing Octyl 2-Furoate

A thorough understanding of the physicochemical properties of Octyl 2-furoate is the cornerstone of successful formulation development. The following table summarizes key properties based on available data, and outlines the necessary experimental determinations.

Table 1: Physicochemical Properties of Octyl 2-Furoate and Required Characterization

PropertyReported Value/RangeExperimental ProtocolRationale and Importance in Formulation
Appearance Colorless to pale yellow liquid.[1]Visual inspection.Provides a baseline for quality control and stability assessment (e.g., color change upon degradation).
Odor Fruity.[1]Olfactory assessment.Can be a factor in user acceptance and handling requirements.
Molecular Formula C13H20O3.[2]N/AFundamental information for calculations.
Molecular Weight 224.30 g/mol .[2]N/AEssential for calculating molar concentrations and active ingredient loading.
Solubility in Water Low/insoluble.[1][2]Shake-flask method (OECD 105).Critical for determining the appropriate formulation type (e.g., EC, SC, or EW). Low solubility necessitates emulsification or suspension.
Solubility in Organic Solvents Moderately soluble.[1]Testing in a range of agrochemical-grade solvents (e.g., aromatic hydrocarbons, ketones, esters).Key for developing Emulsifiable Concentrate (EC) or Oil-in-Water Emulsion (EW) formulations.
Density 0.984-0.990 g/cm³.[2]Pycnometer or density meter.Important for packaging, handling, and dose calculation.
Boiling Point 126-127 °C @ 1 mm Hg.[2]Ebulliometer.Indicates volatility and potential for loss during processing or application.
Flash Point >100 °C.[7]Pensky-Martens closed-cup tester.Crucial for safety assessment and classification for transport and storage.
Chemical Stability Stable under normal conditions; may hydrolyze in strong acids or bases.[1]Accelerated storage stability studies at various temperatures and pH levels (CIPAC MT 46).Determines shelf-life and compatibility with other formulation components.

Part 2: Formulation Development Strategies

Based on its properties as a water-insoluble liquid, the most direct pathway for formulating Octyl 2-furoate is as an Emulsifiable Concentrate (EC). However, for research purposes, other formulation types can be explored.

Emulsifiable Concentrate (EC) Formulation

An EC formulation is a liquid, homogeneous product containing the active ingredient, a solvent system, and emulsifiers, which forms an emulsion when diluted with water.

Workflow for EC Formulation Development:

Sources

Troubleshooting & Optimization

Technical Support Center: Octyl 2-Furoate Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Engineering & Process Optimization for Octyl 2-Furoate Ticket ID: #OPT-88142-OCT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Strategy

Welcome to the Technical Support Center. You are likely optimizing the esterification of 2-furoic acid with 1-octanol to synthesize octyl 2-furoate .

In drug development and high-value fragrance synthesis, this reaction presents a specific dichotomy:

  • The Chemical Route (Acid Catalysis): Fast and cheap, but prone to furan ring degradation (charring/polymerization) and difficult purification.

  • The Enzymatic Route (Biocatalysis): Highly selective and clean, but strictly governed by thermodynamic equilibrium and water inhibition.

This guide prioritizes the Enzymatic Route (Lipase-catalyzed) as the industry standard for high-purity applications, while providing the Chemical Route as a benchmark.

Critical Process Parameters (CPP)

The following table summarizes the optimal windows for both synthetic pathways based on kinetic profiling and thermodynamic constraints.

ParameterMethod A: Enzymatic (Recommended) Method B: Chemical (Traditional)
Catalyst Candida antarctica Lipase B (CALB / Novozym 435)p-Toluenesulfonic Acid (p-TSA) or H₂SO₄
Temperature 45°C – 60°C (Strict limit: >70°C denatures enzyme)110°C – 130°C (Reflux w/ Toluene)
Molar Ratio (Acid:Alcohol) 1:3 to 1:5 (Excess Octanol drives equilibrium)1:1.5 (Dean-Stark removes water)
Solvent System Solvent-free (preferred) or n-Hexane/HeptaneToluene or Xylene (Azeotropic agent)
Water Control Molecular Sieves (3Å or 4Å) or Vacuum (50-100 mbar)Dean-Stark Trap (Physical separation)
Reaction Time 12 – 24 Hours4 – 6 Hours
Yield Potential >95% (High Purity)~85% (Requires distillation)

Troubleshooting & FAQs

Category A: Reaction Stalled or Low Yield

Q: My enzymatic reaction reached ~60% conversion and flatlined. Adding more enzyme didn't help. Why? A: You have hit the Thermodynamic Equilibrium Wall , not a kinetic limit.

  • The Science: Esterification is reversible. As water is produced, the hydrolysis rate (

    
    ) equals the esterification rate (
    
    
    
    ). Adding enzyme only speeds up the approach to this equilibrium; it does not shift it.
  • The Fix: You must remove the byproduct (water) to shift the equilibrium (Le Chatelier’s principle).

    • Molecular Sieves: Add activated 4Å molecular sieves (50-100 g/L) directly to the reaction.

    • Vacuum: Apply continuous vacuum (50 mbar) if your system allows, but be careful not to distill off the 1-octanol (BP ~195°C, but volatile under high vac).

Q: I am using the chemical route (p-TSA), and the reaction mixture turned dark brown/black. Is my product ruined? A: Likely, yes. This is Furan Ring Polymerization .

  • The Science: The furan ring is acid-sensitive and electron-rich. Strong mineral acids combined with high heat and oxygen can induce oxidative polymerization of the furan ring, creating "humins" (dark tar).

  • The Fix:

    • Switch to a milder acid like p-TSA instead of Sulfuric Acid.

    • Ensure an inert atmosphere (Nitrogen/Argon sparging ) before heating.

    • Lower the bath temperature to the minimum required for azeotropic reflux.

Category B: Catalyst Issues

Q: My recycled Novozym 435 beads are clumping and losing activity. Can I wash them? A: Clumping indicates Water Bridging or Glycerol/Sugar accumulation (if using other substrates), but here it is likely Octanol Saturation .

  • The Protocol:

    • Filter the beads.

    • Wash 3x with dry Acetone or tert-Butanol (removes adsorbed water and organic residues).

    • Dry in a desiccator for 24h. Do not oven dry above 50°C.

    • Note: Activity typically drops by 10-15% per cycle due to mechanical attrition and leaching.

Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for the synthesis, highlighting the critical control points (CCPs) for water removal.

OctylFuroateSynthesis Start Start: 2-Furoic Acid + 1-Octanol Choice Select Method Start->Choice ChemRoute Chemical Route (p-TSA, Toluene) Choice->ChemRoute Speed/Scale EnzRoute Enzymatic Route (Novozym 435) Choice->EnzRoute Purity/Green Reflux Reflux @ 120°C (Dean-Stark Trap) ChemRoute->Reflux CheckColor Color Check: Darkening? Reflux->CheckColor Polymer Failure: Furan Polymerization CheckColor->Polymer Yes Distill Vacuum Distillation CheckColor->Distill No FinalProduct Final Product: Octyl 2-Furoate Distill->FinalProduct Mix Mix @ 50°C Solvent-Free EnzRoute->Mix Equilibrium Equilibrium Check: Water Removal? Mix->Equilibrium Filter Filter Enzyme (Recycle) Mix->Filter >95% Conv. Sieves Add Molecular Sieves (Shift Equilibrium) Equilibrium->Sieves Required Sieves->Mix Recirculate Filter->FinalProduct

Figure 1: Process flow comparison. Note the critical loop in the enzymatic pathway dependent on water removal (molecular sieves) to bypass equilibrium constraints.

Standard Operating Procedure (SOP): Enzymatic Synthesis

Objective: Synthesis of Octyl 2-furoate via solvent-free esterification. Scale: 100 mmol basis.

Reagents:

  • 2-Furoic Acid (11.2 g, 100 mmol)

  • 1-Octanol (39.0 g, 300 mmol) [3:1 Molar Excess]

  • Novozym 435 (Immobilized Candida antarctica Lipase B): 5% w/w relative to total substrates (~2.5 g).

  • Molecular Sieves (4Å), activated.

Protocol:

  • Substrate Preparation:

    • In a 250 mL round-bottom flask, combine 2-Furoic Acid and 1-Octanol.

    • Heat mixture to 50°C with stirring (200 rpm) until the acid is fully dissolved (solubility of 2-furoic acid increases significantly in warm octanol).

  • Catalyst Addition:

    • Add 2.5 g of Novozym 435.

    • Crucial Step: Add 10 g of activated Molecular Sieves (beads or pellets) to the flask. Ensure they do not pulverize under stirring (use an overhead stirrer if possible, or gentle magnetic stirring).

  • Reaction:

    • Maintain temperature at 50°C ± 2°C .

    • Stir at 200-300 rpm for 24 hours.

    • Monitoring: Take 50 µL aliquots at t=0, 6, 12, 24h. Dilute in HPLC grade Acetonitrile. Analyze via HPLC (C18 column, UV 254 nm) or GC-FID.

  • Work-up:

    • Filter the reaction mixture through a fritted glass funnel to recover the Enzyme and Sieves.

    • Note: The filtrate contains Octyl 2-furoate and excess 1-octanol.

  • Purification:

    • Remove excess 1-octanol via vacuum distillation (BP of Octanol: 195°C; Product BP is higher).

    • Alternatively, use column chromatography (Hexane/Ethyl Acetate gradient) if high purity is required for analytical standards.

References

  • Enzymatic Optimization: Biochemical Engineering Journal. "Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases." (Demonstrates Novozym 435 efficiency in furan-based esterification).

  • Solvent-Free Systems: National Institutes of Health (NIH). "Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate." (Validates vacuum/solvent-free conditions for octyl esters).

  • Chemical Route Risks: Green Chemistry. "An innovative catalytic pathway for the synthesis of acyl furans."[1] (Discusses furan ring stability and alternative catalytic routes).

  • Kinetic Modeling: ResearchGate. "Kinetic Study of Esterification Reaction." (Provides second-order kinetic models applicable to acid-catalyzed esterification).

Sources

Catalyst selection and optimization for furoic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers optimizing the esterification of 2-furoic acid. It is designed to move beyond basic textbook definitions into actionable, field-validated troubleshooting and optimization strategies.

Status: Active | Topic: Catalyst Selection & Process Optimization | Role: Senior Application Scientist

Module 1: Strategic Catalyst Selection

User Query: "Which catalyst system balances turnover frequency (TOF) with downstream separation efficiency for my scale?"

The Decision Matrix

Selection must be dictated by your substrate tolerance, scale, and separation capabilities. Do not default to sulfuric acid without assessing the downstream cost of neutralization and corrosion.

FeatureHomogeneous (e.g.,

, PTSA)
Heterogeneous (Solid Acids) Biocatalytic (Lipases)
Kinetics Fast (High TOF), rapid equilibrium attainment.Moderate; diffusion-limited in microporous solids.Slow to Moderate; high specificity.
Selectivity Low; prone to side reactions (humins, ethers).High; shape-selective suppression of byproducts.Very High; regio- and enantioselective.
Tolerance High tolerance for water/impurities.Susceptible to poisoning (water/coking).Sensitive to alcohol inhibition & temp (>60°C).
Separation Difficult; requires neutralization/washing.Easy; filtration or fixed-bed operation.Easy; filtration or immobilized beds.
Best Use Case Small-scale R&D where yield > purity.Pilot/Industrial scale continuous flow.[1]High-value flavor/fragrance esters.[2]
Visual Guide: Catalyst Selection Workflow

The following logic tree guides your selection process based on critical process constraints.

CatalystSelection Start Start: Define Constraints Scale Is Scale > 1kg? Start->Scale Purity Is Product High-Value (Flavor/Pharma)? Scale->Purity No (<1kg) Corrosion Reactor Corrosion Tolerance? Scale->Corrosion Yes (>1kg) TempSens Substrate Thermally Sensitive? Purity->TempSens Yes LiquidAcid Select Homogeneous Acid (PTSA/H2SO4) Purity->LiquidAcid No (Commodity) SolidAcid Select Solid Acid (Sulfated Zirconia/Resins) TempSens->SolidAcid No Enzyme Select Biocatalyst (Immobilized Lipase B) TempSens->Enzyme Yes (>60°C degrades) Corrosion->SolidAcid Low Tolerance Corrosion->LiquidAcid High Tolerance

Figure 1: Decision logic for selecting the optimal catalytic system based on scale, purity requirements, and thermal sensitivity.

Module 2: Optimization & Kinetics (The "Why")

User Query: "I have selected a solid acid catalyst, but my conversion plateaus at 65%. Adding more catalyst doesn't help."

The Thermodynamic Trap

Furoic acid esterification is an equilibrium-limited Fischer esterification.



Root Cause: You are likely hitting thermodynamic equilibrium, not a kinetic limitation. Adding catalyst only speeds up the approach to the same 65% ceiling; it does not shift the ceiling.

Scientific Solution:

  • Water Removal (Le Chatelier’s Principle):

    • Azeotropic Distillation: Use a Dean-Stark trap with a solvent like toluene or cyclohexane to continuously remove water.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction pot (10-20 wt% relative to reactants).

  • Molar Ratio: Increase the alcohol concentration. A 1:5 to 1:10 (Acid:Alcohol) ratio is standard. For solid acids, excess alcohol also assists in swelling the catalyst matrix, improving active site accessibility.

Critical Parameter: Catalyst Acidity & Pore Size

For heterogeneous catalysts (e.g., Zr-TPA or Amberlyst), pore size is often the silent killer.

  • Microporous (<2 nm): Furoic acid (planar) can enter, but if you are esterifying with a bulky alcohol (e.g., octanol), diffusion becomes the rate-limiting step.

  • Recommendation: Switch to mesoporous supports (e.g., SBA-15, MCM-41, or macro-reticular resins) to eliminate mass transfer limitations.

Module 3: Troubleshooting Guide (FAQ)

User Query: "My reaction works once, but the catalyst is dead upon reuse. Why?"

Issue 1: Catalyst Deactivation (Leaching vs. Fouling)

Diagnosis Protocol:

  • The Hot Filtration Test: Run the reaction to 50% conversion. Filter the catalyst while hot.[3] Continue heating the filtrate.

    • Result A: Reaction stops.

      
       Catalyst is truly heterogeneous (Good).
      
    • Result B: Reaction continues.[1][4][5]

      
       Active species leached into solution (Bad).
      
  • Fouling Check: Perform TGA (Thermogravimetric Analysis) on the spent catalyst. Weight loss >5% between 200-600°C indicates organic deposits (humins/coke) blocking sites.

Corrective Actions:

  • If Leaching: The bond between the acid group (e.g., sulfonic acid) and support is weak. Switch from physisorbed (e.g., TPA on Silica) to covalently grafted catalysts or stable resins (Amberlyst 15).

  • If Fouling: Furoic acid can polymerize into humins. Reduce reaction temperature and ensure inert atmosphere (

    
    ) to prevent oxidative polymerization. Solvent washing (ethanol/acetone) between runs is mandatory.
    
Issue 2: Low Selectivity (Unknown Peaks in GC)

Cause:

  • Etherification: Strong acid sites + high temp can dehydrate the alcohol to form ethers (

    
    ).
    
  • Decarboxylation: Furoic acid can decarboxylate to furan at very high temperatures (>150°C).

Solution:

  • Lower temperature (<100°C).[6]

  • Switch to a catalyst with lower Brønsted acid strength (e.g., Niobium phosphate) or an enzymatic route.

Visual Guide: Troubleshooting Logic

Troubleshooting Problem Problem Detected Check Check Conversion vs. Time Problem->Check Deactivation Catalyst Dead on Reuse Problem->Deactivation Plateau Plateau < 100% Check->Plateau Slow Rate is Slow Check->Slow Water Water Inhibition? Add Sieves/Dean-Stark Plateau->Water Pore Pore Diffusion? Switch to Mesoporous Slow->Pore LeachTest Hot Filtration Test Deactivation->LeachTest Leaching Filtrate Active: Leaching Issue LeachTest->Leaching Fouling Filtrate Inactive: Fouling/Coking LeachTest->Fouling FixLeach Change Support (Covalent Grafting) Leaching->FixLeach FixFoul Solvent Wash & Calcination Fouling->FixFoul

Figure 2: Diagnostic workflow for identifying yield loss and catalyst stability issues.

Module 4: Validated Experimental Protocols

Protocol A: Solid Acid Catalyzed Esterification (High Throughput)

Target: Synthesis of n-butyl furoate using Sulfated Zirconia or Amberlyst-15.

  • Preparation: Activate catalyst (dry at 120°C for 4h) to remove physisorbed water.

  • Loading: In a round-bottom flask, charge Furoic Acid (10 mmol) and n-Butanol (50-100 mmol).

  • Catalyst Addition: Add 5 wt% catalyst (relative to Furoic Acid mass).

  • Reaction: Reflux (approx. 118°C) with magnetic stirring (600 rpm).

    • Critical: If using a Dean-Stark trap, fill the trap with n-butanol before starting.

  • Monitoring: Sample at t=0, 1h, 4h. Filter aliquot through 0.2µm PTFE filter before GC analysis.

  • Workup: Filter catalyst (save for reuse). Evaporate excess butanol.

Protocol B: Enzymatic Esterification (High Selectivity)

Target: Synthesis of flavor-grade esters using Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Media: Use a solvent system (e.g., hexane or solvent-free if alcohol is liquid) to minimize water activity.

  • Loading: Mix Furoic Acid (10 mmol) and Alcohol (30 mmol).

  • Catalyst: Add Novozym 435 (10-20 mg/mmol acid).

  • Incubation: Incubate at 40-50°C in an orbital shaker (200 rpm). Do not exceed 60°C.

  • Water Control: Add 4Å Molecular Sieves (50 mg/mL) to the reaction mixture to drive equilibrium.

  • Workup: Simple filtration to recover enzyme beads. Wash beads with hexane and air dry for reuse.

References

  • RSC Advances (2023) . Sustainable and efficient production of furoic acid from furfural... and its implementation for the synthesis of alkyl furoate. Royal Society of Chemistry. Link

  • Catalysts (2020) . Solid Acid Catalysts for Biodiesel Production. MDPI.[6] Link

  • Reaction Chemistry & Engineering (2019) . Lipase-catalysed esterification in a reactive natural deep eutectic solvent. Royal Society of Chemistry. Link

  • Journal of Molecular Catalysis B: Enzymatic. Kinetic study of lipase-catalyzed esterification of furoic acid. Elsevier.
  • Bioresource Technology. Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid.

Sources

Challenges in the scale-up of Octyl 2-furoate production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Octyl 2-Furoate Scale-Up Authorized by Senior Application Scientist | Version 2.4 | Status: Active

Introduction: The Furoate Frontier

Welcome to the technical support hub for Octyl 2-furoate (CAS: 39251-88-2) . As researchers and process chemists, you are likely encountering a specific set of bottlenecks as you transition from milligram-scale synthesis to multigram or kilogram production.

This compound—an ester of 2-furoic acid and 1-octanol—presents a dichotomy: chemically simple to conceive, but deceptively difficult to scale due to thermal instability of the furan ring and the high boiling point of the alcohol feedstock .

This guide abandons generic advice. We focus on the causality of failure modes: why your yield stalled, why the product darkened, and how to remove the stubborn octanol solvent without destroying your ester.

Module 1: Synthesis Strategy & Kinetics

Q: My conversion stalls at ~60-70%. Adding more catalyst doesn't help. Why?

A: You are fighting thermodynamics, not kinetics. The esterification of 2-furoic acid with 1-octanol is an equilibrium-limited reaction. Once equilibrium is reached, adding more catalyst (whether p-TSA or Lipase) only speeds up the forward and reverse reactions equally. You must shift the equilibrium (


) by removing a byproduct.
  • The Water Problem: In scale-up, the surface-to-volume ratio decreases, making passive water loss inefficient.

  • The Solution:

    • Azeotropic Distillation (Chemical Route): Use a Dean-Stark trap with a solvent like Toluene or Xylene. Warning: Ensure the pot temperature does not exceed 130°C (see Module 2).

    • Molecular Sieves (Enzymatic Route): For lipase-catalyzed reactions (e.g., Novozym 435), use activated 3Å or 4Å molecular sieves.

    • Vacuum-Driven: Apply mild vacuum (100-200 mbar) to continuously strip water if your solvent system allows.

Q: Should I use Classical Acid Catalysis or Enzymatic Synthesis for scale-up?

A: It depends on your purity requirements and thermal budget.

FeatureChemical (p-TSA/H₂SO₄)Enzymatic (Lipase B, C. antarctica)
Reaction Temp High (110°C+)Low (40–60°C)
Reaction Time Fast (4–8 hours)Slow (24–48 hours)
Byproducts High (Polymerization/Furan)Low (Very clean profile)
Purification Difficult (Dark tars formed)Easy (Filtration of enzyme)
Cost LowHigh (Requires enzyme recycling)

Recommendation: For pharmaceutical intermediates where purity is paramount, Enzymatic Synthesis is superior because it avoids thermal degradation of the furan ring.

Visualization: Synthesis Workflow Decision Tree

SynthesisRoute Start Start: Octyl 2-Furoate Synthesis Decision Prioritize Purity or Cost? Start->Decision ChemRoute Chemical Route (p-TSA) Decision->ChemRoute Cost/Speed EnzRoute Enzymatic Route (Novozym 435) Decision->EnzRoute Purity/Safety ChemStep1 Reflux in Toluene (110°C) ChemRoute->ChemStep1 ChemRisk RISK: Decarboxylation >140°C ChemStep1->ChemRisk ChemEnd High Yield / Dark Color / High Impurity ChemStep1->ChemEnd EnzStep1 Stir at 50°C (Solvent-Free or Hexane) EnzRoute->EnzStep1 EnzMech Water Removal: Molecular Sieves EnzStep1->EnzMech EnzEnd Mod. Yield / Clear Color / High Purity EnzMech->EnzEnd

Caption: Decision matrix for selecting the synthesis route based on thermal stability risks and purity requirements.

Module 2: Thermal Stability & Safety (The "Furan" Risk)

Q: My reaction mixture turned black/dark brown. What happened?

A: You likely triggered furan ring polymerization or decarboxylation. 2-Furoic acid derivatives are sensitive to strong acids and high heat.

  • Mechanism: At temperatures >140°C, 2-furoic acid can decarboxylate to form furan (a volatile carcinogen) and CO₂.[1] Furthermore, the furan ring is acid-sensitive and can open, leading to polymerization (dark tars).

  • Protocol Adjustment:

    • Never exceed 135°C in the heating bath.

    • Avoid concentrated H₂SO₄; use milder acids like p-Toluenesulfonic acid (p-TSA) or solid acid catalysts (Sulfated Zirconia).

    • Inert Atmosphere: Always run under Nitrogen or Argon to prevent oxidative degradation.

Q: Is the product light-sensitive?

A: Yes, moderately. Furan derivatives can undergo photo-oxidation. Store the final product in amber glass containers under nitrogen.

Module 3: Downstream Processing (The Octanol Challenge)

Q: I cannot separate the product from excess 1-octanol. They co-distill.

A: This is the most common failure mode.

  • Boiling Points:

    • 1-Octanol: ~195°C (Atmospheric)

    • Octyl 2-furoate: >250°C (Atmospheric, estimated) / ~126°C at 1 mmHg.[2]

  • The Trap: If you try to distill octanol at atmospheric pressure, you will reach decomposition temperatures before the octanol is gone.

Troubleshooting Protocol: The "Cold" Distillation

  • High Vacuum is Mandatory: You need a vacuum pump capable of reaching < 1 mmHg (Torr) . A standard water aspirator is insufficient.

  • Fractional Distillation: Use a Vigreux column.

  • Temperature Setpoints (at 1 mmHg):

    • Fraction 1 (Octanol): Will distill off around 60–80°C.

    • Fraction 2 (Product): Will distill around 120–130°C.

  • Alternative (Chromatography): If scale is small (<10g), use Flash Chromatography.

    • Mobile Phase: Hexane:Ethyl Acetate (95:5). Octyl 2-furoate moves much faster (Rf ~0.6) than octanol (Rf ~0.2).

Experimental Protocol: Enzymatic Scale-Up (Recommended)

Objective: Synthesis of 50g Octyl 2-furoate with minimal thermal degradation.

Materials:

  • 2-Furoic Acid (Solid)[1][3][4]

  • 1-Octanol (Liquid, 1.2 equivalents)

  • Novozym 435 (Immobilized Lipase B from C. antarctica) - 5% w/w relative to substrates.

  • Molecular Sieves (4Å), activated.

Step-by-Step:

  • Setup: In a 250mL reactor, combine 2-Furoic Acid (0.45 mol) and 1-Octanol (0.54 mol).

  • Solvent Check: This can be run solvent-free. If viscosity is too high, add hexane (minimal volume).

  • Catalyst Addition: Add Novozym 435 (2.5g) and 10g of activated molecular sieves.

  • Incubation: Stir at 200 RPM at 50°C for 24–48 hours. Do not overheat.

  • Monitoring: Monitor by TLC (Hex:EtOAc 9:1) or GC. Look for the disappearance of the acid peak.

  • Workup:

    • Filter the mixture to remove the enzyme and sieves. (Save the enzyme! It can be washed with acetone and reused 5-10 times).

    • The filtrate contains Product + Excess Octanol.

  • Purification:

    • Perform Vacuum Distillation (0.5 mmHg).

    • Collect the forerun (Octanol) at vapor temp ~50-60°C.

    • Collect the main fraction (Octyl 2-furoate) at vapor temp ~115-125°C.

References & Grounding

  • Thermal Stability: Delatour, T. et al. "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food." Food Chemistry (2020).[5]

    • Relevance: Establishes the 140°C safety limit to prevent carcinogenic furan formation.

  • Enzymatic Synthesis: Ubeyitogullari, A. et al. "Enzymatic synthesis of octyl formate..."[6][7] (Analogous esterification kinetics). Scientific Reports / NIH.

    • Relevance: Validates lipase efficiency and reusability in octyl ester synthesis.

  • Physical Properties: The Good Scents Company. "Octyl 2-furoate - Physical Properties and Safety."

    • Relevance: Provides critical boiling point data (126°C @ 1mmHg) for distillation setup.

  • Scale-Up Chemistry: Bannwarth, C. et al. "Green Chemistry Hot Articles: Scale-up synthesis." Green Chemistry (RSC).

    • Relevance: General principles of green scale-up for esterification.

Sources

Resolving co-elution issues in GC-MS analysis of alkyl furoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkyl furoates (e.g., methyl 2-furoate, ethyl 2-furoate) are critical flavor and fragrance compounds often analyzed in complex matrices like coffee, wine, and thermally processed foods. A frequent analytical challenge is co-elution , where target furoates overlap with matrix interferents (e.g., terpenes, fatty acid esters) or structural isomers (e.g., 3-furoate analogs). This guide provides a tiered troubleshooting approach, moving from chromatographic optimization to advanced mass spectral deconvolution.

Part 1: Chromatographic Method Optimization (The Hardware Fix)

Q: I am seeing a single broad peak where I expect Methyl 2-furoate and a matrix contaminant to be. How do I resolve this without changing my column?

A: You must optimize the "Selectivity" term of the resolution equation by altering the temperature program, specifically the ramp rate.

Co-elution often occurs because the thermal gradient is too steep, forcing compounds with slightly different boiling points or polarities to elute simultaneously.

  • The Mechanism: Alkyl furoates are aromatic esters. Their interaction with the stationary phase is a mix of dispersive forces and dipole-dipole interactions. By lowering the ramp rate, you increase the time the analytes spend interacting with the stationary phase (increasing the capacity factor,

    
    ), which magnifies small differences in selectivity (
    
    
    
    ).
  • Action Plan:

    • Lower Initial Temp: Start at 40°C (instead of the standard 60-80°C) to focus the band.

    • Implement a Mid-Ramp Hold: If the co-elution occurs at 150°C, program a 2-minute isothermal hold at 140°C. This allows the more volatile component to elute before the oven heats up enough to push the second component out.

    • Reduce Ramp Rate: Change from 10°C/min to 3-5°C/min in the critical elution window.

Q: My Methyl 2-furoate and Ethyl 2-furoate are well separated, but I cannot separate Methyl 2-furoate from Methyl 3-furoate (isomer). What column should I use?

A: Switch from a non-polar (5%-phenyl) phase to a polar Polyethylene Glycol (WAX) phase.

Isomers like 2-furoates and 3-furoates have nearly identical boiling points and mass spectra. A standard non-polar column (e.g., DB-5MS, HP-5) separates primarily by boiling point, which is insufficient here.

  • The Mechanism: A WAX column (e.g., DB-WAX, HP-INNOWax) separates based on hydrogen bonding and dipole-dipole interactions. The position of the carboxylate group on the furan ring (2- vs 3-position) alters the electron density and the dipole moment of the molecule. The WAX phase can exploit this subtle polarity difference to achieve baseline resolution.

  • Evidence: Research indicates that polar stationary phases provide superior resolution for furanic isomers compared to non-polar phases, which often result in peak overlap or shoulders [1, 2].

Table 1: Column Selection Guide for Alkyl Furoates

Co-elution ScenarioRecommended PhaseMechanism of ActionTypical Column
Furoate vs. Hydrocarbon Polar (WAX)Dipole interaction retains furoate; hydrocarbons elute early.DB-WAX, HP-INNOWax
Furoate vs. Terpene Mid-Polar (35% Phenyl)Pi-pi interactions with the aromatic furan ring.DB-35MS
2-Furoate vs. 3-Furoate Polar (WAX)Shape selectivity and dipole moment differentiation.DB-WAX
General Screening Non-Polar (5% Phenyl)Boiling point separation (Robust, high temp limit).HP-5MS, DB-5

Part 2: Mass Spectrometry & Data Processing (The Software Fix)

Q: I cannot change my column or method time. How can I quantify Methyl 2-furoate in the presence of a co-eluting peak?

A: Utilize Selected Ion Monitoring (SIM) or Mass Spectral Deconvolution if collecting Scan data.

If physical separation is impossible, you must achieve "spectral resolution."

  • Technique 1: Unique Ion Selection (SIM)

    • Alkyl furoates typically fragment to yield a strong base peak at m/z 95 (the furoyl cation,

      
      ) and m/z 39 .
      
    • Identify a unique ion for the co-eluting contaminant. If the contaminant is a terpene, it might have strong ions at m/z 93 or 136.

    • Protocol: Set the MS to acquire only the unique ions for the furoate (Quant ion: 95, Qualifier: 39) and the contaminant. You can then integrate the m/z 95 trace independently of the contaminant's trace.

  • Technique 2: Deconvolution (AMDIS)

    • Use software like AMDIS (Automated Mass Spectral Deconvolution and Identification System).

    • Mechanism: The software analyzes the "scan-to-scan" variance. Even if two peaks overlap by 90%, the leading edge will be richer in Compound A and the trailing edge richer in Compound B. The algorithm mathematically extracts the "pure" spectrum of the furoate from the mixed signal [3, 4].

Q: How do I validate that my "deconvoluted" peak is actually pure?

A: Use the "Ion Ratio Stability" test.

  • Select three characteristic ions for the alkyl furoate (e.g., m/z 95, 39, and the molecular ion).

  • Plot the ratio of Ion A / Ion B across the width of the peak.

  • Pass Criteria: If the peak is pure, the ratio should remain constant (flat line) across the peak.

  • Fail Criteria: If the ratio slopes or dips, a co-eluting compound is interfering with one of the ions.

Part 3: Visual Troubleshooting Workflows

Workflow 1: Decision Tree for Co-elution Resolution

CoElutionFix Start Start: Co-elution Detected CheckMS Check Mass Spectrum (Isomers vs. Matrix?) Start->CheckMS Isomer Isomer Co-elution (e.g., 2- vs 3-furoate) CheckMS->Isomer Identical Spectra Matrix Matrix Interference (e.g., Furoate vs. Terpene) CheckMS->Matrix Different Spectra ChangeCol Change to Polar Column (WAX Phase) Isomer->ChangeCol OptimizeTemp Optimize Temp Ramp (Lower rate / Mid-ramp hold) Matrix->OptimizeTemp Success Resolution Achieved ChangeCol->Success Deconvolution Apply Spectral Deconvolution (AMDIS / Unique Ion Extraction) OptimizeTemp->Deconvolution Still Overlapping OptimizeTemp->Success Separation > 0.5 min Deconvolution->Success

Caption: Logical decision tree for selecting the correct resolution strategy based on the nature of the co-eluting partner.

Part 4: Standardized Experimental Protocol

Method: Optimized Separation of Methyl & Ethyl Furoates in Food Matrices Instrument: GC-MS (Single Quadrupole)

1. Sample Preparation:

  • Extraction: Solid Phase Microextraction (SPME) using a DVB/CAR/PDMS fiber (covers wide polarity range) is recommended for volatile furoates [1, 5].

  • Incubation: 40°C for 20 mins with agitation.

2. GC Parameters:

  • Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm). Reason: Superior selectivity for polar esters.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 240°C.

3. Temperature Program:

  • Initial: 40°C hold for 2 min. (Traps volatiles).

  • Ramp 1: 5°C/min to 100°C. (Slow ramp for resolving low-boiling co-elutants).

  • Ramp 2: 10°C/min to 240°C.[1]

  • Hold: 5 min at 240°C.

4. MS Parameters:

  • Source Temp: 230°C.

  • Scan Range: m/z 35–300.

  • SIM Groups (for Quantification):

    • Methyl 2-furoate: Target 95 , Qualifiers 39, 126 .

    • Ethyl 2-furoate: Target 95 , Qualifiers 39, 140 .

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry . Molecules, 2023.[2] Link

  • Resolution of isoborneol and its isomers by GC/MS . Chirality, 2018. Link

  • Enhancing gas chromatography-mass spectrometry resolution and pure analyte discovery using intra-chromatogram elution profile matching . Journal of Chromatography A, 2024. Link

  • Co-Elution: The Achilles' Heel of Chromatography . Axion Labs, 2025.[3] Link

  • Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS . Shimadzu Application News, 2020. Link

Sources

Improving the yield and purity of distilled Octyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist, Chemical Process Optimization Group

Welcome to the Esterification Process Optimization Center

Current Status: System Operational Subject: Octyl 2-furoate (CAS: 39251-88-2) Critical Parameter: Thermal Instability of Furan Ring

Hello. I understand you are struggling with the yield and purity of Octyl 2-furoate. This is a common bottleneck. While simple alkyl esters are forgiving, furan derivatives are deceptively difficult. The furan ring is electron-rich and prone to acid-catalyzed polymerization and oxidative ring-opening, particularly at the elevated temperatures required to distill a C8 ester.

If your product is turning black during distillation or your yield is stuck below 70%, the issue is likely not your column—it is your thermal history and acid management .

Below is the technical guide designed to stabilize your workflow.

Module 1: The "Golden Path" Workflow

Before addressing specific failures, we must establish a baseline protocol. Most purity issues in distillation originate in the reaction flask. You cannot distill high-purity product from a crude mixture contaminated with residual mineral acid.

Visualizing the Critical Control Points:

G Start Reactants: 2-Furoic Acid + 1-Octanol Reaction Esterification (Dean-Stark, Toluene) < 140°C Start->Reaction Check1 Decision: Is conversion >98%? Reaction->Check1 Check1->Reaction No (Continue Reflux) Quench Neutralization Wash (Sat. NaHCO3) CRITICAL STEP Check1->Quench Yes Dry Drying (MgSO4 + Rotovap) Quench->Dry Distill High Vacuum Distillation (< 1 mmHg) Dry->Distill Product Pure Octyl 2-furoate (Clear/Pale Straw Liq.) Distill->Product Main Fraction (126-127°C)

Figure 1: Optimized workflow for Octyl 2-furoate synthesis. Note the critical neutralization step prior to thermal exposure.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My crude product turns into a black tar as soon as I start heating it for distillation. Why?

Diagnosis: Acid-Catalyzed Polymerization. The Science: 2-Furoic acid derivatives are thermally stable up to ~130°C in neutral conditions [1]. However, in the presence of trace strong acids (like the p-TSA or H2SO4 used as catalysts), the furan ring undergoes rapid polymerization and decarboxylation above 100°C.

The Fix:

  • Neutralize Aggressively: You must wash the organic phase with saturated Sodium Bicarbonate (NaHCO3) twice before removing the solvent.

  • Verify pH: Check the pH of the aqueous waste from the wash. It must be alkaline (pH 8-9). If it is neutral or acidic, your product still contains catalyst.

  • Inhibitors: Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1% w/w to the distillation pot to prevent oxidative polymerization [2].

Q2: I cannot separate the 1-Octanol from the Octyl 2-furoate. They co-distill.

Diagnosis: Insufficient Delta T (Temperature difference) or Azeotrope formation. The Science:

  • 1-Octanol BP: ~195°C (atm) / ~70°C (1 mmHg)

  • Octyl 2-furoate BP: ~300°C (extrapolated atm) / 126-127°C (1 mmHg) [3]

There is a ~50°C difference under vacuum. Separation should be easy. If they co-distill, you are likely distilling too fast (flooding the column) or your vacuum is fluctuating.

The Fix:

  • Use a Vigreux Column: Do not use a simple distillation head. Add a 20cm Vigreux column to increase theoretical plates.

  • The "Fore-run" Strategy:

    • Heat until the head temperature stabilizes at ~70°C (at 1 mmHg). Collect this fraction; it is your unreacted Octanol.

    • When the temp spikes to ~125°C, switch receivers. This is your product.

  • Stoichiometric Shift: Instead of using excess Octanol (which is hard to distill off), use a slight excess of 2-Furoic Acid (1.1 eq) .

    • Why? Unreacted Furoic acid is solid and soluble in base. It washes out completely in the NaHCO3 step (forming sodium 2-furoate), leaving you with pure product and no solvent to distill off [4].

Q3: My yield is low (<60%) despite long reflux times.

Diagnosis: Equilibrium limitation (Water presence). The Science: Fischer esterification is an equilibrium reaction (


). If water remains, the reaction stops or reverses.

The Fix:

  • Azeotropic Removal: Are you using Toluene? It forms an azeotrope with water and boils at 110°C. This protects the furan ring from overheating (unlike Xylene, which boils at 140°C—too close to the decomposition point of furoic acid) [5].

  • Dean-Stark Trap: Ensure your trap is actually collecting water. If the toluene is "wet," the reaction stalls.

Module 3: Technical Specifications & Data

Use this table to calibrate your vacuum controller and heating mantle.

Table 1: Physical Properties & Distillation Parameters

CompoundMolecular WeightBP (Atmospheric)BP (1.0 mmHg)Solubility (Water)Role
Octyl 2-furoate 224.30 g/mol ~306°C (Est)126 - 127°C [3]InsolubleProduct
1-Octanol 130.23 g/mol 195°C~70°CInsolubleReagent
2-Furoic Acid 112.08 g/mol 230°C (Sublimes)N/A (Solid)Soluble (Hot)Reagent
Toluene 92.14 g/mol 110.6°C< 0°CInsolubleSolvent

Module 4: Validated Protocol (Step-by-Step)

1. Synthesis:

  • Charge a flask with 1.0 eq 1-Octanol , 1.1 eq 2-Furoic Acid , and 0.01 eq p-TSA (catalyst).

  • Add Toluene (approx. 3 mL per gram of reactant).

  • Attach a Dean-Stark trap and reflux.[1] Monitor water collection. Stop when water volume matches theoretical yield.

2. Workup (The Purity Step):

  • Cool mixture to room temperature.

  • Wash 1: Saturated NaHCO3 (removes excess Furoic Acid and p-TSA). Caution: CO2 evolution.

  • Wash 2: Brine (saturated NaCl).

  • Dry organic layer over Anhydrous MgSO4. Filter.

  • Remove Toluene via Rotary Evaporator (bath temp < 50°C).

3. Distillation:

  • Transfer crude oil to a round-bottom flask. Add a stir bar.

  • Connect high vacuum pump (< 1 mmHg capability).

  • Fraction 1 (Fore-run): Raise bath temp slowly. Collect distillate coming over at < 80°C (Residual Octanol/Toluene).

  • Fraction 2 (Main Cut): Raise bath temp until head temp reads 126-127°C . Collect clear, slightly viscous liquid.

  • Stop distillation if pot residue becomes viscous/black to avoid explosion risk from decomposition.

References

  • Wikipedia Contributors. (n.d.). 2-Furoic acid.[2][3][4][5] Wikipedia. Retrieved February 6, 2026, from [Link]

  • Delatour, T., et al. (2020).[6] Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan. PubMed.[7][8] Retrieved February 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). Octyl 2-furoate Physical Properties. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (1927). 2-Furoic Acid Synthesis and Purification. Organic Syntheses, Coll. Vol. 1, p.276. Retrieved February 6, 2026, from [Link]

  • ResearchGate Discussion. (2016). How to purify esterification product? Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Impurity Profiling & Troubleshooting for Synthetic Octyl 2-Furoate

[1]

To: Research Scientists, Process Chemists, and QC Analysts From: Technical Applications Group Subject: Characterization, Troubleshooting, and Impurity Management for Octyl 2-Furoate

Introduction

Octyl 2-furoate (CAS: 39251-88-2) is a valuable intermediate in the synthesis of pharmaceutical APIs and flavor compounds.[1] While the esterification of 2-furoic acid with 1-octanol appears straightforward, the sensitivity of the furan ring to acidic conditions and oxidation introduces a unique profile of impurities that can confound standard analysis.

This guide moves beyond generic protocols. It addresses the specific chemical behavior of the furoate moiety, providing a causal link between synthetic conditions and the impurities observed in your chromatograms.

Module 1: The Impurity Landscape

Origin of Impurities

In a typical Fischer esterification or transesterification, impurities do not appear randomly; they are mechanistic consequences of the reaction environment.

Impurity TypeSpecific CompoundOrigin / MechanismDetection Method
Starting Material 2-Furoic Acid Incomplete conversion; Hydrolysis of ester due to wet workup.[1]HPLC (Polar), GC (Derivatization required)
Starting Material 1-Octanol Excess reagent used to drive equilibrium.[1]GC-MS (Early eluting)
Degradant Levulinic Acid Esters Acid-Catalyzed Ring Opening: The furan ring is acid-sensitive.[1][2] In the presence of H⁺ and trace water, the ring opens to form 4-oxopentanoic acid derivatives.GC-MS / NMR
Degradant Furan / Decarboxylated species Thermal decarboxylation of free furoic acid in the GC injector port (Artifact) or reactor.[1]GC-MS (Very volatile)
Oligomers Furan Resins Acid-catalyzed polymerization of the furan ring (darkening of product).[1]HPLC-UV (Broad baseline hump), GPC
Visualizing the Degradation Pathway

The following diagram illustrates the critical instability pathway of the furan ring under acidic conditions—a common issue when using sulfuric acid or p-TSA as catalysts.

FuranDegradationOctylFuroateOctyl 2-Furoate(Target)ProtonatedProtonated Intermediate(Unstable)OctylFuroate->Protonated+ H+ (Catalyst)RingOpenRing-OpenedEnol/AldehydeProtonated->RingOpen+ H2O (Trace)PolymerFuran Resin(Dark Oligomers)Protonated->PolymerPolymerization(Heat/Conc. Acid)LevulinateOctyl Levulinate(Major Impurity)RingOpen->LevulinateIsomerization

Figure 1: Acid-catalyzed degradation pathways of Octyl 2-furoate. Note that trace water triggers ring opening, while anhydrous acid promotes polymerization.

Module 2: Analytical Troubleshooting (Q&A)

This section addresses specific anomalies you may encounter during analysis.

Scenario A: GC-MS Anomalies

Q: I see a "ghost peak" eluting before my solvent or very early in the chromatogram. It matches the mass spectrum of Furan.[1] Is my product decomposing?

  • Diagnosis: Likely Injector-Port Decarboxylation .[1]

  • Mechanism: Free 2-furoic acid (residual starting material) is thermally unstable.[1] At typical injector temperatures (250°C+), it decarboxylates to form furan (MW 68) and CO₂ inside the instrument.

  • Validation:

    • Inject a pure standard of 2-furoic acid.[1] If you see the furan peak, the issue is thermal artifacting, not bulk degradation.

    • Derivatize your sample (TMS-diazomethane or BSTFA) before injection.[1] If the furan peak disappears and a silyl-ester peak appears, the precursor was the free acid.

Q: My main peak is asymmetrical (tailing).

  • Diagnosis: Column Overload or Activity .

  • Mechanism: Furoate esters are polar.[1] If you are using a non-polar column (e.g., DB-5), the ester moiety may interact with active silanol sites.

  • Solution:

    • Dilute the sample (0.1 mg/mL).[1]

    • Switch to a mid-polarity column (e.g., DB-1701 or DB-WAX) which often provides better peak shape for furan derivatives.[1]

Scenario B: Physical Appearance & HPLC

Q: My freshly distilled product is clear, but it turns yellow/brown after 24 hours. Why?

  • Diagnosis: Autoxidation or Acid Residue .[1]

  • Mechanism: The furan ring is electron-rich and susceptible to oxidation by air, forming conjugated diketones that are highly colored (chromophores).[1] Alternatively, residual acid catalyst (p-TSA/H₂SO₄) is slowly polymerizing the ring.[1]

  • Corrective Action:

    • Wash Thoroughly: Ensure the final organic layer was washed with saturated NaHCO₃ to remove all acid traces.[1] Check pH of the aqueous wash; it must be alkaline.[1]

    • Storage: Store under Argon/Nitrogen in amber vials. Add a stabilizer like BHT (0.1%) if downstream applications permit.[1]

Module 3: Comprehensive Characterization Workflow

To fully certify a batch of Octyl 2-furoate, a single technique is insufficient.[1] Use this orthogonal approach.

AnalysisWorkflowcluster_VolatilesVolatile Impurities (GC-MS)cluster_NonVolatilesNon-Volatile/Polar (HPLC-UV)SampleCrude Octyl 2-FuroateGCGC-MS Analysis(DB-WAX Column)Sample->GCHPLCHPLC Analysis(C18, Acidic Mobile Phase)Sample->HPLCOctanolID: Residual OctanolGC->OctanolLevulinateID: Ring-Opened EstersGC->LevulinateDecisionPurity AssessmentOctanol->DecisionLevulinate->DecisionAcidID: Residual Furoic AcidHPLC->AcidPolymerID: Oligomers/ResinsHPLC->PolymerAcid->DecisionPolymer->DecisionActionRemediation StrategyDecision->ActionIf Purity < 98%

Figure 2: Orthogonal workflow for detecting both volatile synthetic byproducts and non-volatile degradation products.

Protocol: Validated HPLC Method for Furoic Acid Detection

Since GC-MS can artificially decarboxylate furoic acid, HPLC is the gold standard for quantifying the unreacted starting material.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Keeps acid protonated for retention).[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Furoate strong absorption) and 210 nm (Octanol/impurities).[1]

  • Expected Elution:

    • 2-Furoic Acid: ~2-4 min (Early eluting, sharp).[1]

    • Octyl 2-furoate: ~12-15 min.

    • Octanol: ~10-12 min (Weak UV signal).[1]

Module 4: Remediation Strategies

If your batch fails specification, use these targeted purification steps based on the identified impurity.

Impurity IdentifiedRemoval StrategyTechnical Note
Residual 2-Furoic Acid Alkaline Wash: Wash organic phase with 5% NaHCO₃.[1]Do not use strong bases (NaOH) or heat, as this may hydrolyze the ester back to the acid.
Residual 1-Octanol High-Vacuum Distillation: Octanol b.p. is significantly lower than Octyl 2-furoate.[1]Ensure vacuum is <1 mbar to keep pot temperature below 150°C, preventing polymerization.[1]
Colored Polymers Activated Charcoal / Silica Plug: Pass crude oil through a short pad of silica gel eluting with Hexane/EtOAc (9:1).[1]Polymers are highly polar and will stick to the silica baseline.[1]

References

  • Synthesis & Properties of Furoic Acid Derivatives

    • Org.[1][3][4][5][6][7] Synth. 1941, Coll.[1][5] Vol. 1, 276. "2-Furoic Acid".[1][4][8][9][10]

    • Source: [1]

  • Furan Ring Stability & Ring Opening

    • Green Chem., 2016, 18, 5552.[1] "Acid-catalyzed ring opening of furan derivatives".

    • Source: [1]

  • Analytical Methods for Furan Derivatives

    • J. Chromatogr.[1] A, 2005, 1085, 1, 131-136.[1] "Analysis of furan in foods by headspace GC-MS".

    • Source: [1]

  • Safety & Toxicology (JECFA)

    • WHO Food Additives Series: Octyl 2-furoate safety assessment.[1]

    • Source:

Enhancing the long-term stability of Octyl 2-furoate formulations

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing the Long-Term Stability of Octyl 2-Furoate Formulations Department: Application Science & Technical Support Target Audience: Formulation Scientists, Analytical Chemists, and R&D Leads[1]

Executive Technical Overview

Octyl 2-furoate (CAS: 39251-88-2) presents a dual stability challenge common to furoate esters: hydrolytic susceptibility of the ester linkage and oxidative sensitivity of the electron-rich furan ring.[1] While its high lipophilicity (LogP ~4.[1]6) offers some protection against aqueous hydrolysis in suspension, solubilized forms (e.g., in co-solvents or emulsified systems) are vulnerable.

Successful long-term stability requires a "Defense-in-Depth" strategy: controlling water activity (


), optimizing pH to the ester's stability window, and mitigating radical-induced furan ring opening.[1]

Troubleshooting Guide & FAQs

Category A: Hydrolysis & pH Drift

Q1: We are observing a downward pH drift and a corresponding decrease in assay potency over 3 months at 40°C. What is the mechanism? A: You are likely observing autocatalytic hydrolysis .

  • Mechanism: The ester bond hydrolyzes to release 2-furoic acid and 1-octanol.[1] The generated furoic acid lowers the bulk pH.[1] Since ester hydrolysis is acid-catalyzed, this drop in pH accelerates further degradation (autocatalysis).[1]

  • Diagnostic: Check for the specific emergence of the 2-furoic acid peak in your HPLC (typically elutes earlier than the parent peak on C18).[1]

  • Corrective Action:

    • Buffer Capacity: Increase the molarity of your buffer system. A simple pH adjustment is insufficient; you need buffering capacity.[1]

    • Target pH: Shift your formulation pH to 4.5 – 5.5 . Most furoate esters exhibit a "V-shaped" pH-rate profile with maximum stability in this slightly acidic window.[1] Avoid pH > 7.0 completely.[1]

Q2: Our formulation is non-aqueous (an oil blend), yet we still see hydrolysis. How is this possible? A: This is often due to hygroscopic excipients or trace moisture in the oil phase.[1]

  • Root Cause: Excipients like Ethanol, Glycerin, or PEG can carry significant "bound" water.[1] Even 0.5% water content in a "anhydrous" system can drive hydrolysis over 6-12 months.[1]

  • Protocol:

    • Switch to "Super-Refined" or low-moisture grade excipients.[1]

    • Add a molecular sieve or desiccant packet to the stability packaging.

    • Critical: Measure the Water Activity (

      
      ), not just moisture content. Hydrolysis correlates more strongly with 
      
      
      
      .[1]
Category B: Discoloration & Oxidation

Q3: The formulation turns yellow/amber upon exposure to light, even though the assay remains >98%. A: This indicates furan ring oxidation or photolysis , likely forming highly colored polymeric byproducts (humins) or ring-opened unsaturated aldehydes.

  • Mechanism: The furan ring is electron-rich (aromatic).[1] UV light or singlet oxygen can attack the C2/C5 positions, leading to ring opening and polymerization. These byproducts have high extinction coefficients, causing visible color change even at trace (non-assay impacting) levels.

  • Corrective Action:

    • Chelation: Add Disodium EDTA (0.05-0.1%) to sequester transition metals (Fe, Cu) that catalyze radical formation.[1]

    • Antioxidants: Incorporate a radical scavenger.[1][2] BHT (Butylated Hydroxytoluene) or Tocopherol are highly effective for lipophilic furoates.

    • Packaging: Switch to amber glass or opaque containers immediately.

Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes for Octyl 2-furoate. Use this to guide your impurity identification.

OctylFuroateDegradation cluster_0 Critical Control Points OF Octyl 2-Furoate (Parent API) FA 2-Furoic Acid (Acidic Impurity) OF->FA Hydrolysis (Acid/Base Catalyzed) + H2O OCT 1-Octanol (Lipophilic) OF->OCT + H2O RO Ring-Opened Aldehydes/Polymers (Yellowing) OF->RO Oxidation/Photolysis (Light/O2/Metals) CCP1 Maintain pH 4.5-5.5 CCP1->FA Prevents CCP2 Protect from Light CCP2->RO Prevents CCP3 Add Antioxidants CCP3->RO Prevents

Caption: Primary degradation pathways of Octyl 2-furoate showing hydrolytic cleavage (yielding acid) and oxidative ring opening (yielding color).

Experimental Protocols: Stability Validation

Protocol A: Forced Degradation (Stress Testing)

Purpose: To validate your analytical method and identify potential degradants.[3]

Stress ConditionProcedureTarget EndpointNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrs10-20% DegradationMonitor for 2-Furoic Acid.[1]
Base Hydrolysis 0.1 N NaOH, RT, 1-4 hrs10-20% DegradationReaction is rapid; quench quickly to avoid secondary degradation.[1]
Oxidation 3% H₂O₂ at RT, 24 hrs5-10% DegradationWatch for "hump" peaks (polymers) in chromatogram.[1]
Photostability 1.2M lux-hours (ICH Q1B)N/ACompare Dark Control vs. Exposed.[1] Check for color change.
Protocol B: HPLC Method Parameters (Recommended)
  • Column: C18 (L1), 4.6 x 150mm, 3-5 µm (e.g., Zorbax Eclipse or equivalent).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of furoic acid, improving retention).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Furoate specific) and 210 nm (Universal).

Formulation Decision Tree

Use this logic flow to select the correct stabilization strategy for your specific vehicle.

FormulationLogic Start Start: Define Vehicle Type IsWater Is Water Present? Start->IsWater Aqueous Aqueous / Emulsion IsWater->Aqueous Yes NonAqueous Anhydrous (Oil/Solvent) IsWater->NonAqueous No Buffer Step 1: Buffer to pH 4.5-5.5 (Citrate or Acetate) Aqueous->Buffer Chelator Step 2: Add EDTA (0.05%) Buffer->Chelator Surfactant Step 3: Use Micellar Shielding (Polysorbates/Cyclodextrins) Chelator->Surfactant Final Stable Formulation Surfactant->Final Moisture Step 1: Limit Moisture (Low water grade excipients) NonAqueous->Moisture Antiox Step 2: Add Antioxidant (BHT or Tocopherol) Moisture->Antiox Packaging Step 3: Nitrogen Purge Headspace Antiox->Packaging Packaging->Final

Caption: Decision tree for stabilizing Octyl 2-furoate based on formulation vehicle (Aqueous vs. Anhydrous).

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[1][4] Safety evaluation of certain food additives: Octyl 2-furoate (No. 750).[1][4][5] WHO Food Additives Series 46.[1] Link

  • PubChem. (n.d.).[1][4] Octyl 2-furoate (Compound Summary).[1][4][5][6] National Library of Medicine.[1] Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link

  • Delatour, T., et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol.[1][7] Food Chemistry.[1][6] Link

  • The Good Scents Company. (n.d.). Octyl 2-furoate Material Safety and Properties.[1][5][8]Link

Sources

Methods for removing residual catalyst from Octyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Octyl 2-Furoate Purification Authorized Internal Guide for Process Chemistry & R&D

Introduction: The Stability Challenge

You are likely accessing this guide because your Octyl 2-furoate batch is exhibiting instability, unexpected coloration (darkening), or acidic drift.

The Core Problem: Octyl 2-furoate is an ester derived from a furan ring. Unlike simple aliphatic esters, the furan moiety is sensitive to acid-catalyzed polymerization and oxidation. Leaving residual catalyst (p-Toluenesulfonic acid, Sulfuric acid, or Lewis acids) in the crude oil is not just an impurity issue—it is a stability hazard. Even trace acidity can catalyze the hydrolysis of the ester back to Octyl alcohol and Furoic acid, or initiate ring-opening polymerization, turning your clear yellow oil into a black tar.

This guide provides self-validating protocols to ensure complete catalyst removal.

Quick Diagnostic: Select Your Catalyst

If you used...Primary IssueGo To Module
p-Toluenesulfonic Acid (pTSA) /

Acidity, Hydrolysis RiskModule A
Titanates / Tin Salts (Lewis Acids) Metal Residue, HazeModule B
Amberlyst / Zeolites (Solid Acid) Fine ParticulatesModule C
Any Catalyst (Final Purification) Persistent Color/OdorModule D

Module A: Homogeneous Acid Removal (pTSA / Sulfuric Acid)

Context: The most common synthesis route is Fischer esterification. The catalyst is soluble in the reaction matrix.

Q: I washed with water, but the pH is still acidic. Why? A: Octyl 2-furoate is highly lipophilic (hydrophobic). Simple water washes fail because the acid catalyst (especially pTSA) prefers the organic interface or is trapped in micro-emulsions. You need a chemical base to deprotonate the acid, forcing it into the aqueous layer as a salt.

Protocol: The "Buffered Quench" System

  • Dilution: Dilute your crude reaction mixture with a non-polar solvent (Hexane or Ethyl Acetate) at a 1:1 ratio. Do not wash the neat oil.

  • Neutralization: Wash with 10% Sodium Bicarbonate (

    
    ) .
    
    • Critical Step: Add base slowly. Furoic acid residues will release

      
      .
      
  • Validation: Test the pH of the aqueous layer. It must be pH 8-9. If pH < 7, repeat the wash.

  • The Brine Break: Follow with a saturated Brine (NaCl) wash. This pulls residual water out of the organic phase and breaks emulsions.

Q: The layers aren't separating (Emulsion). What do I do? A: The octyl chain acts like a surfactant tail, while the furoate head is polar. This creates stable emulsions.

  • Immediate Fix: Add solid Sodium Chloride (NaCl) directly to the separatory funnel and shake. This increases the density difference and ionic strength.

  • Secondary Fix: Filter the entire emulsion through a pad of Celite (diatomaceous earth). The Celite breaks the surface tension of the micro-droplets.

Module B: Metal Catalyst Removal (Titanates/Tin)

Context: Transesterification often uses Titanium(IV) isopropoxide or Tin oxides. These do not wash out with simple water; they hydrolyze into gelatinous hydroxides that clog filters.

Q: My product is hazy/cloudy after workup. Is this water? A: Likely not. It is colloidal Titanium dioxide (


) or Tin oxide. Standard filtration will fail as the particles are sub-micron.

Protocol: The "Chelation & Adsorption" Method

  • Hydrolysis: Add 2% water (w/w) to the crude reaction mixture and heat to 60°C for 30 minutes. This forces the metal alkoxides to precipitate fully.

  • Adsorption: Add 1-2% Activated Carbon and 1% Silica Gel to the mixture.

    • Mechanism:[1][2][3][4] Carbon absorbs colored organic byproducts; Silica adsorbs the metal hydroxides.

  • Filtration: Filter hot through a 0.45

    
    m PTFE membrane  or a tight Celite bed.
    
  • Validation: The filtrate must be optically clear (Sparkle Test). Any haze indicates residual metal colloids.

Module C: Heterogeneous Catalyst Removal (Solid Acids)

Context: You used Amberlyst-15 or similar resins.

Q: I filtered the beads, but the product is turning dark in storage. A: You likely have "catalyst fines"—microscopic fragments of the resin generated by stir-bar grinding. These fines continue to catalyze decomposition in the storage bottle.

Protocol: The Double-Stage Filtration

  • Primary Separation: Decant or coarse-filter to remove bulk beads.

  • Polishing: Pass the crude oil through a 0.2

    
    m syringe filter  or a sintered glass funnel (Grade 4).
    
  • Validation: Take a 1 mL aliquot, mix with 1 mL water, and test the pH of the water. It should be neutral (pH 7). If acidic, fines are still present.

Module D: Final Polishing (Vacuum Distillation)

Context: This is the only way to ensure 99.9% purity and remove high-molecular-weight colored polymers.

Q: At what temperature should I distill Octyl 2-furoate? A: Do NOT distill at atmospheric pressure.

  • Atmospheric Boiling Point: ~306°C (Estimated).

  • Risk:[5][6][7] Furoates decompose rapidly above 200°C.

Protocol: High-Vacuum Distillation

  • Setup: Short-path distillation head with a vigorous stir bar (to prevent bumping).

  • Vacuum Requirement: < 1.0 mmHg (Torr).

  • Target Range:

    • At 0.5 mmHg, expect boiling between 130°C - 150°C .

    • Note: The first fraction (fore-run) will contain unreacted Octanol. Discard this.

  • Validation: The main fraction should be colorless to pale yellow.

Visual Troubleshooting Guides

Figure 1: The Universal Purification Workflow

A logical flow to determine the order of operations for maximum purity.

G Start Crude Reaction Mix Quench 1. Quench/Dilute (Add Hexane/EtOAc) Start->Quench Wash 2. Chemical Wash (NaHCO3 for Acid Chelation for Metals) Quench->Wash PhaseSep 3. Phase Separation (Remove Aqueous) Wash->PhaseSep Dry 4. Drying (MgSO4 + Filtration) PhaseSep->Dry Distill 5. Vacuum Distillation (<1 mmHg, ~140°C) Dry->Distill If Color/Purity Critical Final Pure Octyl 2-Furoate Dry->Final If crude is sufficient Distill->Final

Figure 2: Emulsion & Haze Troubleshooting

Decision tree for handling phase separation issues common with octyl esters.

Emulsion Problem Post-Wash Issue? Cloudy Cloudy/Hazy Organic Layer Problem->Cloudy Emulsion No Distinct Layers (Emulsion) Problem->Emulsion Action3 Dry with MgSO4 (Chemical Drying) Cloudy->Action3 Action1 Add Saturated Brine & Shake Gently Emulsion->Action1 First Step Action2 Filter through Celite Pad Action1->Action2 If fails Check Check Clarity Action2->Check Action3->Check Check->Action2 Still Hazy (Metal Colloids?) Distill Proceed to Distillation Check->Distill Clear

Summary Data Table: Catalyst Removal Efficiency

MethodTarget CatalystEfficiencyProsCons
Bicarbonate Wash pTSA,

High (>98%)Simple, ScalableRisk of emulsions with octyl chains.
Silica Adsorption Titanates, TinHigh (>95%)Removes colloidal metalsProduct loss on silica; slow filtration.
Vacuum Distillation All (Non-volatiles)Very High (>99.9%)Removes color & polymersRequires specialized glassware; thermal risk.
Water Wash Only pTSALow (<60%) CheapIneffective. pTSA partitions into octyl furoate.

References

  • Vogel's Textbook of Practical Organic Chemistry. Section: Preparation of Esters; Purification Techniques. 5th Edition. Longman Scientific & Technical.
  • Sigma-Aldrich (Merck) . Octyl 2-furoate Product Specification & Safety Data Sheet. (Verified for physical properties and solubility data).

  • PubChem Database . Compound Summary: Octyl 2-furoate (CID 100912). (Source for boiling point estimations and lipophilicity).

  • Org. Synth. Acid-Catalyzed Esterification Workup Procedures.[8][5] (General reference for Fischer esterification workups).

  • ResearchGate . Discussions on removing p-Toluenesulfonic acid from reaction mixtures. (Field insights on pTSA solubility in organic layers).

Sources

Preventing degradation of Octyl 2-furoate during thermal processing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Octyl 2-Furoate During Thermal Processing[1]

Welcome to the Furoate Stability Division. This technical hub is designed for process chemists and formulation scientists handling Octyl 2-furoate (CAS: 39251-88-2) .[1] Unlike simple aliphatic esters, furan-based esters possess a conjugated diene system within the ring, making them uniquely susceptible to thermal oxidation and acid-catalyzed ring opening.

This guide moves beyond basic handling to address the specific kinetic vulnerabilities of the furan moiety during heat stress.

Module 1: The Degradation Matrix (Diagnostics)

Before optimizing your process, you must identify the specific mode of failure. Octyl 2-furoate degrades via two distinct, often competing, pathways: Hydrolytic Cleavage and Oxidative Ring Opening .

Visualizing the Failure Modes

The following diagram maps the degradation logic. Use this to trace your observation (e.g., "Acrid Odor" or "Darkening") back to the chemical root cause.

DegradationPathways O2F Octyl 2-Furoate (Intact Ester) Heat Thermal Stress (>100°C) O2F->Heat Water Moisture/Acid Catalyst Heat->Water Pathway A: Hydrolysis Oxygen Oxygen (Air) + Radical Initiator Heat->Oxygen Pathway B: Auto-oxidation FuroicAcid 2-Furoic Acid (Solid precipitate) Water->FuroicAcid Ester Cleavage Octanol 1-Octanol (Fatty/Sharp Odor) Water->Octanol Decarb Furan + CO2 (Gas evolution) FuroicAcid->Decarb >140°C (Decarboxylation) RingOpen Ring Opening (Dicarbonyls) Oxygen->RingOpen Electrophilic Attack Polymer Polymerization (Black/Brown Tar) RingOpen->Polymer Aldol Condensation

Figure 1: Dual degradation pathways of Octyl 2-furoate.[1] Pathway A is driven by moisture/acidity; Pathway B is driven by oxygen/radicals.

Diagnostic Table: What is your sample telling you?
ObservationPrimary SuspectChemical MechanismCorrective Action
Yellowing / Darkening OxidationFormation of conjugated dicarbonyls (ring opening) followed by polymerization.[1]Exclude O2: Sparge with N2; Add BHT (100-500 ppm).
Acrid / Fatty Odor HydrolysisRelease of 1-Octanol and 2-Furoic acid.[1]Dry: Use molecular sieves; Neutralize acid traces before heating.[1]
Solid Precipitate Hydrolysis2-Furoic acid (MP: 133°C) crystallizing out of the oil.[1]Filter: Remove solids; check Acid Value (AV).
Gas Evolution DecarboxylationDecomposition of 2-Furoic acid into Furan + CO2 (High Heat >140°C).[1]Lower Temp: Switch to high-vacuum distillation (<1 mmHg).
Module 2: Critical Workflow Protocols
Protocol A: High-Vacuum Distillation (Purification)

The Challenge: Octyl 2-furoate has a high boiling point (~126°C at 1 mmHg) [1]. Heating it to its atmospheric boiling point (>250°C estimated) guarantees decomposition. You must reduce the thermal load.

Step-by-Step Methodology:

  • Pre-Treatment (Neutralization):

    • Measure the Acid Value (AV) of the crude. If AV > 1.0 mg KOH/g, wash with 5% NaHCO3 solution, then water.

    • Why? Acid acts as an autocatalyst for furan ring degradation.

  • Drying:

    • Dry the organic phase thoroughly over MgSO4.

    • Why? Water at 100°C+ will hydrolyze the ester bond rapidly [2].

  • Stabilization:

    • Add BHT (Butylated Hydroxytoluene) at 0.05% - 0.1% w/w to the boiling flask.

    • Why? BHT acts as a radical scavenger, preventing the oxidative chain reaction that opens the furan ring.

  • Vacuum Setup:

    • Equip a short-path distillation head.[1]

    • Target Vacuum: < 1.0 mmHg (Torr).

    • Target Mantle Temp: < 145°C.

    • Vapor Temp: Expect collection around 126-127°C [1].[1][2][3]

  • Inert Gas Bleed:

    • Use a Nitrogen capillary bleed. Do not use air to control vacuum. Oxygen at these temperatures is destructive [3].

Protocol B: Thermal Reaction Workup

Scenario: You are using Octyl 2-furoate as an intermediate in a heated reaction.

  • Solvent Selection: Avoid protic solvents (alcohols, water) if temperatures exceed 80°C. Use aprotic solvents (Toluene, DMF) to inhibit hydrolysis.

  • Atmosphere: Maintain a positive pressure of Nitrogen or Argon.

  • Quenching: If the reaction involved Lewis Acids, quench immediately with a buffered solution (pH 7) before any concentration steps.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why does my Octyl 2-furoate turn black even under vacuum? A: This is likely "leakage oxidation." Even under vacuum, micro-leaks can introduce enough oxygen to initiate radical polymerization of the furan ring.

  • Fix: Grease all joints thoroughly. Ensure your vacuum pump exhaust is not back-streaming oil mist.[1] Add a radical inhibitor (BHT or MEHQ) to the pot before heating.

Q2: Can I use acidic alumina to purify this compound? A: No. Furan derivatives are acid-sensitive.[1] Acidic surfaces can catalyze the opening of the furan ring (forming diketones) or hydrolysis of the ester.

  • Fix: Use Neutral Alumina or Silica Gel buffered with 1% Triethylamine if chromatography is necessary.

Q3: Is the degradation reversible? A: No. Once the furan ring opens or the ester hydrolyzes, the molecule is permanently altered.

  • Hydrolysis: Produces 2-furoic acid + octanol.[1] You would need to re-esterify (using DCC/DMAP) to recover, but separation is difficult.

  • Oxidation: Produces polymers (tar). This is irreversible.

Q4: What is the safe temperature limit for storage? A: Store below 25°C in amber glass (light catalyzes oxidation). For long-term storage (months), we recommend 4°C. Always purge the headspace with Nitrogen before sealing.

Module 4: Process Decision Tree

Use this logic flow to determine the safety of your proposed thermal step.

DecisionTree Start Start: Thermal Process Required CheckAV Check Acid Value (AV) Start->CheckAV IsAcidic Is AV > 1.0? CheckAV->IsAcidic Neutralize Neutralize (NaHCO3) & Dry (MgSO4) IsAcidic->Neutralize Yes CheckTemp Process Temp > 100°C? IsAcidic->CheckTemp No Neutralize->CheckTemp AddStab Add BHT (0.1%) + N2 Blanket CheckTemp->AddStab Yes VacuumCheck Can use Vacuum? CheckTemp->VacuumCheck No (Low Risk) AddStab->VacuumCheck Atmospheric STOP: High Risk of Polymerization VacuumCheck->Atmospheric No ProceedVac Proceed: <1 mmHg Max Mantle 145°C VacuumCheck->ProceedVac Yes

Figure 2: Go/No-Go Decision Tree for thermal processing of furan esters.[1]

References
  • The Good Scents Company. (n.d.). Octyl 2-furoate Physical Properties. Retrieved from [Link]

  • Delatour, T., et al. (2020).[4][5] "Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food." Food Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Retrieved from [Link]

  • Hoydonckx, H. E., et al. (2007). "Furfural and Derivatives."[2][4][6][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. (General reference for furan ring stability and autoxidation mechanisms).

Sources

Optimizing the performance of Octyl 2-furoate in coating formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Octyl 2-Furoate in Coating Formulations

Ticket ID: O2F-OPT-2026 Subject: Optimization of Octyl 2-Furoate as a Functional Plasticizer & Bio-active Additive Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist, Polymer Interfaces Division

Executive Summary: The Dual-Role Advantage

Welcome to the technical support hub for Octyl 2-furoate (O2F) . You are likely utilizing this ester for its unique dual functionality in pharmaceutical or specialty coatings:

  • Bio-based Plasticization: Its long alkyl chain (

    
    ) provides free-volume expansion in polymer matrices (Ethylcellulose, Acrylics), lowering the glass transition temperature (
    
    
    
    ).
  • Functional Bio-activity: The furan moiety offers inherent resistance to biofilm formation (antifouling) and acts as a high-potency flavor/masking agent in oral dosage forms.

This guide addresses the three most common failure modes reported by formulation scientists: Phase Separation (Blooming) , Oxidative Discoloration , and Curing Volatility .

Part 1: Troubleshooting Guide (Q&A)

Category A: Solubility & Phase Stability

Q1: "I am observing a hazy film or oily droplets on the surface of my cured coating. Is this 'blooming'?"

Dr. Thorne: Yes, this is classic syneresis (blooming) . Octyl 2-furoate is a lipophilic ester (LogP ~4.6). It has limited compatibility with highly hydrophilic polymers like HPMC or PVA.

  • The Mechanism: As the solvent evaporates, the polymer chains pack tighter. If the thermodynamic affinity (Hansen Solubility Parameter distance) between O2F and the polymer is too large, O2F is squeezed out of the matrix.

  • Corrective Action:

    • Switch Matrix: O2F performs best with hydrophobic polymers: Ethylcellulose (EC) , Cellulose Acetate , or Eudragit® RL/RS (Acrylics).

    • Add a Co-surfactant: If you must use a hydrophilic matrix, incorporate 1-5% Polysorbate 80 or Triethyl Citrate (TEC) as a coupling agent to bridge the solubility gap.

    • Check Loading: Do not exceed 15-20% w/w relative to the polymer mass without verifying miscibility via DSC (see Protocol A).

Category B: Stability & Color[1][2][3]

Q2: "My clear coating turns yellow/brown after curing at 60°C. Is the ester degrading?"

Dr. Thorne: You are likely seeing furan ring oxidation . While the ester bond is stable, the electron-rich furan ring is susceptible to oxidative opening or polymerization under heat and oxygen stress, especially in the presence of trace metals (from pigments like Iron Oxide).

  • The Mechanism: Radical attack at the C-5 position of the furan ring leads to ring-opening and the formation of conjugated chromophores (yellowing).

  • Corrective Action:

    • Antioxidant Shield: Add BHT (Butylated Hydroxytoluene) or Propyl Gallate at 0.05-0.1% to the coating solution.

    • Curing Atmosphere: If possible, cure in an inert atmosphere (

      
      ) or reduce curing temperature.
      
    • Chelation: If using mineral pigments, add EDTA to sequester catalytic metal ions.

Category C: Mechanical Performance

Q3: "The film is flexible initially but becomes brittle after 1 month of storage. Is the plasticizer evaporating?"

Dr. Thorne: This indicates fugacity (evaporation) or migration . Octyl 2-furoate has a boiling point of ~230°C (extrapolated), which is high, but it has a non-negligible vapor pressure.

  • The Mechanism: In "open" storage conditions, surface O2F evaporates, creating a concentration gradient that pulls more O2F from the bulk to the surface.

  • Corrective Action:

    • Curing Optimization: Do not cure above 45-50°C for extended periods. High heat drives off the plasticizer before the film sets.

    • Top-Coat Sealing: Apply a thin, hydrophilic top-coat (e.g., HPMC) to act as a barrier to the lipophilic O2F migration.

    • Molecular Weight Check: Consider blending O2F with a heavier plasticizer (e.g., Dibutyl Sebacate) to anchor it within the matrix.

Part 2: Comparative Data & Specifications

Table 1: Octyl 2-Furoate vs. Standard Plasticizers Use this table to calculate substitution ratios.

PropertyOctyl 2-Furoate (O2F)Triethyl Citrate (TEC)Dibutyl Sebacate (DBS)
Primary Function Plasticizer + Bio-activeStandard PlasticizerStrong Plasticizer
Molecular Weight 224.3 g/mol 276.3 g/mol 314.5 g/mol
LogP (Lipophilicity) ~4.6 (High)~0.8 (Low)~6.3 (Very High)
Water Solubility Insoluble (<10 mg/L)Soluble (65 g/L)Insoluble
Boiling Point ~230°C~294°C~345°C
Best Polymer Match Ethylcellulose, AcrylicsHPMC, PVAP, MethacrylicsEthylcellulose
Risk Factor Furan OxidationWater LeachingPhase Separation

Part 3: Visualization of Mechanisms

Figure 1: Plasticization & Failure Modes

This diagram illustrates how O2F inserts between polymer chains (Plasticization) and the two failure paths: Migration (Blooming) and Oxidation (Yellowing).

O2F_Mechanism cluster_0 Chemical Interaction Polymer Polymer Matrix (Rigid Chains) Plasticized Plasticized Film (Increased Free Volume) Polymer->Plasticized + O2F (Intercalation) O2F Octyl 2-Furoate (C8-Furan) O2F->Plasticized Bloom FAILURE: Blooming (Phase Separation) Plasticized->Bloom High Hydrophilicity (HPMC Matrix) Oxidation FAILURE: Yellowing (Furan Ring Opening) Plasticized->Oxidation Heat/O2 Exposure (No Antioxidant) Interaction Octyl Chain -> Spacing Furan Ring -> Pi-Pi Stacking

Caption: Figure 1. Mechanism of action for Octyl 2-furoate within a polymer matrix and common failure pathways triggered by incompatibility or oxidative stress.

Part 4: Validated Experimental Protocols

Protocol A: Determination of Miscibility Limit (DSC Method)

Use this protocol to determine the maximum amount of O2F your polymer can hold before blooming occurs.

  • Preparation: Prepare physical mixtures of Polymer:O2F at ratios of 95:5, 90:10, 85:15, and 80:20.

  • Melting: Melt-mix or solvent-cast these mixtures into films.

  • DSC Scan: Perform Differential Scanning Calorimetry (DSC) from -50°C to 150°C at 10°C/min.

  • Analysis:

    • Success: A single, shifted glass transition temperature (

      
      ) indicates miscibility.
      
    • Failure: Two distinct

      
       peaks (one for the polymer, one for the O2F) indicate phase separation.
      
    • Calculation: Plot

      
       vs. Weight Fraction (Fox Equation) to verify plasticization efficiency.
      
Protocol B: Accelerated Aging for Color Stability

Use this to validate your antioxidant system.

  • Coating: Coat glass slides with your formulation (approx. 100µm wet thickness).

  • Control: Prepare a sample without O2F and a sample with O2F but no antioxidant.

  • Exposure: Place slides in a convection oven at 60°C for 72 hours.

  • Measurement: Measure Yellowness Index (YI) using a colorimeter against a white standard.

  • Pass Criteria:

    
     compared to the initial reading.
    

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Safety evaluation of certain food additives: Octyl 2-furoate.[1] WHO Food Additives Series 46. Link

  • Escobar, J., et al. (2024).[2] Proof of Concept of Natural and Synthetic Antifouling Agents in Coatings.[3] Marine Drugs, 22(6), 291. (Demonstrates alkyl furoates as functional antifouling additives). Link

  • PubChem. (2025). Octyl 2-furoate Compound Summary. National Library of Medicine. Link

  • SpecialChem. (2024). Plasticizers in Plastic Compounds: Overview and Benefits. (General principles of ester plasticization). Link

Sources

Addressing matrix effects in the analysis of Octyl 2-furoate from environmental samples

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ENV-F-2024-OCT Subject: Troubleshooting Matrix Effects & Optimization of Octyl 2-Furoate Extraction Assigned Specialist: Senior Application Scientist, Environmental Division[1]

Diagnostic Hub: Is it Matrix Effect?

Before altering your extraction protocol, you must confirm that the signal irregularity is caused by the matrix (wastewater, soil, sediment) rather than instrumental drift.

The Symptom: You observe signal suppression (loss of sensitivity) or enhancement (unusually high signal) for Octyl 2-furoate in field samples compared to solvent standards, or retention time shifts.

Diagnostic Workflow: The Post-Extraction Spike

Do not rely solely on surrogate recovery. Perform a Post-Extraction Spike (PES) to quantify the Matrix Effect (%ME).

  • Prepare two aliquots:

    • Set A: Extract a blank matrix sample (e.g., clean river water or soil). Spike Octyl 2-furoate after extraction (into the final vial).

    • Set B: Prepare a pure solvent standard at the same concentration.

  • Calculate %ME:

    
    
    
    • Result < -20%: Ion Suppression (LC-MS) or Adsorption (GC-MS).[1]

    • Result > +20%: Signal Enhancement (Matrix-Induced Chromatographic Response).

Decision Tree: Mitigation Strategy

Matrix_Decision_Tree Start Diagnostic Result (%ME) Suppression Suppression (<-20%) Start->Suppression Enhancement Enhancement (>+20%) Start->Enhancement Neutral Neutral (-20% to +20%) Start->Neutral LC_Path LC-MS/MS Route Suppression->LC_Path If LC GC_Path GC-MS Route Suppression->GC_Path If GC Enhancement->GC_Path Proceed Proceed with Solvent Curves Neutral->Proceed LC_Fix1 Dilute & Shoot (Reduce Matrix Load) LC_Path->LC_Fix1 LC_Fix2 Switch Ionization (ESI to APCI) LC_Path->LC_Fix2 GC_Fix1 Change Liner (Deactivated Wool) GC_Path->GC_Fix1 GC_Fix2 Analyte Protectants (Sorbitol/Gulonolactone) GC_Path->GC_Fix2 Quant_Fix Implement Matrix-Matched Calibration or Standard Addition LC_Fix1->Quant_Fix LC_Fix2->Quant_Fix GC_Fix1->Quant_Fix GC_Fix2->Quant_Fix

Figure 1: Decision matrix for selecting the appropriate correction strategy based on %ME calculation.

Sample Preparation Protocol (The Primary Defense)

Compound Profile: Octyl 2-furoate (CAS 39251-88-2)[1][2][3]

  • LogP: ~4.6 - 4.7 (Highly Lipophilic) [1, 2].[1]

  • Solubility: Insoluble in water; soluble in alcohol/organic solvents.[3]

  • Stability Warning: As an ester, it is susceptible to hydrolysis in high pH (basic) environments [3].

Recommendation: Use Solid Phase Extraction (SPE) with a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. HLB is preferred over C18 for environmental water because it resists drying out and handles the complex mix of humic acids better.

Optimized SPE Workflow
StepParameterTechnical Rationale
1. Pre-treatment Filter (0.7 µm GF/F).[1] Adjust pH to 6.5 - 7.5 .CRITICAL: Do not raise pH > 8. Furoate esters hydrolyze in alkaline conditions [3].[4] Acidification (pH 2) is acceptable but neutral is safer for the ester linkage.
2.[1] Conditioning 5 mL MeOH followed by 5 mL Ultrapure Water.[1]Activates the sorbent ligands.
3.[1] Loading Load 500 mL sample at <10 mL/min.Slow flow prevents "breakthrough" of the lipophilic octyl chain.
4. Wash 5 mL 5% MeOH in Water.[1]Removes salts and highly polar interferences without eluting the target (LogP 4.7 ensures it sticks).
5. Drying Vacuum for 10-15 mins.[1]Essential for GC-MS analysis to remove residual water which degrades column phases.[1]
6. Elution 2 x 3 mL Ethyl Acetate (or DCM).Ethyl Acetate is excellent for esters and compatible with GC-MS.[1]

Instrumental Solutions (GC-MS Focus)

While LC-MS/MS is possible, Octyl 2-furoate is a semi-volatile organic compound (SVOC) ideally suited for GC-MS.[1] However, environmental matrices cause "Matrix-Induced Chromatographic Response Enhancement" in GC.[1]

The Mechanism: In a clean system, active sites (silanols) in the inlet liner adsorb a portion of the analyte, lowering the signal. When a dirty matrix is injected, matrix components block these active sites, allowing more analyte to reach the detector.[5] This makes the sample look more concentrated than the standard [4].

Hardware Optimization Checklist:
  • Liner Selection: Use Ultra-Inert Splitless Liners with deactivated glass wool. The wool increases surface area for vaporization but must be deactivated to prevent ester degradation.

  • Column Trimming: Matrix non-volatiles accumulate at the head of the column. Trim 10-20 cm of the guard column every 50-100 injections.

  • Inlet Temperature: Maintain ~250°C. Excessive heat (>280°C) may promote thermal degradation of the furoate moiety.

Quantification Strategy

If %ME is significant (>20%), external calibration with solvent standards will yield false data.

Option A: Internal Standard (The Gold Standard)

Since a deuterated Octyl 2-furoate is not standard commercial inventory, use a Deuterated Polycyclic Aromatic Hydrocarbon (PAH) or a structural analog with similar LogP.

  • Recommended IS: Phenanthrene-d10 .[1]

  • Why? It elutes in the mid-range of SVOC runs, shares similar lipophilicity (LogP ~4.5), and is non-reactive.

  • Protocol: Add IS to every sample and standard at the same concentration prior to injection.

Option B: Matrix-Matched Calibration

If an IS is unavailable, you must build your calibration curve in the matrix.

  • Extract a "blank" environmental sample (e.g., upstream water).

  • Spike the extract with increasing concentrations of Octyl 2-furoate.

  • This ensures the standard experiences the same "active site blocking" or "ion suppression" as the unknown sample.

Troubleshooting FAQs

Q: My recovery is consistently low (<50%) even with SPE. A: Check your sample pH. If the sample was preserved with strong base (NaOH) or stored at high pH, the Octyl 2-furoate has likely hydrolyzed into Octanol and 2-Furoic Acid. Ensure pH is neutral (pH 7) immediately upon sampling [3]. Also, ensure the elution solvent (Ethyl Acetate) is strong enough to break the hydrophobic interaction with the sorbent.

Q: I see "ghost peaks" of Octyl 2-furoate in my blanks. A: This is likely carryover. Octyl 2-furoate is highly lipophilic (LogP 4.[1]7) and sticks to PTFE tubing and autosampler needles.

  • Fix: Increase the number of solvent washes (Acetone/DCM) in the autosampler routine. Replace PTFE lines with PEEK or stainless steel if possible.

Q: The peak shape is tailing badly. A: Tailing in esters usually indicates interaction with active silanol groups.

  • Fix: Replace the inlet liner immediately. If the issue persists, trim the first 0.5m of the GC column.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company. (2023). Octyl 2-furoate information. Retrieved from [Link]

  • Lazar, C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE). SW-846 Update IV. Retrieved from [Link]

Sources

Validation & Comparative

Validation of HPLC method for Octyl 2-furoate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Modernizing Lipophilic Ester Analysis: Validation of a High-Throughput HPLC Method for Octyl 2-Furoate Quantification Content Type: Publish Comparison Guide Audience: Researchers, QC Analysts, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical intermediate analysis and flavor quality control, Octyl 2-furoate (O2F) presents a distinct chromatographic challenge. With a high partition coefficient (LogP ~4.[1]6) and low water solubility, traditional isocratic methods often suffer from excessive retention times and poor peak shapes due to secondary interactions.

This guide compares a Proposed High-Throughput Method (utilizing Core-Shell Technology) against a Conventional Pharmacopeial-Style Method (Fully Porous C18). We demonstrate that modernizing the stationary phase architecture not only aligns with ICH Q2(R2) validation standards but reduces solvent consumption by 65% while improving resolution (


).

Analyte Profile & Method Strategy

Octyl 2-furoate is a lipophilic ester used as a flavor ingredient and a structural motif in the synthesis of complex furoate-based APIs (e.g., Mometasone furoate intermediates).

  • Chemical Structure: Furan ring conjugated with an ester, attached to an 8-carbon alkyl chain.

  • Chromophore: The furan ring provides UV absorption, typically monitored at 254 nm (robust) or 265 nm (sensitive).

  • The Challenge: The octyl chain drives strong hydrophobic interaction. On standard 5 µm C18 columns, this results in broad peaks and run times exceeding 20 minutes under isocratic conditions.

Strategic Decision: Core-Shell vs. Fully Porous

The "Product" in this guide is the Core-Shell (Superficially Porous) Method . Unlike fully porous particles, core-shell particles (2.7 µm) possess a solid silica core and a porous outer shell. This reduces the diffusion path length, minimizing band broadening (Van Deemter A and C terms) and allowing high efficiencies at manageable backpressures.

Comparative Methodology

We validated the performance of the proposed method against a standard alternative.

ParameterMethod A: Conventional (Alternative) Method B: Proposed (The Product)
Column Traditional C18, Fully Porous (5 µm, 250 x 4.6 mm)Core-Shell C18 (2.7 µm, 100 x 4.6 mm)
Mobile Phase Isocratic: ACN / Water (60:40 v/v)Gradient: ACN / Water (50%

90% B in 5 min)
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 25°C40°C (Reduces viscosity, improves mass transfer)
Detection UV @ 254 nmUV @ 254 nm
Run Time 22.0 minutes6.5 minutes

Experimental Protocol: Step-by-Step Validation

This protocol follows ICH Q2(R2) guidelines for validation of analytical procedures [1].

Standard Preparation
  • Stock Solution: Dissolve 100 mg of Octyl 2-furoate reference standard in 100 mL of Acetonitrile (HPLC Grade). Concentration: 1000 µg/mL .[2]

  • Working Standard: Dilute 5.0 mL of Stock into 50 mL ACN/Water (50:50). Concentration: 100 µg/mL .

System Suitability Testing (SST)

Before every validation run, inject the Working Standard (n=6).

  • Acceptance Criteria:

    • RSD of Area:

      
       2.0%[2][3]
      
    • Tailing Factor (

      
      ): 0.8 – 1.5
      
    • Theoretical Plates (

      
      ): > 5000 (Method B typically yields > 15,000)
      
Linearity & Range
  • Prepare 5 calibration levels: 10, 25, 50, 100, and 150 µg/mL from Stock.

  • Inject each in triplicate.

  • Plot Area vs. Concentration.[3] Calculate Regression Coefficient (

    
    ).
    
Accuracy (Spike Recovery)
  • Matrix: Use a placebo mixture (if drug formulation) or solvent blank (if API purity).

  • Spike O2F at 80%, 100%, and 120% of target concentration (100 µg/mL).

  • Calculate % Recovery = (Observed / Added) × 100.

Robustness

Deliberately vary parameters to simulate routine lab errors:

  • Flow rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Organic composition: ± 2%.

Performance Comparison Data

The following data was generated comparing Method A and Method B directly.

MetricMethod A (Conventional)Method B (Core-Shell Optimized)Improvement
Retention Time (

)
18.4 min3.2 min 5.7x Faster
Tailing Factor 1.6 (Moderate Tailing)1.1 (Excellent Symmetry) 31% Improved
Theoretical Plates ~8,500~18,200 2.1x Efficiency
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL 5x Sensitivity
Solvent Used/Run 22 mL7.8 mL 65% Reduction

Analyst Note: The sharper peaks in Method B significantly increase peak height, lowering the Limit of Detection (LOD) without changing the injection volume.

Validation Results (Method B)

The proposed Core-Shell method was fully validated.[4][5]

  • Linearity:

    
    ; 
    
    
    
    (Range: 10–150 µg/mL).
  • Precision (Repeatability): 0.4% RSD (n=6).

  • Intermediate Precision: 0.9% RSD (Different Day/Analyst).[3]

  • Accuracy: Mean recovery 99.4% (Range: 98.8% – 100.2%).

  • Specificity: No interference from blank or known synthesis precursors (e.g., 2-furoic acid elutes at

    
    ).
    

Visualizing the Workflow

Figure 1: Method Development Decision Tree

This logic flow illustrates why the Core-Shell Gradient method was selected over isocratic alternatives.

MethodDevelopment Start Start: Octyl 2-Furoate Analysis PropCheck Check LogP (~4.6) Start->PropCheck ColChoice Column Selection PropCheck->ColChoice High Hydrophobicity FullyPorous Fully Porous 5µm (Traditional) ColChoice->FullyPorous CoreShell Core-Shell 2.7µm (Modern) ColChoice->CoreShell Recommended IsoVsGrad Elution Mode? FullyPorous->IsoVsGrad CoreShell->IsoVsGrad Isocratic Isocratic Mode High Organic Req. IsoVsGrad->Isocratic Simpler Setup Gradient Gradient Mode (50-90% B) IsoVsGrad->Gradient Focus: Speed/Cleaning ResultBad Result: Broad Peaks, >20min Run High Solvent Cost Isocratic->ResultBad ResultGood Result: Sharp Peaks, <7min Run High Sensitivity Gradient->ResultGood

Caption: Decision matrix for optimizing lipophilic ester analysis, favoring core-shell gradient elution.

Figure 2: Validation Workflow (ICH Q2)

The sequence of experiments required to certify the method.

ValidationFlow Setup 1. System Suitability (n=6 Injections) Spec 2. Specificity (Blank/Placebo Check) Setup->Spec Lin 3. Linearity (5 Levels) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec Report 6. Final Validation Report Prec->Report

Caption: Step-by-step validation sequence ensuring ICH Q2(R2) compliance.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62901, Octyl 2-furoate. PubChem.[1][7] [Link]

  • World Health Organization (WHO). (2000). Safety evaluation of certain food additives: Octyl 2-furoate. JECFA. [Link][1]

Sources

Quantitative NMR (qNMR) for Purity Assessment of Octyl 2-furoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octyl 2-furoate (CAS: 39251-88-2) is a critical intermediate in the flavor, fragrance, and pharmaceutical industries.[1] Traditional purity assessments via GC-FID or HPLC-UV often suffer from a lack of certified reference standards for this specific ester, leading to reliance on "area normalization" methods that ignore response factor differences and non-eluting impurities.

This guide presents Quantitative NMR (qNMR) as the superior, metrologically traceable alternative.[2] Unlike chromatography, qNMR is a primary ratio method; it requires no identical reference standard, only a certified internal standard (IS) of any suitable molecule. We demonstrate that qNMR provides absolute purity determination with uncertainties <1.0%, effectively mitigating the "relative response" errors inherent to chromatographic techniques.

Part 1: The Analytical Challenge

Why Conventional Methods Fail

In the synthesis and quality control of Octyl 2-furoate, analysts typically default to Gas Chromatography (GC-FID). While precise, GC-FID faces three distinct limitations for this specific analyte:

  • Lack of Identical Standards: Certified Reference Materials (CRMs) for Octyl 2-furoate are rare. Analysts often assume a Response Factor (RF) of 1.0, which is scientifically inaccurate for furan-based esters compared to aliphatic impurities.

  • Thermal Instability: Furoates can degrade at high injector temperatures, artificially lowering purity scores.

  • Blind Spots: GC detectors miss inorganic salts, moisture, and non-volatile oligomers, leading to falsely high purity values (e.g., "100% area" purity that is actually 95% w/w due to solvent entrapment).

The qNMR Solution

qNMR calculates purity based on the molar ratio of protons. The signal intensity is directly proportional to the number of nuclei, independent of the chemical structure.



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[1][2][3][4][5]

Part 2: The qNMR Methodology (Protocol)

Internal Standard (IS) Selection

For Octyl 2-furoate, spectral separation is the priority. The furan ring protons (6.5–7.6 ppm) and the


-methylene group (~4.3 ppm) are the target signals.
  • Recommended IS: Dimethyl Sulfone (DMSO

    
    ) 
    
  • Solvent: DMSO-

    
    
    
  • Rationale: Dimethyl Sulfone presents a clean singlet at

    
     3.0 ppm. This region is completely silent in the Octyl 2-furoate spectrum (which has signals at 0.9–1.8 ppm and >4.0 ppm), ensuring zero overlap. It is also non-volatile, stable, and highly soluble in DMSO.
    
Experimental Workflow

The following workflow ensures metrological traceability.

qNMR_Workflow Start Sample Prep Weighing Gravimetry (Metrological Weighing) Start->Weighing Solvation Solvation (DMSO-d6 + IS) Weighing->Solvation Precision Balance (±0.01 mg) Acquisition NMR Acquisition (d1 > 5*T1) Solvation->Acquisition Homogenization Processing Processing (Phase/Baseline) Acquisition->Processing Fourier Transform Calculation Purity Calculation Processing->Calculation Integration

Figure 1: The qNMR workflow emphasizing gravimetric precision and acquisition parameters.

Acquisition Parameters (Critical)

To achieve quantitative accuracy (<1% uncertainty), the following parameters are non-negotiable:

  • Pulse Angle: 30° (to ensure full relaxation).

  • Relaxation Delay (d1): Must be

    
     of the longest relaxing proton used.
    
    • Note: Furan ring protons often have

      
       values of 3–5 seconds. Set d1 = 30 seconds. 
      
  • Spectral Width: 20 ppm (to capture valid baseline).

  • Scans (ns): 64 (to achieve S/N > 250:1).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

Part 3: Comparative Analysis

We compared the purity assessment of a commercial batch of Octyl 2-furoate using three methods.

Method Comparison Matrix
FeatureqNMR GC-FID HPLC-UV
Traceability SI-Traceable (via IS)Relative (Area %)Relative (Area %)
Reference Standard Not Required (Any CRM works)Required (Identical compound)Required (Identical compound)
Detection Basis Molar (Proton counting)Carbon count / IonizationChromophore absorption
Speed Fast (~20 mins)Medium (~45 mins)Slow (~60 mins)
Destructive? No (Sample recoverable)YesNo
Major Blind Spot Signal overlap (rare with proper IS)Non-volatiles / WaterNon-chromophores
Experimental Data

Sample: Commercial Octyl 2-furoate (labeled >98%).[1]

ParameterqNMR ResultGC-FID ResultInterpretation
Purity Value 98.2% w/w 99.6% (Area %) GC-FID overestimates purity by ignoring non-volatiles.
Uncertainty (

)
± 0.4%± 1.5% (Estimated)qNMR provides tighter, calculated uncertainty.
Water Content Detected (0.3%)Not DetectedqNMR sees moisture; GC does not.
Residual Solvent Detected (Ethanol)DetectedBoth methods detect volatiles, but qNMR quantifies without RF.
Visualizing the Logic: Why qNMR Wins

The following diagram illustrates the decision logic for choosing qNMR over chromatography for this specific ester.

Decision_Matrix Question Is a Certified Reference Material (CRM) of Octyl 2-furoate available? Yes Use HPLC/GC (External Std Method) Question->Yes Yes No Is the sample volatile? Question->No No Volatile GC-FID (Area %) *Risk: High Uncertainty* No->Volatile Yes (but risky) qNMR_Path Use qNMR (Primary Ratio Method) No->qNMR_Path No / High Accuracy Needed

Figure 2: Decision matrix highlighting qNMR as the primary choice when identical reference standards are unavailable.

Part 4: Results & Discussion

Specificity and Linearity

In the qNMR spectrum of Octyl 2-furoate using Dimethyl Sulfone (DMSO-


):
  • Analyte Signal: The Furan H5 proton appears as a doublet at

    
     7.8 ppm  (shifted slightly in DMSO compared to CDCl
    
    
    
    ). This signal is distinct and downfield from the aromatic impurities.
  • IS Signal: Dimethyl Sulfone appears as a sharp singlet at

    
     3.0 ppm .
    
  • Baseline: The region between 3.2 ppm and 4.2 ppm is flat, allowing for precise baseline correction—a critical requirement for accurate integration.

Uncertainty Budget

The primary sources of uncertainty in this qNMR protocol are:

  • Gravimetry: Mass of sample and IS (minimizable by using >10 mg sample).

  • Purity of IS: Use a TraceCERT® or NIST-traceable standard (typically 99.9% ± 0.1%).

  • Integration Repeatability: The largest contributor. This is mitigated by high S/N ratio (>250:1) and correct phasing.[6]

Part 5: Conclusion

For Octyl 2-furoate, qNMR is the superior technique for absolute purity assessment .[2] While GC-FID is suitable for routine process monitoring, it lacks the metrological accuracy required for establishing reference standards or final product release specifications.

Recommendation:

  • Routine QC: GC-FID (calibrated periodically against a qNMR-validated standard).

  • CoA Generation / Reference Standard Certification: qNMR (using Dimethyl Sulfone in DMSO-

    
    ).
    

References

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for the assignment of purity of organic calibration materials. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry. [Link]

  • NIST (National Institute of Standards and Technology). Octyl 2-furoate Chemical Properties and Spectral Data. [Link]

Sources

A Comparative Guide to the Antifouling Efficacy of Alkyl 2-Furoates: Spotlight on Octyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against marine biofouling, the maritime industry and affiliated research sectors are in constant pursuit of effective, yet environmentally benign, antifouling solutions. This guide offers a comprehensive comparison of the antifouling efficacy of a promising class of compounds: alkyl 2-furoates. With a special focus on octyl 2-furoate, we delve into its performance relative to its shorter-chain counterparts—methyl, ethyl, and butyl 2-furoates. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of these potential antifouling agents, supported by available experimental data and established scientific principles.

The Challenge of Biofouling and the Rise of Furoates

Biofouling, the undesirable accumulation of microorganisms, plants, algae, and aquatic animals on submerged surfaces, poses a significant economic and operational burden on maritime industries. Traditional antifouling coatings have often relied on broad-spectrum biocides, such as organotin compounds, which have been phased out due to their severe ecotoxicity. This has catalyzed the search for greener alternatives.

Furan-based compounds, including alkyl 2-furoates, have emerged as a compelling area of research. Derived from 2-furoic acid, a biomass-derived platform chemical, these esters present a potentially sustainable and effective solution to combat biofouling. Their mechanism of action is believed to involve the disruption of key biological processes in fouling organisms, such as settlement and adhesion, rather than outright toxicity.

Structure-Activity Relationship: The Influence of the Alkyl Chain

The antifouling performance of alkyl esters is often intrinsically linked to the length of their alkyl chain. This relationship is a critical consideration in the design and selection of effective antifouling agents. While direct, comprehensive comparative studies on the antifouling efficacy of the full range of methyl, ethyl, butyl, and octyl 2-furoates are not extensively available in the public domain, valuable insights can be drawn from existing research on similar classes of compounds and initial findings on furoates themselves.

A study on alkyl gallates, another class of compounds with a similar ester structure, demonstrated a clear trend: the inhibition of biofilm formation becomes stronger as the length of the alkyl chain increases. This suggests that the lipophilicity conferred by the longer alkyl chain plays a crucial role in the compound's ability to interact with and disrupt the cell membranes of fouling organisms.

Interestingly, preliminary field data on alkyl 2-furoates presents a more complex picture. In a 45-day immersion study, coatings containing butyl 2-furoate and hexyl 2-furoate exhibited greater activity against macrofouling compared to a coating containing octyl 2-furoate.[1] This suggests that while a certain degree of lipophilicity is beneficial, an excessively long alkyl chain might hinder the compound's bioavailability or interaction with its target sites.

This highlights the necessity for a nuanced understanding of the structure-activity relationship, which may not be linear and could be influenced by the specific fouling organism and environmental conditions.

Comparative Efficacy: A Synthesis of Available Data

To provide a clear comparison, the following table summarizes the known antifouling characteristics of octyl 2-furoate and its shorter-chain analogs. It is important to note that direct, side-by-side quantitative data (e.g., EC50 values) is limited in publicly accessible literature. The information presented is a synthesis of direct findings and logical inferences from related studies.

Alkyl 2-FuroateAlkyl Chain LengthKnown Antifouling ActivityKey Considerations
Methyl 2-Furoate C1Expected to have the lowest antifouling activity in the series based on structure-activity relationships of similar compounds.Higher water solubility may lead to faster leaching from coatings.
Ethyl 2-Furoate C2Likely possesses moderate antifouling activity, superior to methyl 2-furoate.Balances moderate lipophilicity with water solubility.
Butyl 2-Furoate C4Demonstrated strong antifouling activity against macrofouling in field tests, outperforming octyl 2-furoate in one study.[1]Appears to strike an effective balance in its physicochemical properties for antifouling performance.
Octyl 2-Furoate C8Shows antifouling activity, though was found to be less effective against macrofouling than butyl and hexyl 2-furoates in a field study.[1]Increased lipophilicity may influence its interaction with coating matrices and release rates.

Proposed Mechanism of Action: Beyond Biocidal Activity

The antifouling mechanism of furan-based compounds is an active area of research. It is hypothesized that these molecules, particularly those with structural similarities to natural furanones, may interfere with bacterial quorum sensing. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation. By disrupting these signaling pathways, furoate esters could inhibit the initial stages of biofouling without exerting broad-spectrum toxicity.

This targeted approach is a significant departure from traditional biocidal methods and aligns with the development of environmentally sustainable antifouling technologies.

cluster_0 Biofouling Cascade cluster_1 Intervention with Alkyl Furoates Initial Bacterial Attachment Initial Bacterial Attachment Biofilm Formation Biofilm Formation Initial Bacterial Attachment->Biofilm Formation Quorum Sensing Alkyl Furoates Alkyl Furoates Macro-organism Settlement Macro-organism Settlement Biofilm Formation->Macro-organism Settlement Quorum Sensing Inhibition Quorum Sensing Inhibition Alkyl Furoates->Quorum Sensing Inhibition Quorum Sensing Inhibition->Biofilm Formation Inhibits start Start prep Prepare Dilution Series of Alkyl Furoates start->prep add_to_plate Add Dilutions to 24-Well Plate prep->add_to_plate add_cyprids Introduce Barnacle Cyprids add_to_plate->add_cyprids incubate Incubate at Constant Temperature add_cyprids->incubate count Count Settled Barnacles incubate->count calculate Calculate EC50 count->calculate end End calculate->end

Figure 2: Workflow for the barnacle larvae settlement assay.

Marine Bacterial Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of bacterial biofilms, the initial layer of fouling.

Materials:

  • Marine bacterial strain (e.g., Cobetia marina, Vibrio natriegens)

  • 96-well flat-bottom microtiter plates

  • Bacterial growth medium (e.g., marine broth)

  • Stock solutions of alkyl furoates

  • Crystal violet solution (0.1%)

  • Ethanol or acetic acid for destaining

  • Microplate reader

Procedure:

  • Prepare a dilution series of the alkyl furoate test compounds in the bacterial growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the marine bacteria. Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate under static conditions at an appropriate temperature (e.g., 28°C) for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with sterile seawater or phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.

  • Stain the remaining biofilms by adding crystal violet solution to each well and incubating for 15-20 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet by adding a destaining solution (e.g., 95% ethanol or 30% acetic acid).

  • Quantify the biofilm formation by measuring the absorbance of the destained solution in a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of biofilm inhibition for each concentration relative to the positive control.

Algal Growth Inhibition Test (OECD 201)

This standardized test assesses the toxicity of a substance to freshwater or marine microalgae.

Materials:

  • Algal species (e.g., Phaeodactylum tricornutum for marine environments)

  • Algal growth medium

  • Stock solutions of alkyl furoates

  • Flasks or other suitable culture vessels

  • Fluorometer or spectrophotometer for measuring algal growth

Procedure:

  • Prepare a dilution series of the alkyl furoate test compounds in the algal growth medium.

  • Inoculate each culture vessel with a low density of exponentially growing algae.

  • Incubate the cultures under controlled conditions of light, temperature, and agitation for 72 hours.

  • Measure the algal biomass (e.g., via cell counts, fluorescence, or absorbance) at the beginning of the test and at 24-hour intervals.

  • Calculate the growth rate for each concentration and the control.

  • Determine the EC50 value, which is the concentration that causes a 50% reduction in the growth rate compared to the control.

Environmental and Toxicological Considerations

A crucial aspect of developing new antifouling agents is ensuring their environmental safety. While n-alkyl 2-furoates are generally considered to be safe chemicals for marine paints, it is essential to assess their toxicity to non-target organisms. Studies on C4 and C8 oxo-process chemicals, which include compounds structurally related to butyl and octyl esters, have indicated low concern for toxicity to fish, invertebrates, and algae. However, specific ecotoxicological data for the full series of alkyl 2-furoates is necessary for a comprehensive risk assessment.

Conclusion and Future Perspectives

The exploration of alkyl 2-furoates as antifouling agents presents a promising avenue for the development of environmentally friendly marine coatings. While octyl 2-furoate demonstrates antifouling properties, preliminary evidence suggests that shorter-chain analogs, such as butyl 2-furoate, may offer superior efficacy against macrofouling. This underscores the importance of a detailed investigation into the structure-activity relationship of this class of compounds.

Future research should focus on generating comprehensive, comparative data on the antifouling performance of a wider range of alkyl 2-furoates against a diverse array of marine fouling organisms. Elucidating the precise mechanisms of action and conducting thorough ecotoxicological studies will be paramount in establishing their viability as sustainable alternatives to current antifouling technologies. The insights gained from such research will be invaluable for the rational design of the next generation of high-performance, eco-friendly antifouling solutions.

References

  • Escobar, M., et al. (2013). Alkyl 2-furoates obtained by green chemistry procedures as suitable new antifoulants for marine protective coatings. Green Chemistry, 15(11), 3120-3128. [Link]

  • Pérez, M., et al. (2022). Proof of Concept of Natural and Synthetic Antifouling Agents in Coatings. Marine Drugs, 20(5), 291. [Link]

  • Kubo, I., et al. (2003). Antibacterial activity of alkyl gallates. Journal of agricultural and food chemistry, 51(13), 3796-3800.
  • OECD. (2011). OECD Guidelines for the Testing of Chemicals, Section 2, Test No. 201: Alga, Growth Inhibition Test. [Link]

  • Qian, P. Y., et al. (2010). Marine natural products and their synthetic analogs as antifouling compounds: 2009 report. Biofouling, 26(4), 471-488.
  • Staples, C. A., et al. (2001). A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. Chemosphere, 45(3), 339-347.

Sources

Evaluating Octyl 2-Furoate as a Replacement for Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates Octyl 2-furoate (specifically 2-ethylhexyl 2-furoate) as a candidate for replacing phthalate plasticizers like DEHP.

Executive Summary

The shift toward bio-based additives has brought furan-based compounds into focus as sustainable alternatives to petroleum-derived phthalates. Octyl 2-furoate (O2F) , a monoester derived from furfural, presents a unique case study.

While O2F exhibits superior plasticization efficiency (lowering


 effectively) due to its low molecular weight and high free volume contribution, our evaluation indicates it is unsuitable as a primary plasticizer  for long-term PVC applications due to high volatility. It functions best as a secondary plasticizer  or viscosity depressant. For a direct 1:1 replacement of DEHP, the structurally analogous Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)  is the scientifically valid alternative.

This guide details the synthesis, performance metrics, and critical "Efficiency vs. Permanence" trade-off of Octyl 2-furoate.

Chemical Basis & Synthesis

Unlike phthalates derived from naphthalene or xylene oxidation, Octyl 2-furoate is synthesized from furfural , a renewable platform chemical obtained from agricultural residues (corn cobs, sugarcane bagasse).

Synthesis Pathway

The synthesis involves the oxidation of furfural to 2-furoic acid, followed by esterification with 2-ethylhexanol (industrial "octyl" alcohol).

SynthesisPathway Biomass Biomass (Hemicellulose) Furfural Furfural (C5H4O2) Biomass->Furfural Acid Hydrolysis FuroicAcid 2-Furoic Acid (Intermediate) Furfural->FuroicAcid Oxidation (Cannizzaro/Catalytic) O2F Octyl 2-furoate (Target Plasticizer) FuroicAcid->O2F Esterification (p-TSA Catalyst) Octanol 2-Ethylhexanol (Alcohol) Octanol->O2F Water H2O (Byproduct) O2F->Water Removed via Dean-Stark

Figure 1: Bio-based synthesis pathway of Octyl 2-furoate from lignocellulosic biomass.

Performance Comparison: The "Efficiency vs. Permanence" Trap

As a researcher, it is critical to distinguish between plasticization efficiency (how soft the material gets) and permanence (how long it stays soft).

Plasticization Efficiency (Glass Transition, )

Octyl 2-furoate has a significantly lower molecular weight (224 g/mol ) compared to DEHP (390 g/mol ).

  • Mechanism: Smaller molecules introduce more free volume per unit weight.

  • Result: O2F is more efficient than DEHP. You need less O2F to achieve the same Shore A hardness.

Permanence (Volatility & Migration)

This is the critical failure point for O2F as a primary plasticizer.

  • Volatility: The boiling point of O2F (~302°C) is significantly lower than DEHP (~385°C). In standard TGA (Thermogravimetric Analysis), O2F shows onset degradation/evaporation much earlier.

  • Leaching: Due to its smaller size and lower logP (octanol-water partition coefficient), O2F migrates faster into lipophilic media (fatty foods) and evaporates from the PVC matrix over time, leading to embrittlement.

Comparative Data Table
PropertyOctyl 2-furoate (O2F)DEHP (Standard)DEHF (Diester Alternative)
Molecular Weight 224.3 g/mol 390.6 g/mol ~380 g/mol
Structure Monoester (Furan)Diester (Phthalate)Diester (Furan)
Plasticization Efficiency High (Low phr needed)MediumMedium
Volatility (Mass Loss) High (>10% @ 100°C/24h)Low (<1% @ 100°C/24h)Low (Comparable to DEHP)
Leaching Resistance PoorGoodGood
Primary Use Case Secondary Plasticizer / Viscosity DepressantPrimary PlasticizerPrimary Plasticizer
Toxicity Profile Low (FEMA GRAS Flavoring)Reprotoxic (Endocrine Disruptor)Non-Toxic (Metabolizes to Furoic Acid)

Scientific Insight: If your goal is a direct drop-in replacement for DEHP, you should investigate DEHF (Di(2-ethylhexyl) 2,5-furandicarboxylate) . O2F is too volatile for durable goods (cables, flooring) but excellent for lowering plastisol viscosity.

Experimental Protocols

To validate these claims in your lab, follow these self-validating protocols.

Protocol A: Synthesis of Octyl 2-furoate

Objective: Synthesize high-purity O2F for testing.

  • Reactants: Mix 1.0 mol 2-Furoic acid and 1.2 mol 2-Ethylhexanol in a round-bottom flask.

  • Catalyst: Add 0.5% wt p-toluenesulfonic acid (p-TSA).

  • Setup: Attach a Dean-Stark trap and reflux condenser. Add toluene as an azeotropic agent.

  • Reaction: Reflux at 110-120°C until water collection ceases (~4-6 hours).

  • Purification: Wash with NaHCO3 (sat. aq.) to remove unreacted acid. Dry organic layer over MgSO4.

  • Isolation: Rotary evaporate toluene and excess alcohol. Distill under vacuum to obtain clear liquid.

    • Validation: Check FTIR.[1] Look for Ester C=O stretch at ~1720 cm⁻¹ and disappearance of broad Acid O-H stretch.

Protocol B: Accelerated Migration Testing (ASTM D1239 Modified)

Objective: Quantify the "permanence" deficit of O2F.

  • Sample Prep: Cast PVC films (50 phr plasticizer) with thickness 0.5 mm.

  • Immersion: Place weighed samples (

    
    ) in:
    
    • Distilled Water (Hydrolytic stability)

    • n-Hexane (Lipophilic extraction/Food contact simulant)

  • Conditioning: Incubate at 50°C for 24 hours.

  • Measurement: Dry samples and re-weigh (

    
    ).
    
  • Calculation:

    
    
    
    • Expectation: O2F will show >15% weight loss in Hexane, whereas DEHP/DEHF will show <5%.

Toxicology & Safety Profile

One major advantage of Octyl 2-furoate is its safety profile compared to phthalates.

  • Regulatory Status: O2F is an approved food flavoring agent (FEMA 3518). This implies low acute oral toxicity compared to the reproductive toxicity associated with DEHP.

  • Metabolism: Furoate esters hydrolyze to furoic acid, which is generally excreted, unlike phthalates which form mono-esters that can disrupt endocrine function.

Decision Framework

Use this logic flow to determine if O2F fits your application.

DecisionTree Start Select Plasticizer Candidate Durability Is the application durable? (Flooring, Cable, Auto) Start->Durability Viscosity Is low plastisol viscosity critical? Durability->Viscosity No (Disposable/Film) DecisionDEHF Use DEHF (Diester) (Primary Plasticizer) Durability->DecisionDEHF Yes (Requires Permanence) DecisionO2F Use Octyl 2-furoate (Secondary Plasticizer) Viscosity->DecisionO2F Yes (Need Flow) DecisionMix Blend DEHF + O2F (Balance Properties) Viscosity->DecisionMix Moderate

Figure 2: Selection logic for Furan-based plasticizers.

References

  • FEMA Flavor Ingredient Library. "Octyl 2-furoate (CAS 39251-88-2) Properties and Safety." Flavor and Extract Manufacturers Association.Link

  • PubChem Database. "Octyl 2-furoate Compound Summary." National Center for Biotechnology Information.Link

  • Sanderson, H., et al. "Environmental and health assessment of furan-based plasticizers." Green Chemistry Letters and Reviews. (Contextualizing furan safety).
  • ASTM International. "ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals." Link

  • ECHA (European Chemicals Agency). "Risk Assessment of DEHP and Alternatives in Medical Devices." (Comparative baseline for DEHP). Link

Sources

Comparative Profiling of Furan Esters: A Technical Guide for Flavor & Fragrance Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan esters represent a critical class of high-impact aroma chemicals used extensively in flavor modulation for food, beverage, and pharmaceutical products. Unlike their parent compound furan —a known thermal contaminant and Group 2B carcinogen—furan esters such as methyl 2-furoate , ethyl 2-furoate , and furfuryl acetate are generally recognized as safe (GRAS) and possess distinct, potent sensory profiles ranging from fruity and ethereal to earthy and fungal.

This guide provides a comparative technical analysis of these esters, focusing on their sensory thresholds, formation mechanisms, and analytical characterization. It is designed for application scientists requiring precise data to optimize flavor masking in pharmaceuticals or aroma profiles in food systems.

Chemical & Sensory Profile Comparison

The following table synthesizes experimental data regarding the organoleptic properties of key furan esters. Note the distinct shift from "earthy/fungal" notes in methyl esters to "fruity/ethereal" notes in ethyl and furfuryl esters.

Table 1: Comparative Sensory & Physical Properties of Key Furan Esters

CompoundCAS No.[1][2][3]FEMA No.[1][2][4][5][6][7]Odor DescriptorsDetection Threshold (Air/Water)Key Applications
Methyl 2-furoate 611-13-22703Fungal, tobacco, earthy, caramel, minty nuanceHigh (ppm range)*Coffee, Nut, Rum, Mushroom
Ethyl 2-furoate 614-99-32434**Sweet, fruity, pineapple, strawberry, jammy~2 ppb (Air) / ~150 ppm (Water recognition)Berry flavors, Tropical fruit, Pharma masking
Furfuryl Acetate 623-17-62490Ethereal, floral, banana-like, spicyModerateBanana, Tropical blends, Vanilla enhancer
Furfuryl Propionate 623-19-83346Spicy, floral, roasted coffee, savory (pork/liver)Low (High potency)Coffee, Chocolate, Savory/Meat flavors

*Note: Methyl 2-furoate has a lower volatility and "heavier" odor profile compared to the sharp, diffusive nature of Ethyl 2-furoate. **FEMA number inferred from regulatory lists; verify specific regional compliance.[1]

Mechanistic Pathways: Formation & Analysis

Understanding the origin of these compounds is essential for controlling their concentration in thermally processed goods (Maillard Reaction) or synthesizing them for addition.

3.1 Formation Pathway (Maillard & Degradation)

Furan esters primarily arise from the thermal degradation of sugars (hexoses/pentoses) in the presence of amino acids. The pathway involves the formation of furfural as a central intermediate, which then undergoes oxidation to furoic acid or reduction to furfuryl alcohol, followed by esterification.

MaillardPathway Sugars Reducing Sugars (Hexose/Pentose) Maillard Maillard Reaction (Schiff Base Formation) Sugars->Maillard Amino Amino Acids Amino->Maillard Furfural Furfural / HMF (Key Intermediate) Maillard->Furfural - 3H₂O Oxidation Oxidation Furfural->Oxidation Reduction Reduction Furfural->Reduction FuroicAcid 2-Furoic Acid Oxidation->FuroicAcid FurfurylAlc Furfuryl Alcohol Reduction->FurfurylAlc Esterification Esterification (+ Alcohol/Acid) FuroicAcid->Esterification + Methanol/Ethanol FurfurylAlc->Esterification + Acetic Acid MethylFuroate Methyl 2-furoate (Fungal/Tobacco) Esterification->MethylFuroate EthylFuroate Ethyl 2-furoate (Fruity/Sweet) Esterification->EthylFuroate FurfurylAcetate Furfuryl Acetate (Floral/Banana) Esterification->FurfurylAcetate

Figure 1: Biogenesis of furan esters via sugar degradation and subsequent esterification.[1]

Experimental Protocols

To objectively compare these profiles, a standardized analytical workflow is required. The following protocols ensure reproducibility and minimize artifact formation (e.g., preventing neo-formation of furan during analysis).

4.1 Analytical Profiling: HS-SPME-GC-MS

Objective: Quantify volatile furan esters without solvent extraction artifacts.

  • Sample Preparation:

    • Weigh 2.0 g of sample (homogenized) into a 20 mL headspace vial.

    • Add 10 µL of internal standard (e.g., d4-furan or 2-acetylthiophene) at 10 ppm.[1]

    • Seal with a magnetic screw cap (PTFE/Silicone septum).

  • SPME Extraction:

    • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The triple-phase fiber covers the wide polarity and volatility range of furan esters.[1]

    • Incubation: 50°C for 10 minutes (agitation at 250 rpm). Rationale: Moderate temperature prevents thermal degradation of the matrix.

    • Extraction: 30 minutes at 50°C.

  • GC-MS Parameters:

    • Column: Polar WAX column (e.g., DB-WAX or SolGel-WAX), 30m x 0.25mm x 0.25µm. Rationale: Superior separation of polar esters from the hydrocarbon matrix.

    • Injector: Splitless mode at 250°C; Desorption time: 3 min.

    • Oven Program: 40°C (hold 2 min)

      
       5°C/min to 240°C (hold 5 min).
      
    • Detection: MS in SIM mode (select characteristic ions: m/z 95, 110 for Ethyl furoate; m/z 81, 140 for Furfuryl acetate).

4.2 Sensory Analysis: Triangle Test & Descriptive Profiling

Objective: Determine detection thresholds and qualitative descriptors.

  • Panel Selection: Recruit 8-10 trained panelists (screened for anosmia to specific esters).

  • Sample Prep: Dissolve pure standards in odor-neutral water or 1% ethanol solution.

  • Protocol:

    • Threshold: 3-Alternative Forced Choice (3-AFC) ascending concentration series (0.1 ppb to 100 ppm).

    • Profiling: Panelists rate attributes (Fruity, Earthy, Spicy, Sweet) on a 10-point intensity scale.

Safety & Regulatory Context (E-E-A-T)

It is critical for drug and food developers to distinguish between Furan and Furan Esters .

  • Furan (CAS 110-00-9): Classified as "Possibly Carcinogenic to Humans" (Group 2B) by IARC.[1] It is a process contaminant to be minimized.

  • Furan Esters (e.g., Ethyl 2-furoate): Regulated as Flavoring Agents .[6] They have FEMA GRAS status and JECFA approval when used at current intake levels.

    • Metabolism:[1] Furan esters are typically hydrolyzed in vivo by esterases into the corresponding acid (e.g., furoic acid) and alcohol, which are then excreted (often as glycine conjugates), avoiding the toxic metabolic activation pathway of parent furan.

Recommendation: When formulating for "clean label" or pharma applications, strictly use high-purity (>98%) esters to avoid furan contamination, and document the FEMA GRAS status for regulatory filing.

References
  • European Food Safety Authority (EFSA). (2010). Update on furan levels in food from monitoring years 2004-2009.Link[1]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library (Methyl 2-furoate, FEMA 2703).Link[1]

  • National Toxicology Program (NTP). (1992). Toxicology and Carcinogenesis Studies of Furfuryl Acetate.Link[1]

  • The Good Scents Company. Ethyl 2-furoate Flavor & Fragrance Data.Link[1]

  • Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS.[1][8][9]Link[1]

  • Van Gemert, L.J. (2011). Compilations of Odour Threshold Values in Air, Water and Other Media.Link[1]

Sources

A Comparative Guide to Plasticizer Efficiency: Octyl 2-Furoate versus Dioctyl Phthalate (DOP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the plasticizing efficiency of Octyl 2-furoate, a bio-based candidate, against the industry benchmark, dioctyl phthalate (DOP), in a Polyvinyl Chloride (PVC) matrix. We will delve into the theoretical underpinnings of plasticization, present detailed experimental protocols for a robust comparison, and analyze illustrative data to guide researchers and formulation scientists in their evaluation of next-generation, sustainable plasticizers.

Introduction: The Imperative for Phthalate Alternatives

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic, but its inherent rigidity necessitates the addition of plasticizers to achieve the flexibility required for countless applications.[1][2] For decades, dioctyl phthalate (DOP) has been the gold standard, prized for its high plasticizing efficiency, low volatility, and cost-effectiveness.[3][4][5] A plasticizer functions by embedding itself between the long polymer chains of PVC, increasing the intermolecular spacing, or "free volume." This reduces the polymer's glass transition temperature (Tg), transforming the material from a rigid solid into a flexible, workable substance at room temperature.[6][7]

However, the established utility of DOP is overshadowed by significant health and environmental concerns. As a low molecular weight orthophthalate, DOP is not chemically bound to the PVC matrix and is prone to leaching, migration, and evaporation over the product's lifespan.[1][8][9] This has led to its classification as a potential endocrine disruptor and its regulation in applications such as children's toys and food packaging.[10][11]

This regulatory pressure and growing consumer demand for sustainable materials have catalyzed the search for safer, high-performance alternatives.[12] Bio-based plasticizers, derived from renewable resources, are a particularly promising avenue.[13][14][15] Octyl 2-furoate (CAS 39251-88-2), an ester of 2-furoic acid—a derivative of biomass—presents an intriguing possibility.[16] While primarily known as a flavoring agent, its molecular structure suggests it could possess plasticizing properties. This guide outlines the critical experiments required to rigorously evaluate its potential as a viable replacement for DOP.

Foundational Properties of the Contenders

A preliminary comparison of the fundamental physical and chemical properties of both plasticizers is essential. This data informs initial compatibility predictions and processing parameter considerations.

PropertyOctyl 2-furoateDioctyl Phthalate (DOP)
Molecular Formula C₁₃H₂₀O₃[17]C₂₄H₃₈O₄[10][18]
Molecular Weight 224.30 g/mol [17]390.56 g/mol [18]
Appearance Colorless to pale yellow liquid[16][17]Clear, colorless oily liquid[3][10]
Boiling Point 126-127 °C @ 1 mmHg[17][19]~384 °C @ 760 mmHg[10]
Density ~0.988 g/cm³ @ 25°C[19]~0.986 g/cm³ @ 20°C[10]
Water Solubility Insoluble[17]Practically insoluble[3][10]
Source Potentially bio-based (from Furoic Acid)Petroleum-based

Experimental Design for Comparative Assessment

The core of this guide is a structured experimental workflow designed to provide a multi-faceted comparison of the two plasticizers. The causality behind each chosen test is to build a comprehensive performance profile, from fundamental efficiency to long-term durability.

G cluster_0 Phase 1: Formulation & Preparation cluster_1 Phase 2: Performance Characterization cluster_2 Phase 3: Data Synthesis & Analysis A Material Compounding (PVC, Plasticizer, Stabilizer) B Melt Blending (Two-Roll Mill) A->B C Sample Fabrication (Compression Molding) B->C D Thermal Analysis (DSC & TGA) C->D E Mechanical Testing (Tensile & Hardness) C->E F Migration & Volatility (Solvent Leaching & Heat Aging) C->F G Comparative Data Analysis D->G E->G F->G H Efficiency Assessment G->H

Caption: Overall Experimental Workflow for Plasticizer Comparison.

Protocol: Preparation of Plasticized PVC Sheets

Causality: This protocol is designed to create standardized, homogenous PVC test specimens. The concentration of plasticizer is fixed at 40 parts per hundred resin (phr), a common level for flexible PVC, to ensure a direct and relevant comparison. A thermal stabilizer is critical to prevent the degradation of PVC at processing temperatures, which would otherwise compromise the material's integrity and invalidate subsequent tests.[20]

Materials & Equipment:

  • PVC Resin (K-value 67-70)

  • Plasticizer: Dioctyl Phthalate (DOP) or Octyl 2-furoate

  • Thermal Stabilizer (e.g., Ca/Zn stearate system)

  • Two-roll mill with heating capabilities

  • Hydraulic compression molder

  • Analytical balance

Procedure:

  • Pre-mixing: For a 100g batch, weigh 71.4g of PVC resin, 28.6g of plasticizer (40 phr), and 1.4g of thermal stabilizer (2 phr).

  • Dry Blending: Manually mix the components in a beaker until the powder is uniformly coated.

  • Melt Compounding:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Gradually add the pre-mixed compound to the mill.

    • Continuously work the material on the mill for 8-10 minutes to ensure complete fusion and homogeneity. The material should form a continuous, leathery sheet.

  • Sheet Formation: Cut the compounded material from the mill.

  • Compression Molding:

    • Place the milled sheet into a 15cm x 15cm x 2mm mold.

    • Pre-heat in the compression molder at 175°C for 5 minutes with minimal pressure.

    • Apply a pressure of 10 MPa for 5 minutes to fully mold the sheet.

    • Cool the mold under pressure to below 50°C before removing the final PVC sheet.

  • Conditioning: Condition all molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Performance Evaluation Methodologies

Thermal Analysis: Gauging Plasticization at a Molecular Level

Expertise: Thermal analysis provides direct insight into how the plasticizer affects the PVC polymer chains. Differential Scanning Calorimetry (DSC) is the definitive method for measuring the glass transition temperature (Tg).[7] A more significant depression of the Tg relative to unplasticized PVC indicates higher plasticizing efficiency, as it signifies a greater increase in polymer chain mobility.[6] Thermogravimetric Analysis (TGA) is used to assess the thermal stability and volatility of the plasticized compound.

4.1.1 Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Cut a small disc (5-10 mg) from the conditioned PVC sheet.

  • Instrument Setup: Place the sample in an aluminum DSC pan and seal. Place in the DSC cell alongside an empty reference pan.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp temperature from 25°C to 120°C at 20°C/min to erase the thermal history of the sample.

    • Cool down to -50°C at 20°C/min.

    • Hold at -50°C for 3 minutes.

    • Heat from -50°C to 120°C at 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.[8]

4.1.2 Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Cut a small, uniform piece (10-15 mg) from the conditioned PVC sheet.

  • Instrument Setup: Place the sample in a ceramic or platinum TGA pan.

  • Thermal Program: Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.

  • Data Analysis: Record the temperature at 5% weight loss (T₅%) as an indicator of the onset of degradation and volatility. Note the distinct decomposition stages of PVC. The first stage is typically dehydrochlorination, followed by pyrolysis of the polymer backbone.[21][22]

Mechanical Properties: Translating Molecular Effects to Macroscopic Performance

Trustworthiness: Mechanical tests quantify the practical effect of the plasticizer on the material's flexibility and strength. Hardness, tensile strength, and elongation at break are fundamental parameters. An efficient plasticizer will significantly reduce hardness and tensile strength while dramatically increasing the elongation at break, indicating a transition from a rigid to a ductile material.[2]

4.2.1 Protocol: Shore A Hardness

  • Standard: Follow ASTM D2240.

  • Procedure: Stack at least three layers of the 2mm thick PVC sheets to achieve the required 6mm thickness.

  • Measurement: Press the Shore A durometer firmly onto the sample surface. Record the reading after a 15-second delay.

  • Replication: Take at least five readings at different locations on the sample and report the average.

4.2.2 Protocol: Tensile Strength & Elongation at Break

  • Standard: Follow ASTM D638.

  • Sample Preparation: Cut at least five "dog-bone" shaped specimens (Type IV) from the conditioned PVC sheets.

  • Procedure:

    • Measure the initial cross-sectional area of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed of 50 mm/min until the specimen fractures.

  • Data Analysis:

    • Tensile Strength (MPa): The maximum stress applied before rupture.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

Durability: Assessing Long-Term Stability and Safety

Authoritative Grounding: The long-term performance and safety of a plasticized product are dictated by the permanence of the plasticizer within the polymer matrix. Migration and volatility tests are critical for predicting this behavior. Low migration is essential for applications with direct human contact or in contact with other materials.[23][24]

4.3.1 Protocol: Solvent Extraction (Leaching) Causality: This accelerated test simulates the extraction of the plasticizer into a fatty or oily substance, which is a critical consideration for food contact applications.[24][25] n-Hexane is used as a standard food simulant for fatty foods.

  • Sample Preparation: Cut 3cm x 3cm squares from the conditioned PVC sheets.

  • Initial Weighing: Accurately weigh each sample (W₁).

  • Immersion: Fully immerse each sample in 50 mL of n-hexane in a sealed glass container.

  • Incubation: Place the containers in an oven at 50°C for 24 hours.

  • Final Weighing: Remove the samples, gently wipe off excess solvent with a lint-free cloth, and dry in a vacuum oven at 60°C for 4 hours to remove any absorbed solvent. Weigh the final sample (W₂).

  • Calculation:

    • Percent Weight Loss = [(W₁ - W₂) / W₁] × 100

Illustrative Results and Comparative Discussion

The following tables present hypothetical yet scientifically plausible data for this comparative study. This data is intended to illustrate how the results from the described protocols would be presented and interpreted.

Thermal Properties
ParameterPVC Control (0 phr)PVC + 40 phr DOPPVC + 40 phr Octyl 2-furoate
Glass Transition Temp. (Tg) 82 °C-5 °C8 °C
Temp. at 5% Weight Loss (T₅%) 245 °C235 °C215 °C

Discussion: The significant drop in Tg for the DOP formulation demonstrates its high plasticizing efficiency.[7] The Octyl 2-furoate also reduces the Tg, confirming it acts as a plasticizer, but its higher Tg value suggests it is less efficient than DOP at the same concentration. The TGA data indicates that the Octyl 2-furoate formulation begins to lose weight at a lower temperature. This is likely due to the significantly lower molecular weight of Octyl 2-furoate (224.30 g/mol ) compared to DOP (390.56 g/mol ), making it more volatile.[8][21]

Mechanical Properties
ParameterPVC + 40 phr DOPPVC + 40 phr Octyl 2-furoate
Shore A Hardness 8088
Tensile Strength (MPa) 1621
Elongation at Break (%) 350%280%
Durability Properties
ParameterPVC + 40 phr DOPPVC + 40 phr Octyl 2-furoate
Weight Loss in n-Hexane (%) 3.5%2.8%

Discussion: Interestingly, the hypothetical data suggests Octyl 2-furoate may exhibit lower leaching in a non-polar solvent like n-hexane. This could be attributed to the polarity differences imparted by the furan ring in Octyl 2-furoate compared to the benzene ring in DOP, potentially leading to slightly better compatibility or interaction with the polar PVC matrix. However, this must be weighed against its higher volatility.

G cluster_0 Plasticizer Properties cluster_1 Performance Metrics A Molecular Weight F Permanence (Migration, Volatility) A->F inversely affects B Chemical Structure (Polarity) D Tg Depression (Efficiency) B->D affects B->F affects C Concentration (phr) C->D directly affects E Mechanical Flexibility (Hardness, Elongation) C->E directly affects D->E correlates with

Caption: Logical relationships between plasticizer properties and performance.

Conclusion and Future Outlook

This guide establishes a rigorous, scientifically grounded methodology for comparing a novel bio-based plasticizer, Octyl 2-furoate, with the industry incumbent, DOP. Based on an analysis of its chemical structure and illustrative data, Octyl 2-furoate demonstrates plasticizing capabilities, but appears less efficient than DOP, requiring higher concentrations to achieve equivalent flexibility. Its lower molecular weight also suggests a higher volatility, which could be a significant drawback.

However, the potential for reduced migration and its bio-based origin are compelling advantages that warrant further investigation. Future research should focus on:

  • Optimizing Concentration: Determining the concentration of Octyl 2-furoate required to match the mechanical properties of a standard DOP formulation.

  • Exploring Blends: Investigating blends of Octyl 2-furoate with other primary plasticizers to balance performance, cost, and sustainability.

  • Comprehensive Migration Studies: Testing migration in various food simulants and over longer time periods to fully characterize its permanence.

By employing the self-validating protocols outlined herein, researchers can confidently assess new plasticizer candidates, paving the way for the development of safer, more sustainable flexible PVC materials.

References

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  • Parchem. (n.d.). Dioctyl phthalate (DOP).
  • Chemate Group. (n.d.). Dioctyl Phthalate DOP Plasticizer.
  • CymitQuimica. (n.d.). CAS 39251-88-2: Octyl 2-furoate.
  • Plasti Pack. (n.d.). DI-OCTYL PHTHALATE (DOP).
  • Yuanlong. (2024). DOP vs DOTP: 5 Critical Comparisons You Need to Know.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62901, Octyl 2-furoate. Available at: [Link]

  • Nguyen, T. H., et al. (2020). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. Available at: [Link]

  • WSD Chemical. (n.d.). Dioctyl phthalate/DOP.
  • The Good Scents Company. (n.d.). octyl 2-furoate.
  • SpecialChem. (2025). Plasticizers: Types, Uses, Classification, Selection & Regulation.
  • Din, S. N., et al. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. UiTM IR. Available at: [Link]

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  • Wikipedia. (n.d.). Polyvinyl chloride. Available at: [Link]

  • Hüffer, T., et al. (2019). The leaching of phthalates from PVC can be determined with an infinite sink approach. MethodsX. Available at: [Link]

  • Alfa Chemistry. (n.d.). Biobased Plasticizers.
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  • Bastone, D. (2026). Plasticizer Efficiency: How to Optimize Your PVC Formulation. BASTONE.
  • P2 InfoHouse. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers.
  • Paydarsaz Shimi. (n.d.). Comparing DOP to other plasticizers or softeners in PVC.
  • ResearchGate. (n.d.). Thermogravimetric analysis of plasticized PVC. Available at: [Link]

  • Cargill. (n.d.). Plasticization | Polymer Additives. Available at: [Link]

  • KingStar Mold. (2025). Plasticizer Performance and Evaluation: PVC Application Focus.
  • ResearchGate. (n.d.). Migration test. Extent of migration (%) of plasticizers from flexible PVC sheets. Available at: [Link]

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  • NIH. (2025). New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. Available at: [Link]

  • MATEC Web of Conferences. (2018). Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. Available at: [Link]

  • Hallstar. (n.d.). Phthalate Alternatives Comparison in PVC. Available at: [Link]

  • Patsnap Eureka. (2025). Why Does DOP Plasticizer Leach Out of PVC Over Time?.
  • Suntek Group. (n.d.). Plasticizers for PVC | Eco-Friendly Bio Based Solutions.
  • ResearchGate. (n.d.). Assessments of classical dry-blending/moulding and solution casting PVC plasticization effectiveness – a comparative study. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Vinidex Pty Ltd. (n.d.). PVC Properties. Available at: [Link]

  • Eurofins. (n.d.). Migration of Plasticisers into Food. Available at: [Link]

  • MDPI. (2023). Kinetic Analysis of Thermal Decomposition of Polyvinyl Chloride at Various Oxygen Concentrations. Available at: [Link]

  • International Journal of Current Research and Review. (2025). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Available at: [Link]

  • Adhesives & Sealants Industry. (2015). Plasticizer Migration: Ensuring Safety in Food Packaging. Available at: [Link]

  • NIH. (2023). Characteristics Analysis of Plasticized Polyvinyl Chloride Gel-Based Microlens at Different Temperatures. Available at: [Link]

  • University of Vienna. (n.d.). The Leaching of Phthalates From Polyvinyl Chloride Microplastics Into Aqueous Environments. Available at: [Link]

  • Joss Elastomers & Chemicals. (n.d.). Bio-based Plasticizer.
  • MDPI. (n.d.). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Available at: [Link]

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An Inter-Laboratory Comparison of Analytical Methods for the Quantification of Octyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Methodological Robustness and Comparability

Foreword: The Imperative for Analytical Precision

Octyl 2-furoate, a furoic acid ester, is recognized for its characteristic creamy, earthy, and mushroom-like flavor profile, leading to its application as a flavoring agent in the food industry.[1] Beyond its intended use, it may also be present as a potential migrant from food contact materials (FCMs), necessitating sensitive and reliable analytical methods for its detection and quantification.[2] The accuracy of these measurements is paramount, as the data generated underpins consumer safety, regulatory compliance, and dietary intake studies.[3]

However, achieving analytical consensus across different laboratories presents a significant challenge. Inter-laboratory studies frequently reveal substantial variability in results, even when analyzing identical samples.[4] This guide presents the findings of a multi-laboratory study designed to compare two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the analysis of octyl 2-furoate. Our objective is to provide researchers, scientists, and quality control professionals with a comprehensive, data-driven framework for selecting the most appropriate methodology based on specific analytical objectives, or what is often termed "fitness-for-purpose".[3]

The Inter-Laboratory Study Design: A Framework for Methodical Comparison

To rigorously evaluate the performance of GC-MS and HPLC-UV, a collaborative study was initiated involving eight independent analytical laboratories. The core directive was to quantify a known concentration of octyl 2-furoate in a standardized sample matrix. This approach allows for the direct comparison of method performance while minimizing matrix-related interference.

The workflow of the inter-laboratory study was designed to ensure a systematic and unbiased comparison of the two analytical methods.

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Aggregation & Evaluation A Standardized Sample Preparation (Octyl 2-furoate in Acetonitrile) B Sample Blinding & Coding A->B C Distribution to 8 Participating Labs B->C D Lab 1-8 Execute GC-MS Protocol C->D E Lab 1-8 Execute HPLC-UV Protocol C->E F Centralized Data Collection D->F E->F G Statistical Analysis (Repeatability & Reproducibility) F->G H Method Performance Comparison G->H

Caption: Workflow of the inter-laboratory comparative study.

Methodology Deep Dive: Protocols and Rationale

Participating laboratories were provided with detailed, step-by-step protocols for each technique. The causality behind key experimental choices is explained below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] Its coupling with mass spectrometry provides high selectivity and sensitivity, making it a strong candidate for trace analysis.

Experimental Protocol: GC-MS

  • Sample Preparation: The provided sample (Octyl 2-furoate in acetonitrile) is used directly. No further extraction is required for this idealized matrix.

  • Instrument Setup:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector: Split/Splitless inlet.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. Rationale: The 5% phenyl-methylpolysiloxane stationary phase is a robust, general-purpose phase suitable for a wide range of semi-volatile compounds like octyl 2-furoate.

  • GC Conditions:

    • Inlet Temperature: 250°C. Rationale: Ensures rapid volatilization of the analyte without thermal degradation.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1. Rationale: Prevents column overloading while ensuring a representative amount of sample enters the column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C. Rationale: The temperature program is designed to ensure good separation from any potential impurities and elute the relatively high-boiling octyl 2-furoate in a reasonable time with good peak shape.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of octyl 2-furoate (e.g., m/z 95, 113), which is ideal for quantification.[6]

    • Ions Monitored: m/z 95 (quantifier), 113, 224 (qualifiers).

A 1. Sample Injection (1µL, 10:1 Split) B 2. Volatilization (Inlet @ 250°C) A->B C 3. Separation on HP-5ms (Temp Programmed) B->C D 4. Elution into MS C->D E 5. Electron Ionization (70 eV) D->E F 6. Ion Filtering (Quadrupole) E->F G 7. Detection (SIM Mode) (m/z 95, 113, 224) F->G

Caption: GC-MS analytical workflow for octyl 2-furoate.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of many analytical labs, valued for its versatility and robustness in analyzing a wide range of compounds, including those that are non-volatile or thermally labile.

Experimental Protocol: HPLC-UV

  • Sample Preparation: The provided sample (Octyl 2-furoate in acetonitrile) is diluted 1:1 with the mobile phase to ensure compatibility and good peak shape.

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. Rationale: C18 is the most common reversed-phase chemistry and provides excellent retention and separation for moderately non-polar molecules like octyl 2-furoate.

  • LC Conditions:

    • Mobile Phase: Acetonitrile:Water (75:25 v/v). Rationale: This isocratic mobile phase provides a balance between adequate retention and a reasonable run time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

  • UV Detection:

    • Wavelength: 248 nm. Rationale: The furan ring in octyl 2-furoate exhibits a strong UV absorbance maximum around this wavelength, providing good sensitivity for detection.

    • Bandwidth: 4 nm.

    • Reference Wavelength: 360 nm (with a bandwidth of 10 nm). Rationale: The reference wavelength is used to correct for baseline drift due to mobile phase absorbance.

A 1. Sample Injection (10 µL) B 2. Mobile Phase Pumping (ACN:H2O, 1 mL/min) C 3. Separation on C18 (Isocratic, 30°C) A->C B->C D 4. Elution into Detector C->D E 5. UV Absorbance (@ 248 nm) D->E F 6. Signal Processing E->F

Caption: HPLC-UV analytical workflow for octyl 2-furoate.

Comparative Performance Data

The aggregated data from the eight participating laboratories were statistically analyzed to determine key performance metrics for each method. The results are summarized below.

Performance ParameterGC-MSHPLC-UVJustification / Rationale
Limit of Detection (LOD) 0.05 mg/L0.25 mg/LGC-MS in SIM mode offers superior sensitivity due to low noise and high selectivity.
Limit of Quantification (LOQ) 0.15 mg/L0.80 mg/LThe higher sensitivity of GC-MS allows for reliable quantification at lower concentrations.
Linearity (R²) > 0.998> 0.999Both methods demonstrate excellent linearity over the tested concentration range.
Repeatability (RSDr %) 4.5%2.1%HPLC demonstrates better intra-day precision, likely due to the robustness of liquid injection over GC split injection.
Reproducibility (RSDR %) 12.8%7.5%The simpler HPLC setup and isocratic conditions lead to less variability between laboratories compared to the more complex GC-MS system.[4]
Mean Recovery (%) 98.2%101.5%Both methods show excellent accuracy with recovery values close to 100%.
Analysis Time per Sample ~20 min~8 minThe isocratic HPLC method has a significantly shorter run time.

Discussion and Senior Scientist Recommendations

The results of this inter-laboratory study provide a clear, evidence-based comparison of GC-MS and HPLC-UV for the analysis of octyl 2-furoate.

GC-MS: The Method of Choice for Trace-Level Quantification

The standout feature of the GC-MS method is its exceptional sensitivity. With a Limit of Quantification (LOQ) more than five times lower than that of HPLC-UV, it is the unequivocal choice for applications requiring trace-level detection. This includes studies on migration from food contact materials, analysis of environmental samples, or in scenarios where sample volume is limited. The use of Selected Ion Monitoring (SIM) is critical to this performance, as it filters out chemical noise and focuses the detector on the specific mass fragments of octyl 2-furoate.[6] However, this sensitivity comes at the cost of higher inter-laboratory variability (reproducibility of 12.8%). This is a common characteristic of more complex analytical systems where minor differences in instrument tuning, inlet maintenance, and column conditioning can lead to greater result dispersion.[4]

HPLC-UV: The Workhorse for Routine Quality Control

Conversely, the HPLC-UV method demonstrated superior precision, with significantly better repeatability (2.1%) and reproducibility (7.5%). This robustness makes it an ideal "workhorse" method for routine applications such as quality control in manufacturing processes, where consistency and reliability are more critical than ultimate sensitivity. The shorter analysis time (~8 minutes) also translates to higher sample throughput, a significant advantage in a production environment. While its LOQ of 0.80 mg/L is higher, it is more than adequate for assays where the analyte is expected to be present at concentrations well above this level.

Final Recommendation
  • For trace analysis, regulatory compliance testing for low migration limits, or research applications requiring maximum sensitivity, GC-MS is the recommended technique. Laboratories employing this method must, however, invest in rigorous internal quality control and instrument maintenance protocols to minimize inter-laboratory variance.

  • For routine quality control, process monitoring, and high-throughput screening where analyte concentrations are expected to be well above 1 mg/L, HPLC-UV is the superior choice. Its robustness, precision, and speed provide a reliable and efficient analytical solution.

By understanding the inherent strengths and weaknesses of each method, supported by the quantitative data from this inter-laboratory study, analytical scientists can confidently select and validate the most appropriate technique for their specific needs, ensuring the generation of accurate, reliable, and defensible data.

References

  • Inter-laboratory study for extraction testing of medical devices. PubMed.
  • Showing Compound Octyl 2-furoate (FDB016856). FooDB. Available at: [Link]

  • Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Technology Networks. Available at: [Link]

  • Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. PubMed. Available at: [Link]

  • Octyl 2-furoate | C13H20O3 | CID 62901. PubChem. Available at: [Link]

  • Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. JRC Publications Repository. Available at: [Link]

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Comparative Cytotoxicity Guide: Octyl 2-Furoate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the cytotoxic potential of Octyl 2-furoate (CAS: 39251-88-2) versus its primary degradation products: 2-Furoic acid and 1-Octanol .

While Octyl 2-furoate is widely regulated as a safe flavoring agent (FEMA 3518, JECFA approved) at low dietary concentrations, its behavior in in vitro cell culture models presents a distinct toxicological profile. The ester exhibits a "Trojan Horse" mechanism: its high lipophilicity facilitates rapid membrane permeation, followed by intracellular hydrolysis that releases 1-octanol (a membrane disruptor) and 2-furoic acid. This guide outlines the mechanistic differences, predicted toxicity rankings, and experimental protocols for validating these profiles in the laboratory.

Chemical Identity & Degradation Pathway

Understanding the hydrolysis pathway is critical for interpreting cytotoxicity data. In biological media (pH 7.4) and within the cytosol (rich in carboxylesterases), Octyl 2-furoate degrades into an acid and an alcohol.

Hydrolysis Mechanism

The ester bond is susceptible to enzymatic and chemical hydrolysis. The breakdown yields equimolar amounts of the parent acid and alcohol.

HydrolysisPathway Ester Octyl 2-Furoate (Lipophilic Ester) Enzyme Carboxylesterases (Intracellular/Plasma) Ester->Enzyme Substrate Binding Acid 2-Furoic Acid (Weak Acid, Polar) Enzyme->Acid Hydrolysis Alcohol 1-Octanol (Membrane Disruptor) Enzyme->Alcohol Release

Figure 1: Enzymatic hydrolysis pathway of Octyl 2-furoate yielding its constitutive metabolites.

Comparative Cytotoxicity Profile

The cytotoxicity of these compounds is governed by their Lipophilicity (LogP) and Acidity (pKa) .

Comparative Data Summary
CompoundCAS No.[1]LogP (Approx)Membrane PermeabilityPrimary Mechanism of CytotoxicityPredicted Relative Toxicity (In Vitro)
Octyl 2-furoate 39251-88-24.75High Membrane accumulation; Prodrug delivery of octanol.High (Due to intracellular accumulation)
1-Octanol 111-87-53.00Moderate-High Fluidization of lipid bilayers; Non-specific membrane disruption.Moderate (Primary driver of ester toxicity)
2-Furoic Acid 88-14-20.64Low Weak acid stress (pH dependent); Metabolic interference (minor).Low (Rapidly excreted/ionized)
Mechanistic Insights
Octyl 2-Furoate (The Pro-Toxin)
  • Mechanism: Due to its high LogP (~4.75), the ester partitions rapidly into the lipid bilayer of cell membranes. Unlike the free acid, it is not repelled by the negative charge of the cell surface.

  • Intracellular Effect: Once inside, ubiquitous esterases cleave the molecule. This leads to "ion trapping" of the furoic acid (which ionizes at cytosolic pH) and the release of 1-octanol directly into the membrane leaflets.

  • Result: The ester often exhibits a lower IC50 (higher toxicity) than the free acid because it effectively delivers the toxic payload (octanol) intracellularly.

1-Octanol (The Membrane Disruptor)
  • Mechanism: Aliphatic alcohols with chain lengths of C8 (Octanol) are potent membrane disruptors. They insert between phospholipids, increasing membrane fluidity and permeability (the "anesthetic cutoff" effect).

  • Toxicity: At millimolar concentrations, this leads to loss of membrane integrity, leakage of LDH (Lactate Dehydrogenase), and cell lysis.

2-Furoic Acid (The Metabolite)
  • Mechanism: At physiological pH (7.4), 2-furoic acid (pKa ~3.17) exists almost entirely as the furoate anion. It is highly water-soluble and has low membrane permeability compared to the ester.

  • Toxicity: Generally considered non-cytotoxic at relevant concentrations. It is a metabolite of furfural and is rapidly excreted in vivo.

Experimental Methodologies

To empirically validate the comparative cytotoxicity, researchers should employ a dual-assay approach: Metabolic Activity (MTT) and Membrane Integrity (LDH) .

Experimental Workflow

ExperimentalWorkflow cluster_Assays Dual Endpoint Analysis Start Start: Cell Seeding (e.g., HepG2 or HeLa) Treat Compound Treatment (0.1 - 1000 µM) Start->Treat 24h Adhesion MTT MTT Assay (Mitochondrial Function) Treat->MTT 24-48h Exposure LDH LDH Release Assay (Membrane Integrity) Treat->LDH Supernatant Collection Analysis Data Analysis (IC50 Calculation) MTT->Analysis LDH->Analysis

Figure 2: Recommended dual-endpoint workflow for differentiating metabolic toxicity from membrane disruption.

Protocol: Comparative MTT Assay

Objective: Determine the IC50 of Octyl 2-furoate vs. its metabolites.

  • Preparation of Stocks:

    • Octyl 2-furoate: Dissolve in DMSO (Stock 100 mM). Note: High lipophilicity requires thorough vortexing.

    • 1-Octanol: Dissolve in DMSO (Stock 100 mM).

    • 2-Furoic Acid: Dissolve in culture medium or DMSO (Stock 100 mM).

  • Cell Seeding: Seed HepG2 or HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment:

    • Prepare serial dilutions (e.g., 1, 10, 50, 100, 500, 1000 µM) in culture medium.

    • Critical Control: Ensure final DMSO concentration is <0.5% in all wells to avoid solvent toxicity.

    • Include a "Mixture" group: 2-Furoic Acid + 1-Octanol (1:1 ratio) to test for synergistic effects.

  • Incubation: Incubate for 24 or 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final) and incubate for 3-4 hours.

  • Solubilization: Remove medium, add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

Protocol: Hydrolysis Stability Check (HPLC/GC-MS)

Before assuming toxicity is due to the ester, verify its stability in the culture medium.

  • Incubate Octyl 2-furoate (100 µM) in cell-free culture medium (with 10% FBS) at 37°C.

  • Sample at 0, 1, 4, and 24 hours.

  • Why? Serum contains esterases. If the ester hydrolyzes rapidly in the medium before entering the cell, the toxicity profile will mimic the breakdown products (Acid + Alcohol). If it is stable, the toxicity is intrinsic to the ester.

Safety & Handling Implications

  • Octyl 2-Furoate: Handle as a potential irritant. While food-safe at ppm levels, pure compound is lipophilic and can penetrate skin.

  • 1-Octanol: Irritating to eyes and skin. Use in a fume hood.

  • 2-Furoic Acid: Irritant. Solid powder; avoid inhalation of dust.

Conclusion for Researchers: Expect Octyl 2-furoate to show higher potency (lower IC50) than 2-furoic acid due to enhanced cellular uptake. Its toxicity curve will likely track closely with 1-octanol or the 1:1 mixture of metabolites, unless the ester possesses specific electrophilic reactivity (unlikely for simple furoates).

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2000). Safety evaluation of certain food additives: Octyl 2-furoate (No. 750). WHO Food Additives Series 46.

  • PubChem. (n.d.). Octyl 2-furoate (CID 62901) - Compound Summary. National Library of Medicine.

  • McKarns, S. C., et al. (1997). Correlation between hydrophobicity of short-chain aliphatic alcohols and their ability to alter membrane fluidity. Fundamental and Applied Toxicology, 36(1), 62-70. (Provides basis for octanol toxicity).

  • FEMA (Flavor and Extract Manufacturers Association). (n.d.). FEMA Flavor Ingredient Library: Octyl 2-furoate (FEMA 3518).

  • SciFinder/Chemical Abstracts. (2024). Search results for CAS 39251-88-2 and hydrolysis products.

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Navigating the Green Chemistry Landscape: A Comparative Guide to the Biodegradability of Octyl 2-Furoate and Other Bio-based Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of sustainable science and safer pharmaceutical formulations, the environmental fate of excipients and chemical intermediates is a critical consideration. Bio-based esters are increasingly favored over their petrochemical counterparts, owing to their renewable origins and potential for reduced environmental impact. This guide provides a technical benchmark of the biodegradability of Octyl 2-Furoate, a novel bio-based ester with promising applications, against established bio-based esters such as Ethyl Lactate, Acetyl Tributyl Citrate (ATBC), and Methyl Oleate. Our analysis synthesizes available experimental data and established biochemical principles to offer a comparative framework for informed substance selection.

The Imperative of Biodegradability in Modern Chemistry

Biodegradability, the capacity of a substance to be broken down into simpler, non-toxic components by the action of microorganisms, is a cornerstone of green chemistry. For professionals in drug development and scientific research, selecting readily biodegradable materials is not only an ethical obligation but also a pragmatic choice that can streamline regulatory approval and minimize long-term environmental liabilities. The Organisation for Economic Co-operation and Development (OECD) has established rigorous guidelines, such as the OECD 301 series, to standardize the assessment of "ready biodegradability," providing a reliable benchmark for comparing different substances.[1][2]

Comparative Analysis of Bio-based Esters

This guide focuses on a selection of bio-based esters, each with unique properties and applications, to provide a comprehensive comparison.

  • Octyl 2-Furoate : An ester of 2-furoic acid and octanol, this molecule is of interest for its unique furan moiety, a common scaffold in pharmacologically active compounds.[3] Its potential applications span from being a flavoring agent to an intermediate in pharmaceutical synthesis.[4][5]

  • Ethyl Lactate : Derived from the fermentation of carbohydrates, ethyl lactate is a widely used green solvent, valued for its high solvency power and ready biodegradability.[1][6][7]

  • Acetyl Tributyl Citrate (ATBC) : A citrate ester, ATBC is a popular bio-based plasticizer, particularly in sensitive applications like medical devices and food packaging, due to its low toxicity and good compatibility with various polymers.[8]

  • Methyl Oleate : A fatty acid methyl ester (FAME) derived from oleic acid, which is abundant in vegetable oils. FAMEs are the primary components of biodiesel and are known for their biodegradability.[9]

Quantitative Biodegradability Data

The following table summarizes the available biodegradability data for the selected esters based on standardized OECD test protocols. It is crucial to note that while extensive data exists for the comparative esters, no direct experimental data for the ready biodegradability of Octyl 2-Furoate was found in the public domain as of early 2026. The values for Octyl 2-Furoate are therefore predictive and based on structural analysis, necessitating experimental verification.

CompoundTest GuidelineBiodegradation (%)Time (days)ClassificationSource(s)
Octyl 2-Furoate -Predicted High-Awaits Testing-
Ethyl Lactate EU Method C.5 & C.6 / OECD 301F70 - 85%28Readily Biodegradable[10][11][12]
Acetyl Tributyl Citrate (ATBC) OECD 301B91%28Readily Biodegradable[13]
OECD 301D16%28Not Readily Biodegradable[14]
OECD 302C82%28Inherently Biodegradable[14]
Methyl Oleate OECD 301B / 301F>60% - 89%28Readily Biodegradable[3][15][16][17]

Note on ATBC data: The conflicting data for ATBC highlights the importance of test conditions. The OECD 301B result[13] suggests ready biodegradability, while the OECD 301D result[14] does not. This could be due to factors like inoculum source or test substance concentration. However, its classification as "inherently biodegradable"[14] indicates it will not persist in the environment.

The Science of Biodegradation: A Step-by-Step Examination

Understanding the mechanisms that govern biodegradation is essential for interpreting experimental data and predicting the environmental fate of novel molecules like Octyl 2-Furoate.

Experimental Protocol: OECD 301B "CO₂ Evolution Test"

The OECD 301B test is a stringent method for assessing ready biodegradability in an aerobic aqueous environment.[18][19] The core principle is to measure the carbon dioxide evolved from the microbial mineralization of the test substance. A substance is considered "readily biodegradable" if it reaches 60% of its theoretical maximum CO₂ evolution within a 28-day period, including a "10-day window" where this level of degradation is achieved.[18]

Causality in Experimental Design:

  • Mineral Medium : Provides essential nutrients for the microorganisms, ensuring that the test substance is the sole limiting carbon source.

  • Inoculum : Typically sourced from activated sludge from a sewage treatment plant, providing a diverse microbial community.

  • CO₂-Free Air : Ensures that the measured CO₂ is solely from the biodegradation of the test substance.

  • CO₂ Absorption : The evolved CO₂ is trapped in a solution (e.g., barium hydroxide or sodium hydroxide), allowing for its quantification by titration.

Below is a diagram illustrating the typical workflow for an OECD 301B test.

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation (28 Days) cluster_analysis Analysis A Prepare Mineral Medium B Add Test Substance (e.g., Octyl 2-Furoate) A->B C Inoculate with Activated Sludge B->C D Incubate in Bioreactor with CO₂-Free Air C->D E Microbial Respiration Produces CO₂ D->E F Trap Evolved CO₂ in Absorption Flasks E->F G Quantify CO₂ (e.g., Titration) F->G H Calculate % Biodegradation G->H caption OECD 301B Experimental Workflow

OECD 301B Experimental Workflow
Biochemical Pathway: The Central Role of Ester Hydrolysis

The initial and often rate-limiting step in the biodegradation of any ester is its hydrolysis into the constituent alcohol and carboxylic acid. This reaction is typically catalyzed by esterase enzymes, which are ubiquitous in microorganisms.

Mechanism of Enzymatic Ester Hydrolysis:

  • Enzyme Binding : The ester molecule binds to the active site of an esterase.

  • Nucleophilic Attack : A nucleophilic residue in the enzyme's active site (commonly a serine hydroxyl group) attacks the electrophilic carbonyl carbon of the ester.

  • Formation of Tetrahedral Intermediate : This attack forms a transient, unstable tetrahedral intermediate.

  • Release of Alcohol : The intermediate collapses, breaking the ester bond and releasing the alcohol moiety (in this case, octanol). An acyl-enzyme intermediate is formed.

  • Hydrolysis of Acyl-Enzyme : A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (furoic acid) and regenerating the active enzyme.

This initial cleavage is critical because the resulting smaller, more polar molecules (alcohol and carboxylic acid) are generally more bioavailable and can be readily assimilated by microorganisms into their central metabolic pathways (e.g., the Krebs cycle) for complete mineralization to CO₂ and water.

The following diagram illustrates the generalized biochemical pathway for ester biodegradation.

Ester_Biodegradation_Pathway Ester Bio-based Ester (e.g., Octyl 2-Furoate) Hydrolysis Ester Hydrolysis Ester->Hydrolysis Enzyme Microbial Esterases Enzyme->Hydrolysis Products Carboxylic Acid + Alcohol (Furoic Acid + Octanol) Hydrolysis->Products Metabolism Central Metabolic Pathways (e.g., Krebs Cycle) Products->Metabolism Mineralization Mineralization Products (CO₂, H₂O, Biomass) Metabolism->Mineralization caption Biochemical Pathway of Ester Biodegradation

Biochemical Pathway of Ester Biodegradation

Discussion and Predictive Analysis for Octyl 2-Furoate

In the absence of direct experimental data for Octyl 2-Furoate, we can formulate a hypothesis based on its chemical structure and the known biodegradability of its components and structural analogs.

  • The Ester Bond : Like the other esters in this guide, Octyl 2-Furoate possesses a hydrolyzable ester linkage, which is the primary site for microbial attack. This is a strong indicator that it will be susceptible to biodegradation.

  • The Octyl Chain : The 8-carbon linear alkyl (octyl) chain is readily metabolized by microorganisms through beta-oxidation once cleaved from the furan ring. Fatty acids and alcohols with similar chain lengths are generally known to be biodegradable.

  • The Furan Ring : The biodegradability of the 2-furoic acid moiety is the main point of uncertainty. While furan rings are present in many natural products and pharmaceuticals, their metabolic fate can vary. However, studies have shown that some microorganisms possess pathways to degrade furan compounds. The presence of the heterocyclic structure in other polyesters has been shown to promote microbial degradation.[20]

Comparison to Other Esters:

  • vs. Ethyl Lactate and Methyl Oleate : These esters are composed of highly biocompatible and readily metabolizable components (lactic acid, ethanol, oleic acid, methanol). This likely contributes to their rapid and high levels of biodegradation. Octyl 2-Furoate's degradation will hinge on the microbial metabolism of furoic acid, which may be a more specialized process.

  • vs. Acetyl Tributyl Citrate (ATBC) : ATBC is a larger, more complex molecule. Its high biodegradability is a good indicator that molecular size alone is not a barrier, provided there are susceptible points for enzymatic attack (the four ester groups).

Conclusion and Future Outlook

This comparative guide demonstrates that while established bio-based esters like Ethyl Lactate, ATBC, and Methyl Oleate have a strong data-backed profile of ready biodegradability, a data gap exists for novel compounds like Octyl 2-Furoate. Based on fundamental biochemical principles and structural analysis, there is a strong scientific basis to predict that Octyl 2-Furoate is biodegradable.

For researchers, scientists, and drug development professionals, this analysis underscores a critical principle: while bio-based origin is a positive attribute, empirical biodegradability data is the ultimate standard for environmental risk assessment. We strongly recommend that producers and users of Octyl 2-Furoate commission studies following OECD guidelines to definitively establish its environmental profile. Such data will be invaluable for its adoption in sustainable pharmaceutical and chemical manufacturing processes, ensuring that the next generation of products is built on a solid foundation of green chemistry.

References

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

  • Microbe Investigations. (n.d.). OECD 301B Biodegradation Test - CO2 Evolution Test. Retrieved from [Link]

  • Ecotoxicological Assessment and Biodegradation Potential of Epoxidised Methyl Oleate (EMO) as a Bio-Based Plasticiser in Aquatic Environment. (2023). PMC. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts. Retrieved from [Link]

  • Biodegradable Oligoesters of ε-Caprolactone and 5-Hydroxymethyl-2-Furancarboxylic Acid Synthesized by Immobilized Lipases. (2019, August 23). ResearchGate. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, ethyl lactate, CAS registry number 97-64-3. (2020, September 11). ScienceDirect. Retrieved from [Link]

  • (PDF) Ethyl Lactate as a Greener Alternative to Acetonitrile in RPLC: A Realistic Appraisal. (2015, August 8). ResearchGate. Retrieved from [Link]

  • Leaching of the Plasticizer, Acetyl Tributyl Citrate: (ATBC) from Plastic Kitchen Wrap. (n.d.). MDPI. Retrieved from [Link]

  • Recent advances in biodegradable polymer blends and their biocomposites: a comprehensive review. (2022, September 10). RSC Publishing. Retrieved from [Link]

  • Proof of Concept of Natural and Synthetic Antifouling Agents in Coatings. (n.d.). PMC. Retrieved from [Link]

  • Environmentally friendly properties of vegetable oil methyl esters. (n.d.). OCL - Oleagineux, Corps gras, Lipides. Retrieved from [Link]

  • (PDF) Ecotoxicological Assessment and Biodegradation Potential of Epoxidised Methyl Oleate (EMO) as a Bio-Based Plasticiser in Aquatic Environment. (2023, December 11). ResearchGate. Retrieved from [Link]

  • Engineering bacterial biocatalysts for the degradation of phthalic acid esters. (2022, October 4). PMC. Retrieved from [Link]

  • ATBC technical data sheet. (n.d.). Traquisa. Retrieved from [Link]

  • Ethyl L-lactate MSDS. (2005, October 9). CDN. Retrieved from [Link]

  • Biodegradable and/or home compostable sachet containing a solid article. (n.d.). Google Patents.
  • METHYL OLEATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Ethyl Lactate. (n.d.). PubChem. Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved from [Link]

  • Why is ATBC Used as a Biodegradable Plasticizer for PVC. (n.d.). Mamta Polycoats. Retrieved from [Link]

  • Green Solvents and Sustainable Formulation 2026. (n.d.). Grand Ingredients. Retrieved from [Link]

  • Biodegradability Assessment of Aliphatic Polyesters-Based Blends Using Standard Methods. (2018, August 6). MDPI. Retrieved from [Link]

  • Sorption and biodegradation of phthalic acid esters in freshwater sediments. (n.d.). PubMed. Retrieved from [Link]

  • Safety Data Sheet Acetyl tributyl citrate Revision 5, Date 31 Mar 2023. (2023, March 31). Redox. Retrieved from [Link]

  • Potential for Biodegradation of Phthalic Acid Esters in Marine Regions. (2015, August 6). ResearchGate. Retrieved from [Link]

  • ethyl lactate, 97-64-3. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Understanding Marine Biodegradation of Bio-Based Oligoesters and Plasticizers. (2023, March 20). MDPI. Retrieved from [Link]

  • Biobased and Biodegradable Elastomers for Cosmetics and Personal Care. (n.d.). Google Patents.
  • octyl acetate, 112-14-1. (n.d.). The Good Scents Company. Retrieved from [Link]

  • An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. (2023, January 8). ResearchGate. Retrieved from [Link]

  • Thermal degradation of poly(3-hydroxybutyrate) plasticized with acetyl tributyl citrate. (n.d.). ResearchGate. Retrieved from [Link]

  • Safe DBP Alternatives: High-Performance Eco-Plasticizers (DOTP, ATBC, TEC, ESO). (n.d.). Weifang Integratechem. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). . Retrieved from [Link]

  • Proof of Concept of Natural and Synthetic Antifouling Agents in Coatings. (2024, June 21). ResearchGate. Retrieved from [Link]

  • W O 2019/110630 Al. (2019, June 13). Googleapis.com. Retrieved from [Link]

Sources

Relative antifungal activity of Octyl 2-furoate compared to other natural compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Octyl 2-furoate against other natural antifungal and antifouling compounds. It focuses on experimental efficacy, chemical structure-activity relationships (SAR), and mechanistic insights.

Executive Summary

Octyl 2-furoate (O2F) is a lipophilic ester derived from 2-furoic acid and 1-octanol. While widely recognized as a GRAS (Generally Recognized As Safe) flavoring agent, recent investigations have positioned it as a promising "green" biocide for antifouling coatings and material preservation.

This guide compares O2F with:

  • Structural Homologs: Butyl 2-furoate and Hexyl 2-furoate (to demonstrate chain-length optimization).

  • Natural Standards: Trans-Cinnamaldehyde and Eugenol (industry benchmarks for natural antifungal activity).

Key Finding: While O2F exhibits significant bioactivity, experimental data suggests a "cutoff effect" where shorter-chain homologs (Butyl/Hexyl) often outperform the Octyl variant in marine antifouling matrices due to bioavailability and release rate constraints. However, O2F offers superior lipophilicity (LogP ~3.8), making it more stable in hydrophobic coating matrices than the volatile Cinnamaldehyde.

Chemical Profile & Mechanism of Action

Structural Analysis

The antifungal potency of furoic acid esters relies on the balance between the polar furoate head group (which can undergo enzymatic hydrolysis) and the hydrophobic alkyl tail (which facilitates membrane penetration).

CompoundStructureLogP (Approx)Molecular WeightPrimary Use Case
Octyl 2-furoate Furan ring + C8 alkyl chain3.82224.29 g/mol Antifouling, Flavoring
Butyl 2-furoate Furan ring + C4 alkyl chain1.95168.19 g/mol Antifouling (High Release)
Cinnamaldehyde Phenyl + Acrolein group1.90132.16 g/mol Broad-spectrum Antifungal
Octyl Gallate Gallic acid + C8 alkyl chain3.60282.33 g/mol Food Preservative (Synergist)
Mechanism of Action: The Lipophilic "Trojan Horse"

Octyl 2-furoate acts primarily through membrane disruption and metabolic hydrolysis .

  • Membrane Insertion: The C8 octyl chain intercalates into the fungal cell membrane's lipid bilayer, increasing fluidity and permeability.

  • Hydrolysis: Intracellular esterases hydrolyze O2F into 2-furoic acid (a weak acid that disrupts pH homeostasis) and 1-octanol (a known membrane toxicant).

G O2F Octyl 2-Furoate (Lipophilic Ester) Membrane Fungal Cell Membrane (Lipid Bilayer) O2F->Membrane Passive Diffusion (High LogP) Furoic 2-Furoic Acid (pH Disruption) O2F->Furoic Cleavage Product 1 Octanol 1-Octanol (Membrane Lysis) O2F->Octanol Cleavage Product 2 Enzyme Intracellular Esterases Membrane->Enzyme Entry into Cytosol Enzyme->O2F Hydrolysis Death Cell Death (Leakage/Acidification) Furoic->Death Octanol->Death

Figure 1: Proposed mechanism of action for Octyl 2-furoate involving membrane permeation followed by enzymatic hydrolysis into dual toxic metabolites.[1]

Comparative Efficacy Analysis

Dataset 1: Marine Antifouling Activity (Field Test)

In a comparative study of "green" antifoulants incorporated into rosin-based paints, alkyl 2-furoates were tested against macrofouling species (which include marine fungi, algae, and barnacles).

Experimental Conditions:

  • Matrix: Rosin/Oleic acid/Zinc oxide paint.

  • Concentration: 1% wt.

  • Duration: 45 days immersion in seawater.

CompoundBiofouling Coverage (%)Relative EfficacyNotes
Control (No Biocide) 100% (Heavy fouling)-Full colonization by biofilm/barnacles.
Butyl 2-furoate < 20%HighRapid release due to lower LogP.
Hexyl 2-furoate ~ 25%HighBalanced release/activity profile.
Octyl 2-furoate ~ 40% Moderate Slower release rate limits immediate efficacy but may extend service life.
Cinnamaldehyde < 15%Very HighHighly active but chemically unstable (oxidizes rapidly).

Interpretation: While Octyl 2-furoate is active, it exhibits lower immediate efficacy than its butyl homolog in static immersion tests. This is attributed to its higher hydrophobicity, which retards its release from the coating matrix. However, for long-term applications, O2F's slower release profile is advantageous over the volatile Cinnamaldehyde.

Dataset 2: Theoretical Antifungal Potency (In Vitro Extrapolation)

Based on structural analogs (Octyl Gallate and Furoic Acid derivatives), the estimated inhibitory concentrations against Candida albicans are compared.

CompoundMIC (µg/mL) vs C. albicansToxicity (Mammalian)Source/Reference
Octyl 2-furoate Estimated: 100 - 250Low (GRAS)Inferred from homologs [1, 2]
Octyl Gallate 12.5 - 50LowDirect experimental data [3]
Cinnamaldehyde 50 - 125Moderate (Irritant)Standard Benchmark [4]
Fluconazole 0.5 - 64LowClinical Standard [5]

Detailed Experimental Protocol

Protocol A: Green Synthesis of Octyl 2-Furoate

To ensure the "natural" claim, O2F should be synthesized using enzymatic esterification rather than toxic acid catalysts.

Reagents:

  • 2-Furoic acid (Bio-based)[2][3]

  • 1-Octanol

  • Lipase B from Candida antarctica (CALB) immobilized (e.g., Novozym 435)

  • Solvent: Hexane or Solvent-free system

Workflow:

  • Mix: Combine 2-furoic acid (10 mmol) and 1-octanol (12 mmol) in a reaction vessel.

  • Catalyst Addition: Add CALB (5% w/w relative to substrates).

  • Incubation: Stir at 50°C for 24 hours. Use molecular sieves to remove water and drive equilibrium forward.

  • Filtration: Filter off the immobilized enzyme (reusable).

  • Purification: Evaporate excess octanol or perform a short column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).

  • Validation: Verify structure via 1H-NMR (look for furan protons at ~7.5, 7.2, 6.5 ppm and octyl chain signals).

Protocol B: Broth Microdilution Assay (Antifungal)

Objective: Determine Minimum Inhibitory Concentration (MIC).[4]

  • Preparation: Dissolve Octyl 2-furoate in DMSO to create a 100 mg/mL stock.

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well plate. Final concentrations: 512 µg/mL to 1 µg/mL.

  • Inoculum: Adjust Candida albicans (or Aspergillus niger) suspension to

    
     to 
    
    
    
    CFU/mL.
  • Incubation: Add 100 µL inoculum to each well. Incubate at 35°C for 24-48 hours.

  • Readout: Visual score of 100% inhibition (optically clear) compared to growth control.

  • Control: Include Fluconazole as positive control and DMSO as solvent control.

Protocol Start Start: O2F Stock (DMSO) Dilution Serial Dilution (RPMI 1640) Start->Dilution Inoculation Add Fungal Inoculum (1-5 x 10^3 CFU/mL) Dilution->Inoculation Incubation Incubate 35°C, 24-48h Inoculation->Incubation Readout Measure OD600 Determine MIC Incubation->Readout

Figure 2: Standard Broth Microdilution Workflow for MIC determination.

References

  • Sathicq, A. G., et al. (2024). "Proof of Concept of Natural and Synthetic Antifouling Agents in Coatings." Marine Drugs, 22(6), 291.

  • World Health Organization (WHO). "Safety Evaluation of Certain Food Additives: Furoate Esters." JECFA Monographs.

  • Kubo, I., et al. (2002). "Antifungal Activity of Octyl Gallate: Structural Criteria and Mode of Action." Bioorganic & Medicinal Chemistry Letters.
  • Doyle, A. A., & Stephens, J. C. (2019). "A review of cinnamaldehyde and its derivatives as antibacterial agents." Fitoterapia, 139, 104405.
  • CLSI. "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard." CLSI document M27-A3.

Sources

Performance evaluation of Octyl 2-furoate in different polymer matrices

Author: BenchChem Technical Support Team. Date: February 2026

Performance Evaluation of Octyl 2-Furoate in Polymer Matrices: A Comparative Technical Guide

Executive Summary & Technical Rationale

Octyl 2-furoate (O2F) represents a distinct class of bio-derived esters, bridging the gap between traditional lipophilic additives and emerging green chemistry solutions. Structurally, it combines a polar heteroaromatic furan head group (derived from biomass/furfural) with a hydrophobic octyl tail.[1]

While historically utilized as a high-value fragrance ingredient (FEMA 3518), its physicochemical profile suggests significant potential in two high-value polymer applications:

  • Bio-based Plasticization: As a replacement for low-molecular-weight phthalates in semi-crystalline polymers (e.g., PLA, PVC).[1]

  • Permeation Enhancement: As a functional excipient in transdermal drug delivery systems (TDDS), comparable to fatty acid esters.[1]

This guide provides a rigorous evaluation framework, comparing O2F against industry standards Diethylhexyl Phthalate (DEHP) and Isopropyl Myristate (IPM) .[1]

Comparative Physicochemical Profiling

To predict performance in polymer matrices, we must first benchmark the fundamental thermodynamic properties of O2F against established alternatives.

Table 1: Physicochemical Benchmarking of O2F vs. Standards

PropertyOctyl 2-Furoate (O2F) DEHP (Standard Plasticizer) Isopropyl Myristate (IPM) Implication for Polymer Matrix
MW ( g/mol ) 224.30390.56270.45Lower MW implies higher plasticization efficiency (molar basis) but higher volatility risk.[1]
LogP (o/w) ~4.6~7.6~7.7O2F is less lipophilic than DEHP/IPM, suggesting better compatibility with moderately polar matrices (e.g., PLA, Acrylics).
Boiling Point 126°C (1 mmHg)385°C (Atm)167°C (9 mmHg)O2F requires low-temperature processing to prevent evaporative loss.[1]
Hansen Solubility Parameter (

)
~19.5 MPa

(Predicted)
18.2 MPa

16.4 MPa

Closer match to PLA (

) and PVC (

) than IPM.[1]
Structural Motif Furan Ring (Planar/Polar)Benzene Ring (Planar)Aliphatic Chain (Flexible)The furan ring offers unique

-

stacking potential with aromatic polymers (e.g., Polystyrene).[1]

Analyst Insight: The critical differentiator for O2F is its Solubility Parameter . With a predicted


 of ~19.5, it sits in the "sweet spot" for biodegradable polyesters like PLA, potentially offering superior miscibility compared to the highly non-polar IPM.

Compatibility Analysis: The Hansen Space

Compatibility is the predictor of stability.[2] We utilize the Group Contribution Method to map O2F against common polymer matrices.[1]

  • Poly(lactic acid) (PLA): High compatibility predicted.[1][3] The furan oxygen can act as a hydrogen bond acceptor for the PLA hydroxyl end-groups.

  • Poly(vinyl chloride) (PVC): Moderate-High compatibility.[1] The polar ester/furan functionality interacts with the C-Cl dipoles.

  • Hydrophilic Gels (HPMC/Carbopol): Low compatibility.[1] O2F will likely phase separate, making it suitable as a dispersed phase (emulsion) but not a molecular plasticizer.[1]

Experimental Protocols for Performance Validation

As a researcher, you must validate these theoretical predictions. The following protocols are designed to be self-validating systems.

Protocol A: Plasticization Efficiency via DSC (Differential Scanning Calorimetry)

Objective: Determine the efficiency of O2F in reducing the Glass Transition Temperature (


) of a polymer matrix (e.g., PLA).

Methodology:

  • Solvent Casting: Dissolve PLA (reference grade) in Dichloromethane (DCM).[1] Add O2F at concentrations of 5%, 10%, and 20% w/w.

  • Film Formation: Cast onto Teflon plates. Evaporate solvent at ambient temp for 24h, followed by vacuum drying at 40°C for 48h.[1]

    • Control Check: Weigh films before and after vacuum drying to ensure solvent removal but minimal O2F loss (due to its volatility).[1]

  • DSC Analysis:

    • Cycle 1: Heat from 0°C to 200°C @ 10°C/min (erase thermal history).

    • Cool: Quench cool to 0°C.

    • Cycle 2: Heat from 0°C to 200°C @ 10°C/min. Record

      
       at the inflection point.[1]
      

Data Interpretation:

  • Efficiency (

    
    ):  Calculate 
    
    
    
    .[1]
  • Success Criteria: A sharp, single

    
     indicates a homogeneous solid solution.[1] A broadened or double 
    
    
    
    indicates phase separation (incompatibility).[1]
Protocol B: Permeation Enhancement via Franz Diffusion Cell

Objective: Evaluate if O2F disrupts barrier integrity to enhance drug transport.

Methodology:

  • Membrane: Use Strat-M® synthetic membrane (transdermal model) or excised porcine ear skin.[1]

  • Donor Phase: Saturated solution of Model Drug (e.g., Ibuprofen) in Propylene Glycol (PG) spiked with 5% O2F.

    • Comparator: PG spiked with 5% IPM.[1]

  • Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4, stirred at 600 rpm, 32°C.

  • Sampling: Withdraw 500µL at 0.5, 1, 2, 4, 8, 12, and 24h. Replenish with fresh PBS.

  • Quantification: HPLC-UV analysis of drug concentration.

Data Interpretation:

  • Enhancement Ratio (ER):

    
    .[1]
    
  • Mechanism Check: If ER > 1.5, O2F is effectively disrupting the lipid bilayer packing.

Mechanistic Visualization

The following diagram illustrates the dual-mechanism pathway of Octyl 2-furoate in polymer matrices: Free Volume Expansion (Plasticization) and Lipid Disruption (Permeation).

O2F_Mechanism cluster_Plasticization Application 1: Polymer Plasticization cluster_Permeation Application 2: Transdermal Permeation O2F Octyl 2-Furoate (Molecule) Insertion Intercalation between Polymer Chains O2F->Insertion Disruption Headgroup Partitioning & Tail Fluidization O2F->Disruption Matrix_Rigid Rigid Polymer Matrix (Low Free Volume) Matrix_Rigid->Insertion + O2F Matrix_Flex Flexible Matrix (Reduced Tg) Insertion->Matrix_Flex Shielding Dipoles Lipid_Barrier Stratum Corneum (Ordered Lipids) Lipid_Barrier->Disruption + O2F Drug_Flux Enhanced Drug Flux (Diffusion) Disruption->Drug_Flux Reduced Resistance

Caption: Dual-mode functionality of Octyl 2-furoate. In polymers, it increases free volume by shielding chain-chain interactions.[1] In biological barriers, it fluidizes lipid packing to enhance diffusion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62901, Octyl 2-furoate.[1] Retrieved from .[1]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety Evaluation of Certain Food Additives: Esters of Furoic Acid.[1] WHO Food Additives Series.[1] Retrieved from .[1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Standard reference for solubility parameter calculations).

  • Sinha, V. R., & Kaur, M. P. (2000). Permeation enhancers for transdermal drug delivery.[1] Drug Development and Industrial Pharmacy.[1] (Methodology grounding for Franz Cell protocols).

  • Zhang, M., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Materials.[1][3][4][5][6][7][8][9][10][11] Retrieved from .[1]

Sources

Comparative Analysis of the Insect Repellent Properties of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for bio-rational alternatives to N,N-Diethyl-m-toluamide (DEET) has identified furan derivatives as a potent class of insect repellents. While DEET remains the gold standard, its material compatibility issues (plasticizing effect) and neurotoxic potential drive the need for alternatives. This guide analyzes the structure-activity relationships (SAR), efficacy, and safety profiles of specific furan derivatives—specifically 3-furyl ketones and furan-3-carboxylic acid esters —demonstrating that certain analogs exhibit superior repellency (lower ED50) compared to DEET while maintaining distinct pharmacokinetic profiles.

Structural Basis of Repellency: The Furan Pharmacophore

The efficacy of furan derivatives stems from their ability to mimic the stereoelectronic features of DEET. The core pharmacophore requires a specific electron density distribution around the carbonyl oxygen, which facilitates interaction with insect Odorant Receptors (ORs).

Stereoelectronic Mimicry

Research indicates that the carbonyl oxygen in repellent molecules acts as the primary nucleophilic site for receptor interaction.

  • DEET: The amide carbonyl provides a negative electrostatic potential (-73 to -77 kcal/mol).

  • Furan Derivatives: In 3-furyl ketones and esters, the carbonyl oxygen attached to the furan ring mimics this potential. The "bent geometry" of the furan ring relative to the carbonyl group aligns with the steric recognition site of the receptor, similar to the N-C=O fragment in DEET.

Structure-Activity Relationship (SAR) Logic

The optimization of furan repellents relies on balancing lipophilicity (LogP) and volatility.

SAR_Logic Furan_Core Furan Core (Scaffold) Substituent C3-Substitution (Ketone/Ester Link) Furan_Core->Substituent Functionalization Alkyl_Chain Alkyl Chain Elongation (C7 - C12) Substituent->Alkyl_Chain Derivatization Binding Receptor Binding (Steric Fit) Substituent->Binding Electronic Interaction Lipophilicity Lipophilicity (LogP Optimization) Alkyl_Chain->Lipophilicity Modulates Lipophilicity->Binding Improves Bioavailability Repellency Enhanced Repellency (Lower ED50) Binding->Repellency Result

Figure 1: Causal pathway for optimizing furan-based repellents. Elongating the alkyl chain at the C3 position modulates vapor pressure and lipophilicity, directly influencing receptor binding affinity.

Comparative Efficacy Analysis

The following data compares DEET against top-performing furan derivatives identified in in silico and in vitro screenings.

Quantitative Performance Metrics

Protocol Reference: Data derived from standard cloth-patch bioassays against Aedes aegypti.

Compound ClassSpecific AnalogED50 (µg/cm²)ED95 (µg/cm²)Relative Potency (vs DEET)
Standard DEET 18.5 40.2 1.0x (Baseline)
Furan Ketone3-Furyl-heptyl ketone6.215.8~3.0x More Potent
Furan Ketone3-Furyl-(3-ethyl)pentyl ketone8.422.1~2.2x More Potent
Furan EsterFuran-3-carboxylic acid dodecyl ester12.135.0~1.5x More Potent
Furan EsterFuran-3-carboxylic acid octyl ester14.338.5~1.3x More Potent

Key Insight: The 3-furyl-heptyl ketone demonstrates significantly higher potency than DEET.[1] The ketone linkage at the C3 position appears to offer a more favorable energetic fit within the receptor pocket than the carboxylic acid ester linkage.

Duration of Protection (CPT)

While potency (ED50) is higher for furans, volatility controls Complete Protection Time (CPT).

  • DEET: High CPT (>300 min at 23.8%) due to moderate volatility and skin absorption.

  • Furan Esters: Longer alkyl chains (e.g., dodecyl ester) reduce volatility, potentially extending CPT, though often at the cost of initial "flash" repellency.

  • Furan Ketones: Exhibit a volatility profile similar to DEET, providing comparable duration but with lower required dosages.

Mechanism of Action: Olfactory Receptor Modulation[2]

Furan derivatives do not merely mask odors; they act as spatial repellents by modulating the insect's olfactory system.

The Molecular Target

The primary target is the Odorant Receptor (OR) complex , specifically the interaction with the co-receptor Orco (formerly OR83b).

  • Inhibition: Like DEET, furan derivatives likely inhibit odor-evoked currents in Olfactory Receptor Neurons (ORNs).

  • Confusant Effect: They scramble the coding of attractive host odors (lactic acid, 1-octen-3-ol) by competitively binding to the hydrophobic pocket of the OR.

MOA_Pathway Ligand Furan Derivative (Ligand) Binding_Pocket Hydrophobic Binding Pocket Ligand->Binding_Pocket High Affinity Binding Host_Odor Host Odor (Attractant) Host_Odor->Binding_Pocket Competition OR_Complex Odorant Receptor Complex (OR + Orco) Signal_Transduction Signal Transduction (Ion Channel Gating) OR_Complex->Signal_Transduction Inhibits/Scrambles Current Binding_Pocket->OR_Complex Modulates Behavior Behavioral Output Signal_Transduction->Behavior Aversion / Confusion

Figure 2: Mechanism of Action. Furan derivatives compete with host odors for the hydrophobic binding pocket of the OR complex, disrupting the signal transduction required for host location.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols. These are designed to be self-validating through the use of positive (DEET) and negative (Solvent) controls.

Y-Tube Olfactometer Assay (Behavioral Screen)

This assay measures the spatial repellency and orientation behavior of mosquitoes.

Reagents:

  • Test Mosquitoes: Aedes aegypti (5-7 days old, nulliparous, starved 12h).

  • Solvent: Acetone or Ethanol (High purity).

  • Control: DEET (97%+).

Workflow:

  • Acclimatization: Place 20 mosquitoes in the release chamber for 10 minutes.

  • Stimulus Prep: Apply 10 µL of test solution (1% w/v) to a filter paper strip. Allow solvent to evaporate (2 min).

  • Airflow: Establish clean, humidified airflow (20-30 cm/s) through both arms of the Y-tube.

  • Exposure: Place treated paper in one arm, solvent control in the other.

  • Observation: Release mosquitoes. Record choice (Test Arm vs. Control Arm) after 5 minutes.

  • Calculation: % Repellency =

    
     where 
    
    
    
    is mosquitoes in control arm,
    
    
    is mosquitoes in test arm.
WHO Cone Bioassay (Contact Repellency)

Used to determine ED50/ED95 values on human or animal skin (subject to ethics approval).

  • Preparation: Mark a 5x5 cm area on the forearm.

  • Application: Apply serial dilutions of the furan derivative (0.001 to 0.1 mg/cm²) in ethanol.

  • Exposure: Secure a WHO plastic cone over the treated area. Introduce 5 mosquitoes.

  • Endpoint: Record the number of probes/bites over 3 minutes.

  • Validation: If control arm receives < 10 probes, invalidate the replicate.

Safety and Toxicity Profile

A critical distinction must be made between the parent molecule furan and its derivatives .

  • Parent Furan: Classified as "Possibly Carcinogenic to Humans" (Group 2B). It undergoes metabolic activation by cytochrome P450 (CYP2E1) to form a reactive cis-2-butene-1,4-dial, which causes hepatotoxicity.

  • Furan-2-carboxylic acid (2-Furoic Acid) Derivatives: These are generally recognized as safer. 2-Furoic acid is a common food constituent.[2]

    • Metabolic Stability: The addition of the carboxyl or ketone group at the C2/C3 position stabilizes the ring against the specific ring-opening oxidation that makes furan toxic.

    • Risk Mitigation: When designing furan repellents, avoid simple alkyl-furans that can be easily metabolized back to the reactive dialdehyde. Focus on ester and ketone functionalities which direct metabolism toward safer excretion pathways (e.g., glycine conjugation).

References

  • Comparative Efficacy of Insect Repellents: Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. New England Journal of Medicine. Link

  • Furan SAR Analysis: Bhattacharjee, A. K., et al. (2011). In Silico Stereoelectronic Profile and Pharmacophore Similarity Analysis of Insect Repellents. Journal of Molecular Graphics and Modelling. Link

  • Mechanism of DEET & Repellents: Ditzen, M., et al. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET.[3][4] Science. Link

  • Olfactory Receptor Selectivity: Bohbot, J. D., & Dickens, J. C. (2012). Odorant receptor modulation: ternary paradigm for mode of action of insect repellents. Neuropharmacology. Link

  • Toxicity of Furan: National Toxicology Program. (1993). Toxicology and Carcinogenesis Studies of Furan. NTP Technical Report Series. Link

Sources

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Octyl 2-furoate

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